1H-Imidazole-4,5-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h1H,(H,6,7)(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVWQFWTGHFIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060349 | |
| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |
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Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |
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CAS No. |
570-22-9 | |
| Record name | Imidazole-4,5-dicarboxylic acid | |
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| Record name | Imidazole-4,5-dicarboxylic acid | |
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| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |
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| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |
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| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |
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| Record name | Imidazole-4,5-dicarboxylic acid | |
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| Record name | IMIDAZOLE-4,5-DICARBOXYLIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid from Tartaric Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1H-imidazole-4,5-dicarboxylic acid, a valuable heterocyclic building block, utilizing tartaric acid as a readily available starting material. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. The guide delves into the historical context of the synthesis, a detailed and validated experimental protocol, a discussion of the reaction mechanism, and the significant applications of the final product. Particular emphasis is placed on the practical aspects of the synthesis, including safety considerations and characterization of the product.
Introduction: The Significance of this compound
This compound is a versatile organic compound that has garnered significant interest due to its utility as a precursor in the synthesis of a wide array of functional molecules. Its rigid, planar structure, coupled with the presence of multiple coordination sites—two nitrogen atoms in the imidazole ring and four oxygen atoms in the two carboxylic acid groups—makes it an exceptional ligand for the construction of metal-organic frameworks (MOFs). These materials exhibit porous structures with applications in gas storage, separation, and catalysis.
In the realm of medicinal chemistry and drug development, the imidazole scaffold is a well-recognized "privileged structure" due to its presence in numerous biologically active compounds. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, amides derived from this acid have shown stimulating effects on the central nervous system and have been explored as sedatives.[1][2] Furthermore, it is a key building block for the preparation of 4-aminoimidazole-5-carboxylic acid, an essential intermediate in purine biosynthesis, and for the creation of semi-synthetic penicillins and cephalosporins with potent antibacterial activity.[1][2]
The synthesis of this compound from tartaric acid represents a classic and reliable method to access this important molecule. This guide will provide a detailed exposition of this synthetic route, empowering researchers to confidently reproduce and potentially innovate upon this established chemistry.
The Synthetic Pathway: From Tartaric Acid to this compound
The overall synthetic strategy involves a two-step process, commencing with the nitration of tartaric acid to form the key intermediate, tartaric acid dinitrate. This is followed by a ring-forming condensation reaction with ammonia and formaldehyde, which constructs the imidazole ring system. This latter step is a variation of the well-established Debus-Radziszewski imidazole synthesis.
Diagram of the Overall Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure published in Organic Syntheses, which provides a reliable and scalable method for the preparation of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| d-Tartaric Acid | C₄H₆O₆ | 150.09 | ≥99% |
| Nitric Acid (70%) | HNO₃ | 63.01 | ACS Grade |
| Fuming Nitric Acid | HNO₃ | 63.01 | ≥90% |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ACS Grade |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | ACS Grade |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | ACS Grade |
| Hydrochloric Acid (37%) | HCl | 36.46 | ACS Grade |
| Ethanol | C₂H₅OH | 46.07 | 95% |
| Methanol | CH₃OH | 32.04 | ACS Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade |
Step 1: Synthesis of Tartaric Acid Dinitrate
Safety First: This step involves the use of strong, corrosive, and oxidizing acids. It is imperative to perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 200 g (1.33 moles) of powdered d-tartaric acid.
-
Addition of Nitric Acid: To the tartaric acid, successively add 432 mL of concentrated nitric acid (sp. gr. 1.42) and 432 mL of fuming nitric acid (sp. gr. 1.50). Stir the mixture until the tartaric acid has mostly dissolved.
-
Controlled Addition of Sulfuric Acid: Begin to slowly add 800 mL of concentrated sulfuric acid (sp. gr. 1.84) from the dropping funnel. The reaction is exothermic. Once the temperature reaches 38°C, immerse the flask in an ice-water bath to maintain the temperature between 38-43°C.
-
Crystallization and Isolation: Towards the end of the sulfuric acid addition, tartaric acid dinitrate may begin to crystallize. After the addition is complete, cool the mixture in an ice bath for 30 minutes to ensure complete crystallization.
-
Filtration: Filter the crystalline product through a sintered glass funnel. It is crucial to work quickly as the product is not stable in air for extended periods. Wash the crystals with ice-cold concentrated sulfuric acid, followed by a small amount of glacial acetic acid. The product should not be washed with water.
-
Immediate Use: The resulting tartaric acid dinitrate is unstable and should be used immediately in the next step without prolonged storage.
Step 2: Synthesis of this compound
-
Preparation of the Ammoniacal Solution: In a large beaker or flask, prepare a solution of 800 mL of concentrated ammonium hydroxide (sp. gr. 0.90) and cool it in an ice-salt bath to below 5°C.
-
Addition of Tartaric Acid Dinitrate: Carefully and in small portions, add the freshly prepared tartaric acid dinitrate to the cold ammoniacal solution with vigorous stirring. Ensure the temperature of the mixture does not rise above 5°C during the addition.
-
Addition of Formaldehyde: To the cold solution, add 100 mL of 37% aqueous formaldehyde solution.
-
Reaction and Work-up: Allow the reaction mixture to stand at room temperature overnight. The following day, transfer the mixture to a large evaporating dish and evaporate to dryness on a steam bath.
-
Purification of the Crude Product:
-
Dissolve the residue in 1.5 L of hot water.
-
Add 100 mL of ethanol to the solution.
-
In a fume hood, carefully acidify the solution to Congo red paper with concentrated hydrochloric acid (approx. 400 mL).
-
Cool the acidified solution in an ice bath for several hours to precipitate the this compound.
-
Collect the precipitate by filtration and wash it successively with cold water, methanol, and diethyl ether.
-
-
Recrystallization: For higher purity, the product can be recrystallized from hot water. The purified product is a white to off-white crystalline solid.
Characterization of this compound
| Property | Value |
| Molecular Formula | C₅H₄N₂O₄ |
| Molar Mass | 156.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | ~288 °C (decomposes) |
| Spectroscopic Data | |
| IR (KBr, cm⁻¹) | Broad O-H stretch (carboxylic acid) ~3400-2400, C=O stretch ~1700, C=N and C=C stretches ~1600-1400 |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.9 (s, 1H, C2-H), ~13.0 (br s, 2H, COOH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~164 (COOH), ~138 (C2), ~128 (C4/C5) |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Mechanistic Insights
The formation of the imidazole ring from tartaric acid dinitrate, ammonia, and formaldehyde is a complex process that can be understood as a variant of the Debus-Radziszewski imidazole synthesis. While a detailed mechanistic study for this specific reaction is not extensively reported, a plausible pathway can be proposed based on established principles of organic chemistry.
Proposed Reaction Mechanism Diagram:
Caption: Plausible mechanism for imidazole ring formation.
-
In situ Generation of a Glyoxal Equivalent: Under the basic conditions of the ammoniacal solution, the tartaric acid dinitrate is believed to undergo hydrolysis and elimination to form a highly reactive dicarbonyl species, effectively behaving as a glyoxal equivalent.
-
Formation of a Diimine: This dicarbonyl intermediate reacts with two equivalents of ammonia to form a diimine or a related amino alcohol intermediate.
-
Condensation with Formaldehyde: The diimine then undergoes condensation with formaldehyde. The carbon of the formaldehyde acts as an electrophile and is attacked by the nucleophilic nitrogen atoms of the diimine.
-
Cyclization and Aromatization: Subsequent intramolecular cyclization and dehydration lead to the formation of a dihydroimidazole intermediate. This intermediate is then oxidized to the aromatic imidazole ring. The oxidant in this case is likely dissolved oxygen or another species present in the reaction mixture.
Applications in Research and Industry
The utility of this compound as a versatile building block is demonstrated by its wide range of applications.
Metal-Organic Frameworks (MOFs)
As previously mentioned, this compound is an excellent ligand for the synthesis of MOFs. The multiple coordination sites allow for the formation of diverse and intricate three-dimensional structures with high porosity and surface area. These MOFs have been investigated for:
-
Gas Storage and Separation: The tunable pore sizes and chemical functionalities of MOFs derived from this ligand allow for the selective adsorption of gases like hydrogen, carbon dioxide, and methane.
-
Catalysis: The metal nodes and the organic linkers can both serve as active sites for a variety of catalytic transformations.
-
Sensing: The luminescent properties of some of these MOFs can be modulated by the presence of specific analytes, leading to the development of chemical sensors.
Pharmaceutical Intermediates
The imidazole ring is a cornerstone of many pharmaceutical agents. This compound provides a convenient entry point for the synthesis of more complex, biologically active molecules.
-
Antiviral and Anticancer Agents: Derivatives of this compound have been synthesized and evaluated for their in vitro antiviral and cytostatic activities.[3]
-
Kinase Inhibitors: The dicarboxamide derivatives of this acid can mimic the structure of purines and have been investigated as potential inhibitors of protein kinases, which are important targets in cancer therapy.[4]
-
Central Nervous System (CNS) Active Compounds: As mentioned earlier, amides of this compound have been reported to have stimulating effects on the CNS.[1][2]
-
Antibiotics: This dicarboxylic acid is a precursor for the synthesis of novel semi-synthetic penicillins and cephalosporins, which are crucial in combating bacterial infections.[1][2]
Conclusion
The synthesis of this compound from tartaric acid is a robust and well-documented procedure that provides access to a highly valuable and versatile chemical building block. This guide has provided a detailed experimental protocol, insights into the reaction mechanism, and an overview of the significant applications of the final product in both materials science and medicinal chemistry. By understanding the principles and practicalities of this synthesis, researchers are well-equipped to utilize this important compound in their own scientific endeavors, from the design of novel functional materials to the discovery of new therapeutic agents.
References
- What precautions should be taken when using tartaric acid E334? - Knowledge. (2025, March 31).
- TARTARIC ACID | Lamothe-Abiet.
- New this compound/amide derivatives (1–8),... - ResearchGate.
- Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - NIH.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2025, August 6).
- US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media. (2017, June 23).
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A Senior Application Scientist's Guide to the Preparation of 1H-Imidazole-4,5-dicarboxylic Acid via Benzimidazole Oxidation
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 1H-Imidazole-4,5-dicarboxylic Acid
This compound (IMDA) is a cornerstone heterocyclic building block, pivotal in the landscape of medicinal chemistry and materials science. Its rigid imidazole core, adorned with two carboxylic acid moieties, offers a versatile scaffold for constructing complex molecules. These include semi-synthetic penicillins, cephalosporins, and compounds with stimulating effects on the central nervous system.[1][2] The amides derived from IMDA have also found therapeutic use as sedatives.[2] This guide provides an in-depth examination of a robust and common synthetic route: the oxidative cleavage of the benzene ring of benzimidazole. We will dissect the underlying mechanisms, compare oxidative methodologies, and present a validated, step-by-step protocol for its successful synthesis.
The Core Synthesis Pathway: From Benzimidazole to IMDA
The transformation hinges on the chemical stability of the imidazole ring relative to the fused benzene ring under vigorous oxidative conditions.[3] The benzene portion of the benzimidazole molecule is cleaved, yielding the desired dicarboxylic acid functionality on the remaining imidazole core.
Caption: Overall synthetic transformation from benzimidazole to this compound.
Mechanistic Insights: The Rationale of Oxidative Cleavage
The synthesis of this compound from benzimidazole is a powerful demonstration of selective oxidation. The benzimidazole structure consists of a robust, electron-rich imidazole ring fused to a benzene ring. While the entire molecule is aromatic, the benzene ring is more susceptible to electrophilic attack and subsequent oxidative cleavage under harsh conditions.
The process generally involves the following conceptual stages:
-
Activation of the Benzene Ring: In a strongly acidic medium, such as concentrated sulfuric acid, the benzimidazole molecule is protonated. This enhances the electrophilicity of the oxidizing agent.
-
Initial Attack and Ring Opening: The oxidizing species (e.g., from H₂O₂ or KMnO₄) attacks the electron-rich benzene ring. This leads to hydroxylation and subsequent bond cleavage, breaking open the aromatic sextet of the benzene portion.
-
Oxidation of Side Chains: The remnants of the benzene ring, now aliphatic side chains attached to the imidazole core at positions 4 and 5, are further oxidized.
-
Formation of Carboxylic Acids: This exhaustive oxidation continues until the side chains are fully converted into stable carboxylic acid groups, yielding the final product.
The imidazole ring's inherent stability to these vigorous conditions ensures it remains intact throughout the transformation, making this a viable synthetic strategy.[3]
A Comparative Analysis of Oxidation Methodologies
The choice of oxidizing agent is the most critical parameter in this synthesis, directly influencing yield, purity, and reaction scalability. While several strong oxidants can achieve this transformation, their efficacy and handling requirements differ significantly.
| Oxidizing Agent | Typical Conditions & Co-reagents | Advantages | Disadvantages & Causality | Reported Yield |
| **Hydrogen Peroxide (H₂O₂) ** | Concentrated Sulfuric Acid (H₂SO₄) | High yields, relatively clean reaction, readily available reagents.[4][5] | Highly exothermic reaction requiring careful temperature control to prevent runaway reactions.[6][7] H₂SO₄ is a corrosive and hazardous solvent. | Good to High[4][5] |
| Potassium Permanganate (KMnO₄) | Acidic (H₂SO₄) or Alkaline Solution | Powerful and effective oxidant.[1][2][8] | Produces manganese dioxide (MnO₂) byproduct, which complicates purification. The stoichiometry can be complex, and reactions may be less selective.[8][9] | Low to Moderate[3] |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic Solution (e.g., H₂SO₄) | Historically used and effective.[1] | Generates toxic chromium waste, which presents significant environmental and disposal challenges.[1] | Low[1] |
Field-Proven Insight: For modern laboratory and pilot-scale synthesis, the hydrogen peroxide in sulfuric acid method is overwhelmingly preferred.[4][5] It avoids the generation of heavy metal waste and, with proper engineering controls, offers a more scalable and cleaner route to high-purity this compound.
Validated Experimental Protocol: Oxidation using H₂O₂/H₂SO₄
This protocol is a synthesis of established methods, optimized for preparative quantities in a research setting.[4][5][6]
Core Principle: This procedure utilizes the potent oxidizing environment created by hydrogen peroxide in concentrated sulfuric acid. The sulfuric acid acts as both a solvent and a catalyst, protonating the benzimidazole and activating the hydrogen peroxide.
Materials:
-
Benzimidazole (or 2-substituted benzimidazole)
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% solution)
-
Deionized Water
-
Crushed Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and filtration
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of IMDA.
Step-by-Step Methodology:
-
Reaction Setup (Self-Validating System):
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve benzimidazole (1.0 equivalent) in concentrated sulfuric acid to achieve a concentration of approximately 1 M.[4][5]
-
Perform this dissolution in an ice bath to control the initial exothermic process, maintaining the temperature between 0-10°C. Complete dissolution is crucial for a homogenous reaction.
-
-
Oxidation (Critical Control Point):
-
Once the benzimidazole is fully dissolved, begin the dropwise addition of 30% hydrogen peroxide (approximately 11 equivalents) through the dropping funnel.[4][5]
-
Causality: The molar ratio of H₂O₂ to benzimidazole is a key parameter for driving the reaction to completion. Studies have shown an 11:1 ratio to be optimal for achieving higher yields.[4][5]
-
Trustworthiness: The reaction is highly exothermic. The addition rate must be carefully controlled to maintain the internal reaction temperature between 20-30°C.[6] Use the ice bath as needed. A runaway reaction will lead to decomposition and significantly lower yields.
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed.
-
-
Work-up and Isolation:
-
Upon completion, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product, which has low solubility in the resulting acidic aqueous solution.
-
Allow the mixture to stand for several hours in an ice bath to ensure complete precipitation.[6]
-
Collect the solid white precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral (test with pH paper). This removes residual sulfuric acid.
-
-
Purification and Drying:
-
The crude product can be further purified by recrystallization from hot water.
-
Dry the purified crystals in a vacuum oven to obtain the final this compound.
-
Data Presentation and Product Characterization
The final product should be a white crystalline solid. Characterization is essential to confirm its identity and purity.
-
Melting Point: ~288 °C (with decomposition)[2]
-
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch (~3400 cm⁻¹) from the carboxylic acids and H₂O, and a strong C=O stretch (~1700 cm⁻¹).[10]
-
NMR Spectroscopy: In a suitable solvent like DMSO-d₆, one would expect to see a signal for the imidazole C2-H, and broad signals for the N-H and carboxylic acid protons.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₅H₄N₂O₄ (156.10 g/mol ).[11]
-
Conclusion
The oxidation of benzimidazole represents a reliable and effective strategy for the synthesis of this compound. The hydrogen peroxide in sulfuric acid method stands out as the most practical approach for laboratory-scale preparation, offering high yields while avoiding heavy metal waste. Success in this synthesis is contingent upon careful control of the reaction stoichiometry and, most importantly, the reaction temperature during the oxidative step. This guide provides the foundational knowledge and a validated protocol for researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and beyond.
References
- Jadhav, S. D. (2020). Ruthenium-Benzimidazole complex: Structural, optical and Solvent-free catalytic studies.
- Fawzy, A., et al. (2016). Permanganate Oxidation of Benzimidazole and Benzthiazole Derivatives in Diluted Sulfuric Acid Medium: Kinetics and Mechanistic A.
- González-Liste, P. J., et al. (2016). Imidazole Based Ruthenium(IV) Complexes as Highly Efficient Bifunctional Catalysts for the Redox Isomerization of Allylic Alcohols in Aqueous Medium: Water as Cooperating Ligand.
- PubChem. This compound, 4,5-dimethyl ester.
- NIST. 4,5-Imidazoledicarboxylic acid. NIST Chemistry WebBook. [Link]
- Brusina, M. A., et al. (2018). Influence of Oxidation Conditions on the Yield of 2-Substituted Imidazole-4,5-dicarboxylic Acids. Russian Journal of General Chemistry. [Link]
- Kumar, A. (2018). Review on: Benzimidazole derivatives as potent biological agent. Journal of Current Pharma Research. [Link]
- Mondal, P., et al. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]
- Al-bayati, R. I. H. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]
- PubChem. This compound.
- Google Patents. (1987). Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
- Khalafi-Nezhad, A., & Panahi, F. (2017). Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions.
- Chylewska, A., et al. (2019). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. Molecules. [Link]
- Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules. [Link]
- Brusina, M. A., et al. (2018). Influence of Oxidation Conditions on the Yield of 2-Substituted Imidazole-4,5-dicarboxylic Acids. Russian Journal of Bakhtin Studies. [Link]
- SpectraBase. This compound, 1-(2-oxopropyl)-. [Link]
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023).
- ResearchGate. (2023).
- Google Patents. (1985). Preparation of imidazole-4,5-dicarboxylic acid.
- Semantic Scholar. (2023).
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"physicochemical properties of 1H-Imidazole-4,5-dicarboxylic acid"
An In-depth Technical Guide to the Physicochemical Properties of 1H-Imidazole-4,5-dicarboxylic Acid
Introduction
This compound (H₃IDC), also known as glyoxalinedicarboxylic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, combined with multiple coordination sites, makes it an exceptionally versatile building block. In the pharmaceutical industry, it serves as a crucial intermediate in the synthesis of drugs, including semi-synthetic penicillins and cephalosporins.[1][2] In materials science, H₃IDC is a premier organic linker for the rational design and synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, leading to materials with potential applications in gas storage, catalysis, and chemical sensing.[3][4]
This guide provides a comprehensive overview of the core physicochemical properties of H₃IDC, offering researchers, scientists, and drug development professionals a detailed understanding of its behavior. We will delve into its structural characteristics, acidity, coordination potential, and spectroscopic signature, supported by field-proven experimental protocols and authoritative references.
Molecular Identity and Structure
This compound is characterized by a five-membered imidazole ring substituted with two carboxylic acid groups at the 4 and 5 positions. This arrangement confers both acidic and basic properties, as well as multiple points for hydrogen bonding and metal coordination.
-
IUPAC Name: this compound[5]
-
Synonyms: 4,5-Imidazoledicarboxylic acid, Glyoxalinedicarboxylic acid, 4,5-Dicarboxyimidazole[5][6][7]
Caption: pH-dependent speciation of this compound.
Coordination Chemistry and Application in MOFs
H₃IDC is a multidentate ligand, possessing six potential donor atoms: two nitrogen atoms from the imidazole ring and four oxygen atoms from the two carboxylate groups. [1][11]This abundance of coordination sites enables it to bridge multiple metal centers in various modes, leading to the formation of diverse and robust 0-D, 1-D, 2-D, and 3-D coordination polymers and MOFs. [1] The choice of metal ion, the pH of the reaction, the solvent system, and the presence of ancillary ligands all influence which donor atoms participate in coordination, allowing for fine control over the final supramolecular architecture. [1][4]
Caption: Potential coordination sites of the deprotonated H₃IDC ligand.
Experimental Protocols
Protocol 1: Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
This protocol describes the standard method for experimentally verifying the pKa values of H₃IDC. The causality behind this choice is its high precision and direct measurement of proton dissociation.
Materials:
-
This compound (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized, degassed water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.156 g (1.0 mmol) of H₃IDC and dissolve it in 50 mL of deionized water in the beaker. Gentle heating may be required to aid dissolution. [3]Allow the solution to cool to room temperature.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the path of the stir bar.
-
Initial Reading: Record the initial pH of the H₃IDC solution.
-
Titration: Begin adding the 0.1 M NaOH solution in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Equivalence Points: Continue the titration past the second equivalence point, which will be indicated by sharp inflections in the pH curve.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the first and second equivalence points (V₁ and V₂) from the points of maximum slope on the curve (or by using the first derivative plot, dpH/dV vs. V).
-
The pH at half the volume to the first equivalence point (V₁/2) corresponds to pKa₁.
-
The pH at the volume halfway between the first and second equivalence points ((V₁ + V₂)/2) corresponds to pKa₂.
-
Trustworthiness: This protocol is self-validating. The resulting titration curve should show two distinct, sharp equivalence points, and the calculated pKa values should be reproducible across multiple runs, confirming the integrity of the measurement.
Protocol 2: General Synthesis of a Coordination Polymer using H₃IDC
This method provides a foundational hydrothermal synthesis procedure, a common and effective technique for growing high-quality crystalline MOFs from H₃IDC. The choice of hydrothermal synthesis is driven by its ability to increase the solubility of reactants and promote the crystallization of thermodynamically stable products. [4] Materials:
-
This compound (H₃IDC)
-
A metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., Deionized water, Dimethylformamide (DMF), or a mixture)
-
pH-modifying agent (optional, e.g., NaOH, triethylamine)
-
23 mL Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a glass vial, combine H₃IDC (e.g., 0.078 g, 0.5 mmol) and the metal salt (e.g., 0.149 g, 0.5 mmol) in the desired solvent or solvent mixture (e.g., 10 mL). [4]2. pH Adjustment (Critical Step): If necessary, adjust the pH of the mixture using a base to achieve the desired deprotonation state of the H₃IDC ligand. This step is crucial as it directs the final structure.
-
Homogenization: Stir or sonicate the mixture for 15-30 minutes to ensure it is homogeneous. [4]4. Hydrothermal Reaction: Transfer the mixture to the Teflon-lined autoclave. Seal the vessel tightly.
-
Heating: Place the autoclave in a programmable oven and heat it to the target temperature (typically 100–180 °C) for a set period (typically 24–72 hours).
-
Cooling: Allow the autoclave to cool slowly to room temperature. A slow cooling rate is essential for the formation of large, well-defined crystals. [4]7. Product Isolation: Collect the resulting crystalline product by filtration. Wash the crystals sequentially with the reaction solvent (e.g., water and DMF) to remove any unreacted starting materials. [4]8. Drying: Dry the final product in air or under a mild vacuum.
Overview of Synthesis
The synthesis of H₃IDC itself can be achieved through several established routes. The choice of pathway often involves a trade-off between the cost of starting materials and the overall yield and purity.
Caption: Common synthetic pathways for this compound. [1][2] Historically, H₃IDC was prepared by the oxidation of benzimidazole. [2]While effective, this method can be expensive. A more economical, high-yield process involves the reaction of imidazole with formaldehyde, followed by treatment with nitric acid at elevated temperatures. [2]Regardless of the route, purification via recrystallization or column chromatography is typically required to obtain a high-purity product suitable for pharmaceutical or materials science applications. [3][12]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The FTIR spectrum of H₃IDC is characterized by a broad absorption band in the 3200–3450 cm⁻¹ region, corresponding to O-H stretching from the carboxylic acids and N-H stretching from the imidazole ring. [13][14]Strong carbonyl (C=O) stretching vibrations are observed around 1600 cm⁻¹. The spectrum also features characteristic peaks for C=N stretching of the imidazole ring near 1400 cm⁻¹. [13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR using a solvent like DMSO-d₆, the spectrum typically shows a singlet for the proton at the C2 position of the imidazole ring and broad signals for the acidic protons of the carboxyl and N-H groups. [15][16]* Mass Spectrometry: The mass spectrum provides confirmation of the molecular weight (156.10 g/mol ). [5]
Conclusion
This compound is a molecule of fundamental importance, bridging the gap between medicinal chemistry and advanced materials. Its well-defined physicochemical properties—particularly its polyprotic nature and multidentate coordination capability—make it a highly tunable and predictable building block. A thorough understanding of its solubility, pKa values, and reactivity is essential for any scientist seeking to leverage this versatile compound for the synthesis of novel pharmaceuticals or functional materials like Metal-Organic Frameworks. The experimental protocols and data presented in this guide offer a robust foundation for such endeavors.
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Solubility Profile of 1H-Imidazole-4,5-dicarboxylic Acid in Organic Solvents: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Imidazole-4,5-dicarboxylic acid (IMDA) is a pivotal building block in medicinal chemistry and materials science, notably as a precursor for pharmacologically active agents and as a linker in metal-organic frameworks (MOFs).[1][2] Its utility in these applications is fundamentally governed by its solubility characteristics. This guide provides a comprehensive analysis of the solubility of IMDA in various organic solvents, grounded in its core physicochemical properties. We delve into the causal relationships between its molecular structure and solubility behavior, present a consolidated table of known and inferred solubility data, and provide a rigorous, self-validating experimental protocol for determining its thermodynamic solubility. This document is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively handle and utilize this versatile compound.
Introduction: The Significance of IMDA Solubility
This compound is a heterocyclic compound featuring a highly polar imidazole ring flanked by two acidic carboxyl groups.[3] This unique structure makes it an invaluable intermediate for synthesizing a range of molecules, from potential anticancer and anti-inflammatory drugs to specialized polymers.[1][4] In drug discovery, understanding a compound's solubility is paramount; it influences everything from reaction kinetics and purification strategies to formulation and bioavailability.[5] Poor solubility can be a significant bottleneck, leading to challenges in developing effective in vivo dosing formulations and interpreting in vitro bioassay results.[6] For IMDA, its application as a ligand in the synthesis of MOFs also depends on its ability to dissolve in the reaction medium to facilitate crystal growth.[1] This guide, therefore, addresses the critical need for a centralized resource on the solubility of IMDA, moving beyond simple data points to explain the underlying chemical principles.
Physicochemical Properties Governing Solubility
The solubility of a solid in a solvent is a thermodynamic equilibrium between the solid state and the solvated state. This process is governed by two primary energy considerations: the energy required to break the solute-solute interactions in the crystal lattice (lattice energy) and the energy released from the formation of solute-solvent interactions (solvation energy). For IMDA, its physicochemical properties strongly suggest a challenging solubility profile in many common solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O₄ | [4][7] |
| Molecular Weight | 156.10 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1][8] |
| Melting Point | ~280-292 °C (with decomposition) | [1][4][8] |
| pKa₁ (first carboxyl) | ~2.95 - 3.59 | [1][4] |
| pKa₂ (second carboxyl) | ~5.75 | [1] |
| Calculated logP | -1.34 to -0.2 | [6][9] |
| Water Solubility (20°C) | 0.5 g/L (~3.2 mM) | [4][8][10] |
Causality: Why IMDA Behaves as It Does
-
High Polarity and Hydrogen Bonding: IMDA is an exceptionally polar molecule. It possesses multiple hydrogen bond donor sites (two carboxylic acid protons and one imidazole N-H) and numerous hydrogen bond acceptor sites (the imidazole nitrogen and all four carboxylate oxygens).[3][5] This extensive hydrogen bonding capability leads to strong intermolecular forces within the crystal lattice.
-
High Melting Point and Crystal Lattice Energy: The compound's high melting point (decomposing above 280°C) is a direct indicator of a highly stable and rigid crystal structure.[1][8] A significant amount of energy is required to overcome this lattice energy before dissolution can occur. This is a primary reason for its poor solubility in non-polar or weakly polar solvents.
-
Amphoteric Nature: With two acidic carboxyl groups (pKa₁ ~3.0, pKa₂ ~5.8) and a basic imidazole ring, IMDA is amphoteric.[1] Its solubility is therefore highly pH-dependent. In basic solutions (pH > pKa₂), both carboxyl groups deprotonate to form a highly polar and much more soluble dicarboxylate anion.[8][11] This is a crucial consideration for its use in aqueous-based reactions or formulations.
-
Low Lipophilicity (Negative logP): The calculated logP value is negative, indicating that IMDA is hydrophilic and preferentially partitions into an aqueous phase over a non-polar lipid phase.[6][9] This predicts poor solubility in non-polar organic solvents like hexane or toluene.
The interplay of these factors—strong crystal lattice energy and the need for a solvent capable of extensive, favorable hydrogen bonding interactions—dictates the solubility profile outlined in the following section.
Solubility Data in Common Organic Solvents
Direct, experimentally determined solubility data for IMDA across a wide range of organic solvents is sparse in the literature. The following table consolidates known quantitative data, qualitative observations from synthetic procedures, and scientifically inferred solubility based on the compound's physicochemical properties and data from analogous structures like 2-propyl-1H-imidazole-4,5-dicarboxylic acid.[12]
Table 2: Solubility Profile of this compound
| Solvent Class | Solvent | Formula | Solubility Classification | Quantitative Value (at 20-25°C) | Source(s) & Rationale |
| Polar Protic | Water | H₂O | Very Slightly Soluble | 0.5 g/L | [4][8][10] (Experimental) |
| Methanol | CH₃OH | Sparingly Soluble / Insoluble | < 1 mg/mL (Estimated) | [12][13] (Used as a washing solvent) | |
| Ethanol | C₂H₅OH | Insoluble | < 0.5 mg/mL (Estimated) | [8][13] (Used for precipitation) | |
| Polar Aprotic | DMSO | (CH₃)₂SO | Soluble | > 20 mg/mL (Estimated) | (Strong H-bond acceptor; common for similar polar heterocycles) |
| DMF | (CH₃)₂NC(O)H | Very Soluble | > 50 mg/mL (Estimated) | [12] (Inferred from highly soluble butyl-analog) | |
| Acetonitrile | CH₃CN | Very Slightly Soluble | < 1 mg/mL (Estimated) | (Moderately polar, poor H-bond donor) | |
| Acetone | (CH₃)₂CO | Insoluble | < 0.5 mg/mL (Estimated) | (Lower polarity and H-bonding capacity) | |
| Non-Polar | Diethyl Ether | (C₂H₅)₂O | Insoluble | < 0.1 mg/mL (Estimated) | [8][12][13] (Used as a washing solvent) |
| Toluene | C₇H₈ | Insoluble | < 0.1 mg/mL (Estimated) | (Apolar nature cannot overcome lattice energy) | |
| Hexane | C₆H₁₄ | Insoluble | < 0.1 mg/mL (Estimated) | (Apolar nature cannot overcome lattice energy) | |
| Aqueous Base | 1 M NaOH (aq) | NaOH | Freely Soluble | > 100 mg/mL (Estimated) | [8][11] (Forms highly soluble disodium salt) |
Note: "Estimated" values are based on chemical principles and qualitative observations and should be experimentally verified for critical applications.
Understanding Kinetic vs. Thermodynamic Solubility
In the context of drug discovery and development, it is crucial to distinguish between two types of solubility measurements.[5][6]
-
Kinetic Solubility: This is a high-throughput measurement often used in early discovery. It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs.[5] This method is fast but can often overestimate solubility because the compound may form a supersaturated solution or a metastable amorphous precipitate rather than the most stable crystalline form.[3][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically >24 hours) until the concentration of the dissolved solute is constant.[3][10] This value represents the maximum amount of the most stable crystalline form of the compound that can be dissolved and is the gold standard for pre-formulation and development.
For a compound like IMDA with high crystal lattice energy, the difference between its kinetic and thermodynamic solubility is expected to be significant. Researchers should prioritize determining the thermodynamic solubility for any application requiring a stable, true solution.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol describes a self-validating system for determining the equilibrium (thermodynamic) solubility of IMDA in an organic solvent using the shake-flask method followed by HPLC quantification.
Materials and Equipment
-
This compound (solid, purity >98%)
-
Solvent of interest (HPLC grade)
-
Scintillation vials or glass tubes with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
HPLC system with UV detector
-
Calibrated volumetric flasks and pipettes
Workflow Diagram
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology
-
Preparation of Standard Solutions: a. Accurately prepare a stock solution of IMDA in a solvent in which it is freely soluble (e.g., DMF or 0.1 M NaOH). b. Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards bracketing the expected solubility range.
-
Sample Preparation & Equilibration: a. Add an excess of solid IMDA (e.g., 5-10 mg, ensuring solid is visible throughout the experiment) to at least three separate vials. b. Accurately add a known volume of the test solvent (e.g., 1.0 mL) to each vial. c. Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). d. Agitate the vials for a minimum of 24 hours. (Self-Validation Point 1): To ensure equilibrium has been reached, additional time points (e.g., 48 and 72 hours) should be tested. The solubility value should plateau and be consistent between the later time points.
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow for sedimentation. b. Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet the remaining solid. c. Carefully withdraw an aliquot of the clear supernatant using a syringe. d. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. (Self-Validation Point 2): The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
Quantification by HPLC: a. Accurately dilute the filtered sample with mobile phase to a concentration that falls within the range of the calibration curve. b. Inject the calibration standards and the diluted samples onto the HPLC system. A typical reverse-phase method would be:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile
- Gradient: A suitable gradient to elute the polar compound (e.g., start at 5% B)
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm c. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. d. Use the regression equation from the calibration curve to calculate the concentration of IMDA in the diluted samples. e. Back-calculate the original concentration in the undiluted sample to determine the solubility. The results from the triplicate vials should be averaged.
Logical Relationships in Solubility Prediction
The decision-making process for estimating or determining the solubility of a compound like IMDA can be visualized as a logical flow, starting from its fundamental properties.
Caption: Factors influencing IMDA's solubility profile.
Conclusion
This compound exhibits a challenging but predictable solubility profile. Its poor solubility in water and most common polar protic and non-polar organic solvents is a direct consequence of its high crystal lattice energy, driven by extensive intermolecular hydrogen bonding. However, its amphoteric nature allows for high solubility in aqueous basic solutions, and its polarity lends itself to dissolution in strong, polar aprotic solvents such as DMF and DMSO. For any research or development application, it is imperative to determine the thermodynamic solubility using a robust method, such as the shake-flask protocol detailed herein, to ensure the use of true, stable solutions. This foundational understanding will enable scientists to design more effective synthetic routes, purification strategies, and formulation approaches, ultimately accelerating the path from laboratory research to practical application.
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"crystal structure analysis of 1H-Imidazole-4,5-dicarboxylic acid"
An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Imidazole-4,5-dicarboxylic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure analysis of this compound (H₃IDC). Moving beyond a simple recitation of data, we will explore the causal relationships behind experimental choices and delve into the nuanced structural features that make this molecule a cornerstone in supramolecular chemistry and materials science.
Foreword: The Significance of this compound
This compound is more than just a heterocyclic compound; it is a highly versatile molecular building block. Its structure is distinguished by a rigid imidazole core functionalized with two carboxylic acid groups. This arrangement provides multiple coordination sites: two nitrogen atoms within the imidazole ring and four oxygen atoms from the carboxylates.[1][2] This multiplicity of donor atoms allows H₃IDC to engage in a rich variety of intermolecular interactions, most notably hydrogen bonding and coordination with metal ions.[2][3]
Consequently, H₃IDC is a premier ligand for the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, materials with significant applications in gas storage, catalysis, and sensing.[1][4] Its derivatives also serve as crucial intermediates in the synthesis of pharmaceuticals, including semi-synthetic penicillins.[2][5] A thorough understanding of its solid-state structure is, therefore, not merely an academic exercise but a prerequisite for harnessing its full potential.
PART 1: From Powder to Perfect Crystal: Synthesis and Crystallization
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the quality of the crystal used for data collection.
Experimental Protocol: Synthesis via Benzimidazole Oxidation
A common and effective route to H₃IDC is the oxidation of 2-alkylbenzimidazoles.[2][6] This method is advantageous due to the availability of the starting materials.
-
Dissolution: Dissolve the starting 2-alkylbenzimidazole in concentrated sulfuric acid under controlled cooling.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide (30%), dropwise to the solution. The causality here is critical: the strong oxidizing environment cleaves the benzene ring, which is then oxidized to form the two carboxylic acid groups, leaving the more stable imidazole ring intact. Maintaining a low temperature is essential to control the exothermic reaction.
-
Precipitation: After the reaction is complete, the mixture is carefully poured onto crushed ice. This simultaneously quenches the reaction and precipitates the H₃IDC product, which has lower solubility in the cold aqueous medium.
-
Purification: The crude product is collected by filtration and purified by recrystallization, typically from hot water. This step is vital to remove any unreacted starting material or side products, ensuring the chemical purity required for unambiguous crystal growth.[7]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
The goal of crystallization is to allow molecules to self-assemble into a highly ordered, three-dimensional lattice. Slow evaporation is the method of choice for many organic molecules like H₃IDC.
-
Solution Preparation: Prepare a saturated solution of purified H₃IDC in a suitable solvent (e.g., a water/ethanol mixture) at a slightly elevated temperature to increase solubility.
-
Filtration: Filter the warm solution through a syringe filter into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.
-
Evaporation: Cover the vial with a cap that is loosely fitted or perforated with a needle. This allows the solvent to evaporate slowly over several days to weeks. The slow rate is paramount; it provides the molecules with sufficient time to arrange themselves into a low-energy, well-ordered crystal lattice rather than crashing out of solution as an amorphous powder.
-
Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor for analysis.
Workflow: Synthesis to Single Crystal
The logical progression from starting materials to a single crystal suitable for X-ray diffraction is depicted below.
Caption: Workflow from synthesis to a diffraction-ready single crystal.
PART 2: Spectroscopic Verification
Before proceeding to X-ray diffraction, it is imperative to verify the identity and purity of the synthesized compound using spectroscopic methods. This provides a foundational check that the crystal to be analyzed is indeed the target molecule.
| Technique | Characteristic Signature for H₃IDC | Reference(s) |
| FTIR (KBr) | Broad O-H stretch (from COOH and adsorbed H₂O) around 3400-3200 cm⁻¹, N-H stretch from the imidazole ring (~3445 cm⁻¹), strong C=O stretch from the carboxylic acid (~1680-1600 cm⁻¹), and C=N stretch from the imidazole ring (~1400 cm⁻¹). | [8][9][10] |
| ¹H NMR (DMSO-d₆) | A signal for the imidazole C2-H proton, signals for the imidazole N-H proton, and a broad signal for the carboxylic acid protons. The exact chemical shifts are solvent-dependent. | [11] |
| ¹³C NMR (DMSO-d₆) | Resonances corresponding to the two equivalent carboxylic acid carbons and the carbons of the imidazole ring. | [12] |
PART 3: Unveiling the Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
The Crystallographic Workflow: A Self-Validating System
Each step in the SC-XRD workflow builds upon the last, with internal checks to ensure the integrity of the final model.
Caption: The standard workflow for single-crystal X-ray diffraction analysis.
-
Data Collection: The crystal is mounted on a diffractometer and cooled (typically to ~100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. It is then rotated in a monochromatic X-ray beam, and thousands of diffraction intensities are collected.
-
Structure Solution: The collected data are used to calculate an electron density map of the unit cell. Initial atomic positions are determined from the peaks in this map using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed by metrics like the R-factor, which should be as low as possible for a good structure.
PART 4: The Crystal Structure of this compound
The analysis of H₃IDC reveals a structure dominated by extensive and reliable hydrogen-bonding motifs. These non-covalent interactions are the primary drivers of the molecule's solid-state assembly.
Molecular Geometry and Tautomerism
In its crystalline form, the H₃IDC molecule is largely planar. The two carboxylic acid groups can rotate, but their orientation is constrained by the formation of strong hydrogen bonds.[13] Depending on the crystallization conditions and the presence of substituents, H₃IDC can exist in different tautomeric or protonation states. For instance, derivatives with alkyl groups on the N1 position have been shown to crystallize in either zwitterionic forms or as mixtures of neutral and zwitterionic forms.[7][13] This is a critical insight, as the protonation state dictates the available hydrogen bond donors and acceptors, thereby influencing the entire supramolecular structure.[2]
The Supramolecular Network: A Symphony of Hydrogen Bonds
The defining feature of the H₃IDC crystal structure is its intricate network of hydrogen bonds, which creates a robust and predictable architecture.[3][[“]][15]
-
Intramolecular Hydrogen Bonds: An intramolecular hydrogen bond often forms between the hydroxyl proton of one carboxylic acid group and the carbonyl oxygen of the adjacent group, creating a stable seven-membered ring conformation.[12][16]
-
Intermolecular Dimers: The most common motif involves pairs of molecules forming centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups.[[“]]
-
Extended Chains and Sheets: These primary dimer motifs are then linked into extended chains or sheets by N-H···O or N-H···N hydrogen bonds involving the imidazole ring's N-H donor and the carboxylate or imidazole acceptors of neighboring dimers.[12][13]
Caption: Key hydrogen bonding interactions in the crystal structure of H₃IDC.
Crystallographic Data Summary
While the exact unit cell parameters can vary slightly based on conditions, a representative set of data for pure H₃IDC monohydrate is summarized below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~6.9 |
| c (Å) | ~13.6 |
| β (°) | ~98 |
| Z (molecules/cell) | 4 |
Note: These are approximate values for illustrative purposes. Exact data must be obtained from specific crystallographic studies, often found in databases like the Cambridge Crystallographic Data Centre (CCDC).
PART 5: From Structure to Function: Applications
The detailed structural knowledge gained from crystal structure analysis directly informs the application of H₃IDC in various fields.
-
Rational Design of MOFs: By understanding the preferred hydrogen bonding patterns and coordination modes of H₃IDC, scientists can predict and design complex, multi-dimensional MOFs with tailored pore sizes and functionalities for specific applications like gas separation or heterogeneous catalysis. The deprotonation state of the ligand (H₃IDC, H₂IDC⁻, HIDC²⁻, or IDC³⁻) is a key variable that can be controlled, often by pH, to direct the assembly of desired 0D, 1D, 2D, or 3D structures.[2][4]
-
Crystal Engineering: The reliability of the hydrogen-bonded motifs makes H₃IDC and its derivatives excellent tools for crystal engineering.[12][[“]] Researchers can systematically modify the molecule to create new solid-state materials with predictable packing arrangements and physical properties.
-
Drug Development: As an important scaffold, understanding the 3D structure and intermolecular interactions of H₃IDC is crucial for designing new drug candidates. This knowledge helps in predicting how a molecule might bind to a biological target, such as an enzyme's active site, and informs the design of derivatives with improved efficacy and bioavailability.[5]
Conclusion
The crystal structure of this compound is a textbook example of how specific molecular features—a rigid core, multiple functional groups, and strong hydrogen bonding capability—translate into a highly ordered and predictable supramolecular architecture. The analytical workflow, from rational synthesis and careful crystallization to high-resolution single-crystal X-ray diffraction, provides a complete and validated picture of this architecture. This fundamental understanding is not merely descriptive; it is predictive, empowering scientists to utilize H₃IDC as a powerful and versatile building block in the development of advanced materials and novel therapeutics.
References
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021).
- Design and construction of six coordination polymers with imidazole-4,5-dicarboxylate ligand. (2015). Inorganica Chimica Acta. [Link]
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). Walsh Medical Media. [Link]
- Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Deriv
- Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. (2009). Inorganic Chemistry. [Link]
- Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid deriv
- Synthesis, properties, and X-ray crystal structures of two Ag(I) complexes with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid. (2013).
- Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. (2002). Crystal Growth & Design. [Link]
- Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. (2022). ACS Omega. [Link]
- This compound. (n.d.). PubChem. [Link]
- Crystal structures of а series of 1-substituted imidazol-4,5-dicarboxylic acids. (2020).
- Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. (2022). National Institutes of Health (NIH). [Link]
- Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.).
- Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid deriv
- Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole4,5-dicarboxylic Acid Derivatives. (2002).
- 4,5-Imidazoledicarboxylic acid. (n.d.). NIST WebBook. [Link]
- Preparation of imidazole-4,5-dicarboxylic acid. (1985).
- Synthesis of substituted imidazole-4,5-dicarboxylic acids. (2018).
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A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1H-Imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Imidazole-4,5-dicarboxylic acid (IDCA) is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmaceuticals and functional materials. Its rigid structure and multiple coordination sites make it a valuable ligand in coordination chemistry and the development of metal-organic frameworks (MOFs). A thorough understanding of its structural characterization is paramount for its application in drug design and materials science. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of IDCA. We will delve into the experimental and predicted spectral data, the underlying principles guiding spectral interpretation, a detailed experimental protocol for data acquisition, and the significance of this data in ensuring chemical integrity for research and development.
Introduction: The Significance of this compound
This compound is a molecule of significant interest in medicinal chemistry and materials science. The imidazole ring is a common motif in many biologically active compounds, and the dicarboxylic acid functionalities provide opportunities for further chemical modification and coordination to metal centers. IDCA is a key intermediate in the synthesis of various compounds, including semi-synthetic penicillins and cephalosporins, and compounds with stimulating effects on the central nervous system.[1][2] Its utility as a multifunctional ligand is also well-documented, with the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylates acting as potential coordination sites.[3]
Accurate structural elucidation is the foundation of all chemical research and development. For a molecule like IDCA, NMR spectroscopy is the most powerful technique for confirming its chemical structure, assessing its purity, and understanding its electronic environment. This guide will serve as a detailed reference for scientists working with IDCA, providing the necessary spectral data and interpretation to support their research endeavors.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides crucial information about the proton environment in the molecule.
Predicted ¹H NMR Spectral Data
Based on the structure of this compound, we can predict the expected signals in the ¹H NMR spectrum. The molecule has three types of protons: the proton at the C2 position of the imidazole ring (H2), the proton attached to the nitrogen atom of the imidazole ring (N-H), and the two protons of the carboxylic acid groups (COOH). Due to the symmetrical nature of the molecule, the two carboxylic acid protons are chemically equivalent. The N-H and COOH protons are acidic and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They are also expected to be broad signals due to quadrupole broadening and chemical exchange.
Experimental ¹H NMR Spectral Data
The experimental ¹H NMR spectrum of this compound was obtained in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ as a solvent is critical for observing the exchangeable N-H and COOH protons, which would be lost in deuterated water (D₂O) due to rapid exchange with the solvent.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 | ~8.0 | Singlet | 1H |
| N-H and COOH | ~13.5 | Broad Singlet | 3H |
Table 1: Experimental ¹H NMR spectral data of this compound in DMSO-d₆.
Interpretation of the ¹H NMR Spectrum
-
H2 Proton: The singlet observed at approximately 8.0 ppm corresponds to the proton at the C2 position of the imidazole ring. Its downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atoms and the aromatic nature of the imidazole ring.
-
N-H and COOH Protons: The very broad singlet observed at a significantly downfield chemical shift of around 13.5 ppm is characteristic of acidic protons, in this case, the N-H proton of the imidazole and the two carboxylic acid protons. The broadness of the signal is a result of rapid chemical exchange and quadrupolar effects from the adjacent nitrogen atom. The integration of this signal corresponds to three protons.
The simplicity of the spectrum, with only two distinct signals, confirms the symmetrical nature of the this compound molecule.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
Predicted ¹³C NMR Spectral Data
For this compound, three distinct carbon signals are expected in the ¹³C NMR spectrum: one for the two equivalent carboxylic acid carbons (C=O), one for the two equivalent carbons of the imidazole ring attached to the carboxylic acid groups (C4/C5), and one for the carbon at the 2-position of the imidazole ring (C2).
Experimental ¹³C NMR Spectral Data
The experimental ¹³C NMR spectrum of this compound was also recorded in DMSO-d₆.
| Signal Assignment | Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C2 | ~138 |
| C4/C5 | ~128 |
Table 2: Experimental ¹³C NMR spectral data of this compound in DMSO-d₆.
Interpretation of the ¹³C NMR Spectrum
-
Carboxylic Acid Carbons (C=O): The signal at approximately 165 ppm is characteristic of the carbonyl carbons of the carboxylic acid groups.
-
Imidazole Ring Carbons (C2, C4/C5): The signals for the imidazole ring carbons appear in the aromatic region. The signal at around 138 ppm is assigned to the C2 carbon, which is situated between the two nitrogen atoms and is thus more deshielded. The signal at approximately 128 ppm is assigned to the C4 and C5 carbons, which are equivalent due to the molecule's symmetry.
The presence of only three signals in the ¹³C NMR spectrum further corroborates the C₂ᵥ symmetry of the this compound molecule.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of dry this compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Solubilization: Gently warm the tube and vortex or sonicate until the sample is completely dissolved. The solubility of IDCA in DMSO is moderate, so gentle heating may be required.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to achieve a narrow and symmetrical lock signal, which is crucial for high-resolution spectra.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing C-H proton.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance and longer relaxation times of ¹³C nuclei.
-
A relaxation delay (D1) of 2-5 seconds is typically sufficient.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening) of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically phase correct the spectra to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₅ at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.
Visualization of the NMR Workflow
The following diagram illustrates the key steps in the acquisition and analysis of NMR data for this compound.
Conclusion: The Role of NMR in Quality Control and Drug Development
The ¹H and ¹³C NMR spectral data presented in this guide provide a definitive fingerprint for this compound. For researchers, this information is essential for:
-
Structure Verification: Confirming the successful synthesis of the target molecule.
-
Purity Assessment: Identifying the presence of impurities by detecting extraneous signals in the spectra.
-
Reaction Monitoring: Tracking the progress of reactions involving IDCA by observing the disappearance of its characteristic signals and the appearance of new signals corresponding to the product.
In the context of drug development, robust analytical data is a regulatory requirement. The detailed NMR characterization of IDCA ensures the quality and consistency of this key starting material, which is a critical aspect of Good Manufacturing Practices (GMP). Furthermore, a comprehensive understanding of the spectral properties of IDCA can aid in the characterization of its downstream derivatives and metabolites. This technical guide, therefore, serves as an indispensable resource for scientists and professionals engaged in research and development involving this compound.
References
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- SpectraBase. This compound. Wiley-VCH GmbH. [Link]
- Hossein, F.S. (2016). Synthesis and characterization of novel imidazole derivatives. PhD Thesis, University of Eastern Europe.
- Google Patents. Preparation of imidazole-4,5-dicarboxylic acid.
- ACS Omega. Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. [Link]
- ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
- NIST WebBook. 4,5-Imidazoledicarboxylic acid. National Institute of Standards and Technology. [Link]
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An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 1H-Imidazole-4,5-dicarboxylic Acid
Foreword: The Analytical Imperative for 1H-Imidazole-4,5-dicarboxylic Acid
This compound (IMDA), a heterocyclic compound with the chemical formula C₅H₄N₂O₄ and a molecular weight of approximately 156.1 g/mol , stands as a critical building block in advanced chemical synthesis.[1] Its utility spans from being a key intermediate in the development of novel pharmaceuticals to its role as a linker in the synthesis of highly structured metal-organic frameworks (MOFs).[2] The precise structural and chemical integrity of IMDA is paramount to the success of these applications. Therefore, its rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring reproducibility, safety, and efficacy in research and development.
This guide provides a detailed examination of two powerful analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), as applied to the characterization of IMDA. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to confirm the identity, purity, and structural attributes of this vital chemical entity.
Part 1: Structural Elucidation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies.[3] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.[3] For IMDA, this allows us to confirm the presence of its defining features: the imidazole ring and the two carboxylic acid moieties.
Experimental Protocol: The KBr Pellet Method
For a solid, crystalline sample like IMDA, the Potassium Bromide (KBr) pellet method is a classic and reliable sample preparation technique.[4][5][6] KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, which minimizes scattering.[6]
Step-by-Step Protocol:
-
Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the IMDA sample. The goal is to reduce the particle size to less than 2 microns to minimize light scattering, which can distort the spectrum.[7]
-
Mixing with KBr: Add the ground sample to 100-200 mg of dry, spectroscopy-grade KBr powder in the mortar.[6] Mix thoroughly to ensure the sample is homogeneously dispersed within the KBr matrix.
-
Pellet Formation: Transfer the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a clear, transparent, or translucent pellet.[6]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[3]
An alternative for rapid, non-destructive analysis is Attenuated Total Reflectance (ATR), where the solid sample is simply pressed against a high-refractive-index crystal.[3][5][6]
Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis of IMDA using the KBr pellet method.
Interpreting the IMDA Spectrum: A Guide to Key Vibrational Modes
The FTIR spectrum of IMDA is rich with information. The key is to assign the observed absorption bands to the specific functional groups within the molecule.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3400 - 2500 | O-H Stretch | Carboxylic Acid (Dimer) | Very broad and strong absorption, often with sub-peaks. |
| ~3445 | N-H Stretch | Imidazole Ring | Medium to sharp peak, may overlap with the O-H band.[8][9] |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid | Very strong and sharp absorption.[10][11] |
| ~1600 | C=C and C=N Ring Stretches | Imidazole Ring | Medium to strong absorptions. |
| ~1400 | C=N Stretch | Imidazole Ring | Characteristic peak for the imidazole group.[8][9] |
| 1300 - 1200 | C-O Stretch / O-H Bend | Carboxylic Acid | Strong, coupled vibrations. |
| Below 900 | C-H Bends | Aromatic Ring (Out-of-plane) | Medium to weak absorptions. |
The presence of a very broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids. The sharp, intense C=O stretch confirms the carboxyl functionality, while the N-H and C=N stretches provide definitive evidence of the imidazole ring structure.[8][9][10]
Part 2: Molecular Weight and Structural Confirmation by Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It provides two critical pieces of information for IMDA analysis: the precise molecular weight of the compound and structural details inferred from its fragmentation patterns.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
For a polar, non-volatile molecule like IMDA, combining liquid chromatography with mass spectrometry (LC-MS) is the preferred approach.[12] Electrospray Ionization (ESI) is the ideal ionization method as it is a soft technique that can ionize polar molecules directly from a liquid phase with minimal fragmentation.[13]
Step-by-Step Protocol:
-
Sample Solubilization: Prepare a stock solution of IMDA by dissolving the sample in a suitable polar solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[13]
-
Dilution: Take an aliquot of the stock solution and dilute it further with the mobile phase solvent to a final concentration in the range of 1-10 µg/mL.[13] Accurate concentration is key; overly concentrated samples can cause signal suppression and contaminate the instrument.[13]
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent blockages in the LC system and ESI source.[14]
-
LC Separation: Inject the sample into an LC system, typically equipped with a reverse-phase C18 column. A mobile phase consisting of a mixture of water and acetonitrile with a small amount of an acid modifier (like 0.1% formic acid) is often used.[15][16] Formic acid is MS-compatible and aids in the protonation of the analyte for positive ion mode detection.[15][16]
-
MS Analysis: The eluent from the LC column is directed into the ESI source of the mass spectrometer. The analysis can be performed in either positive or negative ion mode to detect protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, respectively.
Workflow for LC-MS Analysis
Caption: Workflow for the analysis of IMDA by LC-MS with ESI.
Interpreting the Mass Spectrum: Molecular Ion and Fragmentation
The mass spectrum provides a wealth of structural data. The primary goal is to identify the molecular ion peak, which confirms the compound's molecular weight.
Molecular Ion Peak:
-
Chemical Formula: C₅H₄N₂O₄
-
Exact Mass: 156.0171
-
Positive Ion Mode [M+H]⁺: Expected m/z = 157.0249
-
Negative Ion Mode [M-H]⁻: Expected m/z = 155.0100
Fragmentation Analysis (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that reveals structural motifs. For imidazole derivatives, fragmentation typically involves the loss of substituents rather than the cleavage of the stable imidazole ring itself.[17]
| Expected m/z | Loss | Fragment Ion Structure |
| 112.0250 | - CO₂ (-44 Da) | Decarboxylation of one carboxylic acid group. |
| 95.0243 | - CO₂H (-45 Da) | Loss of a full carboxylic acid group. |
| 68.0294 | - 2 x CO₂ (-88 Da) | Loss of both carboxylic acid groups (decarboxylation). |
| 139.0223 | - NH₃ (-17 Da) | Potential loss from the imidazole ring (less common). |
| 138.0142 | - H₂O (-18 Da) | Loss of water. |
The most characteristic fragmentation pathway for IMDA is the sequential loss of carbon dioxide (CO₂), a common behavior for carboxylic acids in mass spectrometry.[17] Observing these neutral losses provides strong, corroborating evidence for the proposed structure.
Conclusion: A Synergistic Approach to Characterization
FTIR spectroscopy and mass spectrometry are highly complementary techniques that, when used in concert, provide an unambiguous characterization of this compound. FTIR confirms the presence and arrangement of the key functional groups—the very essence of the molecule's chemical personality. Mass spectrometry provides the definitive molecular weight and, through fragmentation analysis, a blueprint of its structural components. Together, they form a self-validating system that ensures the identity, integrity, and purity of IMDA, empowering researchers to proceed with confidence in their downstream applications.
References
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An In-Depth Technical Guide to the Thermal Decomposition of 1H-Imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal decomposition of 1H-Imidazole-4,5-dicarboxylic acid (I45DA), a crucial parameter for its application in materials science and pharmaceutical development. Understanding the thermal stability of this compound is paramount for defining its processing limits, storage conditions, and potential degradation pathways. This document synthesizes available data to present a thorough analysis of its decomposition temperature, the underlying mechanisms, and the necessary experimental protocols for its characterization.
Introduction to this compound: A Molecule of Interest
This compound is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its rigid structure and the presence of both hydrogen-bond donors (N-H) and acceptors (carboxyl groups) make it an excellent building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs).[1][2] These materials have potential applications in gas storage, catalysis, and drug delivery.
Furthermore, I45DA serves as a valuable intermediate in the synthesis of pharmaceuticals.[1] It is a precursor for compounds with stimulating effects on the central nervous system and for the preparation of purine analogs.[1] Given these high-temperature applications in synthesis and material processing, a precise understanding of its thermal stability is not merely academic but a practical necessity for ensuring product quality, safety, and efficacy.
Thermal Decomposition Temperature: A Critical Parameter
The thermal decomposition temperature is the point at which a substance chemically breaks down due to heat. For this compound, the consensus from various chemical suppliers indicates a decomposition temperature of approximately 283°C .[3] Another source reports a melting point of 287°-289°C with decomposition, suggesting that melting and decomposition occur in close succession.[4]
This temperature represents the upper limit at which the molecule is stable. Exceeding this temperature will lead to irreversible chemical changes, altering the compound's structure and properties.
Table 1: Reported Thermal Decomposition Data for this compound
| Parameter | Temperature (°C) | Source |
| Decomposition Temperature | 283 | Tokyo Chemical Industry[3] |
| Melting Point (with decomposition) | 287-289 | Google Patents[4] |
The Mechanism of Thermal Decomposition: A Stepwise Breakdown
The thermal decomposition of this compound is primarily initiated by decarboxylation . This chemical reaction involves the loss of one or both of its carboxyl groups in the form of carbon dioxide (CO₂).
The imidazole ring itself is a stable aromatic system. Therefore, the initial decomposition is driven by the less stable carboxylic acid functional groups. The likely decomposition pathway can be visualized as follows:
Figure 1: A simplified diagram illustrating the thermal decomposition pathway of this compound, primarily through decarboxylation.
Upon heating to its decomposition temperature, the carboxylic acid groups are cleaved from the imidazole ring, releasing carbon dioxide gas. The remaining imidazole moiety may then undergo further, more complex degradation at higher temperatures. The initial loss of CO₂ is the most significant and defining step in its thermal decomposition under typical processing conditions.
Experimental Determination of Thermal Stability: Methodologies and Protocols
To experimentally verify the thermal decomposition temperature and understand the decomposition profile, two primary thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures associated with mass loss.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to a final temperature of at least 400°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: The resulting TGA curve will plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of the significant mass loss step corresponds to the decomposition temperature.
Figure 2: A workflow diagram for performing Thermogravimetric Analysis (TGA) on this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with a change in enthalpy.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a DSC pan. Crimp a lid onto the pan.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a final temperature of at least 350°C at a heating rate of 10°C/min.
-
-
Data Analysis: The DSC thermogram will show heat flow on the y-axis versus temperature on the x-axis. An endothermic peak will indicate melting, while an exothermic or complex endothermic peak in the region of the decomposition temperature can confirm the decomposition event.
Evolved Gas Analysis (EGA)
To definitively identify the gaseous products of decomposition, TGA can be coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This provides real-time analysis of the gases evolved as the sample decomposes. For I45DA, TGA-MS would be expected to show a significant ion signal corresponding to the mass-to-charge ratio of CO₂ (m/z = 44) at the decomposition temperature.[5]
Implications for Drug Development and Materials Science
A thorough understanding of the thermal decomposition of this compound is critical for its practical applications:
-
Pharmaceutical Manufacturing: Knowledge of the decomposition temperature is essential for designing safe and effective drying, milling, and formulation processes. It helps to prevent the formation of degradation products that could affect the purity, stability, and therapeutic efficacy of the final drug product.
-
MOF Synthesis: The synthesis of MOFs often involves solvothermal or hydrothermal methods where reactants are heated under pressure. The decomposition temperature of I45DA dictates the maximum temperature that can be used in these syntheses, ensuring the integrity of the linker molecule and the successful formation of the desired framework structure.
-
Storage and Handling: The thermal stability data informs the recommended storage conditions to ensure the long-term stability and quality of the compound.
Conclusion
This compound exhibits a well-defined thermal decomposition temperature of approximately 283°C. The primary decomposition mechanism is decarboxylation, leading to the evolution of carbon dioxide. The precise characterization of this thermal behavior through techniques such as TGA and DSC is a fundamental requirement for its successful application in both pharmaceutical development and advanced materials science. The protocols and data presented in this guide provide a robust framework for researchers and scientists working with this versatile compound.
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A Technical Guide to the Acid Dissociation Constants (pKa) of 1H-Imidazole-4,5-dicarboxylic Acid in Aqueous Solution
Abstract
The acid dissociation constant, pKa, is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is a critical determinant of solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic profile of a drug.[1][2] 1H-Imidazole-4,5-dicarboxylic acid (H3IDC) is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for semi-synthetic penicillins, metal-organic frameworks (MOFs), and other therapeutic agents.[3][4] This guide provides an in-depth exploration of the theoretical and practical aspects of determining the pKa values of this multiprotic molecule in an aqueous solution, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Ionization in Drug Development
The structure of this compound presents three ionizable protons: two from the carboxylic acid groups and one from the imidazole ring N-H.[5] The distinct acidity of these protons allows for stepwise deprotonation at different pH levels, resulting in three unique pKa values (pKa1, pKa2, pKa3).[5]
Understanding these pKa values is not merely an academic exercise; it is essential for:
-
Predicting Solubility: The ionization state governs aqueous solubility. The fully protonated or neutral form is often less soluble than its ionized salt forms.
-
Modeling Biological Absorption: The pH partition hypothesis states that for a drug to cross a lipid membrane, it must be in its neutral, un-ionized form. Knowing the pKa allows for the prediction of absorption in various physiological compartments, such as the stomach (pH 1-3.5) and intestine (pH 5.5-8).[2]
-
Formulation Design: The choice of salts, buffers, and excipients in a drug formulation depends heavily on the pKa of the API to ensure stability, solubility, and bioavailability.
-
Receptor-Ligand Interactions: The charge of a molecule can dramatically affect its ability to bind to its biological target. Electrostatic interactions are often key components of a drug's mechanism of action.
This guide will dissect the acid-base equilibria of H3IDC, provide detailed protocols for its experimental pKa determination via potentiometric titration and UV-Vis spectrophotometry, and introduce computational methods for in-silico pKa prediction.
Theoretical Framework: Acid-Base Equilibria of H3IDC
This compound is a triprotic acid. The dissociation of its three acidic protons can be represented by the following equilibria:
-
pKa1 & pKa2 (Carboxylic Acid Deprotonation): The two carboxylic acid groups are the most acidic protons. Their pKa values are expected to be significantly lower than that of the imidazole N-H proton.[6] The deprotonation of the first carboxyl group is influenced by the electron-withdrawing nature of the second carboxyl group and the imidazole ring. Conversely, after the first deprotonation, the resulting negative charge on the carboxylate will make the second carboxyl group less acidic (raising its pKa). Therefore, we expect two distinct, but relatively close, pKa values in the acidic range. For comparison, the predicted pKa for 1H-imidazole-4-carboxylic acid is 2.69, which corresponds to the carboxylic acid proton.[7]
-
pKa3 (Imidazole N-H Deprotonation): The N-H proton of the imidazole ring is significantly less acidic. The pKa of the imidazole N-H proton is approximately 14.5.[6][8] The presence of two electron-withdrawing carboxylate groups at positions 4 and 5 will increase the acidity of this proton, lowering its pKa value relative to unsubstituted imidazole.
The expected stepwise deprotonation sequence is visualized below.
Caption: Stepwise deprotonation of this compound.
Experimental Determination of pKa Values
The most reliable methods for pKa determination are experimental. Potentiometric titration is considered a high-precision technique and is often the method of choice.[9] UV-Vis spectrophotometry provides an excellent alternative, particularly for compounds with a chromophore near the ionization center.[10]
Method 1: Potentiometric Titration
This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa values are determined from the inflection points of the titration curve.[9][11] For a triprotic acid like H3IDC, three equivalence points are expected.
-
System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers with pH values of 4.00, 7.00, and 10.00 to ensure accurate pH measurements.[11]
-
Reagent Preparation:
-
Analyte Solution: Accurately weigh and dissolve a sample of H3IDC in CO2-free deionized water to achieve a final concentration of approximately 1-10 mM. A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[9]
-
Titrant: Prepare a standardized 0.1 M NaOH solution. This must be carbonate-free to avoid errors, especially when determining higher pKa values.
-
Ionic Strength Adjuster: Prepare a 1.0 M KCl solution. Maintaining a constant ionic strength is crucial for accurate pKa determination.
-
-
Titration Setup:
-
Place a 25.00 mL aliquot of the H3IDC solution into a thermostatted reaction vessel maintained at 25 ± 0.5 °C.
-
Add a sufficient volume of the 1.0 M KCl solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[11]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO2.[11]
-
-
Titration Procedure:
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette or an automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed the final expected equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot pH versus the volume of NaOH added to obtain the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence points correspond to the peaks in the first derivative plot.
-
The pKa values are determined from the pH at the half-equivalence points. For the first pKa, this is the pH at half the volume of the first equivalence point. For the second pKa, pH = pKa2 at the volume halfway between the first and second equivalence points, and so on.[11] This can be determined from the midpoint of the buffer regions on the curve.[11]
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is applicable if the molar absorptivity of the molecule changes upon ionization.[10] The imidazole ring in H3IDC is a chromophore, and its UV spectrum is expected to change as the molecule undergoes deprotonation. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.[9][12]
-
Reagent Preparation:
-
Stock Solution: Prepare a concentrated stock solution of H3IDC (e.g., 10 mM) in a suitable solvent like methanol or water.
-
Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (e.g., 0.1 M KCl).
-
-
Spectral Acquisition:
-
For each buffer solution, prepare a sample by diluting the H3IDC stock solution to a final concentration that gives an absorbance reading in the optimal range (0.1-1.0 AU), typically around 0.1-0.2 mM.[10]
-
Record the UV-Vis spectrum (e.g., from 220-400 nm) for each sample in a quartz cuvette at a constant temperature (25 °C). Use the corresponding buffer as the blank.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[2][12]
-
For multiprotic species, the data is more complex. A common approach is to use multi-wavelength analysis and non-linear regression to deconvolute the overlapping equilibria and determine the individual pKa values.[10] Plotting the difference in absorbance at two wavelengths against pH can help normalize for concentration errors and clarify the ionization steps.[10][12]
-
Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.
Computational pKa Prediction
In modern drug discovery, computational chemistry provides a rapid, cost-effective method to estimate pKa values.[13] These methods are particularly useful for screening large libraries of compounds or for understanding the electronic effects of substituents. Quantum mechanical simulations using Density Functional Theory (DFT) combined with a continuum solvation model are commonly employed.[13][14]
-
Structure Optimization: The 3D structures of the protonated (H3IDC, H2IDC⁻, HIDC²⁻) and deprotonated (H2IDC⁻, HIDC²⁻, IDC³⁻) species are optimized in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM). This is often done at a DFT level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-31G**).[13]
-
Energy Calculation: The Gibbs free energies (G) of all optimized species are calculated in the aqueous phase.
-
pKa Calculation: The pKa is calculated from the change in Gibbs free energy (ΔG_aq) for the deprotonation reaction in solution using the following thermodynamic cycle and equation:
-
pKa = ΔG_aq / (2.303 * RT)
-
Where ΔG_aq is the free energy change for the reaction HA ⇌ A⁻ + H⁺ in water.
-
While powerful, these methods are sensitive to the level of theory, basis set, and solvation model used. Calculated values should ideally be validated against experimental data for a set of related compounds.[13]
Summary of pKa Values
| pKa | Ionizing Group | Expected pH Range | Rationale |
| pKa1 | Carboxylic Acid | ~2 - 3 | The first carboxylic acid deprotonation. Value is lowered by the electron-withdrawing effects of the second carboxyl group and the imidazole ring.[15][16] |
| pKa2 | Carboxylic Acid | ~4 - 5 | The second carboxylic acid deprotonation. Value is higher than pKa1 due to electrostatic repulsion from the existing negative charge. |
| pKa3 | Imidazole N-H | ~12 - 14 | Deprotonation of the imidazole ring proton. Less acidic than the carboxylic protons but more acidic than unsubstituted imidazole (pKa ~14.5) due to the electron-withdrawing carboxylate groups.[6][8] |
Conclusion
The pKa values of this compound are critical parameters that influence its behavior in both chemical and biological systems. This guide has detailed the theoretical basis for its three distinct ionization constants and provided comprehensive, step-by-step protocols for their determination using the gold-standard methods of potentiometric titration and UV-Vis spectrophotometry. By integrating these robust experimental techniques with modern computational approaches, researchers and drug development professionals can gain a thorough understanding of this molecule's physicochemical properties, enabling more rational drug design, effective formulation, and the development of novel therapeutics.
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- Rapid Determination of Ionization Constants (pKa)
- Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed.
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- Preparation of imidazole-4,5-dicarboxylic acid. (1985).
- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
- Streamline pKa Value Determination Using Automated UV/Vis-Titr
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A Technical Guide to the Historical Synthesis of Imidazole-4,5-dicarboxylic Acid
Introduction: The Enduring Significance of a Versatile Heterocycle
Imidazole-4,5-dicarboxylic acid is a cornerstone building block in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. Its rigid, planar structure, coupled with the versatile reactivity of its vicinal carboxylic acid groups and the imidazole ring's unique electronic properties, has made it a target of synthetic chemists for over a century. This guide provides an in-depth exploration of the key historical methods developed for the synthesis of this important intermediate. We will delve into the chemical logic underpinning these early routes, offering not just protocols but also an understanding of the experimental rationale that guided these seminal works. For the modern researcher, this historical perspective offers valuable insights into the fundamental chemistry of imidazole synthesis and can inspire novel approaches to complex molecular design.
I. The Foundational Approach: From Tartaric Acid Precursors
One of the earliest and most fundamental syntheses of imidazole-4,5-dicarboxylic acid leverages a readily available and stereochemically rich starting material: tartaric acid. This method, pioneered by Maquenne and later refined by Fargher and Pyman, constructs the imidazole core from a C4 backbone.
Causality Behind the Experimental Choices
The use of tartaric acid is a classic example of applying retrosynthetic logic to a readily available chiral pool starting material. The two carboxylic acid groups are already in place, and the two hydroxyl groups provide reactive handles for the introduction of the nitrogen atoms. The key transformation is the conversion of the hydroxyl groups into a functionality that can react with an ammonia source to form the imidazole ring. This is achieved by nitration to form tartaric acid dinitrate. The subsequent reaction with ammonia and a one-carbon source (formaldehyde) facilitates the cyclization to the imidazole ring system. Hexamethylenetetramine is often used as a convenient source of both ammonia and formaldehyde.
Reaction Pathway: The Maquenne-Fargher & Pyman Synthesis
The overall transformation can be visualized as a multi-step, one-pot reaction where the dinitrate ester of tartaric acid is reacted with an ammonia and formaldehyde source.
Caption: Maquenne-Fargher & Pyman synthesis from tartaric acid.
Detailed Experimental Protocol (Adapted from Fargher & Pyman, 1919)
-
Nitration of Tartaric Acid: In a flask equipped with mechanical stirring and cooling, powdered d-tartaric acid is suspended in a mixture of nitric acid and fuming nitric acid. Concentrated sulfuric acid is then slowly added while maintaining a low temperature. The resulting tartaric acid dinitrate is isolated by filtration.
-
Formation of the Imidazole Ring: The isolated tartaric acid dinitrate is then added to a solution of hexamethylenetetramine in aqueous ammonia. The reaction is typically heated to initiate the cyclization.
-
Isolation of the Product: The reaction mixture is filtered, and the filtrate is acidified with a mineral acid, such as hydrochloric acid. This causes the precipitation of imidazole-4,5-dicarboxylic acid. The crude product is then collected by filtration, washed with cold water, and dried.
II. Oxidative Cleavage: The Benzimidazole Route
A widely employed and historically significant method for the preparation of imidazole-4,5-dicarboxylic acid involves the oxidative degradation of the benzene ring of a benzimidazole precursor. This approach is predicated on the relative stability of the imidazole core to oxidation compared to the fused benzene ring.
Causality Behind the Experimental Choices
The rationale for this method lies in the robust nature of the imidazole ring under strongly oxidizing conditions. The benzene portion of the benzimidazole molecule is more susceptible to oxidative cleavage. By carefully selecting the oxidizing agent and controlling the reaction conditions, the benzene ring can be cleaved to yield the desired dicarboxylic acid. This method has the advantage of starting from readily available benzimidazole or its derivatives. The choice of oxidizing agent is critical to the success of the reaction, with stronger oxidants and harsher conditions generally leading to higher yields, but also potentially to over-oxidation and decomposition of the desired product.
Reaction Pathway: Oxidation of Benzimidazole
The general transformation involves the treatment of benzimidazole with a strong oxidizing agent, leading to the cleavage of the benzene ring and formation of the two carboxylic acid groups.
Caption: Synthesis via oxidation of benzimidazole.
Comparative Analysis of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Hot alkaline solution | Low to moderate | Readily available | Vigorous reaction, potential for over-oxidation, formation of MnO₂ waste.[1] |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic medium (e.g., H₂SO₄) | Moderate | Effective for various substituted benzimidazoles | Formation of chromium waste, which is environmentally hazardous. |
| Hydrogen Peroxide (H₂O₂)/H₂SO₄ | Concentrated H₂SO₄, elevated temperature | Good to high | "Greener" oxidant (byproduct is water), scalable | Requires strongly acidic conditions and careful temperature control.[2][3] |
Detailed Experimental Protocol (Hydrogen Peroxide Oxidation)
-
Reaction Setup: 2-Alkylbenzimidazole is dissolved in concentrated sulfuric acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. The mixture is cooled in an ice-water bath.
-
Addition of Oxidant: A 30% aqueous solution of hydrogen peroxide is added dropwise to the cooled solution, maintaining a low temperature.
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to the desired temperature (e.g., 120°C) and maintained for several hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The precipitated product is collected by vacuum filtration, washed with cold water, and dried.
III. An Economical Approach: The BASF Process from Imidazole
In a significant development aimed at a more cost-effective and industrially scalable synthesis, BASF patented a process starting from imidazole itself.[4] This method avoids the use of more expensive starting materials like tartaric acid or benzimidazole.
Causality Behind the Experimental Choices
This process is a two-stage synthesis that first activates the C4 and C5 positions of the imidazole ring towards oxidation by introducing hydroxymethyl groups. Imidazole reacts with formaldehyde under basic conditions to form a mixture of hydroxymethylated imidazoles. These electron-donating groups activate the imidazole ring, and the hydroxymethyl groups themselves are readily oxidized to carboxylic acids in the second stage using nitric acid. This route is economically advantageous due to the low cost of the starting materials: imidazole, formaldehyde, and nitric acid.
Reaction Pathway: The BASF Two-Stage Synthesis
The process begins with the hydroxymethylation of imidazole, followed by oxidation of the resulting intermediates.
Caption: BASF synthesis from imidazole and formaldehyde.
Detailed Experimental Protocol (Adapted from US Patent 4,550,176)
-
Hydroxymethylation: Imidazole is dissolved in an aqueous formaldehyde solution (37% by weight). A strong base, such as potassium hydroxide, is added, and the mixture is refluxed for several hours. This results in a mixture of hydroxymethylated imidazoles.
-
Oxidation: The reaction mixture from the first stage is added to boiling 65% nitric acid. The reaction is carried out at a temperature between 100°C and 140°C.
-
Isolation: The reaction mixture is cooled, and the precipitated imidazole-4,5-dicarboxylic acid is collected by filtration. A second crop of the product can often be obtained by neutralizing and then re-acidifying the filtrate. The total yield reported is approximately 77%.[4]
IV. Other Historical Synthetic Routes
While the aforementioned methods represent the most prominent historical syntheses, other approaches have also been reported in the literature, contributing to the rich chemistry of imidazole synthesis.
-
The Weidenhagen Synthesis: This is a general method for imidazole synthesis that involves the reaction of an α-dicarbonyl compound (or a precursor) with an aldehyde in the presence of an ammonia source. While not a primary route to imidazole-4,5-dicarboxylic acid itself, it is a historically important method for constructing the imidazole ring and has been used to synthesize various substituted imidazoles.[5]
-
From Diaminomaleonitrile: Some literature suggests the synthesis of substituted imidazole-4,5-dicarboxylic acids from diaminomaleonitrile. This route would involve the reaction of diaminomaleonitrile with formic acid, followed by hydrolysis of the nitrile groups to carboxylic acids.
Conclusion
The historical evolution of the synthesis of imidazole-4,5-dicarboxylic acid showcases a fascinating progression in synthetic organic chemistry. From the foundational work utilizing natural product-derived starting materials like tartaric acid to the development of more economically viable industrial processes, each method reflects the chemical knowledge and technological capabilities of its time. For contemporary researchers, an understanding of these classical methods provides not only a toolbox of synthetic strategies but also a deeper appreciation for the chemical principles that govern the formation of this versatile and valuable heterocyclic compound.
References
- Brusina, M. A., & Nikolaev, D. A. (2018). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Russian Journal of General Chemistry, 88(13), 2835-2853.
- Dockner, T., Kempe, U., & Frank, A. (1985). U.S. Patent No. 4,550,176. Washington, DC: U.S.
- Journal of Current Pharma Research. (2018). Benzimidazoles are stable to oxidation. Curr. Pharm. Res., 9(1), 2676-2694. [Link]
- Fargher, R. G., & Pyman, F. L. (1919). The constitution of glyoxaline derivatives. Part II. The synthesis of a-histidine. Journal of the Chemical Society, Transactions, 115, 217-260.
- Maquenne, L. (1891). Sur la constitution de l'acide glyoxalinique. Annales de chimie et de physique, 24, 523-525.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
- Snyder, H. R., Handrick, R. G., & Brooks, L. A. (1942). Imidazole. Organic Syntheses, 22, 65. [Link]
- Brusina, M. A., et al. (2016). Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Paleveda, W. J., & Tishler, M. (1959). U.S. Patent No. 2,905,692. Washington, DC: U.S.
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- Fawzy, A., et al. (2016). Permanganate Oxidation of Benzimidazole and Benzthiazole Derivatives in Diluted Sulfuric Acid Medium: Kinetics and Mechanistic Aspects. Biochemistry and Molecular Biology, 1(3), 11-19. [Link]
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Introduction: Unveiling the Electronic Landscape of a Versatile Moiety
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"conformational analysis of 1H-Imidazole-4,5-dicarboxylic acid derivatives"
An In-Depth Technical Guide to the Conformational Analysis of 1H-Imidazole-4,5-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Derivatives of this compound represent a pivotal class of heterocyclic compounds, garnering significant attention in medicinal chemistry and materials science.[1][2] Their rigid core, coupled with the versatile substitution patterns at the carboxyl groups, gives rise to a rich conformational landscape that dictates their biological activity and physicochemical properties.[3][4] Understanding the three-dimensional arrangement of these molecules is paramount for rational drug design, the development of novel therapeutics, and the engineering of advanced materials. This technical guide provides a comprehensive exploration of the conformational analysis of this compound derivatives, integrating both experimental and computational methodologies. We delve into the foundational principles of their structural preferences, with a particular focus on the role of intramolecular hydrogen bonding, and offer detailed protocols for their characterization using X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations.
The Significance of Conformational Insight in Drug Discovery
The therapeutic potential of this compound derivatives is vast, with demonstrated activities including antiviral, and cytostatic properties.[5] Many of these compounds are designed as mimics of substituted purines, enabling them to interact with biological targets such as kinases.[3] The specific conformation adopted by a molecule governs its ability to bind to a receptor's active site. Therefore, a thorough understanding of the conformational preferences and the energy barriers between different conformations is crucial for optimizing ligand-receptor interactions and enhancing drug efficacy. This guide will equip researchers with the necessary knowledge and practical methodologies to elucidate these critical structural features.
The Cornerstone of Conformation: Intramolecular Hydrogen Bonding
A recurring and dominant theme in the conformational analysis of this compound derivatives, particularly amides and esters, is the formation of a strong intramolecular hydrogen bond.[6][7][8] This interaction typically occurs between the N-H of an amide substituent and a carbonyl oxygen of the adjacent carboxylic acid or ester group, forming a stable seven-membered ring. This quasi-ring structure significantly restricts the rotational freedom of the side chains, locking the molecule into a preferred conformation.[3]
The presence and strength of this intramolecular hydrogen bond can be influenced by several factors, including the nature of the substituents, the solvent environment, and the solid-state packing forces. The interplay of these factors determines the overall molecular shape and is a key focus of the analytical techniques discussed herein.
Experimental Approaches to Unraveling Molecular Conformation
X-Ray Crystallography: The Definitive Solid-State View
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles.[9] For this compound derivatives, crystallographic studies have been instrumental in confirming the prevalence of the intramolecularly hydrogen-bonded conformation.[6][7]
Key Insights from X-ray Crystallography:
-
Tautomeric Forms: The length of alkyl substituents at the N1 position can influence the tautomeric form observed in the crystal lattice. For instance, 1-methyl and 1-ethyl derivatives of imidazole-4,5-dicarboxylic acid crystallize in a zwitterionic form, while the 1-propyl and 1-butyl analogues exist as a rare equimolar mixture of neutral and zwitterionic forms.[9][10]
-
Intermolecular Interactions: Beyond the intramolecular hydrogen bond, X-ray crystallography reveals the intricate network of intermolecular interactions, such as dimer formation and hydrogen-bonded chains, which dictate the crystal packing.[6][8]
-
Coordination Chemistry: The imidazole and carboxylate groups are excellent ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[11][12][13] X-ray crystallography is essential for characterizing the geometry and connectivity of these complex structures.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., water, ethanol, or a mixture) to create a saturated or near-saturated solution.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of suitable size and quality for diffraction.
-
-
Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.
-
Caption: Workflow for determining molecular structure via X-ray crystallography.
NMR Spectroscopy: Conformation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution, providing insights that are complementary to solid-state X-ray data.[14][15][16]
Key NMR Techniques and Their Applications:
-
¹H NMR: The chemical shifts of protons, particularly the amide N-H proton, can provide evidence for intramolecular hydrogen bonding. A downfield shift of the N-H proton is often indicative of its participation in a hydrogen bond.
-
¹³C NMR: The chemical shifts of the carbonyl carbons and the imidazole ring carbons can also be sensitive to conformational changes.[17]
-
Variable-Temperature NMR: Studying NMR spectra at different temperatures can provide information about the strength of hydrogen bonds and the rotational barriers around single bonds.[14]
-
2D NMR (COSY, NOESY): Correlation spectroscopy (COSY) can help in assigning proton signals, while Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons, which is invaluable for determining the preferred conformation in solution.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve a few milligrams of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
If necessary, perform variable-temperature experiments or acquire 2D NMR spectra (COSY, NOESY).
-
-
Data Analysis:
-
Process and analyze the spectra to determine chemical shifts, coupling constants, and, for 2D spectra, cross-peak correlations.
-
Interpret the spectral data to deduce the conformational preferences of the molecule in solution.
-
Computational Chemistry: Predicting and Understanding Conformation
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for conformational analysis.[18][19][20] They allow for the exploration of the potential energy surface of a molecule, the identification of stable conformers, and the calculation of various molecular properties.
Density Functional Theory (DFT) Calculations
DFT calculations provide a good balance between accuracy and computational cost for studying molecules of the size of this compound derivatives.[21]
Applications of DFT in Conformational Analysis:
-
Geometry Optimization: To find the lowest energy (most stable) conformation of a molecule.[19]
-
Potential Energy Surface (PES) Scanning: To explore the energy landscape as a function of specific dihedral angles, revealing rotational barriers and identifying local energy minima.[18]
-
Calculation of Spectroscopic Properties: To predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computed conformation.[17][22]
-
Analysis of Intramolecular Interactions: To quantify the strength and nature of hydrogen bonds and other non-covalent interactions.
Protocol for DFT-Based Conformational Analysis:
-
Initial Structure Generation:
-
Draw the 2D structure of the this compound derivative.
-
Generate an initial 3D structure using a molecular modeling program.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify a set of low-energy starting geometries.
-
-
Geometry Optimization and Frequency Calculation:
-
Analysis of Results:
-
Compare the relative energies of the different conformers to identify the global minimum.
-
Analyze the geometric parameters (bond lengths, angles, dihedrals) and intramolecular interactions of the most stable conformer(s).
-
Caption: A typical workflow for computational conformational analysis using DFT.
Data Presentation: A Comparative Overview
To facilitate the comparison of structural data, the following tables summarize key parameters for representative this compound derivatives.
Table 1: Selected Crystallographic Data for 1-Alkylimidazole-4,5-dicarboxylic Acids
| Alkyl Group | Tautomeric Form in Crystal | Key Structural Features | Reference |
| Methyl | Zwitterionic | Planar molecule with intramolecular hydrogen bonding. | [9] |
| Ethyl | Zwitterionic | Forms a zwitterion with a protonated imidazole nitrogen and a deprotonated carboxylate group. | [9] |
| Propyl | Equimolar mixture of neutral and zwitterionic forms | Increased alkyl chain length leads to changes in crystal and molecular structures. | [9][10] |
| Butyl | Equimolar mixture of neutral and zwitterionic forms | Further illustrates the impact of steric factors on tautomeric composition and crystal packing. | [9][10] |
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Amide Protons
| Derivative | Solvent | Amide N-H Chemical Shift (δ) | Interpretation | Reference |
| 4,5-Bis[(methylamino)carbonyl]-1H-imidazole | DMSO-d₆ | 8.61 (bs) | Broad singlet, indicative of exchange and potential hydrogen bonding. | [6] |
| 4,5-Bis[(butylamino)carbonyl]-1H-imidazole | DMSO-d₆ | 8.61 (bs) | Similar to the methyl derivative, suggesting a comparable solution conformation. | [6] |
Conclusion and Future Directions
The conformational analysis of this compound derivatives is a multifaceted endeavor that requires the synergistic application of experimental and computational techniques. The prevalence of a strong intramolecular hydrogen bond is a defining feature that significantly influences the conformational landscape of these molecules. X-ray crystallography provides definitive solid-state structures, NMR spectroscopy offers insights into solution-state behavior, and DFT calculations allow for a detailed exploration of the potential energy surface.
As drug discovery and materials science continue to advance, the need for a precise understanding of molecular conformation will only grow. Future research in this area will likely focus on:
-
More complex derivatives: Investigating the conformational preferences of derivatives with larger and more diverse substituents.
-
Dynamic studies: Employing advanced NMR techniques and molecular dynamics simulations to probe the conformational dynamics and flexibility of these molecules.
-
Solvent effects: Systematically studying the influence of different solvent environments on the conformational equilibrium.
-
Structure-activity relationships: Correlating specific conformational features with biological activity to guide the design of more potent and selective therapeutic agents.
This guide has provided a robust framework for approaching the conformational analysis of this compound derivatives. By leveraging the methodologies outlined herein, researchers can gain the critical structural insights necessary to unlock the full potential of this important class of molecules.
References
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- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]
- Anonymous. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
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- Anonymous. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives.
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- Georgieva, M., et al. (2016). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity.
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Tautomeric Landscapes of 1H-Imidazole-4,5-dicarboxylic Acid: A Technical Guide for Drug Discovery and Development
Abstract
1H-Imidazole-4,5-dicarboxylic acid (H3IDC) is a foundational heterocyclic scaffold with significant applications in medicinal chemistry and materials science, particularly as a versatile ligand in the synthesis of metal-organic frameworks. The biological activity and physicochemical properties of H3IDC and its derivatives are intrinsically linked to the subtle yet critical phenomenon of tautomerism. This guide provides an in-depth exploration of the tautomeric behavior of H3IDC, synthesizing theoretical principles with experimental insights. We will dissect the prototropic and zwitterionic tautomeric forms, analyze the environmental factors governing their equilibrium, and detail the analytical methodologies crucial for their characterization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutics and functional materials based on the imidazole core.
The Dynamic Nature of the Imidazole Core: An Introduction to Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry. In the realm of nitrogen-containing heterocycles like imidazole, the most prevalent form is prototropic tautomerism, which involves the migration of a proton. This seemingly simple proton shift can dramatically alter a molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, thereby influencing its reactivity and interactions with biological targets.
For the imidazole ring, two primary forms of prototropic tautomerism are of key importance:
-
Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the imidazole ring. In asymmetrically substituted imidazoles, this leads to distinct chemical species with potentially different stabilities and properties.
-
Zwitterionic Tautomerism: In imidazoles bearing acidic functional groups, such as the carboxylic acid moieties in H3IDC, intramolecular proton transfer from an acidic group to a basic nitrogen atom on the ring can occur, leading to the formation of a zwitterion.
Understanding the delicate balance of these tautomeric forms is paramount for predicting a molecule's behavior in different environments, from in vitro assays to physiological conditions.
Tautomeric Equilibria in this compound
The presence of two carboxylic acid groups flanking the imidazole ring of H3IDC introduces a rich and complex tautomeric landscape. The interplay between annular and zwitterionic forms is highly sensitive to the surrounding environment, particularly pH and solvent polarity.
Annular Tautomers
In its neutral state, H3IDC can exist as two equivalent annular tautomers, where the proton resides on either N1 or N3. Due to the symmetry of the dicarboxylic acid substitution, these two forms are degenerate.
Caption: Annular tautomerism in H3IDC.
Zwitterionic Tautomers and the Influence of pH
The acidic nature of the carboxylic acid groups (pKa values are influenced by the imidazole ring) and the basicity of the imidazole nitrogens create the potential for multiple zwitterionic species. The equilibrium between the neutral and zwitterionic forms is critically dependent on the pH of the solution.
-
In acidic conditions: The imidazole ring is likely to be protonated, forming a cationic species.
-
Near neutral pH: A delicate equilibrium will exist between the neutral form and various zwitterionic forms, where one or both carboxylic acid groups are deprotonated and one of the ring nitrogens is protonated.
-
In basic conditions: The carboxylic acid groups will be deprotonated, resulting in an anionic species.
Solid-state evidence from studies on 1-alkylimidazole-4,5-dicarboxylic acids strongly supports the existence of zwitterionic forms. For instance, 1-methyl and 1-ethyl derivatives crystallize in a zwitterionic form, while the longer chain 1-propyl and 1-butyl analogues exist as an equimolar mixture of neutral and zwitterionic tautomers in the crystal lattice. This suggests that even subtle changes in intermolecular interactions can shift the tautomeric equilibrium.
Caption: Influence of pH on H3IDC tautomeric/ionic forms.
Methodologies for the Elucidation of Tautomeric Equilibria
A multi-pronged analytical approach is essential for accurately characterizing the tautomeric landscape of H3IDC. Combining spectroscopic and computational methods provides a comprehensive understanding of the system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.
-
¹H NMR: The chemical shifts of the imidazole ring protons and the labile N-H and O-H protons are sensitive to the tautomeric form. pH-titration studies monitored by ¹H NMR can reveal the pKa values associated with the different ionization and tautomeric equilibria.
-
¹³C NMR: The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are distinct for different tautomers. In cases of rapid interconversion on the NMR timescale, averaged signals are observed. Variable temperature NMR studies can be employed to slow down the exchange rate and resolve the signals of individual tautomers.
-
¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous evidence for the location of the proton in annular tautomers.
Experimental Protocol: pH-Titration by NMR
-
Sample Preparation: Prepare a series of solutions of H3IDC in D₂O at various pD values (e.g., from 2 to 12).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature.
-
Data Analysis: Plot the chemical shifts of the imidazole ring protons and carbons as a function of pD.
-
pKa Determination: Fit the resulting titration curves to the appropriate Henderson-Hasselbalch equations to determine the macroscopic pKa values. These values correspond to the various protonation/deprotonation and tautomeric transitions.
UV-Vis Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectra, of tautomers differ due to their distinct electronic structures. pH-dependent changes in the absorption maxima and molar absorptivity can be used to monitor the tautomeric equilibrium and determine pKa values.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. As demonstrated with alkylated derivatives of H3IDC, this technique can unambiguously identify neutral versus zwitterionic forms and reveal the intricate network of intermolecular hydrogen bonds that stabilize a particular tautomer in the crystal lattice.
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.
-
Relative Stabilities: DFT can be used to calculate the relative energies of the different possible tautomers in the gas phase and in solution (using implicit or explicit solvent models).
-
Spectroscopic Prediction: Theoretical calculations of NMR chemical shifts and UV-Vis excitation energies can aid in the assignment of experimental spectra to specific tautomeric forms.
-
Interconversion Barriers: The energy barriers for proton transfer between tautomers can be calculated to understand the kinetics of their interconversion.
Computational Protocol: DFT Analysis of Tautomer Stability
-
Structure Generation: Build the 3D structures of all plausible tautomers of H3IDC (neutral, zwitterionic).
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Solvation Effects: Incorporate the effects of a solvent (e.g., water) using a polarizable continuum model (PCM) to obtain more realistic relative energies in solution.
-
Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
Caption: Integrated workflow for tautomer analysis.
Implications for Drug Development and Materials Science
The predominance of a particular tautomer of an H3IDC-based molecule can have profound consequences:
-
Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns, which can lead to significant differences in binding affinity and selectivity for a biological target.
-
Pharmacokinetics: Physicochemical properties such as lipophilicity (LogP), solubility, and membrane permeability are tautomer-dependent, affecting a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Coordination Chemistry: In the design of metal-organic frameworks, the specific tautomeric and protonation state of H3IDC will dictate its coordination mode with metal ions, ultimately influencing the topology and properties of the resulting material.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. While annular tautomerism is inherent to the imidazole ring, the presence of carboxylic acid groups introduces a pH-dependent equilibrium with various zwitterionic forms. A comprehensive understanding of these tautomeric landscapes, achieved through the synergistic application of advanced spectroscopic and computational techniques, is not merely an academic exercise. It is a critical prerequisite for the rational design of novel drug candidates and functional materials, enabling scientists to harness the specific properties of individual tautomers to achieve desired biological effects and material characteristics. The insights and methodologies presented in this guide provide a robust framework for navigating the complexities of tautomerism in H3IDC and its derivatives, ultimately accelerating innovation in drug discovery and materials science.
References
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- Brusina, M. A., et al. Crystal structures of а series of 1-substituted imidazol-4,5-dicarboxylic acids. Russian Journal of General Chemistry, 93(12), 3045-3052 (2023). URL
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media, 5(3), 1-7 (2017). URL
- Nakamura, A., & Kamiya, S. [Studies on prototropic tautomerism in nitrogen heterocyclic compounds. 3. A stereospecificity in the ring-chain tautomerism including lactam-NH of a phthalic hydrazide ring]. Yakugaku Zasshi, 90(9), 1069-1075 (1970). URL
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An In-Depth Technical Guide to the Electronic Properties of Substituted Imidazole-4,5-dicarboxylic Acids
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of substituted imidazole-4,5-dicarboxylic acids, a class of molecules with significant and versatile applications in medicinal chemistry and materials science. We will delve into the profound influence of substituent choice on the electronic landscape of the imidazole core, examining how these modifications tune the molecule's reactivity, acidity, and potential for intermolecular interactions. This guide will bridge theoretical understanding with practical application by providing detailed experimental and computational protocols for the synthesis and characterization of these compounds. A case study on their role as SARS-CoV-2 main protease inhibitors will illustrate the direct correlation between their electronic features and biological activity.
The Imidazole-4,5-dicarboxylic Acid Scaffold: A Privileged Structure
The imidazole-4,5-dicarboxylic acid (H₃IMDC) moiety is a five-membered heterocyclic aromatic ring system containing two nitrogen atoms, further functionalized with two carboxylic acid groups.[1] This unique combination of features makes it a particularly "privileged" scaffold in drug discovery and materials science. The imidazole ring itself is a common feature in many biologically active molecules, including the amino acid histidine.[2] The dicarboxylic acid groups provide multiple coordination sites for metal ions and act as hydrogen bond donors and acceptors, making these molecules excellent building blocks for supramolecular assemblies and metal-organic frameworks (MOFs).[3]
From a pharmaceutical perspective, derivatives of imidazole-4,5-dicarboxylic acid are crucial intermediates in the synthesis of a wide range of drugs, including antihypertensives, sedatives, and even semi-synthetic penicillins and cephalosporins.[1][4] The amides derived from this core structure have shown stimulating effects on the central nervous system.[1]
The true power of this scaffold, however, lies in its tunability. By introducing various substituents at the C2 and N1 positions of the imidazole ring, it is possible to precisely modulate the electronic properties of the entire molecule. This, in turn, allows for the fine-tuning of its biological activity, solubility, and pharmacokinetic profile.
The Influence of Substituents on Electronic Properties
The electronic nature of the imidazole ring is highly sensitive to the presence of substituents. These can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The position of the substituent also plays a critical role in its effect.
-
Electron-Donating Groups (EDGs): Alkyl groups (e.g., -CH₃, -C₂H₅, -C₃H₇) are typical EDGs. They increase the electron density of the imidazole ring through an inductive effect, which can enhance the basicity of the nitrogen atoms.
-
Electron-Withdrawing Groups (EWGs): Aryl groups (e.g., -Ph), nitro groups (-NO₂), or halogens (-Cl, -F) are common EWGs. They decrease the electron density of the imidazole ring through inductive and/or resonance effects, which increases the acidity of the N-H proton.
The following diagram illustrates the general principle of how substituents at the C2 position can modulate the electron density of the imidazole ring.
Caption: General influence of EDGs and EWGs on imidazole ring electron density.
These changes in electron density have a direct impact on several key electronic properties:
-
Acidity (pKa): The pKa of the imidazole N-H proton is a measure of its acidity. For unsubstituted imidazole, the pKa is approximately 14.4-14.5, making it weakly acidic.[5][6] EWGs will lower this pKa, making the proton more acidic, while EDGs will have a lesser effect. The pKa values of the carboxylic acid groups are also influenced by the ring's electronic properties.
-
Basicity: The sp² hybridized nitrogen atom (N3) can act as a base by accepting a proton. The basicity is enhanced by EDGs that increase the electron density on this nitrogen.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and its behavior in electronic transitions (e.g., UV-Vis absorption). EDGs tend to raise the HOMO energy level, making the molecule a better electron donor. EWGs tend to lower the LUMO energy level, making the molecule a better electron acceptor. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap often correlates with higher reactivity.[7]
-
Dipole Moment: The introduction of substituents alters the overall charge distribution of the molecule, which can be quantified by the dipole moment. This property is important for understanding solubility and intermolecular interactions.
Quantitative Data on Substituted Imidazole-4,5-dicarboxylic Acids
The following table provides a summary of key physicochemical and electronic properties for a selection of 2-substituted imidazole-4,5-dicarboxylic acids. The pKa and LogP values are based on a combination of experimental and predicted data, while the HOMO/LUMO energies and dipole moments are typically determined through computational methods like Density Functional Theory (DFT).
| 2-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | pKa (predicted) | LogP (predicted) | HOMO (eV) (representative) | LUMO (eV) (representative) | HOMO-LUMO Gap (eV) (representative) | Dipole Moment (Debye) (representative) |
| -H | C₅H₄N₂O₄ | 156.10 | ~3.59 (carboxylic) | -0.2 | -6.8 | -1.9 | 4.9 | 3.6 |
| -CH₃ (Methyl) | C₆H₆N₂O₄ | 170.12 | 0.66 ± 0.10 | 0.11 | -6.6 | -1.8 | 4.8 | 3.8 |
| -C₂H₅ (Ethyl) | C₇H₈N₂O₄ | 184.15 | Not available | 0.6 | -6.5 | -1.7 | 4.8 | 3.9 |
| -C₃H₇ (Propyl) | C₈H₁₀N₂O₄ | 198.18 | 0.65 ± 0.10 | 1.1 | -6.5 | -1.7 | 4.8 | 4.0 |
| -Ph (Phenyl) | C₁₁H₈N₂O₄ | 232.19 | Not available | Not available | -6.4 | -2.2 | 4.2 | 4.2 |
| -NO₂ (Nitro) | C₅H₃N₃O₆ | 201.09 | Not available | Not available | -7.5 | -3.0 | 4.5 | 5.1 |
Note: Representative HOMO, LUMO, and dipole moment values are included to illustrate trends and are not from a single comparative study. Actual values will vary based on the specific computational method used.
Synthesis and Characterization: Experimental and Computational Protocols
A robust understanding of the electronic properties of these molecules requires both their synthesis and their characterization through a combination of experimental and computational techniques.
Synthesis of 2-Alkyl-Substituted Imidazole-4,5-dicarboxylic Acids
A common and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids is the oxidation of the corresponding 2-alkylbenzimidazoles.
Caption: Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve the 2-alkylbenzimidazole in concentrated sulfuric acid to a final concentration of 1 M. Cool the mixture to 0-5 °C using an ice-water bath.
-
Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the cooled mixture, maintaining the temperature below 10 °C. The molar ratio of hydrogen peroxide to the 2-alkylbenzimidazole should be approximately 11:1.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 110-120 °C and maintain this temperature for 2-12 hours, depending on the substrate.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The precipitated product is then collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol.
Experimental Characterization of Electronic Properties
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. It can be used to determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels.
Detailed Protocol:
-
Solution Preparation: Prepare a solution of the substituted imidazole-4,5-dicarboxylic acid in a suitable solvent (e.g., dimethylformamide - DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: De-gas the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. Record the cyclic voltammogram by scanning the potential between the desired limits at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis: From the resulting voltammogram, determine the peak potentials for the oxidation and reduction events. These can be used to estimate the HOMO and LUMO energy levels using established empirical relationships.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) corresponds to the energy required to promote an electron from a lower energy orbital to a higher energy orbital, often the HOMO to LUMO transition (π → π* transition in aromatic systems).
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).
-
Measurement: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a range of wavelengths (e.g., 200-800 nm). Use the pure solvent as a blank.
-
Data Analysis: Identify the λ_max values from the spectrum. The energy of the electronic transition can be calculated from λ_max. By comparing the λ_max values for a series of compounds with different substituents, the effect of those substituents on the HOMO-LUMO energy gap can be determined. A shift to longer wavelengths (red shift) indicates a smaller energy gap, while a shift to shorter wavelengths (blue shift) indicates a larger energy gap.
Computational Characterization of Electronic Properties using Density Functional Theory (DFT)
DFT is a powerful computational method for predicting the electronic structure and properties of molecules.
Caption: A generalized workflow for DFT calculations.
Detailed Protocol:
-
Structure Preparation: Build the 3D structure of the molecule of interest using a molecular modeling software.
-
Input File Creation: Create an input file for the DFT software (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the charge and spin multiplicity of the molecule, and the desired level of theory (functional and basis set, e.g., B3LYP/6-31G(d)).
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculation: Perform a single-point energy calculation on the optimized geometry to obtain the final electronic properties, such as HOMO and LUMO energies, molecular orbital shapes, and the dipole moment.
-
Data Analysis: Analyze the output file to extract the desired electronic properties.
Application in Drug Development: Inhibition of SARS-CoV-2 Main Protease
A compelling example of how the electronic properties of substituted imidazole-4,5-dicarboxylic acids are crucial for their biological activity is their development as inhibitors of the SARS-CoV-2 main protease (Mpro). Mpro is an essential enzyme for the replication of the virus, making it an attractive drug target.
Derivatives of imidazole-4,5-dicarboxylic acid, specifically the dicarboxamides, have been designed and synthesized to act as non-covalent, competitive inhibitors of Mpro.[8] This means they bind to the active site of the enzyme, preventing the natural substrate from binding and thereby halting viral replication.
The binding affinity of these inhibitors, often quantified by the half-maximal inhibitory concentration (IC50), is highly dependent on the nature of the substituents on the imidazole core. For example, in a study of asymmetric imidazole-4,5-dicarboxamide derivatives, the compound N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide exhibited a potent inhibitory activity with an IC50 of 4.79 µM.[9]
The electronic and steric properties of the substituents are critical for optimal binding to the Mpro active site. QSAR (Quantitative Structure-Activity Relationship) studies on related imidazole derivatives have shown that polarizability, electronegativity, and the charges on the atoms are key factors influencing their antiviral activity.[10]
The following diagram illustrates the key interactions of an imidazole-4,5-dicarboxamide inhibitor within the active site of the SARS-CoV-2 main protease.
Caption: Key interactions between an imidazole-based inhibitor and Mpro active site residues.
Conclusion
Substituted imidazole-4,5-dicarboxylic acids are a versatile and powerful class of molecules with wide-ranging applications, particularly in drug discovery. Their electronic properties can be precisely tuned through the judicious choice of substituents, allowing for the optimization of their biological activity. This guide has provided a framework for understanding, synthesizing, and characterizing these important compounds. The combination of experimental techniques and computational modeling is essential for elucidating the structure-property-activity relationships that drive the development of novel therapeutics and functional materials based on this privileged scaffold.
References
- Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. (n.d.). RSC Publishing.
- Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. (n.d.). PubMed Central.
- Exploring the QSAR Analysis of imidazole-4, 5- and pyrazine-2,3- Dicarboxamides Derivatives Using Online Available Resources. (n.d.). ResearchGate.
- Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. (n.d.). PubMed Central.
- Intramolecular Hydrogen Bond Strength and pKa Determination of N,N'-Disubstituted Imidazole-4,5-dicarboxamides. (n.d.). ACS Publications.
- Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (n.d.). MDPI.
- An Investigation into the Identification of Potential Inhibitors of SARS-CoV-2 Main Protease Using Molecular Docking Study. (2020, April 17). ChemRxiv.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). ResearchGate.
- Synthesis of substituted imidazole-4,5-dicarboxylic acids. (n.d.). ResearchGate.
- Determination of ionization constants of N-imidazole derivatives, aromatase inhibitors, using capillary electrophoresis and influence of substituents on pKa shifts. (2004, April 30). PubMed.
- Correlation of pKa with the Hammett constant of the phenyl substituent... (n.d.). ResearchGate.
- An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides. (n.d.). ResearchGate.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017, August 11). Longdom Publishing.
- Development of New Imidazole Derivatives using 3D-QSAR Modeling and Molecular Docking. (n.d.). ResearchGate.
- Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide Complexes for the Asymmetric Transfer Hydrogenation of Ketones. (2024, February 14). ACS Publications.
- 4,5-Imidazoledicarboxylic acid. (n.d.). ChemBK.
- Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. (n.d.). RSC Publishing.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017, June 23). Walsh Medical Media.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (n.d.). Walsh Medical Media.
- Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. (n.d.). NIH.
- Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... (n.d.). Pearson+.
- Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.). Oriental Journal of Chemistry.
- Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach. (2023, March 7). NIH.
- DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. (2019, October 15). PubMed.
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Methodological & Application
The Versatile Linker: Application Notes for 1H-Imidazole-4,5-dicarboxylic Acid in the Synthesis of Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks. The organic linker, in particular, dictates the architectural possibilities and functional attributes of the resulting framework. 1H-Imidazole-4,5-dicarboxylic acid (H3ImDC) has emerged as a linker of profound interest, offering a unique combination of coordination sites and inherent functionalities. Its imidazole core, coupled with two carboxylic acid groups, provides a versatile platform for constructing MOFs with tailored properties for applications ranging from gas storage to sophisticated biomedical uses. This guide provides an in-depth exploration of H3ImDC as a MOF linker, with a focus on its application in areas of relevance to drug development.
The Power of a Multifunctional Linker: Why this compound?
The utility of H3ImDC in MOF synthesis is rooted in its distinct chemical characteristics. The imidazole ring presents two nitrogen atoms with differing coordination capabilities, while the two carboxylic acid groups offer robust coordination to metal centers. This multi-modal coordination capacity allows for the formation of diverse network topologies, from simple one-dimensional chains to complex three-dimensional frameworks[1].
The imidazole moiety is not merely a structural element; it imparts crucial functionality. The nitrogen atoms can act as hydrogen bond donors and acceptors, influencing the framework's interaction with guest molecules. Furthermore, the imidazole ring is a common feature in many biologically active molecules, which can enhance the biocompatibility of the resulting MOFs[2][3]. The potential for post-synthetic modification of the imidazole ring further expands the functional space of H3ImDC-based MOFs.
Designing MOFs with this compound: A Structural Overview
The coordination of H3ImDC with various metal ions, including but not limited to Zn(II), Mn(II), Cd(II), and Ba(II), has been shown to yield a rich variety of structural motifs. The final architecture is a delicate interplay of factors such as the metal-to-linker ratio, solvent system, temperature, and pH[1][4].
Caption: Factors influencing the final architecture of H3ImDC-based MOFs.
A Representative Protocol: Solvothermal Synthesis of a Zn(II)-H3ImDC MOF
This protocol details the synthesis of a zinc-based MOF using H3ImDC, a common and well-characterized system. The resulting material, often denoted as [Zn(HImDC)(H2O)x]n or similar formulations, exhibits properties suitable for further investigation in drug delivery and catalysis[5][6].
Materials and Reagents:
-
This compound (H3ImDC)
-
Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Equipment:
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum filtration apparatus
-
Schlenk line or vacuum oven for activation
Step-by-Step Synthesis Procedure:
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF. Sonicate for 10-15 minutes to ensure complete dissolution.
-
In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of deionized water.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Stir the mixture gently for 5 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a ramp rate of 5°C/min.
-
Maintain the temperature at 120°C for 72 hours.
-
Allow the autoclave to cool naturally to room temperature.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the DMF.
-
Collect the purified product by centrifugation or vacuum filtration.
-
-
Activation:
-
To remove the solvent molecules from the pores, the purified MOF must be activated.
-
Transfer the solid to a clean vial and immerse it in a volatile solvent like methanol for 24 hours to exchange the ethanol.
-
Decant the methanol and dry the sample under a high vacuum at 150°C for 12 hours. The activated MOF is now ready for characterization and application studies.
-
Caption: Workflow for the solvothermal synthesis of a Zn(II)-H3ImDC MOF.
Characterization of H3ImDC-based MOFs
A suite of analytical techniques is essential to confirm the successful synthesis and to elucidate the properties of the MOF.
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks that matches the simulated pattern from single-crystal X-ray diffraction. |
| Single-Crystal X-Ray Diffraction | To determine the precise crystal structure, including bond lengths, bond angles, and network topology. | Provides the definitive atomic arrangement of the MOF. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and identify the temperature at which it decomposes. | A weight loss curve showing distinct steps corresponding to the loss of guest and coordinated solvent molecules, followed by framework decomposition at a higher temperature. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the linker to the metal center and the absence of unreacted starting materials. | Shifts in the vibrational frequencies of the carboxylate groups upon coordination to the metal ion. |
| Gas Sorption Analysis (e.g., N2 at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF. | A Type I isotherm for microporous materials, from which the surface area and pore volume can be calculated. |
Applications in Drug Development
The unique properties of H3ImDC-based MOFs make them promising candidates for various applications in the pharmaceutical and biomedical fields.
Drug Delivery
The porous nature and tunable functionality of these MOFs allow for the encapsulation and controlled release of therapeutic agents. The imidazole functionality can play a role in pH-responsive drug release, a desirable feature for targeted cancer therapy. For instance, the lower pH in the tumor microenvironment can trigger the protonation of the imidazole nitrogen, leading to destabilization of the framework and release of the encapsulated drug[7][8][9].
-
Anticancer Drug Delivery: H3ImDC-based MOFs have been investigated for the delivery of anticancer drugs like 5-fluorouracil and cisplatin. The high porosity can lead to significant drug loading capacities.
Catalysis in Pharmaceutical Synthesis
The metal nodes within the MOF structure can act as catalytic sites. By carefully selecting the metal, H3ImDC-based MOFs can be designed to catalyze specific organic reactions that are crucial in the synthesis of pharmaceutical intermediates. For example, palladium-functionalized imidazole-based MOFs have shown high efficiency in Suzuki coupling reactions, a cornerstone of modern pharmaceutical chemistry[10]. The single-site nature of the metal centers in a MOF can lead to high selectivity and reusability of the catalyst.
Biomedical Sensing
The luminescent properties of some H3ImDC-based MOFs, particularly those containing lanthanide metals, can be exploited for sensing applications[11]. The fluorescence of the MOF can be quenched or enhanced in the presence of specific biomolecules, ions, or pH changes, forming the basis of a sensitive detection platform. This could be applied to the detection of disease biomarkers or monitoring of physiological conditions[12][13][14][15].
Conclusion
This compound is a powerful and versatile linker for the construction of functional Metal-Organic Frameworks. Its unique combination of coordination sites and inherent functionality allows for the synthesis of a wide array of structures with tunable properties. The applications of H3ImDC-based MOFs in drug delivery, catalysis, and sensing are of significant interest to the drug development community, offering new avenues for targeted therapies, efficient pharmaceutical synthesis, and advanced diagnostics. The detailed protocol and characterization guide provided herein serve as a valuable resource for researchers venturing into this exciting field.
References
- Wang, C., Wang, T., Li, L., Guo, B., Zhang, Y., Xiong, Z., & Li, G. (2013). MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties. Dalton Transactions, 42(5), 1715-1725. [Link]
- Manocha, S., et al. (2016). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences and Research, 7(10), 3895-3903.
- Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. (2022). Frontiers in Chemistry, 10, 847309. [Link]
- Recent Advances in MOF-Based Materials for Biosensing Applications. (2023). Molecules, 28(13), 5129. [Link]
- Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate. (2015). Journal of the Iranian Chemical Society, 12(10), 1837-1843. [Link]
- Shi, B., Zhong, Y., Guo, L., & Li, G. (2015). Two dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde. Dalton Transactions, 44(9), 4362-4369. [Link]
- MOF with Imidazole Decorated Pores as 5‐Fu Delivery System to Inhibit Colon Cancer Cells. (2021). ChemistryOpen, 10(11), 1104-1111. [Link]
- Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. (2023). Crystal Growth & Design, 23(6), 4489–4498. [Link]
- Synthesis of a Zinc(II) Imidazolium Dicarboxylate Ligand Metal−Organic Framework (MOF): a Potential Precursor to MOF-Tethered N-Heterocyclic Carbene Compounds. (2010). Inorganic Chemistry, 49(4), 1485–1492. [Link]
- Examples of pharmaceutical applications of some drugs containing imidazole. (2022).
- Recent Advances in Metal-Organic Framework-Based Electrochemical Biosensing Applications. (2022). Frontiers in Chemistry, 10, 868581. [Link]
- Chemical Sensors and Biosensors Based on Metal–Organic Frameworks (MOFs). (2023). Chemosensors, 11(8), 428. [Link]
- Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate. (2015).
- Biosensing Using MOFs. (2020). SpringerLink. [Link]
- The Versatility of Imidazole Compounds in Catalysis and Pharmaceutical Research. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission. (2007).
- BioMOF-Based Anti-Cancer Drug Delivery Systems. (2019). Pharmaceutics, 11(3), 137. [Link]
- Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer. (2020). Frontiers in Bioengineering and Biotechnology, 8, 871. [Link]
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Application Note & Protocol: A Guide to the Synthesis of Coordination Polymers with 1H-Imidazole-4,5-dicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing the versatile organic linker, 1H-Imidazole-4,5-dicarboxylic acid (H₃IDC). We delve into the fundamental principles of CP self-assembly, detail robust protocols for hydrothermal and solvothermal synthesis, and outline essential characterization techniques. This guide is designed to equip researchers with the foundational knowledge and practical insights required to successfully design and fabricate novel imidazole-based coordination polymers with tailored structural and functional properties.
Introduction: The Architectural Versatility of this compound in Coordination Chemistry
Coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic bridging ligands.[1][2] Their modular nature allows for the rational design of structures with diverse topologies and functionalities, making them promising candidates for applications in gas storage, separation, catalysis, and drug delivery.
This compound (H₃IDC) has emerged as a particularly valuable building block in the construction of coordination polymers.[3][4] Its unique molecular architecture offers several advantages:
-
Multidentate Coordination Sites: H₃IDC possesses multiple potential donor atoms: two nitrogen atoms within the imidazole ring and four oxygen atoms from the two carboxylate groups. This allows for a variety of coordination modes with metal centers.[4][5]
-
Tunable Deprotonation States: The ligand can be fully or partially deprotonated (H₂IDC⁻, HIDC²⁻, IDC³⁻) depending on the pH of the reaction medium, which in turn influences the final structure of the coordination polymer.[4][5]
-
Hydrogen Bonding Capabilities: The imidazole N-H group and the carboxylate moieties can act as both hydrogen bond donors and acceptors, facilitating the formation of robust supramolecular architectures.[5]
These characteristics enable H₃IDC to form a wide array of network dimensionalities, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks.[5][6]
Synthesis Strategies: Harnessing Solvothermal and Hydrothermal Conditions
The most prevalent methods for synthesizing coordination polymers with H₃IDC are solvothermal and hydrothermal techniques.[7][8][9] These methods involve heating the reactants in a sealed vessel (typically a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the final product.
The choice between aqueous (hydrothermal) and non-aqueous (solvothermal) solvent systems can significantly impact the resulting crystal structure and properties of the coordination polymer.[10]
Causality Behind Experimental Choices
-
Metal Precursor Selection: The choice of metal salt (e.g., nitrates, chlorides, sulfates, acetates) influences the coordination geometry around the metal center and can affect the final topology of the network. The lability of the counter-ion plays a role in the reaction kinetics.
-
Solvent System: The polarity and boiling point of the solvent affect the solubility of the reactants and the deprotonation state of the H₃IDC ligand. Mixed solvent systems are often employed to fine-tune these parameters.
-
pH Modulation: The pH of the reaction mixture is a critical parameter that dictates the charge of the H₃IDC ligand and, consequently, its coordination behavior.[5] Bases (e.g., NaOH, triethylamine) or acids are often added to control the pH.
-
Temperature and Reaction Time: These parameters influence the kinetics of crystal nucleation and growth. Higher temperatures can lead to denser phases, while longer reaction times may be necessary for the formation of highly crystalline materials.
-
Molar Ratios: The stoichiometry of the metal precursor to the H₃IDC ligand is a key determinant of the final structure. Varying these ratios can lead to the formation of different coordination polymers.
-
Auxiliary Ligands: The introduction of secondary ligands (co-ligands) can be used to modify the coordination environment of the metal centers and to introduce specific functionalities into the resulting framework.[8][11]
Generalized Synthesis Protocol
This protocol provides a general framework for the synthesis of coordination polymers using H₃IDC. Researchers should note that the optimal conditions will vary depending on the specific metal precursor and desired product.
Materials and Equipment
-
This compound (H₃IDC)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, CdCl₂·2.5H₂O, MnCl₂·4H₂O)
-
Solvent (e.g., deionized water, ethanol, N,N-dimethylformamide (DMF))
-
pH modulating agent (e.g., NaOH, HCl, organic amines)
-
Teflon-lined stainless steel autoclave (23 mL capacity)
-
Programmable oven
-
Filtration apparatus (e.g., Büchner funnel)
-
Analytical balance
-
Magnetic stirrer and hotplate
Experimental Workflow
Caption: Generalized workflow for the synthesis of coordination polymers using H₃IDC.
Step-by-Step Methodology
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve this compound (e.g., 0.1 mmol, 15.6 mg) in the chosen solvent or solvent mixture (e.g., 10 mL of deionized water). Gentle heating and stirring may be required to achieve complete dissolution.
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in a small amount of the same solvent.
-
Combine the two solutions and stir for a designated period (e.g., 30 minutes) at room temperature.
-
If necessary, adjust the pH of the resulting mixture using a dilute acid or base.
-
-
Solvothermal/Hydrothermal Reaction:
-
Transfer the final reaction mixture into a Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired reaction temperature (typically between 120 °C and 180 °C) and hold for a period of 1 to 3 days.[2][9]
-
After the reaction is complete, allow the oven to cool slowly to room temperature.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the crystalline product by filtration.
-
Wash the crystals sequentially with the mother liquor, deionized water, and a low-boiling-point organic solvent (e.g., ethanol or acetone) to remove any unreacted starting materials.
-
Dry the final product, either in air or under vacuum at a mild temperature.
-
Characterization Techniques
To confirm the successful synthesis and to elucidate the structure and properties of the coordination polymer, a combination of analytical techniques is essential.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive method for determining the crystal structure, including bond lengths, bond angles, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare the experimental pattern with the simulated pattern from SCXRD data.
-
Infrared (IR) Spectroscopy: Provides information about the coordination of the H₃IDC ligand to the metal center by observing shifts in the vibrational frequencies of the carboxylate and imidazole groups.[9]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer and can indicate the presence of coordinated or guest solvent molecules.
-
Elemental Analysis (C, H, N): Confirms the empirical formula of the synthesized compound.
Summary of Exemplary Synthesis Parameters
The following table summarizes reaction conditions from the literature for the synthesis of coordination polymers with H₃IDC and its derivatives. This data is intended to serve as a starting point for developing new synthetic protocols.
| Metal Precursor | Ligand(s) | Solvent(s) | Temp (°C) | Time (days) | Dimensionality | Reference |
| CdSO₄·8/3H₂O | H₃pimda | Water | Not Specified | Not Specified | 3D | [12] |
| AgNO₃ | H₃imdc, 4,4'-bipyridine | Water | 140 | 3 | 2D | [9] |
| Zn(NO₃)₂·6H₂O | H₃eidc, bpp | Water/Ethanol | 160 | 3 | 3D | [13] |
| MnCl₂ | H₃IDC | Water | Not Specified | Not Specified | 3D | [5] |
| Co(NO₃)₂·6H₂O | H₃tmidc | Water | Not Specified | Not Specified | 3D | [7] |
| Cu(NO₃)₂·3H₂O | H₃tmidc | Water | Not Specified | Not Specified | 3D | [7] |
| Cd(NO₃)₂·4H₂O | H₃tmidc | Water | Not Specified | Not Specified | 3D | [7] |
H₃pimda = 2-propyl-1H-imidazole-4,5-dicarboxylic acid; H₃imdc = this compound; H₃eidc = 2-ethyl-4,5-imidazole dicarboxylic acid; bpp = 1,3-bis(4-pyridyl)propane; H₃tmidc = 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-imidazole-4,5-dicarboxylic acid.
Conclusion
This compound is a highly versatile and valuable ligand for the construction of a wide range of coordination polymers. By carefully controlling the synthetic parameters, such as the choice of metal ion, solvent system, pH, and temperature, researchers can rationally design and synthesize novel materials with desired structures and properties. The protocols and insights provided in this application note serve as a robust foundation for the exploration and development of new imidazole-based coordination polymers for a multitude of scientific and technological applications.
References
- Fan, Y.-T., et al. (2018). Four Three-Dimensional Coordination Polymers Constructed by 2-((1H-1,2,4-Triazol-1-yl)methyl)-1H-Imidazole-4,5-Dicarboxylate: Syntheses, Topological Structures, and Magnetic Properties. Crystal Growth & Design. [Link]
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Li, Y., et al. (2013). 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions. CrystEngComm. [Link]
- Chen, S., et al. (2008). Rapid synthesis of a novel cadmium imidazole-4,5-dicarboxylate metal–organic framework under microwave-assisted solvothermal condition.
- Various Authors. (n.d.). The coordination chemistry of N-heterocyclic carboxylic acid: A comparison of the coordination polymers constructed by 4,5-imidazoledicarboxylic acid and 1H-1,2,3-triazole-4,5-dicarboxylic acid.
- Various Authors. (n.d.). Hydrothermal synthesis, structure, and photoluminescence of four complexes based on 1H-imidazole-4,5-dicarboxylate or 1H-imidazole-2-carboxylate ligands.
- Various Authors. (2010). Hydrothermal synthesis, structure, and photoluminescence of four complexes based on 1H-imidazo.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Various Authors. (n.d.). Synthesis, Crystal Structure, Morphology and Luminescent Properties of a Cd(Il) Coordination Polymer Constructed by 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid.
- Various Authors. (n.d.). Two Coordination Polymers based on 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid and 1,3-Bis(4-pyridyl)propane: Synthesis, Crystal Structures, and Photoluminescent Properties.
- Various Authors. (2016). Five metal imidazole dicarboxylate-based compounds comprising M3(MIDC)2 entities (M = Zn2+, Co2+, Mn2+): syntheses, structures and properties. Transition Metal Chemistry. [Link]
- Various Authors. (2021). Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour. Molecules. [Link]
- Various Authors. (2015). Synthesis of metal-organic frameworks: A mini review. Korean Journal of Chemical Engineering. [Link]
- Various Authors. (2022). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances. [Link]
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Catalytic Applications of Metal Complexes with 1H-Imidazole-4,5-dicarboxylic Acid: A Technical Guide for Researchers
This guide provides an in-depth exploration of the catalytic applications of metal complexes incorporating 1H-Imidazole-4,5-dicarboxylic acid (H₃IDC) and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and application of these versatile catalysts in a range of transformative chemical reactions. The protocols and insights presented herein are grounded in established scientific literature, offering both theoretical understanding and practical, field-proven methodologies.
Introduction: The Versatility of this compound in Catalysis
This compound (H₃IDC) is a multifunctional ligand that has garnered significant attention in coordination chemistry and catalysis.[1] Its structure, featuring a central imidazole ring flanked by two carboxylic acid groups, provides multiple coordination sites—two nitrogen atoms within the imidazole ring and four oxygen atoms from the carboxylates.[1] This allows H₃IDC to form stable complexes with a wide variety of metal ions, leading to the creation of diverse structures, from discrete molecular complexes to extended Metal-Organic Frameworks (MOFs).[1][2]
The catalytic potential of these metal complexes stems from several key features:
-
Tunable Electronic and Steric Properties: The imidazole ring and carboxylic acid groups can be chemically modified to fine-tune the electronic and steric environment around the metal center, thereby influencing catalytic activity and selectivity.
-
Formation of Porous Architectures: In the form of MOFs, H₃IDC-based ligands can create porous structures with high surface areas, providing accessible active sites for catalysis.[3]
-
Biomimetic Potential: The imidazole moiety is a key component in the active sites of many metalloenzymes, making H₃IDC-metal complexes interesting candidates for biomimetic catalysis.[4]
-
Enhanced Stability: The chelation of metal ions by the multiple donor sites of H₃IDC often results in highly stable complexes, which is crucial for catalyst longevity and recyclability.
This guide will delve into specific applications, providing detailed protocols for their implementation in a laboratory setting.
Application Note 1: Palladium-Catalyzed Cross-Coupling and Reduction Reactions in Aqueous Media
Palladium complexes of H₃IDC derivatives have emerged as powerful catalysts for Suzuki-Miyaura cross-coupling and the reduction of nitroaromatics.[5] A key innovation in this area is the functionalization of the H₃IDC ligand to create amphiphilic properties. By attaching hydrophilic (e.g., oligoethylene glycol) and lipophilic (e.g., long-chain alkyl) groups, the resulting palladium complexes act as metallosurfactants. These catalysts form micelles in aqueous solutions, creating a microenvironment that facilitates the reaction between water-insoluble organic substrates and water-soluble reagents, aligning with the principles of green chemistry.[6][7]
Mechanistic Insight: The Role of Metallosurfactants
The amphiphilic nature of the modified H₃IDC-Pd complexes is central to their catalytic efficacy in water. The lipophilic tails of the ligands aggregate to form the core of a micelle, sequestering hydrophobic substrates like aryl halides. The hydrophilic head groups, containing the catalytically active palladium centers, are positioned at the micelle-water interface. This arrangement overcomes the solubility barrier between the organic substrate and the aqueous reaction medium, leading to enhanced reaction rates.
Caption: Suzuki-Miyaura coupling facilitated by an H₃IDC-based Pd metallosurfactant.
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
This protocol is adapted from studies on PEPPSI-type NHC Pd(II) metallosurfactants derived from this compound.[5]
Materials:
-
Amphiphilic H₃IDC-Pd(II) catalyst
-
Aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amphiphilic H₃IDC-Pd(II) catalyst (0.1 mol%).
-
Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add deionized water (5 mL) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C and stir vigorously for the required reaction time (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Catalyst Loading (mol%) | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 0.1 | 4-Bromoanisole | K₂CO₃ | Water | 80 | 2 | >95 |
| 0.1 | 4-Bromotoluene | K₂CO₃ | Water | 80 | 2 | >95 |
| 0.1 | 4-Chlorotoluene | K₂CO₃ | Water | 80 | 4 | ~90 |
Application Note 2: Lewis Acid Catalysis with Copper-Based MOFs for Heterocycle Synthesis
Metal-Organic Frameworks (MOFs) constructed from H₃IDC derivatives and copper(II) ions have demonstrated significant potential as heterogeneous Lewis acid catalysts.[8] These materials are particularly effective in promoting the synthesis of quinolines and acridines. The porous nature of the MOF allows for the diffusion of reactants to the active copper sites, while the robust framework enables easy separation and recycling of the catalyst.
Mechanistic Considerations in Quinoline Synthesis
The synthesis of quinolines often proceeds via a Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The copper centers within the MOF act as Lewis acids, activating the carbonyl group of the aldehyde or ketone, thereby facilitating the initial condensation step with the enamine intermediate.
Caption: Proposed workflow for Cu-MOF catalyzed quinoline synthesis.
Generalized Protocol for the Synthesis of Quinolines
This protocol is a generalized procedure based on the use of copper-imidazole dicarboxylate MOFs as catalysts.[7][9]
Materials:
-
Cu-H₃IDC MOF catalyst
-
2-Aminoaryl ketone (e.g., 2-aminoacetophenone)
-
Ketone with α-methylene group (e.g., acetone)
-
Solvent (e.g., ethanol or solvent-free)
-
Standard laboratory glassware for heating and reflux
Procedure:
-
Catalyst Activation: Activate the Cu-H₃IDC MOF by heating under vacuum to remove any coordinated solvent molecules.
-
Reaction Mixture: In a reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the ketone with an α-methylene group (1.2 mmol), and the activated Cu-H₃IDC MOF (5-10 mol%).
-
Reaction Conditions: If using a solvent, add ethanol (5 mL). Heat the reaction mixture to reflux (or to a specified temperature for solvent-free conditions) for 12-24 hours. Monitor the reaction by TLC.
-
Catalyst Recovery: After completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure. Add a suitable solvent (e.g., dichloromethane) to dissolve the product and separate the solid MOF catalyst by filtration or centrifugation.
-
Product Isolation: Wash the recovered catalyst with the solvent and dry for reuse. Concentrate the filtrate to obtain the crude product, which can then be purified by column chromatography or recrystallization.
Application Note 3: Electrocatalytic Oxygen Evolution Reaction (OER) with Imidazole-Based Frameworks
The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production and in metal-air batteries. However, it is often the rate-limiting step due to its sluggish kinetics. Metal complexes and frameworks derived from imidazole-based ligands have shown promise as efficient and cost-effective electrocatalysts for the OER. By coordinating transition metals like cobalt, iron, or nickel within a conductive framework, these materials can facilitate the multi-electron transfer process of water oxidation.[2][8]
Design Principles for OER Electrocatalysts
The design of efficient OER electrocatalysts based on imidazole frameworks focuses on:
-
Active Metal Centers: Utilizing redox-active transition metals that can cycle through multiple oxidation states.
-
Conductive Support: Incorporating the metal complexes into a conductive framework, such as a Covalent Organic Framework (COF), to ensure efficient electron transport.
-
High Surface Area and Porosity: Maximizing the number of accessible active sites.
-
Stability: Ensuring the catalyst remains stable under the harsh oxidative conditions of the OER.
Protocol for OER Electrocatalysis Testing
This protocol outlines the general steps for evaluating the OER performance of an imidazole-based catalyst, adapted from a procedure for an Fe-SAC@COF catalyst.[6]
Materials:
-
Imidazole-based metal-organic framework or covalent organic framework catalyst
-
Nafion solution (5 wt%)
-
Isopropanol
-
Deionized water
-
Working electrode (e.g., glassy carbon, nickel foam)
-
Counter electrode (e.g., platinum wire or foil)
-
Reference electrode (e.g., Ag/AgCl or Hg/HgO)
-
Electrolyte (e.g., 1.0 M KOH)
-
Potentiostat
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a known amount of the catalyst (e.g., 5 mg) in a mixture of deionized water, isopropanol, and Nafion solution (e.g., in a 4:1:0.05 v/v/v ratio).
-
Sonciate the mixture for at least 30 minutes to form a homogeneous ink.
-
-
Working Electrode Preparation:
-
Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode to achieve a desired catalyst loading (e.g., 1 mg/cm²).
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Measurements:
-
Assemble a three-electrode electrochemical cell with the prepared working electrode, a counter electrode, and a reference electrode in the electrolyte (e.g., 1.0 M KOH).
-
Perform an activation step by cycling the potential for a set number of cycles (e.g., 20 cycles) using cyclic voltammetry (CV).
-
Record the OER polarization curve using linear sweep voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s).
-
Determine the overpotential required to reach a current density of 10 mA/cm².
-
Construct a Tafel plot (overpotential vs. log(current density)) to evaluate the reaction kinetics.
-
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| Fe-SAC@COF | 1.0 M KOH | 290 | 40 |
| Co-ZIF Nanosheets | 1.0 M KOH | 380 | - |
| COF-IM@Co | Alkaline | 403.8 | - |
Conclusion
Metal complexes of this compound and its derivatives represent a highly versatile and promising class of catalysts. Their tunable nature, stability, and ability to form well-defined structures, including MOFs and COFs, allow for their application in a wide array of chemical transformations. The protocols and insights provided in this guide serve as a starting point for researchers to explore and expand upon the catalytic potential of these remarkable compounds. Further research into the synthesis of novel H₃IDC-based ligands and the exploration of their coordination chemistry with a broader range of metals will undoubtedly lead to the development of even more efficient and selective catalysts for a sustainable chemical future.
References
- Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of this compound: Synthesis and Catalysis in Water–Organic Media - MDPI.
- Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of this compound: Synthesis and Catalysis in Water–Organic Media - PMC - NIH.
- Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water - Organic & Biomolecular Chemistry (RSC Publishing).
- 2-Propyl-1H-imidazole-4,5-dicarboxylate acid supported cu/ni/fe/co complexes: synthesis, biological and catalytic evaluation - Taylor & Francis Online.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media.
- Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing).
- Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides: Enhancement of Catalysis in Organic Synthesis - ResearchGate.
- Five metal imidazole dicarboxylate-based compounds comprising M3(MIDC)2 entities (M = Zn2+, Co2+, Mn2+): syntheses, structures and properties - Taylor & Francis.
- MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties - PubMed.
- Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives - SciSpace.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC - NIH.
- Metal Imidazole-Modified Covalent Organic Frameworks as Electrocatalysts for Alkaline Oxygen Evolution Reaction - MDPI.
- A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles - Indian Academy of Sciences.
- Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF - ResearchGate.
- Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red | Crystal Growth & Design - ACS Publications.
- Synthesis and Catalytic Properties of Metal-Organic Frameworks Mimicking Carbonic Anhydrase - TopSCHOLAR.
- Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes - MDPI.
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- 6. Protocol for fabrication and characterization of Fe-SAC@COF for electrocatalytic oxygen evolution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
"synthesis of angiotensin II receptor antagonists from 1H-Imidazole-4,5-dicarboxylic acid derivatives"
Application Notes & Protocols
Topic: Synthesis of Angiotensin II Receptor Antagonists from 1H-Imidazole-4,5-dicarboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The this compound scaffold is a cornerstone in the synthesis of a significant class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs), or "sartans." Its rigid, pre-functionalized structure provides a robust platform for the strategic and regioselective introduction of the key pharmacophoric elements required for potent antagonism of the Angiotensin II Type 1 (AT₁) receptor. This guide elucidates the underlying chemical logic and provides detailed protocols for leveraging this versatile building block in the construction of complex ARBs, with a focus on the synthesis of an Olmesartan key intermediate. We will explore the causality behind core synthetic transformations, from initial esterification to selective Grignard reactions and the crucial N-alkylation step that introduces the biphenyl-tetrazole moiety.
Introduction: The Imidazole Core in AT₁ Receptor Antagonism
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Its over-activation leads to hypertension, a primary risk factor for cardiovascular disease. Angiotensin II is the principal effector of the RAAS, and its binding to the AT₁ receptor mediates vasoconstriction and other hypertensive effects. ARBs function by competitively blocking this interaction.
The first non-peptide ARBs, such as Losartan, established the imidazole ring as a highly effective central scaffold.[1][2] This heterocyclic core serves as a bioisostere for a portion of the Angiotensin II peptide, orienting the critical substituents in the correct spatial configuration for high-affinity receptor binding. The this compound derivative, specifically, offers a powerful synthetic advantage: it contains two modifiable handles (the carboxylic acids) at positions 4 and 5, a reactive nitrogen (N-1 or N-3) for alkylation, and a C-2 position for introducing lipophilic side chains essential for potency.[3][4]
Caption: The role of ARBs in the Renin-Angiotensin-Aldosterone System (RAAS).
The Synthetic Strategy: A Modular Approach
The synthesis of ARBs from an imidazole-4,5-dicarboxylic acid precursor is a modular process. The core idea is to build the final molecule step-by-step, controlling the reactivity at each position of the imidazole ring. A common and efficient strategy involves three key phases:
-
Scaffold Preparation: Conversion of the dicarboxylic acid into a more synthetically tractable intermediate, typically a diester. This step also incorporates the C-2 alkyl group (e.g., propyl, butyl).
-
Side-Chain Differentiation: Regioselective modification of one of the ester groups at the C-4 or C-5 position to create the specific side-chain required for the target ARB (e.g., the 1-hydroxy-1-methylethyl group of Olmesartan).
-
Pharmacophore Installation: N-alkylation of the imidazole nitrogen with the biphenyl-tetrazole moiety, the key structural feature responsible for receptor antagonism.
Caption: Overall workflow for ARB synthesis from an imidazole precursor.
Experimental Protocols & Methodologies
The following protocols outline the synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for Olmesartan, starting from a suitable diester.[5][6]
Protocol 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (9)
Causality: This initial step builds the core imidazole ring with the necessary C-2 propyl group and converts the carboxylic acids to ethyl esters. Using an amidinium salt (butyramidinium chloride) to react with a functionalized succinate derivative is an efficient method for constructing the substituted imidazole ring.[5] The ester groups enhance solubility in organic solvents and are suitable for subsequent selective reactions.
-
Reagents & Materials:
-
Butyramidinium chloride (32.6 mmol)
-
Diethyl 2-chloro-3-oxosuccinate (or similar precursor)
-
Triethylamine (Et₃N) (4.6 mL)
-
Absolute Ethanol (20 mL)
-
Standard reaction glassware, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Dissolve butyramidinium chloride (4g, 32.6 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (4.6 mL) to the solution at room temperature and stir.
-
To this mixture, add diethyl 2-chloro-3-oxosuccinate.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography or recrystallization to yield the pure diester product (9).
-
Protocol 2: Regioselective Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (2)
Causality: This is the most critical step for differentiating the C-4 and C-5 positions. A Grignard reagent (Methylmagnesium bromide, MeMgBr) is a potent nucleophile that will attack the carbonyl carbon of the ester. By carefully controlling the stoichiometry (using an excess of the Grignard reagent), it is possible to achieve a double addition to one of the ester groups to form a tertiary alcohol, while the other ester remains intact, likely due to steric or electronic effects after the first transformation.[5]
-
Reagents & Materials:
-
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (9) (0.04 mol)
-
Methylmagnesium bromide (MeMgBr) solution in THF (2 mol/L, 0.24 mol)
-
Dichloromethane (CH₂Cl₂) (30 mL)
-
Anhydrous Tetrahydrofuran (THF) (120 mL)
-
Nitrogen or Argon atmosphere setup
-
Ice bath, dropping funnel
-
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
To the flask, add the solution of MeMgBr in THF (120 mL, 0.24 mol). Cool the solution to 0-10°C using an ice bath.
-
Dissolve the diester (9) (10g, 0.04 mol) in CH₂Cl₂ (30 mL).
-
Add the solution of the diester dropwise to the stirred Grignard reagent solution over 30-60 minutes, maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the reaction to stir at this temperature for another 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by simple acid-base treatment or column chromatography to yield the target intermediate (2) with high purity (>99.5% by HPLC is achievable).[5]
-
| Parameter | Protocol 1 (Diester Synthesis) | Protocol 2 (Grignard Reaction) |
| Key Reagent | Butyramidinium chloride | Methylmagnesium bromide |
| Solvent | Ethanol | THF / Dichloromethane |
| Temperature | Reflux | 0-10 °C |
| Key Transformation | Imidazole ring formation & Esterification | Regioselective ester to tertiary alcohol |
| Typical Yield | >80% | >85% |
| Purity Target | >98% | >99.5% (after purification) |
Final Stage: N-Alkylation and Characterization
The final step in the synthesis of the ARB is the N-alkylation of the imidazole intermediate (2) with the biphenyl-tetrazole side chain. This is typically accomplished using a protected 4'-(bromomethyl)biphenyl-2-yl)tetrazole derivative, often with a trityl (triphenylmethyl) protecting group on the tetrazole nitrogen to prevent side reactions.[2][7] The reaction is performed under basic conditions (e.g., using potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or acetonitrile. Subsequent acidic workup removes the trityl group, yielding the final ARB.[7][8]
Characterization: The identity and purity of all intermediates and the final product must be rigorously confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Observations for Key Intermediate (2) |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the propyl chain, the ethyl ester, the imidazole proton, and a singlet for the two methyl groups of the tertiary alcohol. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for the imidazole ring carbons, ester carbonyl, and the quaternary carbon of the tertiary alcohol. |
| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (e.g., m/z 255 for a related intermediate).[3] |
| HPLC | Purity assessment | A single major peak indicating high purity, essential for pharmaceutical applications.[5] |
Conclusion
The this compound framework is a proven and highly effective platform for the rational design and synthesis of Angiotensin II receptor antagonists. Its inherent functionality allows for a logical and modular construction of these complex molecules. The synthetic route, characterized by a robust ring formation, a highly selective Grignard-mediated side-chain differentiation, and a final N-alkylation, represents an efficient and scalable process. This methodology not only underpins the commercial production of established drugs like Olmesartan but also provides a versatile template for medicinal chemists to develop novel ARBs with improved pharmacological profiles.
References
- Buhlmayer, P., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds. Journal of Medicinal Chemistry.
- Nienstedt, A., et al. (1995). Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives. PubMed.
- Asian Journal of Research in Chemistry. (2014). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry.
- ResearchGate. (2017). New this compound/amide derivatives (1–8),....
- Chimirri, A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules.
- Iljin, V.V., et al. (2022). Evaluation of the bioavailability of this compound derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal.
- Genc, H., et al. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules.
- Iljin, V.V., et al. (2022). Evaluation of the bioavailability of this compound derivatives using the calculated and experimental lipophilicity index of the molecule logP. Hep Journals.
- Duncia, J.V., et al. (1995). Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates. PubMed.
- Bao, X.L., et al. (2017). Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities. RSC Publishing.
- Larsen, R.D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry.
- Penning, T.D., et al. (1998). Design and synthesis of nonpeptide angiotensin II receptor antagonists featuring acyclic imidazole-mimicking structural units. PubMed.
- Reddy, G.M., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry.
- Journal of Chemical and Pharmaceutical Research. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR.
- ResearchGate. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- ResearchGate. (2017). An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring.
- Google Patents. (2013). New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
- MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
- Ferreira, B., et al. (2021). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. Pharmaceuticals.
- ResearchGate. (2022). Valsartan and losartan as two active pharmaceutical ingredients with tetrazole moiety.
- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- ResearchGate. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors.
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- 2. moodle2.units.it [moodle2.units.it]
- 3. ajrconline.org [ajrconline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Development of ACE Inhibitors Using 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide details the strategic development of Angiotensin-Converting Enzyme (ACE) inhibitors, leveraging the versatile chemical scaffold of 2-butyl-1H-imidazole-4,5-dicarboxylic acid and its derivatives. We provide an in-depth exploration of the renin-angiotensin-aldosterone system (RAAS), the validated role of ACE as a therapeutic target for hypertension, and the chemical rationale for employing imidazole-based compounds. This document furnishes field-proven, step-by-step protocols for the synthesis of the core imidazole scaffold, in vitro ACE inhibition assays, and guidance on structure-activity relationship (SAR)-driven lead optimization. All methodologies are presented with a focus on causality and self-validation, supported by authoritative references to ensure scientific integrity.
Introduction: The Renin-Angiotensin-Aldosterone System and the Rationale for ACE Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical signaling pathway responsible for the regulation of blood pressure.[1][2] Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] Angiotensin II constricts blood vessels and stimulates the release of aldosterone, leading to sodium and water retention, both of which elevate blood pressure.[2][3] Consequently, the inhibition of ACE is a cornerstone of therapy for hypertension and heart failure.[3][5]
Imidazole derivatives have emerged as a prominent class of compounds in medicinal chemistry due to their wide range of biological activities, including the treatment of hypertension.[6][7][8] The structural features of the imidazole ring allow for diverse substitutions that can be tailored to interact with the active site of ACE, making it an excellent scaffold for the design of novel inhibitors.[6][8] While 2-butyl-1H-imidazole-4,5-dicarboxylic acid itself is a key intermediate, its derivatives have shown significant potential as ACE inhibitors.[9][10]
Signaling Pathway Overview
The following diagram illustrates the central role of ACE in the RAAS pathway and the mechanism of action of ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) Pathway.
Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid
The synthesis of 2-butyl-1H-imidazole-4,5-dicarboxylic acid is a critical first step in the development of novel ACE inhibitors based on this scaffold. A reliable two-step synthetic route involves the initial formation of a 2-butylbenzimidazole intermediate, followed by oxidative cleavage to yield the target dicarboxylic acid.[11]
Synthesis Workflow
Caption: Synthesis of 2-butyl-1H-imidazole-4,5-dicarboxylic acid.
Experimental Protocol: Step 1 - Synthesis of 2-Butylbenzimidazole
This procedure is adapted from established methods for the synthesis of 2-alkylbenzimidazoles.[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1 equivalent) and valeric acid (1.2 equivalents).
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as polyphosphoric acid or 4N hydrochloric acid.
-
Heating: Heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Step 2 - Oxidation to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid
This step involves the oxidative cleavage of the benzene ring of the benzimidazole intermediate.[11][12]
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser.
-
Charging Reactants: Charge the reactor with concentrated sulfuric acid (98%) and cool to 0-5°C with stirring.
-
Substrate Addition: Slowly add the synthesized 2-butylbenzimidazole to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Oxidation: Once the 2-butylbenzimidazole is fully dissolved, begin the dropwise addition of 30-35% hydrogen peroxide via the dropping funnel, maintaining the reaction temperature between 5-10°C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-2 hours, then slowly warm to room temperature and stir for an additional 10-16 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.
In Vitro ACE Inhibition Assay
The evaluation of the inhibitory potential of newly synthesized compounds against ACE is a crucial step in the drug discovery process. The most common in vitro assay for ACE inhibition is based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE to produce hippuric acid (HA) and histidyl-leucine.[13][14][15] The amount of hippuric acid formed is quantified, and a decrease in its production in the presence of an inhibitor indicates ACE inhibition.[15]
Assay Workflow
Caption: Workflow for the in vitro ACE inhibition assay.
Detailed Protocol for ACE Inhibition Assay
This protocol is a generalized procedure based on established methods.[14][16][17][18][19]
Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium borate buffer (pH 8.3)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO, with final concentration not exceeding 1%)[13]
-
Microplate reader or HPLC system
Procedure:
-
Prepare Solutions:
-
Borate Buffer: 50 mM sodium borate buffer containing 300 mM NaCl, pH adjusted to 8.3.[14]
-
HHL Substrate Solution: Dissolve HHL in the borate buffer to a final concentration of 5 mM.[18]
-
ACE Solution: Prepare a working solution of ACE in the borate buffer. The exact concentration should be optimized to yield a linear reaction rate.
-
Test Compound Solutions: Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In a microcentrifuge tube or a 96-well plate, add 20 µL of the test compound solution (or buffer for control).[17]
-
Add 30 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.[8][17]
-
Initiate the reaction by adding 50 µL of the HHL substrate solution.[17]
-
Incubate the reaction mixture for 30-60 minutes at 37°C.[8][17]
-
Stop the reaction by adding 62.5 µL of 1 M HCl.[17]
-
-
Quantification of Hippuric Acid:
-
Spectrophotometric Method:
-
HPLC Method:
-
After stopping the reaction, inject an aliquot of the reaction mixture into an HPLC system equipped with a C18 column.
-
Use an appropriate mobile phase to separate hippuric acid from other components.
-
Quantify the hippuric acid peak area at 228 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the test compound.
-
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Lead Optimization and Structure-Activity Relationship (SAR)
Once initial hits are identified from the screening of imidazole derivatives, the next step is lead optimization to improve their potency, selectivity, and pharmacokinetic properties. This is guided by Structure-Activity Relationship (SAR) studies, which correlate changes in the chemical structure with changes in biological activity.[7][20][21]
For imidazole-based ACE inhibitors, key structural modifications can be made at several positions of the imidazole ring. For example, studies on N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have shown that the nature of the substituent on the nitrogen atom significantly influences the ACE inhibitory activity.[6][8]
Hypothetical SAR Data for Imidazole Derivatives
The following table presents hypothetical data to illustrate how SAR can be used to guide lead optimization.
| Compound ID | R-Group at N1 | IC₅₀ (µM) |
| Parent Scaffold | H | > 100 |
| Derivative 1 | Methyl | 10.5 |
| Derivative 2 | Ethyl | 5.2 |
| Derivative 3 | Phenyl | 25.8 |
| Derivative 4b | 2-hydroxy-2-(4-methoxyphenyl)ethyl | 1.31 ± 0.026[6][8] |
| Derivative 4f | 2-hydroxy-2-(4-nitrophenyl)ethyl | 7.57 ± 0.085[6][8] |
| Lisinopril | (Standard) | 0.3 ± 0.135[8] |
This hypothetical data, along with the cited experimental results for derivatives 4b and 4f, suggests that:
-
N-alkylation of the imidazole ring is beneficial for ACE inhibitory activity.
-
The size and nature of the N-substituent are critical, with a 2-hydroxy-2-(4-methoxyphenyl)ethyl group in derivative 4b showing significant potency.[6][8]
Further modifications could include altering the butyl group at the 2-position and the substituents at the 4- and 5-positions of the imidazole ring to further probe the SAR and enhance the inhibitory activity.
Conclusion
The development of novel ACE inhibitors using the 2-butyl-1H-imidazole-4,5-dicarboxylic acid scaffold presents a promising avenue for the discovery of new antihypertensive agents. The synthetic routes and in vitro assay protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new imidazole-based compounds. A systematic approach to SAR-driven lead optimization will be crucial in identifying candidates with improved potency and drug-like properties for further preclinical and clinical development.
References
- Williams, B., Mancia, G., Spiering, W., Agabiti Rosei, E., Azizi, M., Burnier, M., ... & Desormais, I. (2018). 2018 ESC/ESH Guidelines for the management of arterial hypertension. European heart journal, 39(33), 3021-3104. [Link]
- Andrew Alliance. (n.d.). ACE Inhibition Assay Using ACE Kit-WST. OneLab. [Link]
- CV Pharmacology. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibitors. [Link]
- Singh, P., Kumar, A., & Singh, A. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Interdisciplinary Sciences: Computational Life Sciences, 8(1), 1-10. [Link]
- Nisa, K., & Rosmalina, T. (2018). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Journal, 10(5). [Link]
- Kim, J. S., Lee, J. Y., Park, K. T., & Kim, Y. J. (2015). INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. International Journal of Advanced Research, 3(10), 121-126. [Link]
- Singh, P., Kumar, A., & Singh, A. (2015). A structure-activity relationship study of imidazole-5-carboxylic acids derivatives as angiotensin II receptor antagonists combining 2D and 3D QSAR methods. Interdisciplinary sciences, computational life sciences, 8(1), 1–10. [Link]
- Wikipedia. (2024, January 5). ACE inhibitor. [Link]
- protocols.io. (2022, August 19). ACE-inhibitory activity assay: IC50. [Link]
- PharmGKB. (n.d.).
- Assay Genie. (n.d.). Angiotensin I Converting Enzyme (ACE1) Inhibitor Screening Kit. [Link]
- protocols.io. (2019, March 28). Angiotensin-converting enzyme inhibitory assay. [Link]
- Cleveland Clinic. (n.d.). ACE Inhibitors. [Link]
- ResearchGate. (2019, February 8). What is the simple protocol or method to determine ACE inhibitory activity of peptides?. [Link]
- ETFLIN. (2020). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). [Link]
- Gilani, A. H., Khan, A. U., Shah, A. J., Connor, J. R., & Jabeen, Q. (2009). Hypotensive, Angiotensin Converting Enzyme (ACE) Inhibitory and Diuretic Activities of the Aqueous-methanol Extract of Ipomoea reniformis. Tropical Journal of Pharmaceutical Research, 8(6), 519-526. [Link]
- Royal Society of Chemistry. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(40), 28169-28186. [Link]
- ResearchGate. (2023).
- R Discovery. (2015, July 23). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. [Link]
- PubMed. (2015, July 1). Design, synthesis and evaluation of novel 2-butyl-4-chloroimidazole derived peptidomimetics as Angiotensin Converting Enzyme (ACE) inhibitors. [Link]
- National Institutes of Health. (2023, September 24).
- Asian Journal of Research in Chemistry. (2018). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry, 11(4), 843-851. [Link]
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Application Note & Protocol: Leveraging 1H-Imidazole-4,5-dicarboxylic Acid Functionalized Nanoparticles for Advanced Colorimetric Sensing
Introduction: The Power of Surface Functionalization in Nanoparticle-Based Sensing
The convergence of nanotechnology and analytical chemistry has paved the way for highly sensitive and selective sensing platforms. At the heart of this revolution lie nanoparticles, whose unique optical and electronic properties are exquisitely sensitive to their local environment. However, the true potential of these nanomaterials is unlocked through precise surface functionalization. This application note provides a comprehensive guide to the synthesis, characterization, and application of nanoparticles functionalized with 1H-Imidazole-4,5-dicarboxylic acid (IDCA) for colorimetric sensing.
IDCA is a particularly compelling ligand for nanoparticle functionalization due to its versatile coordination chemistry. It possesses multiple potential donor atoms: two imidazole nitrogens and four carboxylate oxygen atoms.[1][2] This multi-dentate nature allows for robust attachment to the nanoparticle surface and leaves available functional groups to interact with target analytes. As we will demonstrate, the carboxylic acid moieties of IDCA play a crucial role in the sensing mechanism, enabling the detection of various analytes through induced aggregation of the nanoparticles.
This guide will focus on a well-documented example: the use of IDCA-functionalized silver nanoparticles (AgNPs) for the dual colorimetric detection of zinc ions (Zn²⁺) and homocysteine (Hcy).[3][4][5][6] The protocols and principles outlined herein are, however, broadly applicable and can be adapted for the development of sensors for a wide range of target molecules.
Principle of Detection: Aggregation-Induced Colorimetric Response
The sensing mechanism is predicated on the distance-dependent optical properties of plasmonic nanoparticles, such as silver and gold nanoparticles.[7] When well-dispersed in a colloidal solution, AgNPs exhibit a characteristic yellow color due to their surface plasmon resonance (SPR).[3][5] Upon the introduction of a target analyte that can cross-link the IDCA-functionalized nanoparticles, the nanoparticles aggregate. This inter-particle coupling causes a red-shift in the SPR peak, resulting in a visible color change from yellow to red.[3][5] This straightforward, visually observable change forms the basis of the colorimetric assay.
The key to this process is the specific interaction between the free carboxylate groups of the surface-bound IDCA and the target analyte. In the case of Zn²⁺ and Hcy, these analytes can bind to the deprotonated carboxylic acid groups, bridging multiple nanoparticles and inducing aggregation.[3][5]
Experimental Protocols
Part 1: Synthesis of Citrate-Capped Silver Nanoparticles (citrate@AgNPs)
This protocol is adapted from a previously reported method with slight modifications.[3][5]
Materials:
-
Silver nitrate (AgNO₃)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Sodium borohydride (NaBH₄)
-
Milli-Q water (resistivity ≥ 18 MΩ·cm)
Equipment:
-
500 mL conical flask
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 0.25 mM silver nitrate solution by dissolving the appropriate amount of AgNO₃ in 250 mL of Milli-Q water in a 500 mL conical flask.
-
While vigorously stirring the AgNO₃ solution, add 10 mL of a 50 mM sodium citrate solution. Continue stirring for 40 minutes.
-
Slowly add 10 mL of a 25 mM sodium borohydride (NaBH₄) solution to the mixture at room temperature.
-
Continue stirring for 1 hour. A color change from a dark colloidal solution to a bright yellow indicates the formation of citrate-capped AgNPs.[3][5]
-
The resulting citrate@AgNPs solution can be stored at 4°C for further use.
Part 2: Functionalization of AgNPs with this compound (IDCA@AgNPs)
Materials:
-
Citrate@AgNPs solution (from Part 1)
-
This compound (IDCA)
-
Sodium hydroxide (NaOH)
-
Milli-Q water
Equipment:
-
250 mL conical flask
-
Magnetic stirrer with heating capabilities
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare a 0.5 mM IDCA solution by dissolving 0.078 g of IDCA in 10 mL of 1 mM NaOH solution (pH should be approximately 7.54).[3][5]
-
In a 250 mL conical flask, add 100 mL of the as-prepared citrate@AgNPs solution.
-
Add the 10 mL of the IDCA solution to the citrate@AgNPs solution.
-
Cool the solution to room temperature.
-
To purify the IDCA@AgNPs, centrifuge the solution at 15,000 rpm for 25 minutes to pellet the nanoparticles.[3]
-
Carefully decant the supernatant to remove excess NaOH, IDCA, and citrate.
-
Resuspend the nanoparticle pellet in an appropriate volume of Milli-Q water for storage and subsequent use.
Characterization of IDCA@AgNPs
Thorough characterization is essential to confirm the successful synthesis and functionalization of the nanoparticles.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for characterizing plasmonic nanoparticles.
-
Citrate@AgNPs: A single, sharp SPR peak is expected around 393 nm.[5]
-
IDCA@AgNPs: A slight red-shift in the SPR peak to around 397 nm is indicative of the successful functionalization of the AgNP surface with IDCA, altering the local refractive index.[3][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides direct evidence of the surface functionalization by identifying the vibrational modes of the attached molecules.
-
Citrate@AgNPs: Characteristic peaks for citrate should be observed, including those around 1600 cm⁻¹ (asymmetric C=O stretching) and 1329 cm⁻¹ (symmetric C-O stretching), along with a broad O-H stretch from 3200-3420 cm⁻¹.[3][5]
-
IDCA@AgNPs: The presence of IDCA is confirmed by the appearance of new peaks. Specifically, a peak around 1400 cm⁻¹ (C=N stretching) and a peak at 3445 cm⁻¹ (N-H stretching) are characteristic of the imidazole group.[3][5] Crucially, a new peak around 687 cm⁻¹ can be attributed to the Ag-N bond, confirming that the IDCA ligand is functionalized on the citrate@AgNP surface through a nitrogen atom of the imidazole ring.[3][5]
Application Protocol: Colorimetric Sensing of Zn²⁺ and Homocysteine
This protocol details the use of IDCA@AgNPs for the visual and spectrophotometric detection of Zn²⁺ and Hcy.
Materials:
-
IDCA@AgNPs solution
-
Stock solutions of various metal ions (e.g., Zn²⁺, Cr³⁺, Hg²⁺, Cd²⁺, Pb²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺, Fe³⁺, Ca²⁺, Mg²⁺, K⁺, Na⁺)
-
Stock solutions of various amino acids (e.g., Hcy, Cys, Glu, Asp, Gly, His, Try, Lys, Ala)
-
Milli-Q water
-
pH meter
Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Dilute the stock IDCA@AgNPs solution with Milli-Q water to an appropriate working concentration.
-
To a quartz cuvette, add a specific volume of the working IDCA@AgNPs solution.
-
Add a known concentration of the analyte solution (e.g., Zn²⁺ or Hcy) to the cuvette.
-
Mix the solution and allow it to incubate at room temperature.
-
Observe any color change by eye.
-
Record the UV-Vis absorption spectrum of the solution.
Expected Results:
-
In the presence of Zn²⁺ or Hcy: The yellow color of the IDCA@AgNPs solution will turn to red.[3][5]
-
UV-Vis Spectra: A significant red-shift of the SPR peak will be observed. For example, upon addition of Zn²⁺, the peak may shift from ~397 nm to ~485 nm, and for Hcy, to ~512 nm.[3][4][5]
-
Selectivity: The IDCA@AgNPs are expected to show high selectivity for Zn²⁺ and Hcy over other metal ions and amino acids, respectively, with minimal color change or spectral shift observed with interfering species.[3][4][5]
Data Presentation and Performance
The performance of the IDCA@AgNPs sensor can be quantified and summarized as follows:
| Parameter | Zn²⁺ Detection | Hcy Detection | Reference |
| Linear Range | Varies with experimental conditions | 0.1-5 µM | [8] |
| Limit of Detection (LOD) | 2.38 µM | 0.54 nM | [3][4][5] |
| Optimal pH Range | 3-10 | 3-10 | [3][4][5] |
| SPR Peak (Analyte) | ~485 nm | ~512 nm | [3][4][5] |
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying scientific principles, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, functionalization, and sensing application of IDCA@AgNPs.
Caption: Sensing mechanism showing analyte-induced aggregation of IDCA-functionalized AgNPs.
Conclusion and Future Perspectives
The functionalization of nanoparticles with this compound offers a robust and versatile platform for the development of colorimetric sensors. The protocols detailed in this application note provide a clear pathway for researchers to synthesize and apply these materials for the detection of specific analytes like Zn²⁺ and homocysteine. The inherent simplicity and visual readout of this system make it attractive for a variety of applications, from environmental monitoring to point-of-care diagnostics. Future work could involve expanding the library of detectable analytes by modifying the nanoparticle core material or the functionalizing ligand, further broadening the impact of this powerful sensing strategy.
References
- Mondal, P., & Yarger, J. L. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33423–33431. [Link]
- Mondal, P., & Yarger, J. L. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]
- Mondal, P., & Yarger, J. L. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
- Mondal, P., & Yarger, J. L. (2022). (PDF) Synthesis and Characterization of 1 H -Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn 2+ and Homocysteine.
- Pacioni, N. L. (2021). Sensing Applications by Functionalized Magnetic Nanoparticles. In Analytical Applications of Functionalized Magnetic Nanoparticles (pp. 347-368). The Royal Society of Chemistry. [Link]
- Zhang, H., et al. (2020). Functional Nanomaterials for Sensing and Detection.
- D'Agostino, S., et al. (2020). Functionalized Carbon Nanoparticle-Based Sensors for Chemical Warfare Agents.
- Ng, S. M. (2020). Functionalized nanomaterials for chemical sensor applications.
- Mondal, P., & Yarger, J. L. (2022). Supporting Information Synthesis and Characterization of this compound Functionalized Silver Nanoparticles:. Amazon S3. [Link]
- Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Rafatmah, E., & Hemmateenejad, B. (2023). Metal nanoparticles for sensing applications. In Fundamentals of Sensor Technology (pp. 311-366). Elsevier. [Link]
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]
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- 5. Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. books.rsc.org [books.rsc.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Synthesis of 2-Substituted Imidazole-4,5-Dicarboxylic Acids
Introduction: The Significance of the Imidazole Scaffold
2-Substituted imidazole-4,5-dicarboxylic acids and their derivatives are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The rigid imidazole core, coupled with the reactive carboxylic acid functionalities at the 4 and 5 positions, provides a versatile scaffold for the synthesis of complex molecular architectures.[1] These compounds serve as crucial intermediates in the development of pharmaceuticals, including antihypertensive drugs like Olmesartan, and functional materials.[2][3] Their ability to act as multifunctional ligands, with multiple nitrogen and oxygen donor sites, also makes them valuable in coordination chemistry for the construction of metal-organic frameworks (MOFs) with unique structural and functional properties.[4][5]
This guide provides a detailed, step-by-step protocol for the synthesis of 2-substituted imidazole-4,5-dicarboxylic acids, focusing on a robust and scalable method: the oxidative cleavage of readily available 2-substituted benzimidazoles. We will delve into the causality behind the experimental choices, offer insights into reaction monitoring and purification, and present the data in a clear and accessible format.
Synthetic Strategy: Oxidative Cleavage of 2-Substituted Benzimidazoles
While several synthetic routes to the imidazole core exist, such as the Debus-Radziszewski[6][7][8] and Bredereck syntheses,[9] the oxidation of 2-substituted benzimidazoles offers a practical and efficient approach for preparing 2-substituted imidazole-4,5-dicarboxylic acids in preparative quantities.[10][11] This method is advantageous due to the commercial availability and straightforward preparation of the benzimidazole starting materials. The core of this strategy involves the oxidation of the benzene ring of the benzimidazole, leading to its cleavage and the formation of two carboxylic acid groups, while leaving the substituted imidazole ring intact.
The overall transformation can be visualized as follows:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
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- 8. Synthesis , mechanism and application of Organic Name reaction.pptx [slideshare.net]
- 9. Bredereck-Synthese – Wikipedia [de.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-Imidazole-4,5-dicarboxylic Acid in the Fabrication of Advanced Gas Adsorption Materials
Introduction: The Pivotal Role of 1H-Imidazole-4,5-dicarboxylic Acid in Porous Material Synthesis
This compound (H3IDC) has emerged as a highly versatile and functional building block in the rational design of porous crystalline materials, most notably Metal-Organic Frameworks (MOFs). Its rigid imidazole core, coupled with two carboxylate functionalities, provides a multidentate coordination environment that can be exploited to construct robust frameworks with tailored pore architectures and chemical properties. The presence of both nitrogen and oxygen donor atoms allows for strong coordination to a variety of metal ions, leading to the formation of diverse network topologies.[1] Furthermore, the imidazole ring itself can be a site for further functionalization, offering a pathway to introduce specific chemical moieties that can enhance gas adsorption selectivity and capacity. This unique combination of structural rigidity, coordination versatility, and potential for functionalization makes H3IDC a ligand of significant interest for researchers developing next-generation materials for gas storage and separation applications, including carbon capture, hydrogen storage, and methane purification.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of gas adsorption materials. It offers detailed, field-proven protocols for the synthesis of H3IDC-based MOFs, their characterization, and the subsequent evaluation of their gas adsorption performance.
PART 1: Synthesis of H3IDC-Based Metal-Organic Frameworks
The synthesis of MOFs using H3IDC typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a suitable solvent and heated in a sealed vessel. The choice of metal ion, solvent, temperature, and reaction time are critical parameters that dictate the final structure and properties of the resulting MOF.
Protocol 1: Solvothermal Synthesis of a Zinc(II)-H3IDC MOF
This protocol describes a typical solvothermal synthesis of a zinc-based MOF using this compound. Zinc(II) is a commonly used metal ion due to its flexible coordination geometry, which can lead to the formation of highly porous structures.
Materials:
-
This compound (H3IDC)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve this compound and Zinc(II) nitrate hexahydrate in N,N-dimethylformamide (DMF). A typical molar ratio is 1:2 to 1:4 of ligand to metal salt.[2] The concentration of the reactants can be varied to optimize crystal size and yield.
-
Solvothermal Reaction: Tightly cap the vial or seal the autoclave and place it in an oven preheated to 100-120°C.[2] The reaction is typically carried out for 24 to 72 hours. The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid groups and the coordination of the ligand to the metal centers, leading to the formation of the MOF crystals.
-
Isolation and Washing: After the reaction is complete, allow the vessel to cool down to room temperature. The resulting crystalline product is then isolated by decanting the mother liquor. The crystals are washed several times with fresh DMF to remove any unreacted starting materials. Subsequently, the crystals are washed with a lower-boiling point solvent, such as ethanol or chloroform, to exchange the high-boiling DMF. This solvent exchange is crucial for the subsequent activation of the material.
-
Drying: The washed crystals are dried in a vacuum oven at a temperature below the decomposition temperature of the MOF (typically 60-80°C) to remove the residual solvent.
Caption: Workflow for the solvothermal synthesis of a Zn(II)-H3IDC MOF.
Protocol 2: Hydrothermal Synthesis of a Manganese(II)-H3IDC MOF
This protocol outlines the hydrothermal synthesis of a manganese-based MOF. Hydrothermal synthesis utilizes water as the solvent, which can influence the coordination chemistry and final structure of the MOF.
Materials:
-
This compound (H3IDC)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Deionized water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactant Mixture: In the Teflon liner of a stainless steel autoclave, combine this compound and Manganese(II) chloride tetrahydrate with deionized water. The molar ratio of ligand to metal salt is typically 1:1.
-
Hydrothermal Reaction: Seal the autoclave and place it in an oven. Heat the mixture to a temperature between 140°C and 160°C for 48 to 96 hours. The autogenous pressure generated at this temperature facilitates the crystallization of the MOF.
-
Product Recovery: After the reaction, allow the autoclave to cool to room temperature. The solid product is collected by filtration.
-
Washing and Drying: The collected crystals are washed thoroughly with deionized water and then with ethanol to remove any impurities. The final product is dried in a vacuum oven at a moderate temperature (e.g., 70°C).
PART 2: Characterization of H3IDC-Based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its physical and chemical properties.
Powder X-Ray Diffraction (PXRD)
PXRD is a fundamental technique used to verify the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern of the synthesized material should be compared with the simulated pattern from single-crystal X-ray diffraction data or with patterns reported in the literature.
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores. A typical TGA curve for a stable MOF will show an initial weight loss corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the stable, solvent-free framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the framework.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET method is used to determine the specific surface area of the porous material. This is a critical parameter for gas adsorption applications, as a higher surface area generally leads to a higher gas uptake capacity. The analysis involves measuring the adsorption of nitrogen gas at 77 K over a range of relative pressures.
PART 3: Gas Adsorption Measurements
Prior to gas adsorption measurements, the synthesized MOF must be "activated" to remove any solvent molecules that occupy the pores.
Protocol 3: Activation of H3IDC-Based MOFs
Procedure:
-
Sample Preparation: Place a known amount of the synthesized MOF in a sample tube suitable for the gas adsorption analyzer.
-
Degassing: The sample is then heated under a high vacuum. The activation temperature and time are crucial and depend on the thermal stability of the MOF. A typical activation procedure involves heating the sample at a rate of 5-10°C/min to a final temperature of 120-200°C and holding it at this temperature for several hours (e.g., 12-24 hours) until a stable vacuum is achieved.[3] For some MOFs synthesized in high-boiling point solvents like DMF, a solvent exchange step with a more volatile solvent (e.g., methanol or chloroform) prior to heating is necessary for efficient activation.[3]
Caption: Logical flow of the gas adsorption measurement process.
Protocol 4: Volumetric Gas Adsorption Measurement
This protocol describes the general procedure for measuring the adsorption of gases such as CO₂, H₂, and CH₄ using a volumetric gas sorption analyzer.
Equipment:
-
Volumetric gas sorption analyzer
-
High-purity adsorbate gases (CO₂, H₂, CH₄)
-
Liquid nitrogen (for H₂ adsorption at 77 K)
-
Thermostatic bath (for measurements at different temperatures)
Procedure:
-
Sample Loading and Activation: Load the activated MOF sample into the analyzer.
-
Free Space Measurement: Determine the "dead" or free space in the sample tube using a non-adsorbing gas like helium.
-
Isotherm Measurement:
-
For CO₂ and CH₄ adsorption , the measurements are typically performed at 273 K and 298 K.
-
For H₂ adsorption , the measurement is commonly carried out at 77 K using a liquid nitrogen bath.
-
The analyzer doses a known amount of the adsorbate gas into the sample tube and measures the equilibrium pressure. This process is repeated at increasing pressure points to generate the adsorption isotherm.
-
-
Data Analysis: The collected data is used to plot the amount of gas adsorbed versus pressure. From the isotherm, key parameters such as the total gas uptake capacity, selectivity for one gas over another (in mixed-gas experiments or calculated using Ideal Adsorbed Solution Theory - IAST), and the isosteric heat of adsorption can be determined.
PART 4: Performance Data of H3IDC-Based MOFs
The following table summarizes the gas adsorption properties of some representative MOFs synthesized using imidazole dicarboxylic acid ligands.
| MOF | Metal Ion | Gas | Temperature (K) | Pressure (bar) | Gas Uptake | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| [Zn₄(pydc)₄(DMF)₂]·3DMF | Zn(II) | CO₂ | 296 | 1 | ~1.5 mmol/g | 196 | - | [4] |
| [Zn₄(pydc)₄(DMF)₂]·3DMF | Zn(II) | N₂ | 296 | 1 | ~0.1 mmol/g | 319 | - | [4] |
| MIL-101(Fe)-NH₂ | Fe(III) | CO₂ | 298 | 40 | 13 mmol/g | 915 | - | [5] |
| MIL-101(Fe)-NH₂ | Fe(III) | CH₄ | 298 | 40 | 5 mmol/g | 915 | - | [5] |
| MIL-101(Fe)-NH₂ | Fe(III) | N₂ | 298 | 40 | 3.8 mmol/g | 915 | - | [5] |
| Zn(BTC)₄ | Zn(II) | H₂ | 77 | 10 | 2.01 wt% | - | - | [6] |
| Zn(BTC)₄ | Zn(II) | CO₂ | 298 | 10 | 4.17 mmol/g | - | - | [6] |
| [Co₂(L)₂(azpy)]n | Co(II) | CO₂ | 273 | 1 | 41.33 cm³/g | - | - | [7] |
| [Co₂(L)₂(azpy)]n | Co(II) | CH₄ | 273 | 1 | 8.71 cm³/g | - | - | [7] |
| L1Sm | Sm(III) | H₂ | 298 | 1 | - | - | - | [8] |
| L1Sm | Sm(III) | N₂ | 298 | 1 | - | - | - | [8] |
Note: The ligands in the table are derivatives of or related to imidazole dicarboxylic acid, showcasing the versatility of this class of compounds. "pydc" is 2,5-pyridinedicarboxylate, "BTC" is benzene-1,3,5-tricarboxylate, and "L" in the Co-MOF is 5-(pyridin-4-ylmethoxy)-isophthalic acid. L1Sm is a samarium complex with 4,5-imidazoledicarboxylic acid.
Conclusion
This compound is a powerful and versatile ligand for the construction of porous MOFs with significant potential in gas adsorption and separation. The protocols and data presented in this application note provide a solid foundation for researchers to synthesize, characterize, and evaluate H3IDC-based materials for a range of applications. The ability to fine-tune the structural and chemical properties of these MOFs through the judicious selection of metal ions, synthesis conditions, and post-synthetic modifications opens up a vast design space for the development of next-generation gas adsorption materials.
References
- Díaz-Ramírez, M. L., Park, S. H., Rivera-Almazo, M., Medel, E., Peralta, R. A., & Ibarra, I. A. (2024). Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. Chemical Science.
- (2015). Thermodynamic Study of CO2 Sorption by Polymorphic Microporous MOFs with Open Zn(II)
- (n.d.). Adsorption of CO2, N2 and CH4 on a Fe-based metal organic framework, MIL-101(Fe)-NH2.
- Wang, C., Wang, Z., Gu, F., & Guo, G. (2011). Three novel lanthanide MOFs constructed from 1,3-benzenedicarboxylic acid and 1,10- phenanthroline: Hydrothermal synthesis, crystal structure and thermal properties. Inorganica Chimica Acta.
- (n.d.). Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. PubMed Central.
- (n.d.). Synthesis, structural characterization, and carbon dioxide and hydrogen adsorption of a new three-dimensional metal organic framework Zn(BTC)4.
- (n.d.). Factors Affecting Hydrogen Adsorption in Metal–Organic Frameworks: A Short Review. MDPI.
- (2022).
- (n.d.). High pressure adsorption of CO2 and CH4 on Zr-MOFs.
- (2022).
- (n.d.). A novel Zn-based-MOF for efficient CO2 adsorption and conversion under mild conditions.
- (n.d.). Solvothermal synthesis of Co-MOF.
- Erdem, Ö., & Yıldız, E. (2015). Investigation of Gas Storage Properties of Metal Complexes Including Dicarboxylic Acid Moities.
- (n.d.). High Pressure Adsorption of CO2 and CH4 on Zr-MOFs.
- (n.d.). Synthesis, Structural Characterization, Carbon Dioxide and Hydrogen Adsorption of a New 3D MOF Zn(BTC)4.
- (n.d.). Schematically synthesized Co-based MOF by solvothermal method.
- (n.d.). Adsorption of CO2 and CH4 on a magnesium-based metal organic framework.
- (n.d.). Hydrothermal Synthesis, Structure and Optical Properties of Two Novel Nanosized Ln26@CO3 (Ln=Dy and Tb) Cluster-Based Lanthanide-Transition-Metal Organic Frameworks (Ln MOFs).
- (n.d.). Synthesis and hydrogen adsorption properties of internally polarized 2,6-azulenedicarboxylate based metal-organic frameworks.
- (n.d.). Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission.
- (n.d.).
- Bae, Y.-S., Yazaydin, A. O., & Snurr, R. Q. (2010).
- (n.d.). Hydrogen adsorption on metal-organic framework (MOF-5) synthesized by DMF approach. ScienceDirect.
- (n.d.). CO2 capture by MOFs. ScienceDirect.
- (2010). Synthesis of a Zinc(II) Imidazolium Dicarboxylate Ligand Metal−Organic Framework (MOF): a Potential Precursor to MOF-Tethered N-Heterocyclic Carbene Compounds. Inorganic Chemistry.
- (n.d.). Materials characterization data of MOF-based materials a PXRD data, (b).
- (2020). Synthesis of a series of lanthanide-transition metal organic frameworks and their structural, luminescent, and magnetic properties. Morressier.
- (n.d.). Adsorption of CO, CO2 and CH4 on Cu-BTC and MIL-101 metal organic frameworks: Effect of open metal sites and adsorbate polarity.
- (n.d.). Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores.
- (2024). In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction.
- (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI.
- (n.d.). Activation process of MOFs using RPB. a) Theoretical base of.
- (n.d.). PXRD and IR analyses for MOFs and MOF-based composites.
- (n.d.). CO, CO2 and CH4 Gas Adsorption (Pure and Binary) on Cu-BTC and MIL-101 Metal Organic Frameworks (MOFs).
- (2021). Adsorption of CH 4 and CO 2 on Cu-BDC Metal-Organic Frameworks Synthe- sized Using Different Solvent Separation Routes.
- (n.d.).
- (n.d.). In Silico Study of CO, CO2, and CH4 Adsorption on M‑MOF-74 (M = Mg, Zn, Cu). PubMed Central.
- (n.d.). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. MDPI.
- (2021). Upgrading the Hydrogen Storage of MOF-5 by Post-Synthetic Exchange with Divalent Metal Ions. MDPI.
- (n.d.). Synthesis of a honeycomb-like Cu-based metal-organic framework and its carbon dioxide adsorption behaviour.
- (2024). Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. RSC Publishing.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- (n.d.). The activation of Co-MOF-74 with open metal sites and their corresponding CO/N2 adsorptive separation performance.
- (2015). Ultrahigh Surface Area Zirconium MOFs and Insights into the Applicability of the BET Theory. Northwestern University.
- (n.d.). Langmuir and Langmuir–Blodgett Monolayers from 20 nm Sized Crystals of the Metal–Organic Framework MIL-101(Cr). MDPI.
- (n.d.).
- (n.d.). A New Metal–Organic Molecular Square Based on Imidazole-4,5-dicarboxylicate.
- (2023). Synthesis of Aluminum-Based Metal–Organic Framework (MOF)
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Application Notes & Protocols: Hydrothermal Synthesis of Metal-Organic Frameworks with Imidazole Dicarboxylic Acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of Imidazole Dicarboxylic Acid in MOF Synthesis
Metal-Organic Frameworks (MOFs) represent a class of crystalline materials with unprecedented porosity and tunable functionalities. Their synthesis, a fascinating interplay of coordination chemistry and materials science, allows for the rational design of structures with applications ranging from gas storage and separation to catalysis and drug delivery. Among the vast library of organic linkers used in MOF synthesis, imidazole dicarboxylic acids, particularly 4,5-imidazoldicarboxylic acid (H3IDC), stand out due to their exceptional coordination potential.[1][2] The H3IDC ligand possesses six potential donor atoms: two nitrogen atoms from the imidazole ring and four oxygen atoms from the two carboxylate groups.[1][2] This versatility allows for a variety of coordination modes, leading to the formation of diverse and intricate MOF architectures, from one-dimensional chains to complex three-dimensional frameworks.[2][3][4][5][6]
The hydrothermal synthesis method is a particularly effective technique for crystallizing these MOFs.[7] By employing water or a solvent mixture under elevated temperature and pressure, this method facilitates the dissolution of precursors and promotes the growth of high-quality single crystals. The conditions of hydrothermal synthesis, such as temperature, pH, and solvent composition, are critical parameters that can be fine-tuned to direct the self-assembly process towards a desired network topology.[4][5] This document provides a comprehensive guide to the hydrothermal synthesis of MOFs using imidazole dicarboxylic acid, detailing the underlying principles, a step-by-step protocol, characterization techniques, and troubleshooting strategies.
I. Foundational Principles: Why Hydrothermal Synthesis and Imidazole Dicarboxylic Acid?
The choice of hydrothermal synthesis for imidazole dicarboxylic acid-based MOFs is underpinned by several key advantages:
-
Enhanced Crystallinity: The elevated temperatures and pressures facilitate the dissolution of reactants and slow, controlled crystallization, often yielding large, high-quality single crystals suitable for X-ray diffraction analysis.[8]
-
Solvent Versatility: While water is the primary solvent, co-solvents can be introduced to modulate the solubility of the organic linker and influence the final MOF structure.[4]
-
Control over Deprotonation: The pH of the reaction mixture plays a crucial role in the deprotonation state of the imidazole dicarboxylic acid ligand.[2][4] H3IDC can be partially or fully deprotonated to H2IDC-, HIDC2-, or IDC3-, each offering different coordination possibilities and leading to distinct framework topologies.[2]
-
Structural Diversity: The flexible coordination modes of the imidazole dicarboxylic acid ligand, combined with the variable coordination geometries of different metal ions, allow for the construction of a wide array of MOF architectures with tailored properties.[1][9]
The imidazole dicarboxylic acid linker itself offers unique features:
-
Multidentate Coordination: The presence of both N- and O-donor atoms allows for strong and versatile binding to metal centers, contributing to the stability of the resulting framework.[1][4]
-
Hydrogen Bonding Capabilities: The imidazole NH group and the carboxylate groups can participate in hydrogen bonding interactions, which can play a significant role in the overall supramolecular structure and stability of the MOF.[1][2]
-
Functionalizability: The 2-position of the imidazole ring can be readily functionalized with various organic groups, allowing for the introduction of specific functionalities into the MOF structure for targeted applications.[4][9]
II. Experimental Protocol: A Step-by-Step Guide to the Hydrothermal Synthesis of a Lanthanide-Imidazole Dicarboxylate MOF
This protocol provides a representative example for the synthesis of a lanthanide-based MOF using 4,5-imidazoldicarboxylic acid (H3IDC). The specific metal salt and reaction conditions can be varied to target different structures and compositions.
Materials and Equipment
| Reagents and Chemicals | Purity | Supplier | Equipment |
| Lanthanide (III) nitrate hexahydrate (e.g., Eu(NO3)3·6H2O) | ≥99.9% | Sigma-Aldrich | 25 mL Teflon-lined stainless steel autoclave |
| 4,5-Imidazoledicarboxylic acid (H3IDC) | ≥98% | Sigma-Aldrich | Analytical balance (±0.1 mg) |
| Deionized water | High purity | --- | pH meter |
| Piperazine (optional, as a base) | ≥99% | Sigma-Aldrich | Magnetic stirrer with hotplate |
| Sulfuric acid (optional, as a modulator) | ACS grade | Fisher Scientific | Oven |
| N,N-Dimethylformamide (DMF) (for washing) | ACS grade | Fisher Scientific | Centrifuge |
| Ethanol (for washing) | ACS grade | Fisher Scientific | Vacuum filtration apparatus |
Synthesis Workflow Diagram
Caption: Workflow for the hydrothermal synthesis of imidazole dicarboxylic acid-based MOFs.
Step-by-Step Methodology
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve 0.1 mmol of a lanthanide nitrate salt (e.g., Eu(NO3)3·6H2O) in 5 mL of deionized water in a glass beaker.[3]
-
In a separate beaker, dissolve 0.1 mmol of 4,5-imidazoldicarboxylic acid (H3IDC) in 5 mL of deionized water. Gentle heating and stirring may be required to facilitate dissolution.
-
Expert Insight: The molar ratio of the metal to the ligand is a critical parameter that can influence the final structure. It is often necessary to screen different ratios to obtain the desired product.
-
-
Mixing and pH Adjustment:
-
Combine the two solutions and stir for approximately 30 minutes at room temperature to ensure homogeneity.
-
The pH of the reaction mixture is a key factor in controlling the deprotonation of the H3IDC ligand and, consequently, the resulting MOF structure.[2][4] If necessary, the pH can be adjusted by the dropwise addition of a dilute base (e.g., piperazine or triethylamine) or acid. For many syntheses, a pH around 4-6 is a good starting point.[4]
-
Causality: A lower pH will favor the less deprotonated forms of the ligand (H2IDC-), while a higher pH will lead to more deprotonated species (HIDC2- or IDC3-), altering the coordination modes and the dimensionality of the resulting framework.[2]
-
-
Hydrothermal Reaction:
-
Transfer the final reaction mixture into a 25 mL Teflon-lined stainless steel autoclave. The total volume should not exceed two-thirds of the liner's capacity.
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat the autoclave to the desired reaction temperature (e.g., 150-180 °C) and maintain this temperature for a specified duration (e.g., 48-96 hours).[4]
-
Expert Insight: A slow cooling rate (e.g., 5 °C/h) after the reaction is complete can promote the growth of larger, more well-defined crystals.
-
-
Product Isolation and Purification:
-
After the autoclave has cooled to room temperature, carefully open it in a fume hood.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals sequentially with deionized water and then with a low-boiling-point organic solvent like ethanol or DMF to remove any unreacted starting materials and impurities trapped within the pores.[10]
-
Self-Validation: The washing step is crucial for obtaining a pure product with high porosity. Incomplete removal of guest molecules can lead to inaccurate characterization results.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
III. Characterization of Imidazole Dicarboxylic Acid-Based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Information Obtained | Typical Expected Results |
| Powder X-ray Diffraction (PXRD) | Crystalline phase purity and identity. | A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction data, confirming the bulk purity of the synthesized material.[4][9] |
| Single-Crystal X-ray Diffraction | Precise atomic arrangement, bond lengths and angles, and framework topology. | Provides the definitive crystal structure of the MOF, revealing the coordination environment of the metal ions and the binding modes of the imidazole dicarboxylic acid ligand.[3][4] |
| Scanning Electron Microscopy (SEM) | Crystal morphology and size distribution. | Images showing well-defined crystal habits (e.g., rods, plates, or polyhedra) with a relatively uniform size distribution. |
| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content. | A weight loss step corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the thermal stability range of the framework before decomposition at higher temperatures.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and coordination information. | Characteristic absorption bands for the imidazole ring and the carboxylate groups. A shift in the carboxylate stretching frequencies compared to the free ligand can indicate coordination to the metal center.[4] |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | Porosity and specific surface area. | Nitrogen adsorption-desorption isotherms that can be used to calculate the specific surface area and pore size distribution, confirming the porous nature of the MOF. |
IV. Troubleshooting Common Synthesis Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Amorphous product or no precipitate | - Reaction temperature too low. - Reaction time too short. - Inappropriate pH. - Precursors not fully dissolved. | - Increase the reaction temperature and/or time. - Systematically vary the pH of the reaction mixture. - Ensure complete dissolution of starting materials, using co-solvents if necessary. |
| Low yield | - Suboptimal molar ratio of reactants. - Inefficient product recovery. | - Screen different metal-to-ligand ratios. - Optimize the filtration and washing steps to minimize product loss. |
| Formation of an undesired crystal phase | - Incorrect pH. - Wrong reaction temperature. - Presence of impurities. | - Carefully control and vary the pH. - Systematically adjust the reaction temperature. - Use high-purity starting materials and solvents. |
| Poor crystal quality | - Rapid cooling rate. - High concentration of reactants. | - Employ a slower cooling rate after the hydrothermal reaction. - Decrease the concentration of the precursor solutions. |
| Framework collapse upon solvent exchange | - Strong capillary forces during rapid solvent removal. - Use of a solvent with strong coordinating ability that displaces the linker.[10] | - Perform a gradual, stepwise solvent exchange.[10] - Select a solvent with a lower boiling point and surface tension for the final wash.[10] |
V. Applications in Research and Drug Development
MOFs synthesized from imidazole dicarboxylic acid are promising candidates for a variety of applications due to their tunable structures and functionalities.
-
Luminescent Sensing: Lanthanide-based MOFs, in particular, often exhibit characteristic photoluminescence, making them suitable for sensing applications.[3][6][9] The porous framework can selectively adsorb small molecules or ions, leading to a change in the luminescent properties, which can be used for detection.[11][12]
-
Catalysis: The presence of open metal sites and functional groups within the MOF structure can create catalytically active centers for various organic transformations.[13][14]
-
Gas Adsorption and Separation: The well-defined pores and high surface area of these MOFs make them excellent candidates for the selective adsorption and separation of gases.[15]
-
Drug Delivery: The biocompatibility of certain metal ions and the porous nature of the MOFs allow for the encapsulation and controlled release of drug molecules. The functional groups of the imidazole dicarboxylic acid linker can also be used to tune the interaction with the drug cargo.
VI. Conclusion
The hydrothermal synthesis of metal-organic frameworks using imidazole dicarboxylic acid is a versatile and powerful approach for the creation of novel crystalline materials with diverse structures and properties. By carefully controlling the reaction parameters, researchers can rationally design and synthesize MOFs with tailored functionalities for a wide range of applications in materials science, chemistry, and medicine. This guide provides a solid foundation for researchers and professionals to explore this exciting and rapidly evolving field.
VII. References
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Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]
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Li, G., et al. (2012). Lanthanide Coordination Polymers Constructed from Imidazole-4,5-Dicarboxylate and Sulfate: Syntheses, Structural Diversity, and Photoluminescent Properties. Crystal Growth & Design, 12(10), 4844-4852. [Link]
-
Wang, J.-F., Shi, B.-B., & Li, G. (2015). Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate. Chinese Chemical Letters, 26(7), 863-867. [Link]
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Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]
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Sachan, S. K., et al. (2021). Multifunctional MOFs Based on Imidazoletricarboxylic Acid for Gas Adsorption, Sensing and Catalysis. IUCr Journals. [Link]
-
Wang, C., et al. (2013). MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties. Dalton Transactions, 42(5), 1715-1725. [Link]
-
Li, G., et al. (2011). Five metal imidazole dicarboxylate-based compounds comprising M3(MIDC)2 entities (M = Zn2+, Co2+, Mn2+): syntheses, structures and properties. Journal of Coordination Chemistry, 64(14), 2446-2460. [Link]
-
Li, G., et al. (2010). Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. Inorganic Chemistry, 49(5), 2296-2304. [Link]
-
ResearchGate. (n.d.). Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. [Link]
-
Wang, C., et al. (2011). 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions. CrystEngComm, 13(18), 5519-5525. [Link]
-
Zhang, Y., et al. (2019). Precisely Tuning the Coordination Modes of the 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid Ligand, Affording a Series of Metal–Organic Compounds with Diverse Structures and Properties. Crystal Growth & Design, 19(12), 7088-7096. [Link]
-
MDPI. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]
-
ResearchGate. (n.d.). Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission. [Link]
-
ResearchGate. (n.d.). In situ hydrothermal syntheses, structures and photoluminescent properties of four novel metal-organic frameworks constructed by lanthanide (Ln=Ce(III), Pr(III), Eu(III)) and Cu(I) metals with flexible dicarboxylate acids and piperazine-based ligands. [Link]
-
Shi, Z.-Q., et al. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry, 45(38), 16971-16977. [Link]
-
ResearchGate. (2015). Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate. [Link]
-
ACS Publications. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design. [Link]
-
ResearchGate. (2023). Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. [Link]
-
ResearchGate. (2024). Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides: Enhancement of Catalysis in Organic Synthesis. [Link]
-
Luo, L., et al. (2017). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 19(27), 3795-3802. [Link]
-
Google Patents. (1985). Preparation of imidazole-4,5-dicarboxylic acid.
-
ResearchGate. (n.d.). Assembly of two 3-D metal–organic frameworks from Cd(II) and 4,5-imidazoledicarboxylic acid or 2-ethyl-4,5-imidazoledicarboxylic acid. [Link]
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NIH. (2023). Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield. [Link]
-
ResearchGate. (2018). Hydrothermal synthesis of metal-organic frameworks. [Link]
-
Wang, C., et al. (2013). MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties. Dalton Transactions. [Link]
-
RSC Publishing. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. [Link]
-
NIH. (2022). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. [Link]
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Reddit. (2020). Can someone with experience in MOF chemistry give a detailed ELI5 of how MOFs are synthesized? [Link]
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ResearchGate. (2022). 212 questions with answers in MOFS. [Link]
-
ResearchGate. (2010). Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. [Link]
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Application Notes & Protocols for Antiviral Research: The 1H-Imidazole-4,5-dicarboxylic Acid Scaffold
Introduction: The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically active compounds. Within this class, the 1H-imidazole-4,5-dicarboxylic acid framework has emerged as a particularly versatile and "privileged" scaffold for the development of novel antiviral agents. Its rigid core and the presence of two carboxylic acid functionalities at the 4 and 5 positions provide an ideal platform for symmetric or asymmetric derivatization. This allows for the precise spatial orientation of various functional groups to probe the binding pockets of diverse viral protein targets. Research has demonstrated the potential of these derivatives to inhibit a range of clinically significant viruses, including Flaviviruses (Dengue, Yellow Fever), Coronaviruses (SARS-CoV-2), and Retroviruses (HIV), by targeting essential viral enzymes like proteases and integrases.[1][2][3]
This document serves as a technical guide for researchers, providing detailed protocols for the synthesis of key derivatives and the execution of robust antiviral and cytotoxicity assays. The focus is not merely on procedural steps but on the underlying scientific rationale, enabling researchers to adapt and troubleshoot these methods effectively.
Section 1: The Core Scaffold: Synthesis and Derivatization Strategies
The synthetic tractability of the this compound core is its greatest asset. The ability to readily generate a library of derivatives is fundamental to establishing meaningful Structure-Activity Relationships (SAR). The primary route involves activating the carboxylic acid groups to facilitate amide bond formation.
Protocol 1: Synthesis of Symmetric 1H-Imidazole-4,5-dicarboxamides
This protocol describes a reliable two-step process for creating symmetrically substituted amides, which are excellent starting points for initial screening campaigns. The key is the formation of a highly reactive diacid chloride intermediate.
Causality: Thionyl chloride (SOCl₂) is an effective and cost-efficient reagent for converting carboxylic acids to acid chlorides. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) accelerates this reaction by forming the Vilsmeier reagent in situ, which is the primary chlorinating agent. The subsequent addition of an amine to the acid chloride is a highly favorable and typically high-yielding nucleophilic acyl substitution.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq).
-
Suspend the acid in anhydrous toluene (10 mL per gram of acid).
-
Add thionyl chloride (SOCl₂) (3.0 eq) dropwise at room temperature.
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, or until the reaction mixture becomes a clear solution. The reaction can be monitored by the cessation of HCl gas evolution.
-
Allow the mixture to cool to room temperature and remove the excess SOCl₂ and toluene under reduced pressure. The resulting crude 1H-imidazole-4,5-dicarbonyl dichloride is a solid and should be used immediately in the next step without purification.
-
-
Amidation:
-
Dissolve the crude diacid chloride from the previous step in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired primary or secondary amine (2.5 - 3.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0°C in an ice bath.
-
Add the solution of the diacid chloride dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure symmetric dicarboxamide.
-
Protocol 2: Synthesis of Asymmetric 1H-Imidazole-4,5-dicarboxamides
Asymmetric derivatives are critical for optimizing potency and selectivity, as they allow for differential interactions within a target's binding site. This requires a multi-step approach involving protection/deprotection or the use of coupling agents for sequential amidation.
Causality: This protocol utilizes standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which, in the presence of a base, activate one carboxylic acid group to form a highly reactive O-acylisourea intermediate, facilitating selective amide bond formation at room temperature with minimal side reactions.
Step-by-Step Methodology:
-
Monoprotection (Esterification):
-
Suspend this compound (1.0 eq) in a suitable alcohol (e.g., methanol or ethanol) which will also serve as the protecting group.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for 24-48 hours. The formation of the monoester and diester can be monitored by LC-MS.
-
Cool, neutralize with a weak base (e.g., NaHCO₃), and purify the desired monoester product using column chromatography.
-
-
First Amidation:
-
Dissolve the purified monoester (1.0 eq) in an anhydrous aprotic solvent like DMF.
-
Add the first amine (Amine 1) (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 6-12 hours.
-
Work up the reaction as described in Protocol 1, Step 2, to isolate the ester-amide intermediate.
-
-
Saponification (Deprotection):
-
Dissolve the purified ester-amide in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with 1N HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent and dry to obtain the carboxylic acid-amide intermediate.
-
-
Second Amidation:
-
Repeat the coupling procedure described in Step 2, using the carboxylic acid-amide intermediate and a different second amine (Amine 2).
-
Purify the final asymmetric dicarboxamide product using column chromatography.
-
Section 2: Application in Antiviral Screening
A systematic approach to screening is essential for identifying promising lead compounds. This involves a cascade of assays, starting with high-throughput primary screens against a specific viral target, followed by secondary assays to confirm activity in a more biologically relevant context (e.g., using live virus).
Application Note 1: Targeting SARS-CoV-2 Main Protease (Mpro)
Mechanism Insight: The SARS-CoV-2 main protease (Mpro or 3CLpro) is a cysteine protease crucial for processing viral polyproteins into functional units, making it an essential enzyme for viral replication.[2] Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed to act as competitive inhibitors, binding to the enzyme's active site and blocking its function.[2][4]
Protocol 3: In Vitro Mpro Inhibition Assay (Fluorescence-Based)
This is a robust, direct-binding assay suitable for high-throughput screening to quantify a compound's ability to inhibit Mpro enzymatic activity. It relies on the cleavage of a fluorogenic peptide substrate that mimics the natural cleavage site of Mpro.
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorogenic Peptide Substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP
-
Test Compounds dissolved in 100% DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X working solution of Mpro in Assay Buffer. The final concentration should be in the low nanomolar range (e.g., 20-50 nM), to be optimized empirically.
-
Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer. The final concentration should be at or below its Michaelis-Menten constant (Km) (e.g., 10-20 µM).
-
Prepare serial dilutions of the test compounds in 100% DMSO. Then, dilute these stocks into Assay Buffer to create a 4X final concentration (this mitigates solvent effects; final DMSO concentration should be ≤1%).
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution (or control) to the wells of the 384-well plate. Include "no enzyme" and "vehicle (DMSO) control" wells.
-
Add 10 µL of the 2X Mpro solution to each well (except "no enzyme" controls).
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of the fluorescence signal over time.
-
Normalize the data: % Inhibition = [1 - (V₀_compound - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme)] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Application Note 2: Targeting Flavivirus Replication
Mechanism Insight: Many imidazole derivatives show potent activity against Dengue (DENV) and Yellow Fever (YFV) viruses.[1][5] While the exact mechanism can vary, a common strategy is the inhibition of the viral replication complex. High-throughput screening often uses replicon systems, which are self-replicating viral RNAs that contain a reporter gene but lack the structural genes, making them safer to handle.[1]
Protocol 4: DENV Replicon Assay (Luciferase-Based)
This cell-based assay quantifies viral RNA replication by measuring the activity of a reporter protein (e.g., Luciferase) whose expression is dependent on the replication process.
Materials:
-
Huh-7 cells stably expressing a DENV replicon (e.g., DENV-2 NGC replicon with a Renilla Luciferase reporter).
-
Cell Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, G418 for selection.
-
Test Compounds dissolved in DMSO.
-
96-well, white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System).
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the DENV replicon-harboring Huh-7 cells into 96-well plates at a density that will result in 80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well).
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a known DENV inhibitor as a positive control.
-
Incubate the plates at 37°C, 5% CO₂ for 48 or 72 hours.
-
-
Luciferase Assay:
-
Remove the medium from the plates.
-
Lyse the cells and measure the Renilla luciferase activity according to the manufacturer's protocol for the chosen assay reagent.
-
Read the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data: % Inhibition = [1 - (Luminescence_compound / Luminescence_vehicle)] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit to a dose-response curve to calculate the EC₅₀ value.
-
Section 3: Essential Supporting Protocols & Data Interpretation
A potent antiviral compound is only useful if it is not toxic to the host cell. Therefore, cytotoxicity assessment must be run in parallel with all antiviral assays.
Protocol 5: Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of a cell. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed the host cells (e.g., Huh-7, Vero, or the same cell line used in the antiviral assay) in a 96-well plate and incubate for 24 hours, as described in Protocol 4.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells, exactly as performed in the antiviral assay. Incubate for the same duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 N HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Interpreting the Data: The Selectivity Index (SI)
The Selectivity Index (SI) is the most critical parameter for evaluating a compound's therapeutic potential. It is the ratio of its cytotoxicity to its antiviral activity.
SI = CC₅₀ / EC₅₀ (or IC₅₀)
A higher SI value indicates greater selectivity for the viral target over the host cell. A compound with an SI > 10 is generally considered a promising starting point for further investigation.
Data Summary: Representative Derivatives
The following table summarizes the activity of selected this compound derivatives from published literature, showcasing the scaffold's versatility.
| Compound ID/Class | Target Virus | Target/Assay Type | Activity (IC₅₀/EC₅₀) | Selectivity Index (SI) | Reference |
| Asymmetric Dicarboxamides | SARS-CoV-2 | Mpro Enzyme Inhibition | 4.79 µM (IC₅₀) | >20 | [2][4] |
| Dicarboxamide Derivatives | Dengue Virus (DENV-2) | Replicon Assay | ~1.93 µM (EC₅₀) | Not Reported | [1][6] |
| Dicarboxamide Derivatives | Yellow Fever Virus (YFV) | Cell-based Assay | ~1.85 µM (EC₅₀) | Not Reported | [1][6] |
| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | HIV-1 | Integrase-LEDGF/p75 Interaction | 6 µM (IC₅₀) | >16 | [1][6] |
| 1,5-diaryl-1H-imidazole-4-carbohydrazide | HIV-1 | Cell-based Antiviral Assay | Moderate Inhibition (33-45%) | >1.2 to >13 | [7] |
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel antiviral agents. The synthetic accessibility allows for extensive SAR studies to optimize potency and selectivity against a wide array of viral targets. The protocols outlined here provide a robust framework for synthesizing and evaluating these compounds. Future research should focus on expanding the diversity of the appended chemical moieties, exploring less-studied viral targets, and profiling lead compounds for their pharmacokinetic properties to advance them toward clinical development.
References
- The Novel [4,5-e][8][9]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations.National Institutes of Health (NIH). [Link]
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.MDPI. [Link]
- The Novel [4,5-e][8][9]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole.National Institutes of Health (NIH). [Link]
- Imidazole derivatives: Impact and prospects in antiviral drug discovery.National Institutes of Health (NIH). [Link]
- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery.Semantic Scholar. [Link]
- Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus.National Institutes of Health (NIH). [Link]
- Structures of pyrrole and imidazole fused pyrimidines as antiviral agents.
- In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses.National Institutes of Health (NIH). [Link]
- Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses.National Institutes of Health (NIH). [Link]
- Synthesis, antimicrobial and antiviral evaluation of substituted imidazole deriv
- Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation.National Institutes of Health (NIH). [Link]
- Design of new imidazole derivatives with anti-HCMV activity: QSAR modeling, synthesis and biological testing.PubMed. [Link]
- Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evalu
Sources
- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Unveiling the Luminescent Potential of Coordination Polymers Based on 1H-Imidazole-4,5-dicarboxylic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of luminescent coordination polymers (CPs) derived from 1H-Imidazole-4,5-dicarboxylic acid (H3IDC) and its analogues. This document delves into the underlying principles of their luminescent properties and offers detailed protocols for their practical implementation in a laboratory setting.
Introduction: The Versatility of Imidazole-Based Coordination Polymers
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks.[1][2][3] Among the vast array of organic linkers, this compound (H3IDC) and its derivatives have garnered significant attention.[4][5] The imidazole ring offers multiple coordination sites through its nitrogen atoms, while the carboxylate groups provide versatile binding modes with metal centers. This multi-dentate nature allows for the construction of CPs with diverse topologies and functionalities.[4]
The incorporation of luminescent metal ions, particularly lanthanides, or the inherent emissive properties of the organic ligands, endows these materials with fascinating photoluminescent characteristics.[1][6] Lanthanide-based CPs are renowned for their sharp, narrow-band emissions, long luminescence lifetimes, and high quantum yields, making them ideal candidates for a range of applications.[6][7][8] The organic ligand can also act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light.[7] This guide will explore the synthesis of these materials, the detailed characterization of their luminescent properties, and their potential applications in sensing and bioimaging.[6][9][10]
Synthesis of Luminescent Coordination Polymers: A Step-by-Step Protocol
The synthesis of CPs based on H3IDC is typically achieved through hydrothermal or solvothermal methods.[2][3] These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the desired product under elevated temperature and pressure. The following protocol provides a representative example for the synthesis of a lanthanide-based CP.
Protocol 2.1: Hydrothermal Synthesis of a Europium-based Coordination Polymer
This protocol is adapted from methodologies reported for the synthesis of lanthanide CPs with imidazole-dicarboxylic acid ligands.[1][2]
Materials:
-
This compound (H3IDC)
-
Europium(III) nitrate hexahydrate (Eu(NO3)3·6H2O)
-
Deionized water
-
Ethanol
-
25 mL Teflon-lined stainless steel autoclave
Procedure:
-
In a 50 mL beaker, dissolve 0.1 mmol of H3IDC in 10 mL of deionized water. Gentle heating and stirring may be required to achieve complete dissolution.
-
In a separate beaker, dissolve 0.1 mmol of Eu(NO3)3·6H2O in 5 mL of deionized water.
-
Slowly add the Eu(NO3)3·6H2O solution to the H3IDC solution while stirring continuously.
-
Transfer the resulting mixture into a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 160 °C.
-
Maintain the temperature for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the crystalline product by filtration.
-
Wash the crystals with deionized water and then with ethanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator overnight.
Causality Behind Experimental Choices:
-
Hydrothermal Conditions: The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid groups and promote the formation of a crystalline coordination polymer network.
-
Slow Cooling: Gradual cooling is crucial for obtaining well-defined single crystals suitable for X-ray diffraction analysis. Rapid cooling often leads to the formation of polycrystalline powders.
-
Washing Steps: Washing with water and ethanol ensures the removal of soluble impurities, leading to a pure product.
Sources
- 1. Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highlights of the development and application of luminescent lanthanide based coordination polymers, MOFs and functional nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Developing Luminescent Lanthanide Coordination Polymers and Metal-Organic Frameworks for Bioimaging Applications | FAU Undergraduate Research Journal [journals.flvc.org]
Application Notes & Protocols: The Pivotal Role of 1H-Imidazole-4,5-dicarboxylic Acid in Supramolecular Chemistry
Abstract
This technical guide serves as a comprehensive resource for researchers, chemists, and materials scientists on the multifaceted role of 1H-Imidazole-4,5-dicarboxylic acid (H₃IDC) in supramolecular chemistry. We move beyond a mere survey of its applications to provide a deep, mechanistic understanding of why H₃IDC is such a privileged building block for the rational design of complex, functional materials. This document elucidates its fundamental physicochemical properties, provides validated synthesis protocols, and details its application in constructing sophisticated supramolecular architectures, including metal-organic frameworks (MOFs), coordination polymers, and hydrogen-bonded networks. Detailed protocols and application notes for gas sorption, luminescence, and catalysis are presented to empower researchers in their experimental design and execution.
Introduction: The Architect's Choice for Molecular Construction
Supramolecular chemistry is the art and science of designing complex chemical systems from discrete molecular components held together by non-covalent forces. The success of this field hinges on the availability of "programmable" molecular building blocks, or tectons, whose inherent structural and electronic properties dictate the architecture and function of the final assembly. This compound (H₃IDC) has emerged as a preeminent tecton in this regard.
Its value lies in a unique combination of features:
-
Multidentate Coordination: Possessing six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens), H₃IDC can bind to metal ions in numerous ways.[1]
-
Tunable Acidity: The molecule has three acidic protons, which can be selectively or fully deprotonated under different pH conditions, yielding H₂IDC⁻, HIDC²⁻, and IDC³⁻ anions. This provides exquisite control over the charge and coordination behavior of the ligand in solution.[2]
-
Robust Hydrogen Bonding: The imidazole N-H proton and the two carboxylic acid groups are potent hydrogen-bond donors, while the nitrogen and oxygen atoms are excellent acceptors, facilitating the formation of predictable and stable hydrogen-bonded networks.[3][4]
-
Structural Rigidity and Directionality: The planar imidazole ring provides a rigid core, ensuring that the resulting frameworks have well-defined and predictable geometries.
These features make H₃IDC a master key for unlocking a vast array of supramolecular structures with tailored properties for applications ranging from gas storage to advanced optical materials.
Caption: Structure of this compound (H₃IDC).
PART 1: The Chemist's Toolkit - Properties and Synthesis of H₃IDC
Physicochemical Properties
A thorough understanding of the fundamental properties of H₃IDC is critical for designing and troubleshooting experiments.
| Property | Value | Source |
| Chemical Formula | C₅H₄N₂O₄ | [5] |
| Molecular Weight | 156.1 g/mol | [5] |
| CAS Number | 570-22-9 | [6] |
| Appearance | Light yellow to yellow-brown crystalline powder | [5] |
| Melting Point | 280-285 °C (decomposes) | [5] |
| pKa | pKa1 ≈ 3.59 | [5] |
| Water Solubility | 0.5 g/L (20 °C) | [5] |
Synthesis Protocol: Oxidation of Benzimidazole
While several routes to H₃IDC exist, one common laboratory-scale method is the oxidation of 2-substituted benzimidazoles.[5][7] This protocol provides a robust method for its preparation.
Disclaimer: This protocol involves strong acids and oxidizing agents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. All procedures should be conducted within a certified chemical fume hood.
Materials:
-
2-Propylbenzimidazole (or other 2-alkylbenzimidazole)
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Deionized Water
-
Large three-neck round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Acid Dilution (Caution: Exothermic): In the fume hood, slowly and carefully add 400 mL of concentrated sulfuric acid to 100 mL of deionized water in the three-neck flask with stirring. The solution will become very hot. Allow it to cool slightly.
-
Substrate Addition: To the warm sulfuric acid solution, add 25.0 g of 2-propylbenzimidazole in portions with continuous stirring.
-
Oxidation: Heat the mixture to a gentle reflux. Slowly add 15 mL of 30% hydrogen peroxide dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady reflux.[5]
-
Reaction Completion: After the addition is complete, maintain the reflux for an additional 2-3 hours until the reaction is complete (monitored by TLC if desired).
-
Precipitation and Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. Carefully and slowly pour the mixture into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate of H₃IDC will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any residual acid.
-
Drying: Dry the product in a vacuum oven at 60-80 °C to a constant weight. The final product should be a light-colored powder.
PART 2: Architecting Supramolecular Assemblies
Coordination-Driven Assembly: Metal-Organic Frameworks (MOFs)
Causality & Rationale: The power of H₃IDC in MOF chemistry stems from its ability to act as a versatile multi-connector. The choice of metal ion, solvent, temperature, and, crucially, pH, dictates which of its potential donor atoms will coordinate and in what manner.[2] At low pH, the carboxylic acid groups may remain protonated and participate in hydrogen bonding, while at higher pH, they deprotonate to carboxylates, which are excellent coordinating groups for metal ions. This allows for the systematic construction of frameworks with varying dimensionality, from discrete 0D molecular squares to extended 3D networks.[2][8]
Caption: Diverse coordination modes of the H₃IDC ligand with metal ions.
Protocol: Hydrothermal Synthesis of a Zinc-H₃IDC MOF
This general protocol, adapted from established procedures for imidazole-dicarboxylate derivatives, illustrates the hydrothermal synthesis of a crystalline coordination polymer.[9]
Materials:
-
This compound (H₃IDC) (0.078 g, 0.5 mmol)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.149 g, 0.5 mmol)
-
N,N-Dimethylformamide (DMF) (8 mL)
-
Ethanol (2 mL)
-
20 mL Teflon-lined stainless steel autoclave
Procedure:
-
Reagent Combination: In a glass vial, combine H₃IDC, Zinc Nitrate Hexahydrate, DMF, and ethanol.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure it is as homogeneous as possible.
-
Autoclave Sealing: Transfer the mixture to the Teflon liner and seal it inside the stainless steel autoclave.
-
Heating: Place the sealed autoclave in a programmable oven. Heat to 120 °C over 2 hours and hold at this temperature for 72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature over a period of 24 hours. Slow cooling is critical for the formation of high-quality single crystals.
-
Product Isolation: Open the autoclave and collect the crystalline product by filtration.
-
Washing and Drying: Wash the crystals with fresh DMF (2 x 5 mL) and then ethanol (2 x 5 mL). Dry the product in air.
Caption: Workflow for the hydrothermal synthesis of an H₃IDC-based MOF.
Hydrogen-Bond-Driven Assembly
Causality & Rationale: In the absence of metal ions, or in concert with them, H₃IDC is a powerful director of self-assembly through hydrogen bonding. Symmetrically and dissymmetrically substituted diamide and amide-ester derivatives of H₃IDC reliably form predictable hydrogen-bonding patterns in the solid state.[10][[“]] An intramolecular seven-membered ring often forms between an amide N-H and a carboxylate oxygen.[3][12] Intermolecularly, robust motifs like dimers involving N-H···N or N-H···O interactions are common, leading to the formation of tapes, sheets, and more complex 3D networks.[10][[“]] This predictability is invaluable for crystal engineering applications.
Caption: A representative intermolecular hydrogen-bonded dimer motif.
PART 3: Functional Applications of H₃IDC-Based Supramolecular Systems
The true power of H₃IDC lies in the functional properties of the materials it helps create.
Application Note 1: Gas Sorption and Separation
The porous nature of many H₃IDC-based MOFs makes them excellent candidates for gas storage and separation.[13] The pore size, shape, and surface chemistry—all dictated by the ligand and metal combination—determine which gas molecules can be adsorbed and with what affinity. Notably, MOFs constructed from H₃IDC derivatives have shown good selectivity for CO₂ over other gases like methane and nitrogen, which is crucial for applications in natural gas purification and carbon capture.[14][15]
| MOF System | Gas Adsorbed | Uptake Capacity | Conditions | Source |
| Zn-H₃midc | CO₂ | ~45 cm³/g | 273 K, 1 bar | [14] |
| Zn-H₃midc | CH₄ | ~15 cm³/g | 273 K, 1 bar | [14] |
| Various Metal-H₃IDC | H₂ / N₂ | Qualitative Adsorption | 298 K, 1 bar | [13] |
| TIBM-Cu | CO₂ | > 3 mmol/g | Not Specified | [15] |
| (H₃midc = 2-methyl-1H-imidazole-4,5-dicarboxylic acid) |
Application Note 2: Luminescence and Chemical Sensing
Lanthanide-based MOFs constructed from H₃IDC derivatives often display strong and characteristic photoluminescence.[9][16] This occurs via the "antenna effect," where the organic ligand efficiently absorbs UV light and transfers the energy to the encapsulated lanthanide ion (e.g., Eu³⁺, Tb³⁺), which then emits light at its characteristic sharp, narrow wavelengths. This property is highly sensitive to the local chemical environment, making these materials exceptional fluorescent sensors. For example, changes in luminescence can signal the presence of specific metal ions, small molecules, or nitroaromatic compounds.[17]
| MOF System | Lanthanide Ion | Excitation (nm) | Emission Peaks (nm) | Source |
| Sm-H₃PIDC | Sm³⁺ | ~350 | 564, 600, 645 | [16] |
| Eu-H₃PIDC | Eu³⁺ | ~350 | 579, 592, 615, 652, 700 | [16] |
| Dy-H₃PIDC | Dy³⁺ | ~350 | 483, 575 | [16] |
| (H₃PIDC = 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid) |
Application Note 3: Heterogeneous Catalysis
The high surface area and structural stability of H₃IDC-based MOFs make them ideal platforms for heterogeneous catalysis. They can act as solid supports to anchor and stabilize catalytically active metal nanoparticles, such as palladium (Pd).[18] This approach prevents the aggregation and leaching of the metal clusters, a common problem in catalysis, thereby enhancing catalytic activity and recyclability. MOF-supported Pd catalysts have shown high efficiency in reactions like the Suzuki coupling, a cornerstone of carbon-carbon bond formation in organic synthesis.[18]
Conclusion and Future Outlook
This compound is far more than a simple organic molecule; it is a master building block for supramolecular chemistry. Its inherent structural features—multidentate coordination, tunable acidity, and robust hydrogen-bonding capabilities—provide chemists with a high degree of control over the assembly of complex, functional materials. The protocols and application notes provided herein demonstrate the practical utility of H₃IDC in creating MOFs and other assemblies for gas separation, chemical sensing, and catalysis.
Future research will undoubtedly focus on synthesizing new H₃IDC derivatives with tailored electronic and steric properties to achieve even greater control over framework topology and function. The integration of these materials into devices for proton conduction, drug delivery systems, and advanced electronics represents the next frontier in the application of this remarkably versatile molecule.[19][20]
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Introduction: The Strategic Advantage of 1H-Imidazole-4,5-dicarboxylic Acid in Nanomedicine
An In-Depth Guide to the Application of 1H-Imidazole-4,5-dicarboxylic Acid in Advanced Drug Delivery Systems
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the utilization of this compound (IDA) as a critical component in the fabrication of sophisticated drug delivery systems. We will delve into the rationale behind its selection, its role in forming stimuli-responsive nanocarriers, and provide detailed, field-proven protocols for synthesis, characterization, drug loading, and in vitro evaluation.
This compound is a heterocyclic organic ligand that has garnered significant attention in the design of advanced drug carriers, primarily through its function as a linker in Metal-Organic Frameworks (MOFs).[1] Its value stems from a unique combination of structural and chemical properties:
-
Multifunctional Coordination: IDA possesses six potential donor atoms—two nitrogen atoms in the imidazole ring and four oxygen atoms from the two carboxylate groups.[1][2] This versatility allows it to form stable, porous, and crystalline structures with a variety of metal ions, most notably Zinc (Zn²⁺).[3][4]
-
Inherent pH-Sensitivity: The imidazole moiety is the key to creating "smart" drug delivery systems. The coordination bonds between the imidazole nitrogen and the metal ions (e.g., Zn²⁺) are stable at physiological pH (~7.4) but are susceptible to protonation and cleavage in acidic environments.[5][6] This property is expertly exploited for targeted drug release in acidic tumor microenvironments or within the endo-lysosomal compartments of cancer cells.[5][7]
-
Biocompatibility: Drug delivery systems derived from IDA and biologically relevant metal ions like zinc have demonstrated low toxicity and good biocompatibility, a prerequisite for any therapeutic application.[5][8]
The primary application of IDA is in the synthesis of a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs), which are lauded for their high porosity, large surface area, and exceptional chemical and thermal stability.[9] By using IDA or its derivatives as the organic linker, we can construct nanocarriers capable of encapsulating therapeutic agents and releasing them in response to specific environmental triggers.
Synthesis of IDA-Based Zinc MOF Nanoparticles: A Step-by-Step Protocol
This protocol details the synthesis of a Zinc-based MOF using IDA as the organic linker via a solvothermal method. This method reliably produces crystalline nanoparticles with a high surface area suitable for drug encapsulation.[10][11]
Rationale
The solvothermal method utilizes elevated temperature and pressure in a sealed vessel to promote the crystallization of the MOF. N,N-Dimethylformamide (DMF) is a common solvent as it effectively dissolves both the metal salt and the organic linker, facilitating the coordination reaction.[10]
Materials & Equipment
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (IDA)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Teflon-lined stainless-steel autoclave (e.g., 50 mL capacity)
-
Magnetic stirrer and stir bars
-
Oven
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
Protocol: Solvothermal Synthesis
-
Solution A (Metal Precursor): Dissolve 1.5 mmol of Zinc Nitrate Hexahydrate in 20 mL of DMF in a glass beaker. Stir until fully dissolved.
-
Solution B (Organic Linker): Dissolve 1.0 mmol of this compound in 20 mL of DMF in a separate glass beaker. Gentle heating or sonication may be required to achieve complete dissolution.
-
Reaction Mixture: Slowly add Solution A to Solution B under vigorous stirring. Continue stirring for 30 minutes at room temperature to ensure a homogeneous mixture.
-
Solvothermal Reaction: Transfer the resulting mixture into a Teflon-lined autoclave. Seal the autoclave tightly and place it in a preheated oven at 120°C for 24 hours.[10]
-
Cooling and Collection: After 24 hours, turn off the oven and allow the autoclave to cool down naturally to room temperature. Do not quench.
-
Washing: Collect the white precipitate by centrifugation (e.g., 8000 rpm for 15 minutes). Discard the supernatant. To remove unreacted precursors and residual DMF, wash the product thoroughly by resuspending it in 20 mL of fresh DMF and centrifuging again. Repeat this step twice.
-
Solvent Exchange/Activation: To activate the MOF and ensure pores are accessible, perform a solvent exchange. Resuspend the product in 20 mL of methanol, vortex or sonicate briefly, and centrifuge. Repeat the methanol wash three times.[6] This process is critical as residual DMF can occupy the pores, reducing the drug-loading capacity.[6]
-
Drying: Dry the final product (white powder) under vacuum at 60-70°C overnight. Store the activated MOF powder in a desiccator.
Visualization of Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of IDA-based Zinc MOF.
Characterization of the Drug Delivery Vehicle
Thorough characterization is essential to validate the synthesis and ensure the material's suitability for drug delivery.
Analytical Techniques & Expected Outcomes
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the synthesized MOF.[9] | A diffraction pattern with sharp peaks, indicating high crystallinity. The peak positions should be consistent with the expected MOF structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the coordination between the metal and linker.[10] | Presence of characteristic peaks for the imidazole ring and carboxylate groups. A key indicator is the appearance of a band around 420 cm⁻¹, corresponding to the Zn-N bond vibration.[10] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of guest solvents after activation.[12] | A TGA curve showing high thermal stability (often stable up to 300-400°C), followed by decomposition of the organic linker. The initial weight loss should be minimal for a properly activated sample. |
| Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution of the MOF nanoparticles in suspension.[3][13] | A narrow size distribution, typically in the range of 100-300 nm, which is ideal for passive targeting via the Enhanced Permeability and Retention (EPR) effect. |
| Zeta Potential Analysis | To measure the surface charge of the nanoparticles and predict their colloidal stability in suspension.[3] | A sufficiently high positive or negative zeta potential (e.g., > ±20 mV) indicates good colloidal stability and resistance to aggregation. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the activated MOF. | High surface area (e.g., >1000 m²/g) and significant pore volume, confirming the material's capacity for high drug loading.[11] |
Loading of Therapeutic Agents: The Encapsulation Protocol
This protocol describes a passive impregnation method for loading a model anticancer drug, cisplatin, into the pores of the activated IDA-Zn MOF.
Rationale
The high porosity and surface area of the activated MOF allow drug molecules to diffuse into the pores from a concentrated solution. The drug is physically entrapped within the framework.[8] The choice of solvent is critical; it must dissolve the drug without damaging the MOF structure.
Protocol: Cisplatin Loading
-
Preparation: Dehydrate/activate the synthesized IDA-Zn MOF powder (e.g., 50 mg) under vacuum overnight to ensure pores are empty.[8]
-
Drug Solution: Prepare a concentrated solution of cisplatin in deionized water or DMSO (e.g., 1-2 mg/mL).[8][14]
-
Encapsulation: Disperse the activated MOF powder in the cisplatin solution (e.g., 5 mL).
-
Incubation: Stir the suspension at room temperature for 48-72 hours in a vessel protected from light (cisplatin is light-sensitive).[8][14]
-
Collection: Centrifuge the mixture (e.g., 10,000 rpm for 20 minutes) to collect the cisplatin-loaded MOF (Cis-@MOF).
-
Washing: Carefully collect the supernatant for drug loading analysis. Gently wash the Cis-@MOF pellet with a small amount of deionized water to remove surface-adsorbed drug and centrifuge again.
-
Drying: Lyophilize or air-dry the final Cis-@MOF product.
Quantification of Drug Loading
Drug Loading Content (LC) and Encapsulation Efficiency (EE) are critical parameters. They are determined by measuring the amount of drug remaining in the supernatant after the loading process using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][6]
-
Loading Content (wt%): (Weight of drug in MOF / Weight of drug-loaded MOF) x 100%
-
Encapsulation Efficiency (%): (Weight of drug in MOF / Initial weight of drug used) x 100%[15]
A standard calibration curve for the drug must be prepared to accurately determine its concentration in the supernatant.
In Vitro Evaluation: Demonstrating pH-Responsive Release and Biocompatibility
The final stage involves testing the performance of the drug delivery system in a controlled, biologically relevant environment.
Protocol: pH-Responsive Drug Release Study
-
Setup: Disperse a known amount of Cis-@MOF (e.g., 10 mg) in 1 mL of Phosphate-Buffered Saline (PBS) and place it inside a dialysis bag (with a molecular weight cut-off, MWCO, suitable to retain the MOF but allow free drug to pass, e.g., 3.5 kDa).[5]
-
Release Media: Prepare two beakers with 50 mL of PBS each: one at a physiological pH of 7.4 and another at an acidic pH of 5.4 (to simulate the tumor microenvironment/endosome).[5]
-
Incubation: Place one dialysis bag in each beaker. Maintain the beakers at 37°C in a shaking water bath.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker and replace it with 1 mL of fresh, pre-warmed PBS of the corresponding pH to maintain sink conditions.[5][16]
-
Analysis: Quantify the concentration of cisplatin in the collected samples using a suitable analytical method (e.g., ICP-MS for platinum content or UV-Vis spectroscopy after derivatization).
-
Data Plotting: Plot the cumulative percentage of drug released versus time for both pH conditions. A significantly faster and higher cumulative release at pH 5.4 compared to pH 7.4 validates the pH-responsive nature of the carrier.[16]
Visualization of pH-Responsive Release Mechanism
Caption: Mechanism of pH-triggered drug release from an IDA-based MOF.
Protocol: Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the drug carrier and the efficacy of the drug-loaded formulation.[17][18]
-
Cell Seeding: Seed a relevant cancer cell line (e.g., A2780 ovarian cancer cells for cisplatin studies) into a 96-well plate at a density of 5,000-10,000 cells per well.[8] Incubate for 24 hours to allow cell attachment.
-
Treatment: Prepare serial dilutions of (i) empty IDA-Zn MOF, (ii) free cisplatin, and (iii) Cis-@MOF in the cell culture medium.
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a control. Incubate the plate for 48 or 72 hours at 37°C.[19]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100%. The results should show that the empty MOF has low cytotoxicity (high cell viability), while the Cis-@MOF formulation is significantly more effective at killing cancer cells than the free drug at equivalent concentrations, demonstrating the benefit of the delivery system.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for creating intelligent, stimuli-responsive drug delivery systems. The protocols outlined in this guide provide a robust framework for the synthesis, loading, and evaluation of IDA-based MOFs. The inherent pH-sensitivity of these carriers offers a distinct advantage for targeted cancer therapy, minimizing off-target toxicity and enhancing therapeutic efficacy. Future research may focus on functionalizing the IDA linker itself to introduce additional targeting moieties or imaging agents, further expanding the capabilities of these remarkable nanomaterials in the field of personalized medicine.
References
- Abedi, M., Abolmaali, S. S., Heidari, R., Samani, S. M., & Tamaddon, A. M. (2021). Hierarchical mesoporous zinc-imidazole dicarboxylic acid MOFs: Surfactant-directed synthesis, pH-responsive degradation, and drug delivery. International Journal of Pharmaceutics, 602, 120685. [Link]
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Horcajada, P., Chalati, T., Gref, R., Couvreur, P., & Serre, C. (2010). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of the American Chemical Society, 132(35), 12368–12374. (Note: While this specific article was not in the search results, its content is representative of the general knowledge in the field and is cited for contextual support.)
- Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal-organic frameworks. Chemical Society Reviews, 38(5), 1477-1504. (Note: While this specific article was not in the search results, its content is representative of the general knowledge in the field and is cited for contextual support.)
- Rookes, T. M., & Li, Q. (2015). Design and construction of six coordination polymers with imidazole-4,5-dicarboxylate ligand. Inorganica Chimica Acta, 427, 183-191. [Link]
- Sun, C. Y., Qin, C., Wang, X. L., & Su, Z. M. (2013). Metal-organic frameworks as potential drug delivery systems. Expert Opinion on Drug Delivery, 10(1), 89-101. (Note: While this specific article was not in the search results, its content is representative of the general knowledge in the field and is cited for contextual support.)
- Wuttke, S., Lismont, M., Escudero, A., Ruyra, À., & Carné-Sánchez, A. (2017). Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids. Molecules, 22(12), 2096. [Link]
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- Sun, S., Wang, M., & Sun, C. (2022). Real-time drug release monitoring from pH-responsive CuS-encapsulated metal–organic frameworks. Nanoscale, 14(15), 5869-5876. [Link]
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Troubleshooting & Optimization
"purification of crude 1H-Imidazole-4,5-dicarboxylic acid by recrystallization"
An in-depth guide to the purification of crude 1H-Imidazole-4,5-dicarboxylic acid by recrystallization, designed for researchers, scientists, and drug development professionals.
Technical Support Center: Purification of this compound
As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to the purification of this compound. The protocols and troubleshooting advice are grounded in established chemical principles to ensure you can confidently achieve high purity for this versatile building block.
Foundational Knowledge: Understanding the Compound
This compound is a heterocyclic organic compound often used as a linker in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate for pharmaceuticals.[1][2] Crude forms of this compound can contain unreacted starting materials, byproducts, and colored impurities that must be removed to ensure the integrity of downstream applications.[3][4] Recrystallization is the gold-standard technique for this purification, leveraging the compound's differential solubility in a given solvent at varying temperatures.
A successful recrystallization hinges on understanding the compound's physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O₄ | [5] |
| Molecular Weight | 156.10 g/mol | [5] |
| Appearance | White to light yellow or orange crystalline powder | [1][6] |
| Melting Point | ~283-288 °C (with decomposition) | [6][7] |
| Solubility in Water | Low (0.5 g/L at 20 °C) | [6] |
| pKa | pKa1: 2.95, pKa2: 5.75 | [1] |
The Recrystallization Workflow: A Step-by-Step Protocol
This protocol outlines the standard procedure for recrystallizing this compound. The primary goal is to dissolve the crude solid in a minimum amount of hot solvent, allowing the pure compound to crystallize upon cooling while impurities remain dissolved in the mother liquor.[8]
Safety First
-
Hazard Identification : this compound is a skin and serious eye irritant.[5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10] Handle the powder in a well-ventilated area or fume hood to avoid inhalation.[10]
Experimental Protocol
-
Solvent Selection : Water is the most common and effective solvent for this compound. Its low solubility at room temperature contrasts with its increased capacity to dissolve the acid at or near its boiling point, which is the ideal characteristic for a recrystallization solvent.[8] For particularly stubborn impurities, a binary solvent system like ethanol/water may be employed.[11]
-
Dissolution :
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a small volume of deionized water (or your chosen solvent) and a boiling chip.
-
Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point. Causality : Using the absolute minimum amount of hot solvent is critical for maximizing yield. Excess solvent will keep more of your product dissolved even after cooling.[8][12]
-
-
Decolorization (If Necessary) :
-
If the hot solution is colored (e.g., yellow or brown), it indicates the presence of colored impurities.
-
Remove the flask from the heat source to momentarily stop the boiling.
-
Add a small amount of activated carbon to the solution.
-
Bring the solution back to a boil for a few minutes. The carbon will adsorb the colored impurities.[4][8]
-
-
Hot Filtration :
-
This step is necessary to remove insoluble impurities or the activated carbon from the previous step.
-
Preheat a filtration setup (e.g., a Büchner or fluted funnel with filter paper and a receiving flask) with hot solvent to prevent premature crystallization.
-
Quickly filter the hot solution.
-
-
Crystallization :
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives molecules time to arrange themselves properly in the crystal lattice, excluding impurities.[12]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Collection and Washing :
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities. Causality : Using cold solvent minimizes the loss of the purified product, which would otherwise redissolve.[13]
-
-
Drying :
-
Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for a period, followed by drying in a desiccator or a vacuum oven.
-
Visualizing the Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a Q&A format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. The solution is not supersaturated. | Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[12][14] |
| Supersaturation. The solution is stable and resists nucleation. | Try scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a "seed crystal" of the pure compound.[14] | |
| The product "oils out" instead of crystallizing. | High impurity concentration. The impurities are depressing the melting point of the compound. | Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly. An oil bath or insulated container can help.[14] |
| Cooling is too rapid. | Ensure cooling is gradual. Do not place the hot flask directly into an ice bath. | |
| The yield is very low. | Excessive solvent use. A significant amount of product remains dissolved in the mother liquor. | Concentrate the filtrate (mother liquor) by boiling off some solvent and cool it to obtain a second crop of crystals. Note that this second crop may be less pure.[12][13] |
| Premature crystallization. The product crystallized in the funnel during hot filtration. | Ensure your filtration apparatus is thoroughly pre-heated. Use a stemless funnel if possible to reduce surface area for cooling. Add a slight excess of hot solvent just before filtering. | |
| The purified product is still discolored. | Activated carbon treatment was insufficient or skipped. | The purification process must be repeated. Ensure you use an adequate amount of activated carbon and allow sufficient time for it to adsorb the impurities.[4] |
| The melting point is broad or lower than the literature value. | The product is still impure. | A second recrystallization is likely necessary. |
| The product is not fully dry. Residual solvent can depress and broaden the melting point range. | Ensure the product is completely dry by placing it under high vacuum for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound? A1: Impurities often depend on the synthetic route. Common impurities can include unreacted starting materials (like benzimidazole if prepared by oxidation), incompletely oxidized intermediates, and side-products from competing reaction pathways.[3][13] The synthesis from imidazole and formaldehyde with nitric acid can also leave residual reagents.[15]
Q2: How do I choose an alternative solvent if water isn't working? A2: An ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[8] For dicarboxylic acids, polar solvents are generally required. If water proves too effective (dissolves too much when cold) or not effective enough (requires a huge volume when hot), consider a binary solvent system. A good approach is to dissolve the crude product in a minimal amount of a "good" hot solvent (like ethanol or methanol) and then add a "poor" hot solvent (an anti-solvent, like water in this case) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before cooling.[13]
Q3: How can I confirm the purity and identity of my final product? A3: Several analytical techniques are recommended. A sharp melting point that matches the literature value is a good indicator of high purity.[3] For definitive structural confirmation and purity assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard.[3] Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the molecular structure, and Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic functional groups.[3][16]
Q4: Can the product decompose during the process? A4: this compound is thermally stable up to its decomposition temperature of around 283-288 °C.[6] Under the conditions of recrystallization in water (boiling point 100 °C), thermal decomposition is not a concern. However, under heating, decarboxylation can occur, converting the compound to other imidazole structures.[1]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Quinoline. (n.d.). This compound Supplier China.
- Capot Chemical. (2010). MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid.
- ChemBK. (2022). 4,5-Imidazoledicarboxylic acid.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Stenutz, R. (n.d.). This compound.
- Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- University of California, Los Angeles. (n.d.). Recrystallization.
Sources
- 1. This compound Supplier China | Properties, Uses, Safety, MSDS & Price [quinoline-thiophene.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound [stenutz.eu]
- 8. Recrystallization [sites.pitt.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. capotchem.com [capotchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis Using 1H-Imidazole-4,5-dicarboxylic Acid
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile linker, 1H-Imidazole-4,5-dicarboxylic acid (H₃IDC). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of MOF synthesis, troubleshoot common challenges, and optimize reaction conditions to achieve high-quality, crystalline materials.
The unique structure of H₃IDC, with its imidazole core and two carboxylic acid groups, offers a rich coordination environment, capable of forming diverse and functional MOF architectures.[1][2] However, this versatility also introduces a range of experimental variables that must be carefully controlled. This guide provides in-depth, field-proven insights to empower you in your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound.
Q1: Why is my reaction yielding an amorphous powder instead of crystalline MOF?
A1: The formation of an amorphous precipitate is a common issue and typically points to a reaction that is proceeding too quickly, preventing the ordered self-assembly required for crystallization. The primary factors to investigate are:
-
pH: The deprotonation state of H₃IDC is critical.[1][2] If the pH is too high, the linker deprotonates rapidly, leading to fast, uncontrolled precipitation of a disordered coordination polymer. Conversely, a pH that is too low will protonate the imidazole nitrogen, hindering its ability to coordinate with the metal center.[3]
-
Temperature: High temperatures can sometimes accelerate the reaction to a point where nucleation is favored over crystal growth, resulting in an amorphous product.
-
Concentration: High concentrations of your metal salt and linker can also lead to rapid precipitation.
Q2: I've formed a crystalline product, but the yield is very low. What can I do?
A2: Low yield can be attributed to several factors:
-
Suboptimal Molar Ratios: The stoichiometry of your metal salt to linker is crucial. It's often beneficial to screen a range of molar ratios to find the optimal balance.
-
Reaction Time: The crystallization process may be slow. Insufficient reaction time can result in a low yield of the final product. Conversely, excessively long reaction times at high temperatures can sometimes lead to the decomposition of the desired phase into a more thermodynamically stable, but unwanted, product.
-
Solubility: Your desired MOF may have some solubility in the mother liquor. Ensure that you are cooling the reaction vessel sufficiently before isolating the product to maximize precipitation.
Q3: My Powder X-Ray Diffraction (PXRD) pattern shows broad peaks. How can I improve the crystallinity of my MOF?
A3: Broad PXRD peaks are indicative of small crystallite size or poor crystallinity. To improve this:
-
Optimize Temperature and Time: A systematic study of the reaction temperature and duration is often necessary. Slower reaction rates, achieved by lowering the temperature or shortening the heating time at higher temperatures, can promote the growth of larger, more ordered crystals.[4]
-
Introduce a Modulator: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid) or a base (e.g., triethylamine), can help to control the nucleation and growth processes, leading to larger and more well-defined crystals.[5][6] Modulators compete with the linker for coordination to the metal centers, slowing down the overall reaction rate and allowing for more ordered crystal growth.[6]
Q4: What is the importance of the solvent in the synthesis of MOFs with H₃IDC?
A4: The solvent plays a multifaceted role in solvothermal/hydrothermal synthesis. It influences the solubility of the reactants, the deprotonation of the linker, and can even act as a template for the final structure.[7][8] The polarity of the solvent is a key parameter; for instance, using methanol versus N,N-dimethylformamide (DMF) can lead to different crystal morphologies and sizes.[8] For H₃IDC, which has both hydrogen-bond donating and accepting capabilities, the choice of solvent can significantly impact the final structure.
Troubleshooting Guide: From Amorphous Precipitate to Crystalline Product
This section provides a more detailed, problem-oriented approach to troubleshoot common issues in the synthesis of MOFs with this compound.
Problem 1: Formation of an Insoluble, Amorphous White Powder
| Potential Cause | Explanation | Suggested Solution |
| Incorrect pH | The deprotonation of the carboxylic acid groups and the imidazole nitrogen of H₃IDC is highly pH-dependent.[1][2] A pH that is too high causes rapid, uncontrolled precipitation. | Carefully adjust the initial pH of the reaction mixture. Consider using a buffer or adding a base (e.g., NaOH, triethylamine) dropwise. A systematic screening of pH is recommended. |
| High Reactant Concentration | Supersaturation is reached too quickly, leading to rapid nucleation and the formation of an amorphous solid. | Decrease the concentration of both the metal salt and the H₃IDC linker. |
| Reaction Temperature is Too High | High temperatures can accelerate the kinetics of MOF formation to a point where disordered precipitation is favored over ordered crystallization. | Reduce the reaction temperature. For solvothermal synthesis, try a lower temperature for a longer duration. |
| Inappropriate Solvent | The chosen solvent may not be suitable for promoting the dissolution of intermediates or facilitating the self-assembly process. | Experiment with different solvents or solvent mixtures. Common solvents for this type of synthesis include DMF, N,N-diethylformamide (DEF), methanol, ethanol, and water.[7][8] |
Problem 2: Low Crystallinity (Broad PXRD Peaks)
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Temperature/Time Profile | The reaction conditions may favor nucleation over crystal growth, resulting in very small crystallites.[4] | Systematically vary the reaction temperature and time. Often, a lower temperature for a longer period or a higher temperature for a shorter period can yield more crystalline products. For example, some systems show improved crystallinity when heated at 120°C for 24 hours compared to other time and temperature combinations.[9][10] |
| Rapid Crystal Growth | Uncontrolled, rapid crystal growth can lead to the incorporation of defects and a less ordered structure. | Introduce a modulator to the reaction mixture. A small amount of a monocarboxylic acid can compete with H₃IDC for coordination sites, slowing down the reaction and promoting the growth of higher quality crystals.[5][6] |
| Presence of Competing Phases | The reaction conditions may allow for the formation of multiple crystalline phases, with the desired phase being a minor component or poorly crystalline. | Adjust the metal-to-linker ratio and the pH to favor the formation of the desired phase. The coordination mode of H₃IDC is flexible, and different conditions can lead to different structures.[1] |
Problem 3: Small Crystal Size
| Potential Cause | Explanation | Suggested Solution |
| High Nucleation Rate | The reaction conditions strongly favor the formation of many small nuclei rather than the growth of a smaller number of larger crystals. | Decrease the reactant concentrations. Lowering the temperature can also reduce the nucleation rate.[4] |
| Lack of Control Over Crystal Growth | Once nuclei are formed, their growth is not sustained, leading to a final product of small particles. | Employ a modulator. Modulators can cap certain crystal facets, directing growth in specific directions and leading to larger overall crystal sizes.[11][12] The use of surfactants can also be explored to control particle size and morphology.[5] |
Experimental Protocols
The following is a generalized, representative protocol for the solvothermal synthesis of a MOF using this compound. This should be considered a starting point, and optimization of the parameters outlined in the troubleshooting guide will likely be necessary.
Representative Solvothermal Synthesis of a Zn-H₃IDC MOF
This protocol is adapted from methodologies reported for the synthesis of zinc-based imidazole dicarboxylate MOFs.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₃IDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF. In a separate vial, dissolve 0.5 mmol of H₃IDC in 5 mL of DMF. Sonication may be required to fully dissolve the linker.
-
Mixing: Combine the two solutions in the Teflon liner of the autoclave.
-
Sealing and Heating: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
Cooling and Isolation: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Collect the resulting crystalline product by filtration or centrifugation.
-
Washing: Wash the isolated solid with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the product in a vacuum oven at 80 °C overnight.
Post-Synthesis Activation
To achieve a porous material, the solvent molecules residing in the pores of the as-synthesized MOF must be removed. This process is known as activation.
Procedure:
-
Solvent Exchange: Immerse the as-synthesized MOF in a volatile solvent with a low boiling point, such as methanol or acetone, for 24-48 hours. Replace the solvent with a fresh portion every 8-12 hours. This helps to exchange the high-boiling-point synthesis solvent (e.g., DMF) with a more easily removable one.
-
Thermal Activation: Place the solvent-exchanged MOF in a vacuum oven or a Schlenk line. Gradually heat the sample to a temperature below its decomposition point (determined by Thermogravimetric Analysis) under dynamic vacuum for 12-24 hours to remove the solvent molecules and activate the framework.
Visualization of Workflows
General Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of H₃IDC-based MOFs.
Troubleshooting Logic for Poor Crystallinity
Caption: Decision tree for troubleshooting poor crystallinity in H₃IDC-MOF synthesis.
Data Summary
The following table summarizes the qualitative effects of key reaction parameters on the properties of the resulting MOF.
| Parameter | Effect of Increase | Rationale |
| Temperature | Generally decreases crystal size, may decrease crystallinity if too high. | Higher temperatures increase reaction kinetics, favoring nucleation over crystal growth.[4] |
| Time | Can increase crystal size and yield up to an optimal point. | Allows for more complete reaction and crystal growth. Excessive time can lead to decomposition.[9] |
| pH | Can lead to amorphous precipitates if too high. | High pH causes rapid deprotonation of H₃IDC, leading to uncontrolled polymerization.[3] |
| Concentration | Tends to decrease crystal size and can lead to amorphous products. | Higher concentrations lead to faster rates of supersaturation and nucleation. |
| Modulator Concentration | Can increase crystal size and improve crystallinity. | Modulators compete with the linker, slowing down the reaction and promoting more ordered growth.[5][6] |
References
- Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin
- Synthesis of metal organic framework materials by performing linker exchanges using solvotherm.
- Time and temper
- Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxyl
- 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions.
- Does the pH value have a significant role in MOFs synthesis?
- Modulated synthesis of monodisperse MOF-5 crystals with tunable sizes and shapes.
- Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties.
- A Modulator-Induced Defect-Formation Strategy to Hierarchically Porous Metal-Organic Frameworks with High Stability.
- Cationic metal–organic frameworks constructed from a trigonal imidazole-containing ligand for the removal of Cr2O72− in w
- A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks.
- Synthesis of Zinc MOF M
- Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red.
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
- Influence of Solvothermal Temperatures and Times on Crystallinity and Morphology of MOF-5.
- Synthesis of UiO-66 Using Solvothermal Method at High Temper
- Zinc-based metal-organic frameworks: synthesis and recent progress in biomedical applic
- Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules.
- Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks.
- MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties.
- Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks.
- Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties.
- Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties.
- An investigation of affecting factors on MOF characteristics for biomedical applications: A system
- Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
- Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxyl
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate [html.rhhz.net]
- 3. MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield - PMC [pmc.ncbi.nlm.nih.gov]
"preventing the loss of 2-substituent during benzimidazole oxidation"
Welcome to the Technical Support Center for benzimidazole oxidation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of oxidizing 2-substituted benzimidazoles. Loss of the C2-substituent is a critical issue that can derail a synthetic campaign. This document provides in-depth troubleshooting strategies, mechanistic insights, and detailed protocols to help you preserve your target structure and achieve your desired oxidation outcome.
Troubleshooting Guide: Preventing Loss of the 2-Substituent
This section addresses specific experimental failures in a practical question-and-answer format.
Q1: I'm attempting to oxidize the benzene ring of my 2-alkylbenzimidazole, but I'm seeing significant loss of the alkyl group and formation of unsubstituted benzimidazole or other degradation products. What is happening?
A1: The loss of a 2-alkyl substituent during oxidation is a clear indication of over-oxidation or an undesired reaction pathway competing with the intended transformation. The C2 position of the benzimidazole ring is electronically distinct and can be susceptible to attack under certain oxidative conditions, especially if the goal is to oxidize the less reactive benzene portion of the heterocycle.
Possible Mechanistic Pathways for Substituent Loss:
-
Oxidative C-C Bond Cleavage: Aggressive oxidants can attack the imidazole ring, potentially leading to intermediates that fragment. For instance, oxidation at the C2-carbon can be followed by hydrolytic cleavage, especially under harsh pH conditions. While direct oxidative cleavage of the C2-substituent bond is less common than reactions on the substituent itself, it can occur with powerful oxidants that generate radical species.
-
Ring Opening and Fragmentation: A more likely scenario involves initial oxidation of the benzimidazole core (either the benzene or imidazole ring) to a less stable intermediate. This intermediate may then undergo ring-opening, followed by fragmentation that results in the loss of the original 2-substituent. A forced degradation study on the related imidazole moiety of the drug Daclatasvir showed that oxidation can lead to complex degradation pathways and ring cleavage[1].
-
Reaction at the Substituent: If your "alkyl" group has a reactive position (e.g., a benzyl group), oxidation might be occurring at the substituent first (benzylic oxidation). This can form a ketone (e.g., a 2-benzoylbenzimidazole), which might be more labile to cleavage under the reaction conditions than the original alkyl group.
Troubleshooting Steps:
-
Re-evaluate Your Oxidant: Strong, non-selective oxidants like permanganate or chromic acid under harsh conditions are often culprits. Switch to a milder or more selective reagent.
-
Peroxyacids (e.g., m-CPBA): Often used for N-oxidation. While generally selective for heteroatoms, using an excess or elevated temperatures can lead to over-oxidation[2][3].
-
Hydrogen Peroxide (H₂O₂): Considered a "green" oxidant, its reactivity can be tuned with catalysts. Without proper control, it can generate highly reactive radical species[4].
-
Oxone (Potassium Peroxymonosulfate): A versatile oxidant, but its reactivity can be aggressive. It has been used in oxidative cyclizations to form benzimidazoles, indicating it can be compatible with the core structure under the right conditions[5].
-
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for the conversion of the starting material. Start at 0 °C or even -78 °C and slowly warm the reaction, monitoring by TLC or LC-MS.
-
Stoichiometry is Key: Use a minimal excess of the oxidizing agent (e.g., 1.05-1.2 equivalents). Add the oxidant portion-wise or via syringe pump to maintain a low instantaneous concentration, which can suppress side reactions.
-
Protect the Imidazole Nitrogen: The reactivity of the imidazole ring is influenced by the N-H proton. Protecting the nitrogen (e.g., as an N-benzyl or N-alkoxymethyl derivative) can deactivate the imidazole ring towards certain oxidative attacks, potentially favoring oxidation on the benzene ring. However, the protecting group must be stable to the oxidation conditions and easily removable later[6][7][8][9].
Q2: My goal is to form the benzimidazole N-oxide, but instead of clean N-oxidation, I am losing my 2-aryl group. Why would an aryl group, which is typically robust, be cleaved?
A2: The cleavage of a 2-aryl group is less common than that of an alkyl group but can occur under specific, often harsh, oxidative conditions. The mechanism is likely different from simple C-C bond cleavage and may involve the stability of the entire aromatic system.
Potential Causes and Mechanisms:
-
Electrophilic Attack on the Imidazole Ring: The formation of an N-oxide makes the benzimidazole ring more electron-deficient. However, the initial interaction of the oxidant with the heterocycle can create reactive intermediates. If the oxidant is highly electrophilic, it could potentially attack the ipso-carbon (C2), leading to a cascade that results in dearomatization and cleavage.
-
Radical-Mediated Pathways: Some oxidation systems, particularly those involving metal catalysts or peroxides, can generate radical species. A radical attack at the C2 position could form an unstable intermediate that fragments, cleaving the C2-aryl bond.
-
Influence of Substituents: The electronic properties of your 2-aryl group matter. An electron-rich aryl group (e.g., with methoxy or amino substituents) might be susceptible to oxidation itself, which could destabilize the C-C bond connecting it to the benzimidazole core.
Troubleshooting and Optimization:
-
Choose N-Oxidation-Specific Reagents:
-
m-CPBA: This is a classic reagent for N-oxidation of heterocycles. Use it at low temperatures (0 °C) in a chlorinated solvent like dichloromethane (DCM)[6]. Its selectivity often provides the desired N-oxide without attacking the C2-substituent.
-
Urea-Hydrogen Peroxide (UHP): A solid, safer alternative to concentrated H₂O₂ that can be effective for N-oxidations.
-
-
Solvent and pH Control: The reaction medium can dramatically influence the outcome. Protic or acidic solvents can activate the benzimidazole ring in unintended ways. For N-oxidation, a non-polar, aprotic solvent is often best. If the reaction generates acidic byproducts (like m-chlorobenzoic acid from m-CPBA), consider adding a non-nucleophilic base (e.g., sodium bicarbonate) to buffer the mixture.
-
Avoid Metal Catalysts Unless Necessary: Unless you are following a specific literature procedure, avoid adding transition metal catalysts, which can open up radical degradation pathways.
-
Consider an Alternative Synthesis: Instead of direct oxidation of the benzimidazole, it is often more reliable to synthesize the N-oxide from a cyclization precursor. For example, the base-mediated cyclization of an appropriately substituted o-nitroaniline can directly yield the benzimidazole N-oxide, preserving the 2-substituent throughout the process[10][11].
Frequently Asked Questions (FAQs)
What is the general order of reactivity for different positions on the benzimidazole ring system during oxidation?
The reactivity is highly dependent on the oxidant and conditions, but a general hierarchy can be established:
-
Imidazole Nitrogen (N1/N3): The lone pair on the sp²-hybridized nitrogen is a prime target for electrophilic oxidants, leading to N-oxides. This is often the most facile oxidation reaction under controlled conditions.
-
Exocyclic Functional Groups: Reactive groups on the 2-substituent, such as benzylic protons or thioethers, are often more susceptible to oxidation than the aromatic rings themselves. For example, 2-benzylbenzimidazoles can be selectively oxidized to 2-benzoylbenzimidazoles, and 2-(methylthio)benzimidazoles can be oxidized to the corresponding sulfoxides and sulfones[4].
-
Benzene Ring: The carbocyclic ring is the next most likely site for oxidation, particularly if it is activated with electron-donating groups. High-temperature thermal oxidation studies suggest initial oxygenation occurs preferentially on this ring[12].
-
Imidazole Ring (C2): The C2 carbon is generally the least susceptible to direct oxidative attack, but as discussed in the troubleshooting guide, it can become a point of failure leading to substituent loss under harsh conditions or via complex degradation pathways.
How does the nature of the 2-substituent (alkyl vs. aryl) affect its stability during oxidation?
The stability of the 2-substituent is a critical factor in planning your oxidation experiment.
| Substituent Type | General Stability & Considerations |
| Simple Alkyl (e.g., methyl, ethyl) | Generally stable, but the C(sp³)-C(sp²) bond can be cleaved under forcing conditions. The primary concern is often over-oxidation of the entire molecule. |
| Alkyl with β-Hydrogens | Can undergo side reactions like elimination if unstable cationic intermediates are formed. |
| Benzylic/Allylic Alkyl | Highly susceptible to selective oxidation at the benzylic/allylic position to form ketones/alcohols. This can be a desired reaction or a competing pathway. |
| Aryl (e.g., phenyl) | Generally very stable due to the strong C(sp²)-C(sp²) bond. Loss of an aryl group is rare and indicates very harsh conditions or a specific, unintended mechanistic pathway. |
| Electron-Rich Aryl | The aryl ring itself can be oxidized, which may or may not lead to cleavage. |
| Heteroaryl | Stability depends on the nature of the heterocycle. Electron-rich heterocycles (e.g., furan, pyrrole) may be more prone to oxidation than the benzimidazole core itself. |
Can I use a protecting group to prevent substituent loss?
Yes, protecting the imidazole N-H can be an effective strategy. It alters the electronic properties of the heterocyclic ring, often making it more robust.
Workflow for N-Protection Strategy:
Caption: Workflow for using an N-protecting group strategy.
Common Protecting Groups for Imidazoles:
-
Benzyloxymethyl (BOM): Robust but requires hydrogenolysis for removal.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Stable to many conditions, removed with fluoride sources (e.g., TBAF).
-
Benzyl (Bn): Can be installed with benzyl bromide. Removed by catalytic hydrogenolysis, which might not be compatible if other reducible groups are present.
Choose a protecting group that is orthogonal to the conditions of your oxidation and any subsequent reactions[7][9].
Experimental Protocols
Protocol 1: Selective N-Oxidation of a 2-Arylbenzimidazole using m-CPBA
This protocol is designed for the selective oxidation of the imidazole nitrogen, which is generally less prone to causing substituent loss compared to ring carbon oxidation.
Materials:
-
2-Arylbenzimidazole (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the 2-arylbenzimidazole in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Oxidant: Add solid m-CPBA portion-wise to the stirred solution over 10-15 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. The product N-oxide is usually more polar than the starting material.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated aqueous NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a 2-Substituted Benzimidazole via Oxidative Cyclization
This alternative approach avoids direct oxidation of a pre-formed benzimidazole, thereby protecting the 2-substituent. This example uses an aldehyde and an o-phenylenediamine. Many modern methods use air or a mild chemical oxidant[13][14][15][16].
Materials:
-
o-Phenylenediamine (1.0 equiv)
-
Aryl or alkyl aldehyde (1.0 equiv)
-
Ethanol or other suitable solvent
-
Catalyst/Oxidant system (e.g., catalytic CuI with air as the oxidant, or stoichiometric I₂/NaOH)
Procedure (Illustrative example with Air Oxidation):
-
Setup: To a round-bottom flask, add the o-phenylenediamine, the aldehyde, and a suitable solvent like ethanol.
-
Catalyst Addition: Add the chosen catalyst (if any). For many modern procedures, a heterogeneous or homogeneous catalyst is used to facilitate the reaction with air.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-80 °C) open to the atmosphere (or with an air bubbler) for the time required (monitor by TLC/LC-MS). The reaction first forms a dihydrobenzimidazole intermediate, which is then oxidized in situ to the aromatic benzimidazole.
-
Workup: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
By building the heterocycle with the substituent already in place under mild oxidative conditions, the risk of subsequent cleavage is entirely avoided.
References
- One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave He
- One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Semantic Scholar. [Link]
- Mechanism of Thermal Oxidation of the Benzimidazole System. DTIC. [Link]
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
- Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles.
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. [Link]
- Nitrosative dealkylation under oxidative conditions as a possible source of nitrosamines.
- Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. PMC. [Link]
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
- Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles.
- The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. PMC. [Link]
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]
- Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I)
- Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]
- New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
- An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
- Oxidative Cyclization Approach to Benzimidazole Libraries. PubMed. [Link]
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. [Link]
- Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
- Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Catalyst-controlled chemoselective arylation of 2-aminobenzimidazoles. PubMed. [Link]
- Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides.
- Oxidative Aliphatic Carbon-Carbon Bond Cleavage Reactions. DigitalCommons@USU. [Link]
- Oxidative Condensations to Form Benzimidazole-Substituted Potassium Organotrifluorobor
- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. [Link]
- Shape-Selective Oxidation of Benzylic Alcohols by a Receptor Functionalized with a Dicopper(II) Pyrazole Complex. pubs.acs.org. [Link]
- Synthesis of 2-aryl-1H-Benzimidazoles and 2-aryl-1H-perimidines Using Arylidene Meldrum's Acid as a Source of the Aryl Group and Oxidant. Semantic Scholar. [Link]
- Unusual Oxidative Dealkylation of Certain 4-Alkyl-1,4-Dihydropyridines With MnO 2 /Bentonite Using Microwave Irradiation, in the Absence of Solvent (II). Scilit. [Link]
- Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions. PMC. [Link]
- Synthesis of 2-Aryl Benzothiazoles via K2S2O8-Mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes.
- Biocatalytic stereoselective oxid
- Non-directed oxidative annulation of 2-arylindazoles with electron deficient olefins via visible light photocatalysis.
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 3. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 13. mdpi.com [mdpi.com]
- 14. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 15. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative Condensations to Form Benzimidazole-Substituted Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
"challenges and solutions in N-alkylation of imidazole-4,5-dicarboxylates"
Welcome to the technical support resource for the N-alkylation of imidazole-4,5-dicarboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this important heterocyclic scaffold. The inherent electronic properties and steric profile of these molecules present unique challenges. Here, we provide in-depth, field-proven insights through troubleshooting guides, FAQs, and detailed protocols to empower you to overcome these hurdles and achieve your synthetic goals.
Introduction: The Synthetic Challenge
The N-alkylation of imidazole-4,5-dicarboxylates is a critical transformation for accessing a wide range of compounds with significant potential in medicinal chemistry and materials science.[1][2][3] However, this reaction is often plagued by poor reactivity and a lack of regioselectivity. The two electron-withdrawing carboxylate groups at the C4 and C5 positions significantly decrease the nucleophilicity of the imidazole nitrogen atoms.[4][5] Furthermore, these bulky ester groups, often coupled with a substituent at the C2-position, create substantial steric hindrance that impedes the approach of alkylating agents.[4][6][7] This guide will address these core issues directly.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation reaction showing little to no conversion, even after prolonged reaction times?
A1: This is the most common challenge and typically stems from two interconnected factors: poor nucleophilicity and steric hindrance.
-
Electronic Deactivation: The dual carboxylate groups are strongly electron-withdrawing, which significantly reduces the electron density on the imidazole ring and lowers the nucleophilicity of both N1 and N3 nitrogens.
-
Steric Hindrance: The bulky ester groups physically block the pathway for the alkylating agent to approach the nitrogen atoms.[6][7]
To overcome this, you must enhance the reactivity of the imidazole nitrogen. The most effective strategy is to use a strong, non-nucleophilic base to fully deprotonate the imidazole, forming the much more nucleophilic imidazolide anion.[4]
-
Recommended Bases: Sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][7] Weaker bases like potassium carbonate (K₂CO₃) are often insufficient unless paired with highly reactive alkylating agents or forcing conditions.[4]
-
Solvent Choice: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to effectively solvate the imidazolide anion.[4][6]
-
Elevated Temperatures: Heating is almost always necessary to provide sufficient energy to overcome the activation barrier.[4]
Q2: My reaction produces a mixture of N1 and N3 alkylated isomers that are difficult to separate. How can I improve regioselectivity?
A2: Achieving regioselectivity is a significant challenge when the imidazole is unsymmetrically substituted at the C2 position. The outcome is a delicate balance of steric and electronic effects, which you can manipulate to your advantage.[6][8]
-
Steric Control: The alkyl group will preferentially add to the less sterically hindered nitrogen atom.[5][6] If you have a bulky C2-substituent, the alkylating agent will favor the more accessible N1 position. You can further exploit this by using a bulkier alkylating agent.
-
Electronic Control: The electron-withdrawing dicarboxylates deactivate the adjacent N1 and N3 positions. In an unsymmetrical imidazole, the substituent at C2 will further influence the electronics. Generally, alkylation is favored at the nitrogen atom more distant from an electron-withdrawing group.[5][9]
-
Solvent and Base Effects: The choice of solvent and base can alter the tautomeric equilibrium of the starting imidazole and the nature of the ion pairing with the resulting anion, thereby influencing which nitrogen is more reactive.[9][10][11] A systematic screen of conditions is often required.
-
Definitive Control via Protecting Groups: For complete and unambiguous control, a protecting group strategy is the most robust solution. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective. You can protect one nitrogen, force alkylation at the other, and then remove the protecting group. This "trans-N-alkylation" strategy provides excellent regioselectivity.[9][12]
Q3: I'm observing a significant side product with a higher molecular weight, likely from di-alkylation. How can I prevent the formation of this quaternary imidazolium salt?
A3: The formation of a quaternary salt occurs when the N-alkylated product, which can still be nucleophilic, undergoes a second alkylation.[6] This is more common with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and forcing conditions.
-
Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the alkylating agent (e.g., 1.1 equivalents of imidazole to 1.0 equivalent of alkylating agent). This ensures the alkylating agent is consumed before it can react with the product.[6]
-
Lower the Reaction Temperature: While heat is often necessary, excessive temperatures can accelerate the second alkylation. Find the minimum temperature required for a reasonable reaction rate.[6]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Stop the reaction as soon as the starting imidazole is gone to minimize over-alkylation.[6]
-
Use a Less Reactive Alkylating Agent: If your synthesis allows, switch from an alkyl iodide or bromide to a less reactive chloride or tosylate.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues encountered during the N-alkylation of imidazole-4,5-dicarboxylates.
| Symptom | Probable Cause(s) | Suggested Solutions |
| Low or No Yield | 1. Insufficient deprotonation (base too weak).2. Steric hindrance impeding nucleophilic attack.[4][6]3. Low reaction temperature.4. Reagent decomposition. | 1. Switch to a stronger base (e.g., NaH, DBU).[4][7]2. Increase reaction temperature or consider microwave-assisted synthesis.[6]3. Use a less sterically hindered alkylating agent if possible.4. Ensure anhydrous conditions and use freshly purified reagents.[6] |
| Poor Regioselectivity | 1. Similar steric/electronic environment at N1 and N3.2. Suboptimal solvent/base combination.[9][10]3. Tautomeric equilibrium favors the undesired isomer's precursor.[5] | 1. Increase steric bulk of the alkylating agent to favor the less hindered nitrogen.[5]2. Screen different bases and solvents (e.g., NaH in THF vs. DBU in DMF).[10][11]3. For definitive control, implement a protecting group strategy (e.g., SEM-Cl).[9][12] |
| Formation of Quaternary Salt | 1. Highly reactive alkylating agent.2. Reaction temperature is too high or time is too long.3. Stoichiometry favors di-alkylation (excess alkylating agent). | 1. Use 1.0 eq. of alkylating agent or a slight excess (1.1 eq.) of the imidazole.[6]2. Monitor the reaction by TLC/LC-MS and stop it upon consumption of starting material.[6]3. Lower the reaction temperature.[6]4. Use a less reactive alkylating agent (e.g., alkyl chloride instead of iodide). |
| Difficult Purification | 1. Mixture of regioisomers with similar polarity.2. Unreacted starting material co-elutes with the product.3. Baseline impurities in starting materials or reagents. | 1. Optimize reaction for higher regioselectivity to simplify the mixture.2. Try different column chromatography conditions (e.g., different solvent systems, gradient elution).3. Consider converting the product to a salt to facilitate purification by crystallization. |
Visualized Workflows and Methodologies
Visual aids can clarify complex decision-making processes and reaction schemes.
Caption: General experimental scheme for N-alkylation.
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.[9]
Detailed Experimental Protocols
Disclaimer: These protocols are general guidelines and may require optimization for specific substrates and alkylating agents. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General N-Alkylation using a Strong Base (DBU)
This protocol is adapted from procedures for sterically hindered imidazoles and is a robust starting point.[4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at room temperature.
-
Stirring: Stir the mixture for 30 minutes at room temperature to ensure complete formation of the imidazolide anion.
-
Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).[4]
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Microwave-Assisted N-Alkylation
Microwave irradiation can dramatically reduce reaction times and improve yields for stubborn substrates.[6]
-
Preparation: In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent: Add a high-boiling point solvent such as DMF or DMSO (3-5 mL).[6]
-
Reaction: Seal the vessel and place it in the microwave reactor. Set the temperature (e.g., 120-150 °C) and time (e.g., 15-60 minutes). Note: Power and time settings need to be optimized.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.[6]
Protocol 3: N-Alkylation via the Mitsunobu Reaction
This method is an excellent alternative for using alcohols as alkylating agents under mild conditions, often effective for sterically demanding substrates.[6]
-
Preparation: Under an inert atmosphere, dissolve the imidazole derivative (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in an anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Workup and Purification: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate, which can often be removed via column chromatography.
References
- BenchChem. (2025).
- Turner, S., & Healey, M. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1645-1649.
- ChemCeed. (n.d.). Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis.
- BenchChem. (2025).
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040.
- Nguyen, T. T. H., et al. (2022).
- Bédard, A.-C., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(10), 3360–3362.
- Al-Zoubi, R. M., et al. (2017). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 13, 1419–1425.
- Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110.
- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem Technical Support.
- ResearchGate. (n.d.). N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites.
- Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040.
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- Gabov, Y. A., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 1852-1861.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1988–2000.
- Chen, W., et al. (2012). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids.
- Eigen, I. (1991). Process for preparing 1-alkylimidazoles. U.S.
- ResearchGate. (n.d.).
- Starchenkov, M. K., et al. (2016). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Russian Journal of General Chemistry, 86(10), 2351–2356.
- Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
- Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127601.
- Google Patents. (2020). N1 site alkylation method for imidazole compounds. CN110776464A.
- Steele, R. W., et al. (2004). Synthesis of symmetric bis(imidazole-4,5-dicarboxamides) substituted with amino acids. The Journal of Organic Chemistry, 69(24), 8489–8491.
- Reddy, T. R., et al. (2015). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 13(37), 9638–9647.
- Wu, Y., et al. (2015). Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging. Contrast Media & Molecular Imaging, 10(6), 446–455.
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Göker, H., et al. (2015). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 40(1), 1-10.
Sources
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- 3. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
"improving the solubility of 1H-Imidazole-4,5-dicarboxylic acid for reactions"
Welcome to the technical support center for 1H-Imidazole-4,5-dicarboxylic acid (I45DA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the solubility of I45DA in various reaction conditions. Our goal is to equip you with the foundational knowledge and practical protocols to seamlessly integrate this versatile building block into your synthetic workflows.
Introduction to this compound
This compound is a heterocyclic compound that has garnered significant interest as a key intermediate in the synthesis of pharmaceuticals and as a ligand in the construction of metal-organic frameworks (MOFs).[1] Its rigid structure, combined with the presence of two carboxylic acid moieties and the imidazole ring, provides multiple coordination sites. However, its practical application can be hampered by its limited solubility in many common organic solvents. This guide will provide a systematic approach to overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white crystalline powder. It is sparingly soluble in water and generally insoluble in non-polar organic solvents. Its solubility is significantly better in polar aprotic solvents, and it is soluble in aqueous base solutions. While exact quantitative data is limited, derivatives such as 2-propyl-1H-imidazole-4,5-dicarboxylic acid are known to be very soluble in N,N-Dimethylformamide (DMF) and soluble in methanol, which suggests a similar trend for the parent compound.
Q2: Why is this compound poorly soluble in many solvents?
A2: The poor solubility of I45DA is attributed to its highly polar nature and strong intermolecular hydrogen bonding between the carboxylic acid groups and the imidazole rings in the solid state. These strong intermolecular forces require a significant amount of energy to be overcome by the solvent.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the solution has a profound effect on the solubility of I45DA. The two carboxylic acid groups can be deprotonated under basic conditions to form the corresponding carboxylate salts. These ionic forms are significantly more polar and, therefore, more soluble in polar solvents like water and alcohols.
Q4: Can I use heat to improve the solubility of this compound?
A4: Yes, heating can increase the solubility of I45DA in some solvents. However, it's important to be aware of the compound's thermal stability. It decomposes at temperatures around 280-285 °C. For most applications, moderate heating (e.g., 40-60 °C) is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| The compound is not dissolving in my chosen organic solvent (e.g., THF, Acetonitrile). | Low intrinsic solubility of the neutral form. | 1. Switch to a more polar aprotic solvent such as DMF or DMSO. 2. If the reaction chemistry allows, add a co-solvent like methanol. 3. Consider converting the acid to a more soluble form through in-situ salt formation with a tertiary amine base (see Protocol 2). |
| The compound dissolves initially with heating but precipitates upon cooling. | The solution is supersaturated at room temperature. | 1. Maintain the reaction at an elevated temperature. 2. If the reaction must be run at room temperature, a different solvent system with higher solubilizing power is required. |
| Upon adding another reagent (e.g., an amine for an amide coupling), a precipitate forms. | The added reagent is changing the properties of the solvent system, or an insoluble salt is forming. | 1. Ensure the added reagent is soluble in the chosen solvent. 2. If an acid-base reaction is occurring (e.g., between the dicarboxylic acid and an amine), this can form an insoluble ammonium-carboxylate salt. To prevent this in amide couplings, the carboxylic acid should be activated before the addition of the amine. |
| The solution has turned a yellow or brown color. | This may indicate some degradation of the compound, especially if heated for prolonged periods or if impurities are present. | 1. Use high-purity this compound. 2. If heating, do so under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation. 3. Analyze a small aliquot by TLC or LC-MS to check for the appearance of new spots which could indicate decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving in Polar Aprotic Solvents
This protocol is a starting point for achieving a homogeneous solution of this compound for many common organic reactions.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
To the reaction vessel, add the desired amount of this compound.
-
Add the solvent (DMF or DMSO) to achieve the desired concentration.
-
Stir the mixture at room temperature. Dissolution may be slow.
-
If the compound does not fully dissolve after 15-20 minutes, gently heat the mixture to 40-50 °C with continued stirring.
-
Once a clear, homogeneous solution is obtained, cool to the desired reaction temperature before adding other reagents.
Protocol 2: Improving Solubility via In-Situ Salt Formation
This method is particularly useful when working with less polar solvents or when a higher concentration is required. The addition of a tertiary amine base deprotonates the carboxylic acids, forming a more soluble ammonium salt.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., DMF, Dichloromethane)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Stir plate and stir bar
-
Reaction vessel under an inert atmosphere
Procedure:
-
Suspend the this compound (1 equivalent) in the chosen anhydrous solvent in the reaction vessel.
-
With vigorous stirring, add the tertiary amine base (2.0-2.2 equivalents) dropwise at room temperature.
-
Continue stirring. The suspension should gradually become a clear, homogeneous solution as the ammonium salt forms.
-
This solution of the in-situ generated salt can then be used in subsequent reaction steps.
Causality: The addition of a non-nucleophilic organic base like triethylamine deprotonates the acidic carboxylic acid groups, forming an ion pair. This disruption of the strong intermolecular hydrogen bonding of the solid acid and the formation of a charged species significantly enhances solubility in polar organic solvents.
Protocol 3: Representative Procedure for Amide Coupling using HATU
This protocol provides a general method for the synthesis of amides from this compound.
Materials:
-
This compound
-
Amine (2.2 equivalents)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.2 equivalents)
-
Diisopropylethylamine (DIPEA) (4.4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel under an inert atmosphere
Procedure:
-
In the reaction vessel, dissolve this compound (1 equivalent) in anhydrous DMF. If solubility is an issue, follow Protocol 2 by pre-forming the salt with 2.2 equivalents of DIPEA.
-
Add HATU (2.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add the amine (2.2 equivalents) to the reaction mixture.
-
Add the remaining DIPEA (2.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by quenching with water and extracting the product with an appropriate organic solvent.
Visualizing the Workflow
Dissolution Workflow
Caption: A decision-making workflow for dissolving this compound.
In-Situ Salt Formation for Enhanced Solubility
Caption: Conceptual diagram of in-situ salt formation for improved solubility.
References
- 2-propyl-1h-imidazole-4,5-dicarboxylic acid diethyl ester - Quinoline.
- High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework Constructed by Tetrazole-Based Imidazole Dicarboxylic Acid - MDPI.
- Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of this compound: Synthesis and Catalysis in Water–Organic Media - MDPI.
- Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine | ACS Omega.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media.
Sources
Technical Support Center: 1H-Imidazole-4,5-dicarboxylic Acid in Solution
Welcome to the technical support center for 1H-Imidazole-4,5-dicarboxylic acid (IDCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with IDCA in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound in solution.
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid IDCA, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protecting the compound from moisture and atmospheric contaminants is crucial for preventing degradation.
Q2: What are the best practices for preparing a stock solution of this compound?
A2: Due to its moderate solubility in water, preparing aqueous stock solutions may require adjustments.[2] For higher concentrations, consider using polar aprotic solvents such as N,N-Dimethylformamide (DMF) or methanol, provided they are compatible with your experimental design.[3] It is always recommended to perform a small-scale solubility test before preparing a large batch. After preparation, stock solutions should be stored under appropriate conditions, such as refrigeration and protection from light, to maintain their stability.[2]
Q3: What is the expected pH stability range for this compound in aqueous solutions?
A3: While specific stability data for this compound across a wide pH range is not extensively documented, studies on IDCA-functionalized silver nanoparticles have demonstrated stability within a pH range of 3 to 10.[4] Outside of this range, the compound may be susceptible to aggregation or degradation. The two carboxylic acid groups on the imidazole ring can be deprotonated at different pH levels, which can influence the molecule's stability and its interactions with other components in the solution.[3][5]
Q4: Can this compound be sensitive to light?
A4: Yes, imidazole compounds can be sensitive to light.[3] Exposure to UV or even ambient light can lead to photodegradation. It is highly advisable to protect solutions containing IDCA from light, especially during long-term storage or prolonged experiments, by using amber vials or covering containers with aluminum foil.[3]
Q5: How do metal ions in solution affect the stability of this compound?
A5: this compound is a multifunctional ligand with potential coordination sites involving both the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups.[5][6] The presence of metal ions in solution can lead to the formation of coordination complexes.[7] This can be a desired outcome in applications such as the synthesis of metal-organic frameworks (MOFs). However, in other experimental setups, this coordination could lead to the formation of insoluble complexes, causing precipitation or cloudiness in the solution.[3]
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to troubleshooting common stability-related problems encountered during experiments with this compound.
Issue 1: Precipitation or Cloudiness in Solution
Possible Cause 1: Poor Solubility
-
Troubleshooting Step: Verify that the concentration of IDCA in your chosen solvent does not exceed its solubility limit. If using an aqueous buffer, ensure the pH is within a range that favors solubility. Consider using a co-solvent like methanol or DMF if your experiment allows.[3]
Possible Cause 2: Compound Degradation
-
Troubleshooting Step: Analyze both the precipitate and the supernatant using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) or LC-MS to check for the presence of degradation products.[3] If degradation is confirmed, review your storage conditions (temperature, light exposure) and the pH of your solution.
Possible Cause 3: Interaction with Metal Ions
-
Troubleshooting Step: If your solution contains metal ions, they may be coordinating with the IDCA, leading to the formation of insoluble complexes.[3][7] If this is not the intended outcome, consider using a chelating agent, provided it does not interfere with your experiment.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause 1: Degradation of Stock or Working Solutions
-
Troubleshooting Step: Prepare fresh stock and working solutions of IDCA and repeat the experiment. It is good practice to perform a quick stability check of stored solutions by HPLC, especially if they have been stored for an extended period.[3]
Possible Cause 2: Photodegradation During the Experiment
-
Troubleshooting Step: Protect your experimental setup from light by using amber vials or by covering the containers with aluminum foil. Compare the results with a control experiment conducted in the dark to determine if light exposure is a contributing factor.[3]
Possible Cause 3: pH Shift During the Experiment
-
Troubleshooting Step: Monitor the pH of your solution throughout the experiment. The acidic nature of IDCA can alter the pH of unbuffered or weakly buffered solutions, which in turn can affect its stability and reactivity. Ensure your buffer system has adequate capacity.
Experimental Protocols
To assist in validating the stability of this compound in your specific experimental context, we provide the following generalized protocols.
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the solubility of IDCA in a specific aqueous buffer at a given temperature.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of solid IDCA to a known volume (e.g., 1 mL) of the desired aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).
-
Analysis: Quantify the concentration of the dissolved IDCA using a validated HPLC method with a calibration curve.
-
Calculation: Calculate the solubility in mg/mL or mmol/L.
Protocol 2: pH-Dependent Stability Study
Objective: To assess the stability of IDCA in aqueous buffers at different pH values over time.
Methodology:
-
Preparation of Test Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 3, 7.4, and 9).
-
Stock Solution: Prepare a concentrated stock solution of IDCA in a suitable organic solvent (e.g., methanol or DMF).
-
Spiking: Spike the stock solution into the buffer solutions to a final concentration within the analytical range (e.g., 10 µg/mL).
-
Incubation: Dispense each solution into multiple amber vials to protect from light and incubate them in a temperature-controlled environment (e.g., 37°C).
-
Sampling and Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a vial from each pH set.
-
Quantification: Analyze the samples immediately by a stability-indicating HPLC method to determine the remaining concentration of IDCA.
-
Data Analysis: Calculate the percentage of IDCA remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time to evaluate the degradation kinetics.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O₄ | [8] |
| Molecular Weight | 156.10 g/mol | [8] |
| Melting Point | 283 °C (decomposes) | |
| Solubility in Water | Moderately soluble | [2] |
Table 2: Template for pH-Dependent Stability Data
| Time (hours) | % Remaining (pH 3) | % Remaining (pH 7.4) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Users should populate this table with their own experimental data.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for imidazole derivatives like this compound in solution, which include oxidation, hydrolysis, and photodegradation.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Analysis
This workflow outlines the key steps for assessing the stability of this compound in solution.
Caption: Workflow for HPLC-based stability analysis of IDCA.
References
- This compound Supplier China. Quinoline. Accessed January 9, 2026. [Link]
- Ihsan, A., et al. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]
- MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid. Capot Chemical. Published December 19, 2010. [Link]
- Ihsan, A., et al. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]
- Kawad, M., et al. 2-Propyl-1H-imidazole-4,5-dicarboxylate acid supported cu/ni/fe/co complexes: synthesis, biological and catalytic evaluation.
- Imidazole. University of Washington. Published February 28, 2025. [Link]
- Dirersa, W. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Imidazole. Organic Syntheses. Accessed January 9, 2026. [Link]
- 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E. [Link]
- Dirersa, W. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Preparation of imidazole-4,5-dicarboxylic acid.
- Iljin, V.V., et al. (2022). Evaluation of the bioavailability of this compound derivatives using the calculated and experimental lipophilicity index of the molecule logP.
- Wang, Z., et al. (2022).
- This compound - Substance Details. U.S. Environmental Protection Agency. Accessed January 9, 2026. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
"degradation pathways of 1H-Imidazole-4,5-dicarboxylic acid under acidic or basic conditions"
Technical Support Center: 1H-Imidazole-4,5-dicarboxylic Acid Stability & Degradation
Introduction
Welcome to the technical support guide for this compound (IDA). This document is designed for researchers, chemists, and formulation scientists to provide in-depth insights into the stability and degradation pathways of IDA under various conditions. Understanding these pathways is critical for developing stable formulations, designing robust synthetic routes, and ensuring the accuracy of analytical measurements. This guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.
Part 1: General Stability & Handling FAQs
Question 1: What are the recommended storage conditions for solid this compound?
Answer: Solid this compound should be stored in a cool, dry, and well-ventilated area inside a tightly sealed container to prevent moisture uptake and degradation.[1] The compound has a high melting point, decomposing around 283-292°C, which indicates good thermal stability in the solid state under ambient conditions.[2][3] However, like many dicarboxylic acids, it can be sensitive to light, and long-term storage should be in amber vials or protected from light.
Question 2: My IDA solution appears cloudy or forms a precipitate over time. What is the cause?
Answer: This is a common issue that can stem from several factors:
-
Poor Solubility: IDA has limited solubility in water and many common organic solvents but is more soluble in polar aprotic solvents like DMF and methanol.[1] Ensure you have not exceeded its solubility limit in the chosen solvent system.
-
pH-Dependent Solubility: The protonation state of the imidazole ring and the two carboxylic acid groups is highly pH-dependent.[4][5] As shown in studies on IDA-functionalized nanoparticles, the compound is generally stable in a solution pH range of 3 to 10.[6][7] Outside this range, aggregation and precipitation can occur. At very low pH (<3), the carboxylate groups become fully protonated, reducing solubility.[7]
-
Complexation with Metal Ions: If your medium contains divalent or trivalent metal ions, they can coordinate with the imidazole and carboxylate moieties, forming insoluble metal-organic complexes.[1] Consider using a chelating agent if this is a possibility.
-
Degradation: If precipitation is accompanied by a color change, it may indicate the formation of insoluble degradation products. Analysis of the precipitate and supernatant by HPLC or LC-MS is recommended to confirm this.[1]
Part 2: Acidic Degradation Pathways & Troubleshooting
Question 3: What is the primary degradation pathway for IDA under acidic conditions?
Answer: The primary and most anticipated degradation pathway for this compound under acidic conditions, particularly with heating, is sequential decarboxylation . The imidazole ring itself is generally stable to acid hydrolysis, but the carboxylic acid groups are susceptible to removal.
-
Mechanism: The reaction is initiated by the protonation of a nitrogen atom in the imidazole ring. This protonation withdraws electron density from the ring, destabilizing the C-C bond between the ring and the carboxyl group, thus facilitating the loss of carbon dioxide (CO₂). This process can occur sequentially, first yielding 1H-imidazole-4-carboxylic acid and finally imidazole. Studies on the decarboxylation of other nitrogen-containing heterocyclic acids support this mechanism.[8]
Question 4: I am conducting a forced degradation study in 1N HCl and see a rapid loss of my parent peak in HPLC. How can I confirm decarboxylation is occurring?
Answer: To confirm decarboxylation, you should aim to identify the expected degradation products.
-
Use a Stability-Indicating HPLC Method: Your HPLC method must be able to separate the parent IDA from its potential degradation products: 1H-imidazole-4-carboxylic acid and imidazole. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid is a good starting point.[9]
-
LC-MS Analysis: The most definitive way to identify the products is by LC-MS. You should monitor for the expected molecular ions:
-
IDA: [M+H]⁺ = 157.02
-
Imidazole-4-carboxylic acid: [M+H]⁺ = 113.04
-
Imidazole: [M+H]⁺ = 69.04
-
-
Headspace GC-MS: Since CO₂ is a product, you can perform the degradation reaction in a sealed vial and analyze the headspace gas by GC-MS to detect the evolved CO₂.
Troubleshooting Guide: Unexpectedly Fast Acidic Degradation
| Observation | Potential Cause | Recommended Action |
| >20% degradation in <1 hour at 80°C | Conditions are too harsh. | Reduce the acid concentration (e.g., to 0.1N HCl), lower the temperature, or shorten the exposure time. The goal of forced degradation is to achieve 5-20% degradation to ensure you can detect products without completely destroying the parent molecule.[10] |
| Multiple unexpected peaks in HPLC | Secondary Degradation or Impurities. | The initial decarboxylation product (imidazole-4-carboxylic acid) may be degrading further. Also, check the purity of your starting material. Analyze samples at earlier time points to identify the primary degradants. |
| Poor mass balance | Formation of non-UV active or volatile products. | Imidazole itself has a lower UV absorbance than IDA. Ensure your detection wavelength is appropriate. If imidazole is the final product, it is also more volatile and could be lost during sample handling. Use LC-MS for more sensitive detection. |
Visualization: Proposed Acidic Degradation Pathway
Caption: Proposed sequential decarboxylation of IDA under acidic conditions with heat.
Part 3: Basic Degradation Pathways & Troubleshooting
Question 5: How stable is IDA in basic solutions? What degradation should I expect?
Answer: The imidazole ring and its carboxylate groups are generally stable under mild basic conditions.[1] Upon addition of a base, the carboxylic acid groups (pKa1 ~2.95, pKa2 ~5.75) will deprotonate to form the highly soluble and relatively stable dicarboxylate salt.[2]
However, under harsh basic conditions (e.g., >1N NaOH, elevated temperature), two potential degradation pathways exist:
-
Base-Mediated Autoxidation: Imidazole moieties can be susceptible to autoxidation, which is often mediated by basic conditions, especially in the presence of oxygen.[11] This can lead to complex ring-oxidized products.
-
Ring Opening/Hydrolysis: While the aromatic imidazole ring is resistant to hydrolysis, extremely harsh conditions (strong base, high temperature) can lead to hydrolytic ring-opening. This has been observed for certain activated imidazolium salts, though it is less common for the neutral imidazole ring.[12][13][14]
Question 6: I'm running a degradation study in 1N NaOH at 80°C and my solution is turning yellow/brown, but the IDA peak is decreasing slowly. What is happening?
Answer: The color change suggests the formation of chromophoric degradation products, which is characteristic of oxidation or complex condensation reactions. The slow decrease of the parent peak confirms that IDA is more stable to base than to acid.
Troubleshooting Steps:
-
Deoxygenate Your Solution: To test for oxidation, repeat the experiment after purging your solvent and the reaction vial headspace with an inert gas like nitrogen or argon. If the color change is suppressed and degradation slows, base-mediated oxidation is a likely pathway.[11]
-
Analyze by LC-MS: The degradation products from oxidation or ring-opening are often numerous and complex. LC-MS is essential for obtaining molecular weights to help propose structures.
-
Check for Condensation: Aldehydes or other reactive species formed from initial degradation could potentially polymerize or condense, contributing to the color.
Visualization: Forced Degradation Experimental Workflow
Caption: A typical workflow for conducting forced degradation studies on IDA.
References
- BenchChem. (n.d.). Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution.
- ResearchGate. (n.d.). Schematic representation of the hydrolysis of the imidazole-2-ylidene moieties in 1⁴⁺ that occurs in mild basic aqueous solution (pH = 11.6). [Diagram].
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3149-3157.
- Horváth, G., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(8), 2564-2576.
- Mohanta, L., et al. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33261–33273.
- Mohanta, L., et al. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33261–33273.
- ResearchGate. (2021). Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. [Preprint].
- Horváth, G., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(8), 2564-2576.
- Horváth, G., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(8), 2564-2576.
- Jencks, W. P., & Kirsch, J. F. (1962). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 84(2), 325-326.
- Lafrance, D., et al. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole. Organic Letters, 13(9), 2322-2325.
- Zhang, Q., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air, 4(6), 334-343.
- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
- Derle, D. V., et al. (2012). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenge formulation. Der Pharmacia Sinica, 3(5), 587-594.
- Quinoline. (n.d.). This compound Supplier China.
- Sharma, G., & Saini, V. (2016). Forced Degradation Studies. Journal of Pharmaceutical and Analytical Chemistry, 2(4).
- Paquette, W. D., et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4512–4515.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Litchfield, G. J., & Shaw, G. (1965). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London), 563-565.
- Dirersa, W. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry, 5(3), 35.
- Dirersa, W. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.
- Schunack, W., & Etzbach, K. H. (1985). U.S. Patent No. 4,550,176. Washington, DC: U.S. Patent and Trademark Office.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical and Biomedical Analysis, 218, 114867.
- Borghs, J. C., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Preprint].
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- 3. This compound | 570-22-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Photodegradation of Imidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-containing compounds. This guide is designed to provide in-depth, field-proven insights into the challenges of photodegradation and to offer practical, actionable solutions for your experiments.
Part 1: Understanding the Core Problem: The "Why" Behind Imidazole Photodegradation
Q1: My imidazole-based drug candidate is showing significant degradation after exposure to ambient lab light. What is happening at a molecular level?
A1: Imidazole derivatives, while versatile, possess inherent photosensitivity. The core mechanism often involves the imidazole ring absorbing ultraviolet (UV) and sometimes visible light, leading to its excitation to a higher energy state.[1] This excited molecule can then follow several degradation pathways:
-
Direct Photolysis: The absorbed energy can be sufficient to directly break chemical bonds within the molecule, leading to a variety of photoproducts.
-
Photosensitized Reactions: The excited imidazole derivative can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.[2] This singlet oxygen can then attack another ground-state imidazole molecule, initiating an oxidative degradation cascade.[3][4] Studies on 2,4,5-triphenylimidazole (lophine) derivatives have shown that the formation of a planar quinoid oxidation state structure under UV irradiation makes the molecule susceptible to attack by self-sensitized singlet oxygen.[5]
-
Free Radical Formation: The excited molecule can also lead to the formation of free radicals, which are highly reactive and can initiate chain reactions, causing further degradation. The presence of certain excipients can also contribute to free radical generation.[6]
The specific degradation pathway and resulting photoproducts are highly dependent on the substituents on the imidazole ring, the solvent system, pH, and the presence of other molecules that can act as photosensitizers or quenchers.[3][7] For example, the photodegradation of daclatasvir, which contains an imidazole moiety, is sensitive to high-intensity light and UV light in solution, leading to several degradation products through various pathways.[8]
Part 2: Troubleshooting Guide for Experimental Artifacts
This section addresses common issues encountered during experimental work and provides a logical framework for identifying and resolving them.
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after my compound has been on the autosampler for a few hours. Could this be photodegradation?
A2: Yes, this is a classic sign of photodegradation occurring in situ. Standard laboratory lighting, and particularly the lamps within analytical equipment, can be sufficient to induce degradation of sensitive compounds.
Troubleshooting Steps:
-
Confirm Light as the Culprit: Prepare two identical sets of samples. Wrap one set completely in aluminum foil to serve as a "dark control" and place it alongside the unwrapped set in the same location (e.g., on the lab bench or in the autosampler).[1][9] Analyze both sets after a few hours. If the unwrapped samples show new peaks or a decrease in the parent peak area compared to the dark control, photodegradation is the likely cause.
-
Analyze the Photoproducts: Use techniques like LC-MS/MS to get preliminary structural information on the new peaks.[10] This can provide clues about the degradation mechanism (e.g., oxidation, ring cleavage).
-
Evaluate Your Solvent: The solvent system can influence the rate and pathway of photodegradation.[7] Consider if any solvent components could be acting as photosensitizers.
Q3: My solid-state imidazole derivative, which was previously stable, is now showing discoloration and changes in its dissolution profile. What's going on?
A3: While solid-state compounds are generally more photostable than their solution counterparts, degradation can still occur, especially with prolonged exposure to high-intensity light. The discoloration is a strong indicator of the formation of chromophoric degradation products.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a dark place, as recommended for light-sensitive materials.[11] Amber vials or opaque containers are essential.[12]
-
Assess Packaging: If the compound is in a container, evaluate the light-transmissive properties of the packaging material. The International Council for Harmonisation (ICH) Q1B guidelines provide a systematic approach to testing the photostability of the drug product in its immediate and marketing packaging.[13][14]
-
Characterize the Degraded Solid: Use solid-state analytical techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to check for changes in crystallinity or the formation of new solid phases.
Part 3: Preventative Measures and Protocol Optimization
Proactive measures are crucial for maintaining the integrity of your imidazole derivatives.
Q4: What are the most effective ways to prevent photodegradation during routine laboratory work and in final formulations?
A4: A multi-pronged approach is most effective, encompassing physical protection, chemical stabilization, and formulation strategies.
Physical Protection:
-
Controlled Light Exposure: The simplest and often most effective method is to minimize light exposure.[11] Work in areas with reduced lighting or use amber-colored labware.[12] For injectable drugs, many require storage in their original carton until use.[15]
-
UV-Protective Packaging: Store all imidazole derivatives in amber glass vials or opaque containers that block UV and a significant portion of visible light.[12]
Chemical Stabilization:
-
Antioxidants and Free Radical Scavengers: The addition of antioxidants can help to quench free radicals that may be generated during photo-oxidation.[11] L-methionine and L-ascorbic acid are commonly used excipients for this purpose.[16]
-
Singlet Oxygen Quenchers: If photosensitized oxidation is the primary degradation pathway, the inclusion of a singlet oxygen quencher can be highly effective. Imidazole itself has been shown to act as an efficient additive against oxidative side reactions.[4]
Formulation Strategies:
-
Excipient Selection: Carefully select excipients that do not act as photosensitizers. Some excipients can even offer photoprotective properties.[11] However, be aware that excipients like those with abstractable hydrogens can act as free radical transfer agents.[6] The presence of trace metals, such as iron, in combination with buffers like citrate, can also promote photochemical degradation.[17]
-
pH Adjustment: The rate of photodegradation can be pH-dependent.[3][7] Experiment with different pH values for your formulation to find a range where the compound is most stable.
-
Complexation: Encapsulating the imidazole derivative within a larger molecule, such as a cyclodextrin, can physically shield it from light and improve its photostability.[18] Lipid-based nanocarriers like liposomes and niosomes have also been successfully used to protect photosensitive drugs.[19]
Experimental Protocol: Basic Photostability Assessment of an Imidazole Derivative in Solution
This protocol is a simplified version based on the principles outlined in the ICH Q1B guidelines.[13][20][21]
Objective: To determine the photosensitivity of an imidazole derivative in a specific solvent system under controlled light exposure.
Materials:
-
Imidazole derivative of interest
-
High-purity solvent (e.g., acetonitrile, methanol, or a relevant buffer)
-
Calibrated photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[14][22]
-
Quartz or borosilicate glass vials
-
Aluminum foil
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS).[10][23][24][25]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your imidazole derivative at a known concentration.
-
Aliquot the solution into at least six transparent vials.
-
-
Dark Control:
-
Light Exposure:
-
Place the three unwrapped vials (exposed samples) and the three wrapped vials (dark controls) into the photostability chamber.
-
Expose the samples to a controlled level of illumination. A common target, as per ICH Q1B for confirmatory studies, is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[14][22][26]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one exposed sample and one dark control from the chamber.
-
Immediately analyze the samples by HPLC or a suitable analytical method to quantify the parent compound and any degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the exposed samples to the dark controls and the initial (time 0) sample.
-
Calculate the percentage of degradation at each time point for the exposed samples, correcting for any degradation observed in the dark controls.
-
Plot the percentage of the remaining parent compound against light exposure time to determine the degradation kinetics.
-
| Time (hours) | Parent Compound Remaining (Exposed) (%) | Parent Compound Remaining (Dark Control) (%) | Major Photodegradant Peak Area (Exposed) |
| 0 | 100 | 100 | 0 |
| 2 | 92 | 99.8 | 15,432 |
| 4 | 85 | 99.7 | 32,189 |
| 8 | 71 | 99.5 | 65,901 |
| 24 | 45 | 99.2 | 128,345 |
| Table 1: Example data from a photostability study of an imidazole derivative. |
Part 4: Frequently Asked Questions (FAQs)
Q5: Are all imidazole derivatives equally susceptible to photodegradation?
A5: No. The photosensitivity is highly dependent on the overall molecular structure. Substituents on the imidazole ring and elsewhere on the molecule can significantly alter its electronic properties and, therefore, its light-absorbing characteristics and reactivity in the excited state.[5] For example, some studies have shown that substituting the hydrogen on the imidazole nitrogen with a benzyl or alkyl group can improve photostability.[5]
Q6: Can photodegradation lead to toxic byproducts?
A6: Yes, and this is a major concern in drug development. Photodegradation can lead to the formation of new chemical entities that may have altered efficacy or, in the worst case, exhibit toxicity.[12] Some photodegradation pathways can even generate byproducts that are more toxic than the parent compound.[27] Therefore, it is crucial to identify and characterize all significant photoproducts as part of the drug development process.
Q7: My experiment involves a photosensitizer. How does this affect my imidazole compound?
A7: The presence of a photosensitizer can dramatically accelerate the photodegradation of your imidazole derivative. The photosensitizer absorbs light and then transfers that energy to either your compound or, more commonly, to molecular oxygen to create singlet oxygen, which then degrades your compound.[3] In such cases, the preventative measures focusing on quenching reactive oxygen species are particularly important.
Q8: How do I choose the right analytical method to monitor photodegradation?
A8: A stability-indicating analytical method is essential. This is typically a chromatographic method, like HPLC or UPLC, that can separate the parent compound from all potential degradation products.[10] The use of a mass spectrometer (MS) as a detector is highly recommended as it can provide structural information about the degradants, aiding in their identification.[8][10][23]
Visualizing the Process
Diagram 1: General Photodegradation Pathways
Caption: Key initiation steps and subsequent pathways in imidazole photodegradation.
Diagram 2: Troubleshooting Workflow for Unexpected Degradation
Caption: A decision tree for diagnosing suspected photodegradation in experiments.
References
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
- Photolytic Degradation And Its Prevention. (2024). PharmaCareers. [Link]
- ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]
- Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline. [Link]
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]
- Manconi, M., Mura, S., Fadda, A. M., & Dolz, M. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Molecules, 22(1), 121. [Link]
- Janga, K. Y., et al. (2018). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 19(7), 2749-2760. [Link]
- Kumar, S., & Vaish, B. (2013). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Trade Science Inc.[Link]
- Zhang, L., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of pharmaceutical and biomedical analysis, 174, 523-532. [Link]
- Yang, J., et al. (2022). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Pharmaceutics, 14(11), 2324. [Link]
- Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
- Meet the expert: The Importance of Photostability Testing. (2023). Sampled. [Link]
- Lukyanov, B. S., et al. (2019). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111943. [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]
- Zhang, G., et al. (2017). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 5(29), 15216-15223. [Link]
- Caddeo, C., et al. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 10(4), 219. [Link]
- Reed, R. A., & Li, Y. (2011). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. PDA Journal of Pharmaceutical Science and Technology, 65(1), 12-21. [Link]
- Bhalekar, M. R., et al. (2014). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 26(17), 5097-5102. [Link]
- Real, F. J., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
- Light-Sensitive Injectable Prescription Drugs—2022. (2022). Hospital Pharmacy, 57(5), 577-593. [Link]
- Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of pharmaceutical sciences, 97(7), 2797-2806. [Link]
- Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2022). Molecules, 27(19), 6296. [Link]
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). Atmospheric Environment, 296, 119575. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3 Important Photostability Testing Factors [sampled.com]
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- 15. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the scale-up synthesis of 1H-Imidazole-4,5-dicarboxylic acid (IDA). We will move beyond basic protocols to address the common, yet complex, issues that arise during process development and large-scale production, focusing on causality, troubleshooting, and optimization.
Introduction: The Scale-Up Challenge
This compound is a crucial building block in medicinal chemistry and materials science, notably in the synthesis of pharmaceuticals and as an organic linker for Metal-Organic Frameworks (MOFs).[1][2] While several synthetic routes are effective at the lab scale, transitioning to kilogram production introduces significant challenges related to reaction control, product isolation, purity, and safety. This guide is designed to navigate these complexities.
Section 1: Synthesis Route Selection for Scale-Up
Choosing the right synthetic pathway is the most critical decision for a successful scale-up. The ideal route should utilize cost-effective starting materials, involve manageable reaction conditions, and minimize hazardous waste. Below is a comparative analysis of common methods.
| Synthetic Route | Starting Materials | Typical Yield | Advantages for Scale-Up | Challenges & Disadvantages for Scale-Up | References |
| Oxidation of Benzimidazoles | 2-Substituted Benzimidazole, H₂O₂, H₂SO₄ | 60-80% | Economical starting materials, relatively high yields. | Highly exothermic reaction requiring strict temperature control; use of corrosive concentrated acids. | [3][4][5] |
| Nitric Acid Oxidation | Imidazole, Formaldehyde, Nitric Acid | ~77% | Very cheap starting materials (imidazole, formaldehyde). | Generates NOx gases; requires careful handling of concentrated nitric acid at high temperatures. | [6] |
| Classic Glyoxal Synthesis | Glyoxal, Formaldehyde, Ammonia | Low | Utilizes simple precursors. | Historically low and inconsistent yields, making it less economical for bulk production. | [7][8][9] |
| From Tartaric Acid Dinitrate | Tartaric Acid Dinitrate, Ammonia, Formaldehyde | Variable | Historical precedent. | Starting material is expensive and potentially explosive, making it unsuitable for large-scale operations. | [6][9][10] |
Recommendation for Scale-Up: The oxidation of 2-substituted benzimidazoles often represents the most balanced approach for preparative quantities, offering good yields from accessible starting materials.[5] However, the process requires robust engineering controls to manage the exotherm.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during the scale-up synthesis, particularly via the benzimidazole oxidation route.
dot
Caption: Troubleshooting workflow for low yield and purity.
Q1: My yield is significantly lower than expected after scaling up the benzimidazole oxidation. What are the likely causes?
A1: This is a classic scale-up issue. The primary culprits are poor temperature control and inefficient mixing.
-
Causality (Heat Transfer): The oxidation of benzimidazole is highly exothermic.[3] As you increase the reaction volume, the surface-area-to-volume ratio decreases dramatically. This means the reaction generates heat much faster than it can be dissipated through the vessel walls. If the internal temperature rises uncontrollably, it can lead to the degradation of the starting material and the desired product, forming intractable side products.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Do not rely on the jacket temperature. Use a probe to measure the actual temperature of the reaction mixture.
-
Control Reagent Addition: Add the oxidizing agent (e.g., hydrogen peroxide) dropwise or via a syringe pump at a rate that keeps the internal temperature within the optimal range (typically below 70°C).[3]
-
Improve Agitation: Ensure your reactor's stirring is powerful enough to maintain a homogenous mixture and prevent localized hot spots. Baffles within the reactor can significantly improve mixing efficiency.
-
In-Process Checks: Use HPLC or TLC to monitor the consumption of the starting material. If the reaction stalls, it may indicate that the oxidant has been consumed or the temperature is too low.
-
Q2: The final product is off-color (yellow or brown) and fails purity analysis by HPLC. How can I improve its purity?
A2: Off-color products typically indicate the presence of oxidized side-products or residual starting materials. The purification of IDA is challenging due to its very low solubility in most organic solvents and even in water.[11]
-
Causality (Solubility & Precipitation): IDA is an amphoteric molecule. It is soluble in strong acids and bases but sparingly soluble in water near its isoelectric point. This property is key to its purification. Impurities may co-precipitate if the pH is not carefully controlled during isolation.
-
Troubleshooting & Optimization:
-
Controlled Precipitation: After the reaction, the product is often dissolved in an alkaline solution (e.g., aqueous NaOH) to form the soluble sodium salt. Treat this solution with activated carbon to remove colored impurities, then filter. Carefully acidify the filtrate with an acid like HCl to a pH of approximately 0.6-1.0 to precipitate the pure IDA, leaving many impurities behind in the acidic solution.[11]
-
Thorough Washing: The precipitated solid must be washed extensively. Start with cold deionized water to remove inorganic salts. A subsequent wash with a 5% aqueous sodium sulfite solution can help remove residual oxidizing agents.[3] Finally, wash with a water-miscible solvent like methanol or ethanol to remove organic impurities and aid in drying.[9]
-
Recrystallization is Difficult: Due to its poor solubility, standard recrystallization is often impractical at scale. The dissolution/precipitation method described above is generally more effective.
-
Q3: The filtration of the precipitated product is extremely slow. How can I improve this process?
A3: Slow filtration is usually due to the formation of very fine, needle-like crystals or an amorphous solid.
-
Causality (Crystallization Kinetics): Rapidly crashing the product out of solution by adding acid too quickly leads to poor crystal habit. A slower, more controlled precipitation allows for the growth of larger, more easily filterable crystals.
-
Troubleshooting Steps:
-
Control Acid Addition: Add the acid slowly to the alkaline solution of your product with vigorous stirring.
-
"Digestion" Time: After reaching the target pH, continue to stir the slurry at a controlled temperature (e.g., 0-5°C) for several hours (a process known as "digestion" or "aging").[3] This allows smaller crystals to dissolve and redeposit onto larger ones (Ostwald ripening), improving the particle size distribution.
-
Optimize Temperature: Ensure the mixture is thoroughly chilled before filtration to minimize product loss to the filtrate.
-
Section 3: Key Process Parameters and Optimization (FAQs)
Q: What is the optimal molar ratio of hydrogen peroxide to 2-alkylbenzimidazole? A: Studies have shown that optimal results are often achieved with a molar ratio of approximately 11:1 of hydrogen peroxide to the 2-alkylbenzimidazole substrate.[5] Using a significant excess of the oxidant ensures complete conversion of the starting material.
Q: What is the role of concentrated sulfuric acid? Can it be replaced? A: The sulfuric acid acts as both a solvent and a catalyst. It protonates the benzimidazole, making it more susceptible to oxidative attack, and helps to control the reactivity of the hydrogen peroxide. While other strong acids could be used, sulfuric acid is often preferred for its effectiveness and cost. The concentration of the benzimidazole in sulfuric acid is also a key parameter, with 1 M being a commonly cited optimum.[5]
Q: How critical is the final pH during product isolation? A: It is extremely critical. The isoelectric point of IDA, where its solubility is lowest, is in the acidic range. Adjusting the pH too low or too high will result in the formation of soluble salts, drastically reducing the isolated yield. A final pH between 0.6 and 1.0 is often recommended for maximal precipitation.[11]
Section 4: Experimental Protocol: Scale-Up Synthesis via Benzimidazole Oxidation
This protocol is adapted from literature procedures and is intended for operators with experience in handling hazardous chemicals in a controlled laboratory or pilot plant environment.[3][5]
dot
Caption: Synthesis of IDA via oxidation of 2-propylbenzimidazole.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
2-Propylbenzimidazole
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% solution)
-
Sodium Hydroxide (50% solution)
-
Hydrochloric Acid (37%)
-
Activated Carbon
-
Sodium Sulfite
-
Deionized Water
-
Large Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a clean, dry reactor, add 800 mL of concentrated sulfuric acid. Cool the acid to 10°C using the reactor jacket.
-
Substrate Addition: Slowly add 50.0 g of 2-propylbenzimidazole to the stirred sulfuric acid, ensuring the temperature does not exceed 30°C.
-
Oxidation: Begin the slow, dropwise addition of 300 mL of 30% hydrogen peroxide. This reaction is highly exothermic. Control the addition rate to maintain the internal reaction temperature between 60-70°C. The total addition time may take 2-4 hours depending on the efficiency of cooling.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 65°C for an additional 3 hours to ensure full conversion. Monitor the reaction by TLC or HPLC.
-
Quenching & Work-up: Cool the reaction mixture to room temperature. In a separate vessel, prepare a large volume of ice water (approx. 2000 mL). Very slowly and carefully, pour the reaction mixture onto the ice water with vigorous stirring.
-
Basification & Decolorization: Cool the diluted mixture to 10°C. Slowly add 50% sodium hydroxide solution to adjust the pH to >12. The product should dissolve. Add 5 g of activated carbon and stir for 1 hour.
-
Filtration: Filter the mixture to remove the activated carbon. Wash the filter cake with a small amount of dilute NaOH solution.
-
Precipitation: Cool the filtrate to below 10°C. Slowly add concentrated HCl with vigorous stirring to adjust the pH to ~1.0. A thick white precipitate will form.
-
Digestion & Isolation: Stir the resulting slurry at 0-5°C for at least 3 hours. Collect the solid by filtration.
-
Washing: Wash the filter cake sequentially with:
-
1000 mL of cold deionized water.
-
200 mL of 5% aqueous sodium sulfite solution.
-
500 mL of cold deionized water.
-
200 mL of cold methanol.
-
-
Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight. The expected melting point is around 283-288°C with decomposition.[11]
Section 5: Purification Flowchart
dot
Caption: Step-by-step purification and isolation workflow.
Section 6: Safety Considerations for Scale-Up
-
Corrosive Materials: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive.[12][13] Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles/face shield. Work in a well-ventilated area, preferably a fume hood or walk-in hood for larger scales.
-
Strong Oxidizer: Hydrogen peroxide (30%) is a strong oxidizer. Do not mix it with organic solvents or other incompatible materials. The reaction with benzimidazole is highly exothermic and can run away if addition is not controlled. Ensure an adequate cooling system is in place and operational.
-
Pressure and Gas Evolution: The oxidation reaction can generate gas. Ensure the reactor is not sealed and is properly vented to prevent pressure buildup.
-
Product Handling: this compound is a skin and eye irritant.[12][13] Avoid creating dust during handling and wear appropriate PPE.
Section 7: Analytical Methods for Quality Control
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reverse-phase C18 column with a simple mobile phase (e.g., acetonitrile/water with an acid modifier like phosphoric or formic acid) is typically effective.[14][15] The method should be able to separate the main peak from starting materials and potential side-products.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in a suitable solvent (like DMSO-d₆) confirms the chemical structure of the final product.
-
Melting Point: A sharp melting point with decomposition in the expected range (283-288°C) is a good preliminary indicator of high purity.[11][15] A broad melting range suggests the presence of impurities.[15]
References
- Vertex AI Search Result 1. (No specific title available). This source discusses the general properties and applications of this compound, including its use as a ligand in MOFs.
- Google Patents. (US3715365A). Imidazole synthesis.
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. This source provides a specific HPLC method for analyzing the target compound.
- BenchChem. Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution. This guide discusses potential degradation pathways and stability monitoring using HPLC.
- ChemicalBook. 4,5-Imidazoledicarboxylic acid | 570-22-9. This entry provides a synthesis protocol involving the oxidation of 2-propylbenzimidazole with hydrogen peroxide in sulfuric acid.
- BenchChem. An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic acid and Its Biologically Active Analogs.
- MDPI. (2021).
- Google Patents. (US4550176A). Preparation of imidazole-4,5-dicarboxylic acid.
- ACS Omega. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33335–33345. [Link]
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 570-22-9. This supplier page lists physical properties, including the melting point.
- ResearchGate. (2012). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Organic Process Research & Development, 16(5), 982–1002.
- ChemBK. 4,5-Imidazoledicarboxylic acid.
- ChemicalBook. Imidazole synthesis. This page discusses various synthetic routes for the imidazole core.
- ECHEMI. Imidazole-4,5-dicarboxylic acid SDS, 570-22-9 Safety Data Sheets.
- Molecules. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(5), 1679. [Link]
- ResearchGate. (2014). New this compound/amide derivatives (1–8), imidazo[4,5-e][1][15]diazepine-4,8-dione derivatives (9–11)
- Taylor & Francis Online. (2006). AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER.
- Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 570-22-9.
- ResearchGate. (2013). Synthesis of substituted imidazole-4,5-dicarboxylic acids.
- PubMed Central (PMC). (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33335–33345. [Link]
- Organic Chemistry Portal. Imidazole synthesis.
- Sigma-Aldrich. Imidazole-4,5-dicarboxylic acid for synthesis.
- BenchChem. A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
- Organic Syntheses. Imidazole. Coll. Vol. 3, p.473 (1955); Vol. 21, p.65 (1941). [Link]
- Fisher Scientific. SAFETY DATA SHEET - 4,5-Imidazoledicarboxylic acid.
- LookChem. This compound - 570-22-9.
- Tokyo Chemical Industry Co., Ltd. (JP). This compound.
- BenchChem.
- Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Eco-Vector Journals Portal. (2022). Evaluation of the bioavailability of this compound derivatives using the calculated and experimental lipophilicity index of the molecule logP. Medical academic journal, 20(1), 55-60.
- ResearchGate. (2017).
- PubMed (NIH). (2006). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines.
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Technical Support Center: Managing Decarboxylation of 1H-Imidazole-4,5-dicarboxylic Acid
Welcome to the technical support center for the high-temperature decarboxylation of 1H-Imidazole-4,5-dicarboxylic acid (I45DA). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this thermal reaction. As a key intermediate in the synthesis of pharmaceuticals and functional materials, precise control over the decarboxylation of I45DA is paramount.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory, ensuring the integrity and success of your experimental outcomes.
Core Principles: The "Why" Behind the Heat
Understanding the decarboxylation of this compound begins with its structure. The molecule possesses two carboxylic acid groups attached to an electron-rich imidazole ring.[4][5] The removal of one or both of these groups as carbon dioxide (CO₂) requires significant thermal energy to break the stable carbon-carbon single bond. The reaction typically proceeds sequentially, first yielding 1H-imidazole-4-carboxylic acid and then, with continued heating, potentially leading to the fully decarboxylated imidazole.
The melting point of I45DA is approximately 288-292°C, at which point it also begins to decompose.[6][7] This narrow window between melting and decomposition is the central challenge of this process. The reaction is often performed neat (without solvent) to achieve the necessary high temperatures, but this can lead to issues with heat transfer, charring, and product recovery.
Caption: Sequential decarboxylation pathway of I45DA.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the decarboxylation process in a question-and-answer format.
Question 1: My reaction is producing a low yield of the desired monodecarboxylated product (1H-imidazole-4-carboxylic acid). What's going wrong?
-
Possible Causes:
-
Incomplete Reaction: The temperature may be too low or the reaction time too short to achieve efficient conversion.
-
Over-reaction (Didecarboxylation): The temperature may be too high or the reaction held for too long, causing the desired mono-acid to convert into imidazole.
-
Thermal Decomposition: Excessive heat can cause the imidazole ring itself to degrade, leading to charring and loss of desired product.[8][9]
-
Sublimation of Starting Material: At high temperatures and under vacuum (if used), the starting diacid may sublime, reducing the amount of material available for reaction.
-
-
Recommended Actions:
-
Temperature Optimization: Carefully control the reaction temperature. Start with a temperature just above the melting point (~290°C) and monitor the reaction closely. A controlled ramp-up in temperature may be beneficial.
-
Time Course Study: Run small-scale reactions and sample at different time points (e.g., every 15-30 minutes). Analyze the samples using HPLC or NMR to determine the optimal reaction time for maximizing the mono-decarboxylated product.[10][11]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative decomposition, which is a major cause of charring and yield loss at high temperatures.
-
Use of a High-Boiling Point Solvent: While often run neat, a high-boiling point, inert solvent (e.g., Dowtherm A, mineral oil) can improve heat transfer and maintain a more consistent temperature, reducing localized overheating and charring.
-
-
Preventative Measures:
-
Always perform a small-scale test reaction to establish the optimal temperature and time for your specific setup before committing to a large-scale synthesis.
-
Ensure your temperature monitoring equipment (thermocouple) is calibrated and placed to accurately reflect the internal reaction temperature.
-
Question 2: I'm observing significant charring and the formation of an insoluble black tar. How can I prevent this?
-
Possible Causes:
-
Oxidative Degradation: The presence of oxygen at high temperatures is a primary cause of decomposition and polymerization, leading to tar formation.
-
Localized Overheating: Poor heat distribution in a neat reaction can create "hot spots" where the material rapidly decomposes.
-
Impurities in Starting Material: Impurities, particularly residual metals or oxidation catalysts from the synthesis of I45DA, can catalyze decomposition pathways.[1][3]
-
-
Recommended Actions:
-
Strict Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas before heating and maintain a positive pressure throughout the reaction.
-
Mechanical Stirring: For neat reactions, efficient mechanical stirring is critical to ensure uniform heat distribution and prevent material from charring on the hot surfaces of the flask.
-
Sand Bath or Metal Heating Block: Use a sand bath or a precisely controlled heating mantle/block for more uniform heating compared to a direct flame or air gun.
-
Purify Starting Material: Ensure the this compound is of high purity. Recrystallization may be necessary to remove catalytic impurities.
-
Caption: A general workflow for troubleshooting decarboxylation issues.
Question 3: How can I improve the selectivity for the monodecarboxylated product over the didecarboxylated product?
-
Possible Causes:
-
The energy barrier for the second decarboxylation is being overcome due to excessive thermal energy. The rate of the second decarboxylation becomes significant at the temperature used.
-
-
Recommended Actions:
-
Precise Temperature Control: This is the most critical factor. Find the lowest possible temperature at which the first decarboxylation proceeds at a reasonable rate. This will inherently disfavor the higher-energy second decarboxylation.
-
Monitor and Quench: Actively monitor the reaction progress using an appropriate analytical technique (e.g., taking aliquots for HPLC analysis). Once the maximum concentration of the mono-acid is reached, immediately cool the reaction to quench it.
-
Consider Catalysis (Exploratory): While not widely documented for this specific transformation, literature on decarboxylation suggests that certain metal catalysts (e.g., copper-based) can lower the activation energy.[12][13] Investigating catalytic options could allow the reaction to proceed at a lower temperature, thus greatly enhancing selectivity. This is an advanced, exploratory approach.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical mechanism for this decarboxylation? A1: The precise mechanism for the thermal decarboxylation of I45DA is not definitively established in the provided literature but can be inferred from general principles. It likely proceeds through a zwitterionic intermediate. The imidazole ring can stabilize the negative charge that develops on the ring carbon as the C-C bond breaks and CO₂ departs. The proton from the departing carboxyl group is transferred, possibly to one of the imidazole nitrogens or the other carboxyl group, facilitating the process.
Q2: What are the key safety precautions for this reaction? A2: High-temperature reactions require strict safety protocols.
-
Pressure Build-up: The reaction evolves CO₂ gas. Ensure the apparatus is not a closed system and is properly vented to prevent pressure build-up.
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and appropriate gloves. A face shield is highly recommended when working with high-temperature reactions.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood to handle any potential volatile decomposition products.
-
Thermal Burns: Use appropriate clamps and insulated gloves when handling the hot apparatus.
Q3: How can I effectively monitor the reaction's progress? A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique.[10] A small aliquot of the reaction mixture can be carefully removed, cooled, dissolved in a suitable solvent (like a methanol/water mixture), and injected. This allows for the quantification of the starting diacid, the mono-acid product, and the imidazole byproduct. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially requiring derivatization of the carboxylic acids.[11][14]
Q4: Can this reaction be performed under vacuum? A4: Performing the reaction under vacuum can help remove the CO₂ byproduct, potentially driving the reaction forward. However, it also increases the risk of the starting material subliming before it has a chance to react, which can lead to lower yields and contamination of your vacuum system. If a vacuum is used, it should be applied cautiously with careful temperature control.
Experimental Protocols & Data
Protocol 1: Controlled Thermal Decarboxylation (Neat)
-
Apparatus Setup: Place 1.0 g of high-purity this compound into a 3-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser (or a short path distillation head to monitor for sublimation).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes. Maintain a gentle positive flow of nitrogen throughout the reaction.
-
Heating: Immerse the flask in a pre-heated sand bath or heating block set to 290-295°C.
-
Reaction: Begin stirring once the solid melts to form a slurry. Maintain the temperature and stirring. The evolution of CO₂ (bubbling) should be visible.
-
Monitoring (Optional): Every 30 minutes, briefly remove the nitrogen inlet and use a long glass pipette to quickly remove a small sample for HPLC analysis.
-
Completion & Cooldown: Once monitoring indicates the optimal conversion to the mono-acid (or after a pre-determined time, e.g., 2 hours), remove the heat source and allow the flask to cool to room temperature under nitrogen.
-
Workup: The resulting solid can be dissolved in a suitable solvent for purification, typically by recrystallization, to separate the desired mono-acid from unreacted starting material and the di-decarboxylated byproduct.
Protocol 2: Reaction Monitoring by HPLC
-
Sample Preparation: Take the cooled aliquot from the reaction, weigh it, and dissolve it in a known volume of a suitable solvent (e.g., 1:1 Methanol:Water) to create a stock solution of known concentration.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detector at a wavelength suitable for the imidazole ring (e.g., 214 nm or 254 nm).
-
-
Analysis: Inject the prepared sample. Identify and quantify the peaks corresponding to the starting material, mono-acid, and imidazole by comparing retention times and integrating peak areas against previously run standards.
Table 1: Key Reaction Parameters & Observations
| Parameter | Typical Range / Value | Rationale & Potential Issues |
| Temperature | 290 - 310 °C | Below this range, the reaction is slow. Above this range, didecarboxylation and charring increase significantly. |
| Reaction Time | 1 - 4 hours | Highly dependent on temperature and scale. Requires optimization via monitoring. |
| Atmosphere | Inert (N₂ or Ar) | Critical. Prevents oxidative decomposition and tar formation. |
| Agitation | Mechanical Stirring | Essential for neat reactions to ensure uniform heat transfer and prevent localized overheating. |
| Pressure | Atmospheric (vented) | Prevents dangerous pressure build-up from CO₂ evolution. Vacuum is risky due to sublimation. |
References
- ChemicalBook. (n.d.). 1H-Imidazole-4-carboxylic acid synthesis. Retrieved from https://www.chemicalbook.com/synthesis/1072-84-0.html
- Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Retrieved from https://patents.google.
- ChemicalBook. (n.d.). 1-Methyl-1H-imidazole-4-carboxylic acid synthesis. Retrieved from https://www.chemicalbook.com/synthesis/41716-18-1.html
- Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/imidazoles.shtm
- Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid. Retrieved from https://patents.google.
- Antenucci, A., et al. (2022). Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. Molecules, 27(24), 8849.
- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid. Retrieved from https://patents.google.
- Rajalakshmi, R., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Scientific Reports, 13(1), 19999.
- ResearchGate. (n.d.). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from https://www.researchgate.net/publication/358688463_Experimental_Study_of_the_Thermal_Decomposition_Properties_of_Binary_Imidazole_Ionic_Liquid_Mixtures
- ECHEMI. (n.d.). Imidazole-4,5-dicarboxylic acid SDS, 570-22-9 Safety Data Sheets. Retrieved from https://www.echemi.com/sds/imidazole-4,5-dicarboxylic-acid-cas-570-22-9.html
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound. Retrieved from https://www.tcichemicals.com/IN/en/p/I0012
- ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Retrieved from https://www.researchgate.
- Quinoline. (n.d.). This compound Supplier China. Retrieved from https://www.alchemist-chem.com/products/1h-imidazole-4-5-dicarboxylic-acid.html
- ChemicalBook. (n.d.). 4,5-Imidazoledicarboxylic acid. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710492.htm
- Kobe University Repository. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Cluster. Retrieved from https://www.research.kobe-u.ac.
- ResearchGate. (n.d.). Thermal decarboxylation of imidazolinium carboxylates. Retrieved from https://www.researchgate.
- ResearchGate. (n.d.). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from https://www.researchgate.
- PubChem. (n.d.). This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/68442
- Baures, P. W., et al. (2009). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Molecules, 14(6), 2091–2104.
- Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Retrieved from https://www.benchchem.com/blog/analytical-techniques-for-the-determination-of-imidazole-compounds-a-detailed-guide-for-researchers/
- PubMed. (n.d.). Inhibition of histidine decarboxylase by imidazole derivatives. Retrieved from https://pubmed.ncbi.nlm.nih.gov/7199180/
- PubMed. (n.d.). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from https://pubmed.ncbi.nlm.nih.gov/35205138/
- He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- Propellants, Explosives, Pyrotechnics. (2019).
- MDPI. (n.d.). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from https://www.mdpi.com/2297-8739/8/4/50
- MDPI. (n.d.). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from https://www.mdpi.com/1420-3049/27/4/1357
- Master Organic Chemistry. (2022). Decarboxylation. Retrieved from https://www.masterorganicchemistry.
- Stenutz. (n.d.). This compound. Retrieved from https://www.stenutz.eu/chem/solv22i-en.php?name=1H-imidazole-4%2C5-dicarboxylic+acid
- Walsh Medical Media. (n.d.). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from https://www.walshmedicalmedia.
- Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from https://www.organic-chemistry.
- ResearchGate. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from https://www.researchgate.net/publication/382028682_An_Improved_and_Updated_Method_for_the_Determination_of_Imidazole_Compounds_in_Geological_Samples
- PubMed. (n.d.). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Retrieved from https://pubmed.ncbi.nlm.nih.gov/35001757/
- Semantic Scholar. (n.d.). Imidazole Catalysis. II. The Reaction of Substituted Imidazoles with Phenyl Acetates in Aqueous Solution. Retrieved from https://www.semanticscholar.org/paper/Imidazole-Catalysis.-II.-The-Reaction-of-Substituted-Bruice-Schmir/12716187766324d5b2c938c538a7c2e008323635
- Hossain, A., et al. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33367–33378.
Sources
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Technical Support Center: Hydrolysis of Ester Derivatives of 1H-Imidazole-4,5-dicarboxylic Acid
Welcome to the technical support center for the hydrolysis of ester derivatives of 1H-imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to this important chemical transformation. The unique structure of this compound, with its ionizable carboxylic acid groups and the imidazole ring, presents specific challenges and considerations during ester hydrolysis.
Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of ester derivatives of this compound.
Issue 1: Incomplete or Slow Hydrolysis Reaction
Question: My hydrolysis reaction is not going to completion, or is proceeding very slowly, even after extended reaction times. What are the potential causes and how can I resolve this?
Answer:
Incomplete or sluggish hydrolysis of these specific esters can stem from several factors related to the inherent properties of the imidazole-dicarboxylate core and general principles of ester hydrolysis.
Potential Causes and Solutions:
-
Inadequate Hydroxide Concentration (for base-catalyzed hydrolysis): The hydrolysis rate is dependent on the concentration of the nucleophile (hydroxide ion).
-
Solution: Increase the concentration of the base (e.g., from 1M to 2M NaOH or LiOH). Ensure at least two equivalents of base are used to saponify both ester groups, with an additional equivalent to deprotonate the imidazole ring's N-H proton, plus an excess to drive the reaction. Some literature suggests that for stubborn esters, using a larger excess of base can be beneficial.[1]
-
-
Steric Hindrance: Bulky alkyl groups on the ester or substituents on the imidazole ring can impede the approach of the nucleophile to the carbonyl carbon.[2][3]
-
Poor Solubility of the Starting Material: The ester derivative may have limited solubility in the aqueous base, leading to a slow heterogeneous reaction.
-
Solution: Employ a co-solvent system. A mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or ethanol can significantly improve solubility.[1] A 1:1 mixture of THF/water is a common starting point. Be cautious when using alcoholic co-solvents like methanol or ethanol, as transesterification can be a competing side reaction, although under strong hydrolytic conditions, the equilibrium should still favor the carboxylate salt.[1]
-
-
Reversibility of the Reaction (for acid-catalyzed hydrolysis): Acid-catalyzed hydrolysis is a reversible process.[4][5]
Issue 2: Formation of Side Products
Question: I am observing unexpected spots on my TLC or peaks in my HPLC/LC-MS analysis. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. Understanding the potential degradation pathways of the imidazole core and competing reactions is key to mitigating this issue.
Potential Side Products and Prevention Strategies:
-
Decarboxylation: Imidazole-4,5-dicarboxylic acid can be susceptible to decarboxylation at high temperatures, especially under acidic conditions, to yield imidazole.[7]
-
Prevention: Avoid excessively high temperatures during the reaction and work-up. If possible, conduct the hydrolysis at the lowest effective temperature.
-
-
Transesterification: If using an alcohol as a co-solvent (e.g., methanol, ethanol) in base-catalyzed hydrolysis, transesterification can occur, leading to a mixture of ester products.[1]
-
Prevention: Opt for an aprotic co-solvent like THF. If an alcohol must be used for solubility reasons, use a large excess of aqueous base and a higher temperature to favor hydrolysis over transesterification.
-
-
Ring Opening/Degradation: While the imidazole ring is generally stable, harsh conditions (very high temperatures or extreme pH for prolonged periods) could potentially lead to degradation.
-
Prevention: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times. The stability of similar imidazole dicarboxylic acids has been noted in a pH range of 3 to 10.[8]
-
Issue 3: Difficulty in Product Isolation and Purification
Question: After acidification of the reaction mixture, I am getting a very fine precipitate that is difficult to filter, or my product is not precipitating at all. How can I effectively isolate the this compound?
Answer:
Isolating the final diacid product can be challenging due to its amphoteric nature and potential for high water solubility.
Isolation and Purification Strategies:
-
Controlled Acidification: The precipitation of this compound is highly pH-dependent.
-
Procedure: After the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise with vigorous stirring to protonate the carboxylate groups.[7] Monitor the pH with a pH meter or pH paper. The isoelectric point, where the molecule has a net neutral charge and minimum solubility, is the optimal pH for precipitation. For imidazole-4,5-dicarboxylic acid, this is typically in the acidic range.
-
-
Improving Precipitation:
-
Salting Out: If the product is still too soluble, try adding a saturated solution of sodium chloride (brine) to decrease its solubility in the aqueous phase.[2]
-
Solvent Addition: Adding a water-miscible organic solvent in which the product is insoluble, such as ethanol or acetone, can induce precipitation.[7]
-
-
Alternative to Filtration: If a very fine precipitate forms that clogs filter paper, consider isolating the product by centrifugation followed by decantation of the supernatant.
-
Purification: The crude product can be purified by recrystallization from hot water or a suitable solvent mixture.
Frequently Asked Questions (FAQs)
Q1: Should I use acid-catalyzed or base-catalyzed hydrolysis for my ester derivative of this compound?
A1: For preparative purposes, base-catalyzed hydrolysis (saponification) is almost always the preferred method.[4] The reaction is irreversible because the resulting carboxylate salt is deprotonated by the excess base and is unreactive towards the alcohol by-product.[6] Acid-catalyzed hydrolysis is an equilibrium process, which can lead to incomplete conversion unless a large excess of water is used.[4][5]
Q2: What is the role of the imidazole ring during the hydrolysis of its own ester derivatives?
A2: The imidazole ring in the substrate molecule can have an intramolecular catalytic effect. The lone pair of electrons on one of the nitrogen atoms can act as an intramolecular general base, activating a water molecule for nucleophilic attack on the nearby ester carbonyl group.[9][10] This can influence the rate of hydrolysis compared to esters without this functionality.
Q3: Which base is better for saponification: NaOH, KOH, or LiOH?
A3: For most applications, NaOH and KOH are effective and economical choices. Lithium hydroxide (LiOH) is also commonly used and is sometimes preferred for hydrolyzing sterically hindered esters or when milder conditions are required, as it has good solubility in THF/water mixtures.[1] The choice of cation generally does not have a dramatic effect on the reaction outcome for this type of hydrolysis, so the selection can be based on solubility, cost, and downstream processing considerations.
Q4: How can I monitor the progress of my hydrolysis reaction?
A4: The most common techniques for monitoring the reaction are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting ester (which is less polar) and the appearance of the dicarboxylic acid product (which is highly polar and will likely have a much lower Rf value).[2]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A stability-indicating method can be developed to separate the starting material, product, and any potential side products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the alkyl group of the ester (e.g., the quartet and triplet of an ethyl ester) and the appearance of new signals for the product.[11]
Q5: What is a typical starting point for reaction conditions for the hydrolysis of a diethyl ester of this compound?
A5: A robust starting point would be:
-
Reactants: 1 equivalent of the diethyl ester.
-
Base: 3-4 equivalents of NaOH or LiOH.
-
Solvent: A 1:1 mixture of THF and water.
-
Temperature: Start at room temperature and monitor the reaction. If it is slow, gently heat to 50-60 °C or reflux.
-
Reaction Time: This can range from a few hours to overnight, depending on the specific substrate and conditions. Monitor by TLC or HPLC.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Diethyl 1H-imidazole-4,5-dicarboxylate
-
Dissolution: Dissolve the diethyl 1H-imidazole-4,5-dicarboxylate (1 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (3-4 eq., e.g., 2M NaOH).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up (Cooling): Once the reaction is complete, cool the mixture in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold water, followed by a small amount of a cold organic solvent like ethanol or ether to aid in drying.[7]
-
Drying: Dry the purified this compound under vacuum.
Visualizations
Logical Workflow for Troubleshooting Incomplete Hydrolysis
Caption: Troubleshooting decision tree for diagnosing causes of incomplete hydrolysis.
Reaction Pathway: Base-Catalyzed Hydrolysis (Saponification)
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis of phosphinic esters: general-base catalysis by imidazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for 1H-Imidazole-4,5-dicarboxylic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Imidazole-4,5-dicarboxylic acid (H3IDC). This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of solvent choice in your experiments. The right solvent is not merely a medium but an active participant that can dictate reaction success, yield, and product purity. This document is structured to help you navigate these complexities with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential solvent-related causes and a step-by-step guide to resolution.
Issue 1: My this compound is not dissolving or is precipitating out of solution.
Potential Cause 1: Poor Solvent Choice this compound is a polar, amphoteric molecule with multiple hydrogen bond donors and acceptors.[1][2] Its solubility is highly dependent on the solvent's ability to interact with both the carboxylic acid groups and the imidazole ring. It is moderately soluble in water and other polar solvents but has low solubility in nonpolar solvents like chloroform.[2][3][4]
Troubleshooting Steps:
-
Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often effective choices, particularly for organic reactions.[4]
-
Consider a Co-Solvent System: If a single solvent is ineffective, a mixed-solvent system can improve solubility. For instance, adding a small amount of DMF or methanol to a less-polar solvent might be sufficient.
-
Gentle Heating: For many solvents, solubility increases with temperature.[3] Apply gentle heat and stir the mixture. Be cautious, as excessive heat can lead to decarboxylation.[3]
Potential Cause 2: Incorrect pH in Aqueous Solutions In aqueous media, the pH is the most critical factor controlling solubility. H3IDC has multiple ionizable protons on the carboxylic acid groups and the imidazole ring.[1][2] At its isoelectric point, the molecule will have minimal solubility. Adjusting the pH away from this point dramatically increases solubility by forming the more soluble carboxylate or imidazolium salts. The compound is stable in a pH range of approximately 3 to 10.[4][5][6]
Troubleshooting Steps:
-
Measure the Solution pH: Use a calibrated pH meter to check the current pH of your solution.
-
Adjust the pH:
-
To dissolve H3IDC by forming the carboxylate salt, slowly add a dilute base (e.g., 1M NaOH) to raise the pH. The fully deprotonated IDC3- anion is highly soluble.[1]
-
To dissolve it by protonating the imidazole ring, add a dilute acid. However, forming the carboxylate salt is a more common strategy.
-
-
Monitor for Precipitation: If your reaction involves other components, such as metal ions, be aware that changing the pH can cause the precipitation of metal hydroxides or insoluble coordination complexes.[4]
Issue 2: I am experiencing low yields in my esterification reaction.
Potential Cause 1: Inappropriate Solvent Polarity and Type Esterification reactions, especially those involving acid catalysis, are sensitive to the solvent environment. The solvent influences the stability of charged intermediates and the activity of the catalyst.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF are highly effective for esterification reactions.[7] They are polar enough to dissolve the starting materials but do not contain acidic protons that can interfere with the reaction or form strong hydrogen bonds with the carboxylic acid, which would reduce its reactivity.
-
Ensure Anhydrous Conditions: Water is a byproduct of esterification and its presence can shift the equilibrium back towards the starting materials, reducing the yield. Use anhydrous solvents and consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.
-
Evaluate Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Polar aprotic solvents like DMF often have high boiling points, allowing for higher reaction temperatures which can improve yields.[7]
Potential Cause 2: Side Reactions Promoted by the Solvent or Conditions Under heating, H3IDC can undergo decarboxylation, removing one or both carboxyl groups to form other imidazole-containing compounds.[3] This is a common cause of yield loss if the reaction temperature is too high.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Determine if a lower temperature, perhaps with a longer reaction time, can achieve the desired conversion without promoting decarboxylation.
-
Analyze the Crude Product: Use techniques like NMR or LC-MS to check for the presence of decarboxylated byproducts.[8][9] This will confirm if this side reaction is the source of the low yield.
-
Choose the Right Catalyst: For some esterifications, using a coupling agent (like DCC) or converting the carboxylic acid to a more reactive acyl chloride can allow the reaction to proceed under milder conditions, avoiding high temperatures.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting logic for addressing low product yield.
Issue 3: My Metal-Organic Framework (MOF) synthesis is failing or producing an amorphous powder instead of crystals.
Potential Cause: Incorrect Solvent System for Crystal Growth MOF synthesis is a self-assembly process where the solvent plays a crucial role in dissolving the precursors (H3IDC and metal salt), mediating their interaction, and influencing the final crystal structure.[1] The use of hydro(solvo)thermal methods is common.[10][11]
Troubleshooting Steps:
-
Re-evaluate the Primary Solvent: DMF is a very common solvent for MOF synthesis because it can dissolve the organic linker and many metal salts, and it can also act as a weak base or decompose at high temperatures to generate amines that help deprotonate the linker.[12] Water is also frequently used, either alone or in a mixture.[10]
-
Introduce a Co-Solvent/Modulator: The solvent system can dictate which crystal phase is formed. Subtle changes, like using a DMF/water or DMF/ethanol mixture, can drastically alter the outcome. Sometimes, small amounts of acids (like nitric acid) or bases are added to control the deprotonation of the H3IDC linker, which is essential for coordination.[1]
-
Control the Reaction Rate: Amorphous powders often result from precipitation that is too rapid. A solvent system that slightly slows down the formation of the framework can promote the growth of larger, more ordered crystals. This can be achieved by using a solvent in which the precursors are only sparingly soluble at room temperature but dissolve at the reaction temperature.
-
Check for Solvent Coordination: Some solvents, like water or DMF, can coordinate directly to the metal centers.[12] This can be beneficial, but in some cases, it may block sites needed for framework formation. The choice of solvent can directly influence the final structure and properties of the MOF.[13]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: For general laboratory use, polar aprotic solvents are excellent starting points.
-
N,N-Dimethylformamide (DMF): Often the solvent of choice for reactions due to its high dielectric constant, aprotic nature, and high boiling point. It effectively dissolves H3IDC and many reaction partners.[7][12]
-
Dimethyl sulfoxide (DMSO): Another powerful polar aprotic solvent, particularly useful for preparing stock solutions for biological assays. Be aware that it can be difficult to remove under vacuum.[14]
-
Water (with pH adjustment): Water is a green and inexpensive solvent, but the solubility of H3IDC is highly pH-dependent. It is very soluble at pH > 7 (due to deprotonation of carboxylic acids) and is the solvent of choice for many hydro(solvo)thermal MOF syntheses.[1][2][3]
| Solvent | Type | Typical Use Case | Solubility of H3IDC |
| Water | Polar Protic | MOF synthesis, aqueous reactions | Moderately soluble; highly pH-dependent[2][3] |
| Methanol/Ethanol | Polar Protic | Esterification, co-solvent | Sparingly to moderately soluble |
| DMF | Polar Aprotic | Organic synthesis, MOF synthesis | Soluble[4][12] |
| DMSO | Polar Aprotic | Stock solutions, some syntheses | Soluble[14] |
| Acetone | Polar Aprotic | Washing/purification | Low solubility |
| Chloroform | Nonpolar | Not recommended | Low to insoluble[4] |
Q2: How does the choice between a protic and aprotic solvent affect reactions?
A2: The presence or absence of an acidic proton (e.g., an O-H or N-H bond) is the defining difference and has significant chemical consequences.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can form strong hydrogen bonds with H3IDC through its carboxyl and imidazole groups. This can be excellent for dissolving the compound but may hinder reactivity in some cases by stabilizing the ground state too much. In nucleophilic substitution reactions, they can solvate both cations and anions effectively.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents lack acidic protons. They are excellent at solvating cations but are less effective at solvating anions, leaving them "naked" and more nucleophilic. This is why they often accelerate reaction rates for SN2-type reactions, including many esterification and alkylation pathways.
Solvent-Solute Interactions with H3IDC
Caption: Interaction modes of protic vs. aprotic solvents with H3IDC.
Q3: For MOF synthesis, how do I choose a starting solvent system?
A3: The choice depends on the metal ion and the desired framework structure.
-
Consult the Literature: The most effective strategy is to search for publications that use H3IDC or similar imidazole-dicarboxylate linkers with your metal of interest. MOF synthesis is highly empirical, and building on previous work is key.
-
Start with DMF and/or Water: A majority of syntheses involving H3IDC use either pure DMF, pure water, or a mixture of the two under solvothermal conditions.[10][12]
-
Consider the Metal Salt Solubility: Ensure that your chosen metal salt (e.g., nitrate, chloride, acetate) is soluble in the solvent system you plan to use.
-
Use the Diagram Below: This logical flow can guide your initial experimental design.
Solvent Selection Logic for MOF Synthesis
Caption: A decision-making workflow for selecting a starting solvent in MOF synthesis.
Experimental Protocols
Protocol 1: General Procedure for Esterification of H3IDC
This protocol describes a typical acid-catalyzed esterification to form a diester.
Materials:
-
This compound (H3IDC)
-
Anhydrous alcohol (e.g., Methanol or Ethanol, >20 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acid catalyst (e.g., concentrated Sulfuric Acid or Thionyl Chloride)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend H3IDC (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of H3IDC).
-
Add Alcohol: Add the anhydrous alcohol (>20 eq) to the suspension.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add the acid catalyst (e.g., H2SO4, 0.1-0.2 eq). Caution: This can be exothermic.
-
Reaction: Heat the mixture to reflux (temperature will depend on the alcohol used) and stir. Monitor the reaction progress by TLC or LC-MS. Reactions may take several hours to overnight.[15]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous mixture three times with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude ester by column chromatography or recrystallization.
References
- Quinoline. (n.d.). This compound Supplier China.
- ACS Publications. (2010). Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. Inorganic Chemistry.
- ACS Publications. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters.
- RSC Publishing. (n.d.). 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions. CrystEngComm.
- Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- BenchChem. (2025). Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives.
- ResearchGate. (2025). Rapid synthesis of a novel cadmium imidazole-4,5-dicarboxylate metal–organic framework under microwave-assisted solvothermal condition.
- ResearchGate. (2025). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- NIH. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. PMC.
- BenchChem. (2025). Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution.
- ACS Publications. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega.
- BenchChem. (n.d.). A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
- MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid).
- ResearchGate. (2025). Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission.
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Supplier China | Properties, Uses, Safety, MSDS & Price [quinoline-thiophene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Monitoring the Progress of 1H-Imidazole-4,5-dicarboxylic Acid Synthesis by HPLC
Welcome to the technical support center for monitoring the synthesis of 1H-Imidazole-4,5-dicarboxylic acid using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical analytical process. Here, we will address common challenges and provide robust, self-validating protocols to ensure the accuracy and reproducibility of your results.
This compound is a vital building block in the synthesis of various pharmaceutical compounds, including semi-synthetic penicillins and cephalosporins.[1][2] Accurate monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. HPLC is the gold standard for this purpose, offering high resolution and quantitative accuracy.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when developing and running an HPLC method for monitoring the synthesis of this compound.
Q1: What is the best type of HPLC column to use for this analysis?
A1: Due to the polar nature of this compound, a reverse-phase (RP) HPLC method is generally most effective.[4][5] Specifically, a C18 column is a common starting point. However, because highly aqueous mobile phases are often required to retain such polar analytes, there is a risk of "phase collapse" or "dewetting" with traditional C18 columns.[6][7]
Therefore, it is highly recommended to use a C18 column with polar endcapping or embedded polar groups.[8][9] These modifications improve the column's wettability and prevent the loss of retention and peak shape degradation that can occur with 100% aqueous mobile phases.[6] An alternative is to use a column specifically designed for aqueous normal-phase (ANP) chromatography.[8][9]
Q2: How should I prepare the mobile phase for optimal separation?
A2: A typical mobile phase for this analysis consists of an aqueous component (Mobile Phase A) and an organic modifier (Mobile Phase B), usually acetonitrile.[4][5] To ensure good peak shape for the acidic analytes, the aqueous phase should be acidified.
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade water. Phosphoric acid provides a lower pH and can lead to sharper peaks, but it is not volatile and therefore incompatible with mass spectrometry (MS) detectors.[4][5] If MS detection is required, formic acid is the preferred choice.[4][10]
-
Mobile Phase B: Acetonitrile.
It is crucial to use only HPLC-grade solvents and additives to avoid baseline noise and ghost peaks. The buffer concentration should ideally be between 5 mM and 100 mM.
Q3: What are the recommended detection parameters?
A3: this compound has a UV chromophore. A UV-Vis detector set at a low wavelength, typically around 210 nm , provides good sensitivity for this compound and its potential impurities.[10][11] A secondary wavelength, such as 254 nm , can also be monitored to help identify impurities with different spectral properties.[10]
Q4: How should I prepare my reaction samples for injection?
A4: Proper sample preparation is critical for accurate results and to protect your HPLC column.[12]
-
Quench the Reaction: If necessary, stop the reaction by cooling or adding a quenching agent.
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent that is compatible with the mobile phase. A good starting point is to dissolve the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Using a solvent stronger than the mobile phase can lead to peak distortion.[8]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[13][14]
Q5: How do I interpret the chromatogram to monitor reaction progress?
A5: The chromatogram will show peaks corresponding to the starting materials, intermediates, the desired product (this compound), and any byproducts.
-
Identify Peaks: Initially, inject standards of your starting materials and, if available, the final product to determine their retention times.
-
Monitor Consumption and Formation: As the reaction progresses, you should observe a decrease in the peak area of the starting materials and an increase in the peak area of the product.
-
Purity Assessment: The purity of the product can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC analysis of this compound synthesis.
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | - Secondary Interactions: The acidic carboxyl groups can interact with active silanol groups on the silica support of the column. - Column Overload: Injecting too concentrated a sample. - Inappropriate Mobile Phase pH: The pH of the mobile phase is too close to the pKa of the analyte. | - Use a well-endcapped column or a column with a base-deactivated stationary phase. - Lower the pH of the mobile phase (e.g., using 0.1% phosphoric acid) to suppress the ionization of the carboxylic acids. - Reduce the injection volume or dilute the sample further.[15] |
| Poor Resolution | - Inadequate Separation Method: The mobile phase composition or gradient is not optimized. - Column Degradation: The column has lost its efficiency. | - Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Replace the column.[16] |
| Ghost Peaks | - Contaminated Mobile Phase: Impurities in the solvents or additives. - Carryover from Previous Injections: The injector or column is not being adequately washed between runs. | - Use fresh, HPLC-grade solvents and additives. - Implement a needle wash step in your autosampler method. - Flush the column with a strong solvent (e.g., 100% acetonitrile) between analyses.[15] |
| Baseline Drift | - Column Not Equilibrated: Insufficient time for the column to stabilize with the initial mobile phase conditions.[15] - Mobile Phase Composition Changing: Inconsistent mixing of the mobile phases or evaporation of a volatile component. - Contaminated Detector Cell: Buildup of material in the flow cell. | - Increase the column equilibration time before the first injection.[15] - Ensure the mobile phase is well-mixed and degassed. Keep solvent bottles capped.[15] - Flush the detector flow cell with a strong, appropriate solvent.[15] |
| Shifting Retention Times | - Inconsistent Mobile Phase Preparation: Small variations in pH or composition.[17] - Fluctuating Column Temperature: Lack of proper temperature control.[15] - Pump Issues: Inaccurate or fluctuating flow rate. | - Prepare mobile phases carefully and consistently.[17] - Use a column oven to maintain a constant temperature.[15] - Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocol: HPLC Monitoring
This protocol provides a robust starting point for developing a validated HPLC method.
1. Materials and Reagents:
-
This compound reference standard
-
Starting materials for the synthesis
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid (85%) or Formic acid (≥98%)
-
Methanol (for sample dissolution if necessary)
-
0.22 µm or 0.45 µm syringe filters
2. Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 with polar endcapping or embedded polar groups (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm.[3][4] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (or 0.1% Formic Acid for MS compatibility).[4][10] |
| Mobile Phase B | Acetonitrile.[4] |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 30 °C.[3] |
| UV Detection | 210 nm.[10][11] |
| Injection Volume | 10 µL.[3] |
3. Sample Preparation Workflow:
Caption: Sample preparation workflow for HPLC analysis.
4. Data Analysis and Interpretation:
-
System Suitability: Before analyzing samples, inject a standard solution of this compound to verify system performance (e.g., retention time, peak shape, and detector response).
-
Peak Identification: Compare the retention times of peaks in the sample chromatograms to those of the reference standards.
-
Quantification: For a more quantitative analysis, create a calibration curve using known concentrations of the starting material and product. This will allow you to determine the concentration of each component in your reaction mixture over time.
Troubleshooting Logic Flow
When encountering an issue, follow this logical progression to diagnose and resolve the problem efficiently.
Caption: A logical guide for troubleshooting common HPLC issues.
By following the guidance in this technical support center, you will be well-equipped to develop a robust HPLC method for monitoring the synthesis of this compound, leading to more reliable and reproducible research outcomes.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Organic Syntheses. (n.d.). Imidazole.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Organomation. (n.d.). HPLC Sample Preparation.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC?
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
- National Institutes of Health. (2022, September 7). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
- YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns.
- ACS Publications. (2022, September 7). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
- hplctroubleshooting.com. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
- Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
- ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug...
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- MDPI. (2022, November 21). Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of this compound: Synthesis and Catalysis in Water–Organic Media.
- Laboratorium Discounter. (n.d.). This compound >98.0%(HPLC)(T) 5g.
- Şahinler Kimya. (n.d.). This compound >98.0%(T)(HPLC).
- ResearchGate. (2025, August 6). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Eco-Vector Journals Portal. (n.d.). Evaluation of the bioavailability of this compound derivatives using the calculated and experimental lipophilicity index of the molecule logP.
Sources
- 1. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 1H-Imidazole-4,5-dicarboxylic Acid
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of 1H-Imidazole-4,5-dicarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal relationships that underpin successful method development. Every protocol is presented as a self-validating system, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Foundational Understanding: The Analyte and Its Challenges
This compound is a key pharmaceutical intermediate and building block for metal-organic frameworks (MOFs).[1][2] Its molecular structure, featuring a polar imidazole ring and two ionizable carboxylic acid groups, presents a significant challenge for traditional reversed-phase (RP) chromatography.
Key Physicochemical Properties:
-
Molecular Formula: C₅H₄N₂O₄[3]
-
Molecular Weight: 156.10 g/mol [3]
-
pKa Values: pKa1 ≈ 2.95, pKa2 ≈ 5.75[1]
-
Solubility: Moderately soluble in water[1]
The compound's high polarity and dual pKa values mean it is poorly retained on conventional C18 columns, which rely on hydrophobic interactions.[4][5] Elution near the void volume is common, making it impossible to separate the main component from polar impurities or degradation products. Therefore, specialized HPLC strategies are required to achieve adequate retention and resolution. This guide will compare two robust and effective approaches: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .
The Analytical Workflow: A Systematic Approach
A robust purity analysis follows a structured workflow, from initial sample handling to final data interpretation. This systematic process ensures that the results are accurate, reproducible, and compliant with regulatory expectations.
Caption: General workflow for HPLC purity analysis.
Method Comparison: IP-RP-HPLC vs. HILIC
The choice between IP-RP-HPLC and HILIC depends on several factors, including available instrumentation, compatibility with mass spectrometry (MS), and the specific impurity profile of the sample.
Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Principle of Separation: This technique modifies a standard reversed-phase system to enhance the retention of ionic and highly polar analytes.[6][7] An ion-pairing reagent, typically a quaternary ammonium salt with a long alkyl chain (e.g., tetrabutylammonium), is added to the mobile phase. This reagent forms a neutral, hydrophobic ion pair with the negatively charged carboxylate groups of the analyte, significantly increasing its affinity for the non-polar C18 stationary phase. The mobile phase pH is controlled to ensure the analyte is ionized.
Causality Behind Choices:
-
Ion-Pair Reagent: Tetrabutylammonium (TBA) salts are chosen because the butyl chains provide sufficient hydrophobicity to retain the formed ion pair on the C18 column.
-
pH Control: A pH of ~7 is selected to be well above both pKa values (2.95 and 5.75), ensuring both carboxylic acid groups are fully deprotonated and available for ion pairing.[1]
-
Stationary Phase: A standard L1 (C18) column is sufficient, making this method widely accessible.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation: HILIC is a distinct mode of chromatography ideal for compounds that are too polar for reversed-phase.[8][9] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide or zwitterionic functional groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile). The organic solvent, in combination with a small amount of aqueous buffer, forms a water-enriched layer on the surface of the stationary phase. Polar analytes, like this compound, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer content).
Causality Behind Choices:
-
Stationary Phase: A zwitterionic HILIC phase is an excellent choice as it can minimize undesirable ionic interactions with the stationary phase itself, leading to better peak shapes for ionizable compounds.[8]
-
High Organic Mobile Phase: A high percentage of acetonitrile (>70%) is essential to facilitate the formation of the aqueous layer on the stationary phase and promote hydrophilic partitioning.
-
Buffer: An ammonium acetate or ammonium formate buffer is used to control pH and ionic strength, which influences retention and peak shape. These volatile buffers also make the method compatible with MS detection.[9]
Comparative Performance Data
The following table summarizes the expected performance of the two methods based on typical experimental outcomes for similar polar analytes.
| Performance Parameter | Method 1: IP-RP-HPLC | Method 2: HILIC | Rationale & Significance |
| Retention Factor (k') | > 2.5 | > 3.0 | Both methods successfully move the analyte peak away from the void volume (k' > 2), allowing for reliable quantification and separation from early-eluting impurities, as recommended by USP guidelines.[10] |
| USP Tailing Factor (Tf) | ≤ 1.5 | ≤ 1.2 | HILIC often provides more symmetrical peaks for highly polar compounds, reducing tailing and improving integration accuracy. A value between 0.8 and 1.8 is generally acceptable.[11] |
| Resolution (Rs) | > 2.0 (vs. key impurity) | > 2.5 (vs. key impurity) | Both methods can achieve baseline resolution (Rs > 2.0). HILIC may offer a different and potentially superior selectivity profile for polar impurities. |
| MS Compatibility | No | Yes | The non-volatile TBA salts used in IP-RP-HPLC are detrimental to MS detectors.[12] The volatile ammonium salts used in HILIC are fully compatible, enabling impurity identification via LC-MS. |
| Column Equilibration Time | Long (~60-90 min) | Moderate (~30-45 min) | Ion-pairing reagents require extensive time to fully adsorb onto the stationary phase, leading to long equilibration times and column "memory" effects.[12] |
| Robustness | Moderate | Good | IP-RP-HPLC methods can be sensitive to small changes in ion-pair concentration, pH, and temperature. HILIC methods, while requiring careful control of mobile phase composition, are often more robust once established. |
Detailed Experimental Protocols
These protocols are designed to be self-validating by incorporating system suitability testing (SST) as an integral step, in alignment with USP <621> and ICH Q2(R2) guidelines.[13][14][15]
Protocol 1: IP-RP-HPLC Purity Method
1. Materials & Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (USP L1).
-
Reagents: Acetonitrile (HPLC Grade), Tetrabutylammonium hydrogen sulfate (TBAHS, for HPLC), Potassium phosphate monobasic, Sodium hydroxide, Phosphoric acid.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM potassium phosphate buffer with 5 mM TBAHS. Dissolve the appropriate amounts of potassium phosphate monobasic and TBAHS in HPLC-grade water. Adjust the pH to 7.0 with sodium hydroxide solution. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
3. Chromatographic Conditions:
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-26 min: 50% to 10% B
-
26-35 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample & Standard Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
5. System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Tf): ≤ 1.5 for the main peak.
-
%RSD for Peak Area: ≤ 1.0% for the five replicate injections.
-
6. Analysis & Calculation:
-
Inject the sample solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: HILIC Purity Method
1. Materials & Instrumentation:
-
HPLC System: As in Protocol 1.
-
Column: Zwitterionic HILIC, 4.6 x 150 mm, 5 µm.
-
Reagents: Acetonitrile (HPLC Grade), Ammonium acetate (LC-MS Grade), Acetic acid.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate buffer. Dissolve ammonium acetate in HPLC-grade water and adjust the pH to 5.0 with acetic acid.
-
Mobile Phase B (Organic): Acetonitrile.
3. Chromatographic Conditions:
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: 95% to 70% B
-
15-16 min: 70% to 95% B
-
16-25 min: 95% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
4. Sample & Standard Preparation:
-
Diluent: 90:10 Acetonitrile:Water. Crucial Note: The sample must be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to ensure good peak shape.[9]
-
Standard & Sample Solutions: Prepare as in Protocol 1, using the HILIC diluent, to a final concentration of 0.5 mg/mL.
5. System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Tf): ≤ 1.2 for the main peak.
-
%RSD for Peak Area: ≤ 1.0% for the five replicate injections.
-
6. Analysis & Calculation:
-
Perform analysis and calculation as described in Protocol 1.
Method Validation Considerations
Both methods must be validated according to ICH Q2(R2) guidelines to prove they are fit for purpose.[15][16] The validation should assess:
-
Specificity: Ability to separate the main peak from impurities and degradation products.
-
Linearity: Proportional response of the detector to analyte concentration over a defined range.
-
Accuracy: Closeness of test results to the true value.
-
Precision: Repeatability and intermediate precision of the results.
-
Range: The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.
-
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: Contrasting retention mechanisms of IP-RP-HPLC and HILIC.
Conclusion and Recommendation
Both IP-RP-HPLC and HILIC are viable and robust methods for the purity analysis of this compound, overcoming the limitations of traditional reversed-phase chromatography.
-
The IP-RP-HPLC method is a good choice if access to specialized HILIC columns is limited, as it uses ubiquitous C18 columns. However, it suffers from long equilibration times and incompatibility with mass spectrometry.
-
The HILIC method is the superior and more modern approach. It offers excellent retention, potentially better selectivity for polar impurities, superior peak shapes, and is fully compatible with MS, which is invaluable for impurity identification during drug development.
For any laboratory engaged in the development and quality control of polar compounds like this compound, investing in HILIC capabilities is highly recommended for achieving efficient, robust, and informative analytical results.
References
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- U.S. Pharmacopeia. (2022). <621> Chromatography.
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- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- U.S. Pharmacopeia. (2021). <621> Chromatography.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Alchemist-chem. (n.d.). This compound Supplier China.
- Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
- PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Phthalic Acids on Coresep SB Column in Reversed-Phase and Anion-Exchange Modes.
- PubChem. (n.d.). This compound.
- SIELC Technologies. (n.d.). Polar Compounds.
- PubMed Central. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC.
- Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
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A Comparative Guide to the Biological Activity of 2-Substituted Imidazole-4,5-Dicarboxylic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold represents a cornerstone in the design of novel therapeutics. Its versatile nature allows for a wide array of substitutions, leading to a diverse range of biological activities. Within this class, 2-substituted imidazole-4,5-dicarboxylic acid derivatives have emerged as a particularly promising chemotype, demonstrating significant potential in antiviral and neurological applications.
This guide provides an in-depth comparative analysis of the biological activity of these derivatives, with a focus on how substitutions at the 2-position influence their therapeutic potential. We will delve into the synthetic methodologies, explore the structure-activity relationships, and present available experimental data to offer a comprehensive resource for advancing research in this field.
The Imidazole-4,5-Dicarboxylic Acid Scaffold: A Platform for Therapeutic Innovation
The imidazole-4,5-dicarboxylic acid core is a rigid heterocyclic structure featuring two carboxylic acid groups. These groups provide key points for interaction with biological targets and can be modified to modulate physicochemical properties such as solubility. The critical locus for tuning the biological activity, however, lies at the 2-position of the imidazole ring. By introducing various substituents at this position, it is possible to significantly alter the molecule's interaction with specific enzymes or receptors, thereby tailoring its therapeutic effect.[1]
Synthesis of 2-Substituted Imidazole-4,5-Dicarboxylic Acid Derivatives
A common and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidative cleavage of the corresponding 2-alkylbenzimidazoles. This approach offers good yields and a straightforward pathway to the desired compounds.[1][2]
Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles
Materials:
-
2-Alkylbenzimidazole (e.g., 2-methylbenzimidazole, 2-ethylbenzimidazole, 2-propylbenzimidazole)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Ice
-
Distilled Water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-alkylbenzimidazole starting material in concentrated sulfuric acid. The reaction should be conducted in an ice bath to manage the exothermic nature of the dissolution.
-
Oxidation: While maintaining a controlled temperature, add hydrogen peroxide dropwise to the solution. The rate of addition should be carefully controlled to prevent an excessive temperature increase.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TTC), until the starting material is consumed.
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. This will cause the crude 2-alkyl-imidazole-4,5-dicarboxylic acid to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
Caption: Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.
Comparative Biological Activities
The biological activity of 2-substituted imidazole-4,5-dicarboxylic acid derivatives is significantly influenced by the nature of the substituent at the 2-position. The primary areas where these compounds have shown promise are in antiviral therapy and as modulators of the N-methyl-D-aspartate (NMDA) receptor.[1]
Antiviral Activity
Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their potential to inhibit the replication of various viruses.[1] The proposed mechanism of action involves the inhibition of viral enzymes that are essential for the replication process. While extensive comparative data is still emerging, the structure-activity relationship appears to be linked to the nature of the 2-substituent.
NMDA Receptor Modulation
A particularly exciting area of investigation for these compounds is their activity at the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders.
Several imidazole-4,5-dicarboxylic acid derivatives have been shown to act as partial agonists at the NMDA receptor.[3][4][5][6] This is a significant finding, as partial agonists can modulate receptor activity without causing the excessive activation that can lead to excitotoxicity, a common problem with full agonists.
A key example is 2-propylimidazole-4,5-dicarboxylic acid , which has been identified as a promising partial NMDA receptor agonist.[3][4][5][6] In preclinical studies, this compound has demonstrated both convulsant and anticonvulsant effects in a dose-dependent manner, which is characteristic of partial agonism.
Table 1: Comparison of Physicochemical Properties of 2-Alkyl-Imidazole-4,5-Dicarboxylic Acid Derivatives
| 2-Substituent | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl | C₆H₆N₂O₄ | 170.12 |
| Ethyl | C₇H₈N₂O₄ | 184.15 |
| Propyl | C₈H₁₀N₂O₄ | 198.17 |
Note: This table presents basic physicochemical properties. Biological activity data requires further experimental investigation for a direct comparison.
Experimental Protocols for Biological Evaluation
To facilitate further research and enable standardized comparisons, the following are detailed protocols for assessing the key biological activities of 2-substituted imidazole-4,5-dicarboxylic acid derivatives.
Antiviral Assay (Cytopathic Effect Inhibition Assay)
This assay is a common method to screen for antiviral compounds by measuring the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Test compounds (2-substituted imidazole-4,5-dicarboxylic acid derivatives)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the different concentrations of the test compounds to the wells. Include appropriate controls (uninfected cells, virus-infected cells without compound).
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells (typically 2-5 days).
-
Assessment of Cell Viability: At the end of the incubation period, assess cell viability using a suitable reagent. The absorbance or luminescence is proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration of the compound that inhibits the viral CPE by 50% (IC50) by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the antiviral cytopathic effect inhibition assay.
NMDA Receptor Activity Assay (Calcium Imaging)
This assay measures the ability of a compound to induce or inhibit calcium influx through the NMDA receptor in response to an agonist.
Materials:
-
Primary neuronal cell culture or a cell line expressing NMDA receptors (e.g., HEK293 cells)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
NMDA receptor agonist (e.g., NMDA, glutamate)
-
NMDA receptor co-agonist (e.g., glycine, D-serine)
-
Test compounds
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Cell Loading: Load the cultured cells with a fluorescent calcium indicator according to the manufacturer's protocol.
-
Compound Application: Place the plate on the fluorescence imaging system and establish a baseline fluorescence reading. Apply the test compounds at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, stimulate the cells with a known concentration of an NMDA receptor agonist and co-agonist.
-
Fluorescence Measurement: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence data to determine the effect of the test compound on the agonist-induced calcium response. For agonists, calculate the EC50 (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC50 (the concentration that inhibits the agonist response by 50%).
Sources
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A Spectroscopic Compass: Navigating the Structural Landscape of 1H-Imidazole-4,5-dicarboxylic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structural intricacies is paramount. 1H-Imidazole-4,5-dicarboxylic acid (IDCA) and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their utility is deeply rooted in their structural and electronic properties, which can be meticulously explored and differentiated through a multi-faceted spectroscopic approach. This guide provides an in-depth comparative analysis of IDCA and its key derivatives, grounded in experimental data, to empower researchers in their identification, characterization, and application.
The core structure of IDCA, a five-membered aromatic ring with two nitrogen atoms and two carboxylic acid groups, offers a rich playground for chemical modification. Esterification of the carboxylic acid groups, alkylation of the imidazole nitrogen, and amidation of the carboxyl groups are common strategies to modulate the molecule's polarity, steric profile, and hydrogen bonding capabilities. These modifications induce subtle yet discernible shifts in the molecule's interaction with electromagnetic radiation, providing a unique spectroscopic fingerprint for each derivative. This guide will dissect these fingerprints as revealed by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), offering a comparative framework for their analysis.
The Analytical Blueprint: A Workflow for Spectroscopic Characterization
A robust and reliable characterization of IDCA and its derivatives hinges on a systematic analytical workflow. The choice of spectroscopic techniques and the meticulous preparation of samples are critical first steps that dictate the quality and interpretability of the data.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: A Tale of Protons
The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is characterized by a singlet for the C2-H proton of the imidazole ring. The acidic protons of the two carboxylic acid groups and the N-H proton of the imidazole ring are also observable, often as broad signals that can exchange with deuterium in the presence of D₂O.
When IDCA is derivatized, predictable changes in the ¹H NMR spectrum occur:
-
Esterification: The formation of an ester, for instance, the dimethyl ester, will result in the appearance of a new singlet in the upfield region (around 3.8 ppm) corresponding to the six equivalent protons of the two methyl groups. The signal for the C2-H proton may experience a slight shift due to the change in the electronic nature of the substituents.
-
N-Alkylation: The introduction of an alkyl group at the N1 position will lead to the appearance of new signals corresponding to the protons of the alkyl chain. For example, in 1-ethyl-imidazole-4,5-dicarboxylic acid, a triplet and a quartet will be observed for the ethyl group. The N-H proton signal will disappear.
-
Amidation: The conversion of the carboxylic acid groups to amides introduces new N-H protons, which will appear as signals in the downfield region. The chemical shifts and coupling patterns of these protons can provide information about the structure of the amide group. For example, in the synthesis of imidazole-4,5-dicarboxamides, the protons of the attached amino acid residues show characteristic chemical shifts and multiplicities[1].
Table 1: Comparative ¹H NMR Data (δ, ppm) for this compound and a Representative Derivative.
| Compound | C2-H (s) | N-H (br s) | COOH (br s) | Other Signals |
| This compound (in DMSO-d₆) | ~8.0 | ~13.0 | ~13.5 | - |
| 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | - | Exchangeable | Exchangeable | Signals corresponding to the butyl group (CH₃, -CH₂-, -CH₂-, -CH₂-) are expected in the upfield region.[2] |
| Imidazole-4,5-dicarboxydi-tyrosine (in MeOD) | 7.80 (s) | - | - | 7.06 (d, 4H), 6.67 (d, 4H) for aromatic protons of tyrosine; 4.28 (t, 2H), 3.21-3.24 (m, 2H), 3.03-3.07 (m, 2H) for the tyrosine backbone.[1] |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, we expect to see signals for the three distinct carbons of the imidazole ring and the two equivalent carboxylic acid carbons.
Derivatization leads to the following characteristic changes:
-
Esterification: The carbonyl carbon of the ester will appear at a slightly different chemical shift compared to the carboxylic acid carbon. A new signal for the alkoxy carbon (e.g., -OCH₃) will also be present in the upfield region.
-
N-Alkylation: The carbons of the N-alkyl group will give rise to new signals. The chemical shifts of the imidazole ring carbons will also be affected by the presence of the alkyl group.
-
Amidation: The amide carbonyl carbon will have a distinct chemical shift, typically in the range of 160-175 ppm. The carbons of the substituent attached to the amide nitrogen will also be observable. For instance, in imidazole-4,5-dicarboxydi-tyrosine, the carbonyl carbon appears at 174.4 ppm, and the carbons of the tyrosine residue are also clearly identifiable[1].
Table 2: Comparative ¹³C NMR Data (δ, ppm) for this compound and a Representative Derivative.
| Compound | C2 | C4/C5 | C=O | Other Signals |
| This compound | ~137 | ~128 | ~165 | - |
| 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | - | - | - | Resonances for the four distinct carbons of the butyl group, and the three sp² hybridized carbons of the imidazole ring, as well as the two carboxylic acid carbons are expected.[2] |
| Imidazole-4,5-dicarboxydi-tyrosine (in MeOD) | 137.2 | 128.7 | 162.1, 174.4 | 157.3, 131.5, 116.2 (aromatic carbons of tyrosine); 55.5, 37.9 (aliphatic carbons of tyrosine).[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of this compound displays several characteristic absorption bands:
-
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibrations.
-
N-H Stretch: A peak around 3445 cm⁻¹ can be attributed to the N-H stretching of the imidazole ring[3].
-
C=O Stretch: A strong absorption band between 1750-1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid groups.
-
C=N and C=C Stretches: Absorptions in the 1600-1400 cm⁻¹ region are due to the C=N and C=C stretching vibrations within the imidazole ring. A peak at 1400 cm⁻¹ is characteristic of the C=N stretch[3].
The derivatization of IDCA leads to predictable changes in the FTIR spectrum:
-
Esterification: The broad O-H stretch of the carboxylic acid will disappear, and a new C-O stretching band will appear around 1300-1100 cm⁻¹. The C=O stretching frequency of the ester will be slightly higher than that of the carboxylic acid.
-
N-Alkylation: The N-H stretching vibration will disappear. New C-H stretching bands for the alkyl group will appear in the 3000-2850 cm⁻¹ region.
-
Amidation: The broad O-H stretch of the carboxylic acid will be replaced by N-H stretching bands of the amide, typically appearing as one or two sharp peaks in the 3500-3100 cm⁻¹ region. A strong amide I band (C=O stretch) will be observed around 1680-1630 cm⁻¹, and an amide II band (N-H bend) will appear around 1570-1515 cm⁻¹.
Table 3: Key FTIR Absorption Frequencies (cm⁻¹) for this compound and Its Derivatives.
| Functional Group | This compound | Ester Derivative (Expected) | N-Alkyl Derivative (Expected) | Amide Derivative (Expected) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Absent | 3300-2500 (broad) | Absent |
| N-H Stretch (Imidazole) | ~3445 | ~3445 | Absent | ~3445 |
| N-H Stretch (Amide) | Absent | Absent | Absent | 3500-3100 |
| C-H Stretch (Alkyl) | Absent | 3000-2850 | 3000-2850 | Varies |
| C=O Stretch (Carboxylic Acid) | 1750-1700 | Absent | 1750-1700 | Absent |
| C=O Stretch (Ester) | Absent | ~1750-1735 | Absent | Absent |
| C=O Stretch (Amide I) | Absent | Absent | Absent | ~1680-1630 |
| C=N Stretch (Imidazole) | ~1400 | ~1400 | ~1400 | ~1400 |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) will be observed at m/z 156. The fragmentation pattern will likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid groups.
The mass spectra of the derivatives will show different molecular ion peaks and fragmentation patterns:
-
Esterification: The molecular weight will increase according to the alcohol used for esterification. For example, the dimethyl ester will have a molecular ion peak at m/z 184. Fragmentation will likely involve the loss of the alkoxy group (-OR) or the entire ester group (-COOR).
-
N-Alkylation: The molecular weight will increase by the mass of the alkyl group. The fragmentation pattern may involve cleavage of the N-alkyl bond.
-
Amidation: The molecular weight will increase depending on the amine used. The fragmentation of amides often involves cleavage of the amide bond (N-CO), leading to the formation of an acylium ion[4].
Table 4: Molecular Weights and Expected Mass Spectrometry Data for this compound and Its Derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| This compound | C₅H₄N₂O₄ | 156.10 | 157 | Loss of H₂O, CO, CO₂ |
| Dimethyl 1H-imidazole-4,5-dicarboxylate | C₇H₈N₂O₄ | 184.15 | 185 | Loss of -OCH₃, -COOCH₃ |
| 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | C₉H₁₂N₂O₄ | 212.20 | 213 | Cleavage of the butyl group.[2] |
| Imidazole-4,5-dicarboxydi-tryptophan | C₂₇H₂₄N₆O₆ | 528.52 | 529 | Cleavage of the amide bond, fragmentation of the tryptophan side chain.[1] |
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, D₂O, CD₃OD). For acidic compounds like IDCA, DMSO-d₆ is often a good choice.
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also reference to the residual solvent peak.
FTIR Sample Preparation (KBr Pellet Method)
-
Grinding: Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: Transfer the finely ground powder to a pelletizing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)
-
Solution Preparation: Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent that is compatible with the mass spectrometer's ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump or introduced via a liquid chromatography system (LC-MS).
-
Ionization: In the ESI source, a high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become ionized (typically protonated, [M+H]⁺, in positive ion mode).
-
Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
Conclusion: A Unified Spectroscopic Perspective
The spectroscopic characterization of this compound and its derivatives is a powerful approach to understanding their structure-property relationships. By systematically analyzing the changes in NMR, FTIR, and mass spectra upon derivatization, researchers can gain a comprehensive picture of the molecular architecture. This guide provides a foundational framework for this comparative analysis, emphasizing the causality behind the observed spectroscopic phenomena. The provided data and protocols serve as a starting point for the rigorous characterization of this important class of molecules, ultimately facilitating their application in the development of new therapeutics and functional materials.
References
- Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging. PMC - NIH.
- Application Notes and Protocols for the Characterization of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. Benchchem.
- Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. PMC - NIH.
- Electron impact studies. XII. Mass spectra of substituted imidazoles.
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A Comparative Guide to Assessing the Bioavailability of 1H-Imidazole-4,5-Dicarboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the bioavailability of novel therapeutic compounds is a cornerstone of preclinical development. This guide provides an in-depth, comparative framework for assessing the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives, a class of compounds with significant therapeutic potential, including the modulation of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This document moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach to your research.
The Critical Role of Physicochemical Properties in Bioavailability
The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties. For this compound derivatives, key parameters such as lipophilicity (logP), solubility, and ionization state (pKa) are critical determinants of their absorption and distribution.
A crucial starting point in assessing bioavailability is the determination of the compound's lipophilicity, often expressed as the logarithm of the partition coefficient (logP).[4][5][6] While computational models provide a preliminary estimate, experimental determination is paramount for accuracy. A study on this compound (IDC) derivatives highlighted that experimentally determined logP values can differ significantly from calculated ones, underscoring the necessity of empirical validation.[7]
Comparative Analysis of Lipophilicity
The following table compares the calculated and experimentally determined logP values for a series of hypothetical this compound derivatives. This data is essential for ranking compounds and predicting their potential for passive diffusion across biological membranes.
| Compound ID | R1 Group | R2 Group | Calculated logP | Experimental logP | Fold Difference |
| IDC-001 | -H | -H | -0.5 | -0.2 | 1.5 |
| IDC-002 | -CH3 | -H | 0.1 | 0.5 | 5.0 |
| IDC-003 | -CH2CH3 | -H | 0.6 | 1.1 | 1.8 |
| IDC-004 | -Phenyl | -H | 1.5 | 2.3 | 1.5 |
Note: The data in this table is illustrative. Researchers should populate it with their own experimental findings.
Experimental Protocol: Shake-Flask Method for logP Determination
This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.[4][8]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
In a centrifuge tube, add equal volumes of the pre-saturated n-octanol and water.
-
Add a known amount of the test compound from the stock solution. The final concentration should be within the linear range of the analytical method.
-
Vortex the mixture vigorously for 20 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete phase separation.
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
In Vitro Permeability Assessment: The Caco-2 Cell Monolayer Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for in vitro prediction of intestinal drug absorption.[9][10][11] When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and brush borders, mimicking the intestinal epithelial barrier.[12][13]
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow of a Caco-2 permeability assay.
Detailed Protocol for Caco-2 Permeability Assay
Cell Culture:
-
Seed Caco-2 cells at a density of 6 x 10^4 cells/cm^2 onto polycarbonate membrane Transwell® inserts (0.4 µm pore size).
-
Culture the cells for 21-25 days in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Monitor the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER) using an EVOM2™ epithelial voltohmmeter. Monolayers with TEER values >250 Ω·cm² are considered suitable for permeability studies.[12][14]
Permeability Assay:
-
On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
For apical-to-basolateral (A-B) transport, add the test compound (typically at 10 µM) in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
Data Analysis:
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[10]
Comparative Permeability Data
| Compound ID | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |
| Low Permeability Control (Atenolol) | < 1.0 | < 1.0 | ~1 | Low (<50%) |
| High Permeability Control (Propranolol) | > 10.0 | > 10.0 | ~1 | High (>90%) |
| IDC-001 | 0.5 | 0.6 | 1.2 | Low |
| IDC-002 | 2.5 | 5.5 | 2.2 | Moderate (Efflux) |
| IDC-003 | 8.0 | 8.5 | 1.1 | High |
| IDC-004 | 12.0 | 25.0 | 2.1 | High (Efflux) |
Note: The data in this table is illustrative.
In Vivo Pharmacokinetic Studies: The Definitive Measure of Bioavailability
While in vitro models are invaluable for screening, in vivo pharmacokinetic (PK) studies in animal models are essential for a definitive assessment of bioavailability.[15] These studies provide crucial parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study.
Detailed Protocol for In Vivo Pharmacokinetic Study
Animal Model:
-
Male Sprague-Dawley rats (250-300g) are commonly used.
Dosing:
-
For intravenous (IV) administration, dissolve the compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15) and administer via the tail vein at a dose of 1-2 mg/kg.
-
For oral (PO) administration, formulate the compound in a vehicle such as 0.5% methylcellulose in water and administer by oral gavage at a dose of 5-10 mg/kg.
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Prepare the plasma samples for analysis by protein precipitation. Add three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the drug concentration.
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin®) to calculate PK parameters.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Comparative Pharmacokinetic Data
| Compound ID | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (F%) |
| IDC-001 | 50 | 2.0 | 200 | 15 |
| IDC-002 | 150 | 1.0 | 600 | 45 |
| IDC-003 | 300 | 0.5 | 1200 | 75 |
| IDC-004 | 250 | 1.5 | 1000 | 60 |
Note: The data in this table is illustrative.
The Influence of Drug Transporters and Metabolism
The bioavailability of this compound derivatives can be significantly influenced by drug transporters and metabolic enzymes.[16][17][18]
-
Efflux Transporters: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are major efflux transporters in the intestine that can limit the absorption of their substrates.[10] The efflux ratio determined in the Caco-2 assay provides an indication of whether a compound is a substrate for these transporters.
-
Metabolism: Imidazole-containing drugs are known to interact with cytochrome P450 (CYP) enzymes, primarily in the liver.[19][20][21][22] The metabolic stability of the derivatives should be assessed using in vitro systems such as liver microsomes or hepatocytes.
Analytical Methodologies: The Key to Accurate Quantification
Accurate and sensitive analytical methods are essential for quantifying this compound derivatives in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity.[23][24][25][26][27][28]
A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier like formic acid is often suitable for the separation of these compounds.[29]
Relevance to NMDA Receptor Signaling
Derivatives of this compound have been investigated as modulators of NMDA receptors.[1][2][3] The ability of these compounds to cross the blood-brain barrier and reach their target in the central nervous system is a critical aspect of their overall efficacy. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[30][31][32][33][34][35][36]
Caption: Simplified NMDA receptor signaling pathway and potential modulation by imidazole derivatives.
Conclusion
Assessing the bioavailability of this compound derivatives requires a multi-faceted approach that integrates physicochemical characterization, in vitro permeability studies, and in vivo pharmacokinetic analysis. By systematically evaluating each of these aspects and understanding the underlying scientific principles, researchers can make informed decisions in the drug development process and advance promising therapeutic candidates.
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- Wikipedia. (n.d.). NMDA receptor.
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- Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- National Institutes of Health. (2022, September 7). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
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- bioRxiv. (2024, June 26). Preliminary pharmacokinetics and in vivo studies indicate analgesic and stress mitigation effects of a novel NMDA receptor modulator.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- PubMed. (n.d.). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture.
- ResearchGate. (n.d.). Pharmacology of NMDA Receptors.
- National Center for Biotechnology Information. (n.d.). Activation Mechanisms of the NMDA Receptor.
- MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.
- MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.
- SciSpace. (1992). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture.
- Eco-Vector Journals Portal. (n.d.). Evaluation of the bioavailability of this compound derivatives using the calculated and experimental lipophilicity index of the molecule logP.
- National Institutes of Health. (n.d.). Inhibition of cytochromes P450 by antifungal imidazole derivatives.
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- MDPI. (2024, May 15). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.
- National Institutes of Health. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
- ResearchGate. (2025, November 18). Evaluation of the bioavailability of this compound derivatives using the calculated and experimental lipophilicity index of the molecule logP.
- ResearchGate. (n.d.). Experimental and calculated values for Caco-2 cell permeability coefficients by equations 13 and 14.
- PubMed. (2010). Therapeutic uses of drug-carrier systems for imidazole-containing dipeptide compounds that act as pharmacological chaperones and have significant impact on the treatment of chronic diseases associated with increased oxidative stress and the formation of advanced glycation end products.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- PubMed. (n.d.). Transporter-Mediated Drug-Drug Interactions and Their Significance.
- ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption.
- MDPI. (n.d.). Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms Against Oxidative Stress in Hippocampal Neurons.
- ResearchGate. (2025, August 7). Role of Transporters in Drug Interactions.
- National Institutes of Health. (n.d.). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators.
- ACS Publications. (2022, September 7). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
- The Liotta Research Group. (n.d.). NMDAR Modulators.
- SpringerLink. (2009, July 30). Drug-drug interactions: tools for drug transporter protein studies.
- SciSpace. (1992). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture.
- Walsh Medical Media. (2017, June 23). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Pensoft. (2025, December 26). Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice.
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A Comparative Guide to Metal-Organic Frameworks for CO2 Capture: Benchmarking 1H-Imidazole-4,5-dicarboxylic Acid-Based Architectures
The imperative to mitigate rising atmospheric CO2 levels has catalyzed extensive research into advanced materials for carbon capture. Among the frontrunners are metal-organic frameworks (MOFs), a class of crystalline porous materials lauded for their exceptional tunability and high surface areas. This guide provides a comparative performance analysis of MOFs based on the promising but less-explored 1H-Imidazole-4,5-dicarboxylic acid linker against established benchmark MOFs for CO2 capture. We will delve into the experimental data that underpins these comparisons, offering researchers, scientists, and drug development professionals a clear perspective on the current landscape and future potential of these materials.
The Strategic Advantage of Imidazole-Based MOFs
The choice of the organic linker is paramount in designing MOFs for specific applications. This compound is a particularly compelling building block for CO2 capture materials. The imidazole ring, with its nitrogen heteroatoms, can act as a Lewis base, enhancing the affinity for the acidic CO2 molecule. Furthermore, the dicarboxylate groups provide robust coordination sites for metal centers, leading to stable frameworks. This combination of functionalities offers a promising avenue for creating MOFs with both high CO2 adsorption capacity and selectivity.
Performance Showdown: Imidazole-Dicarboxylate MOFs vs. The Benchmarks
To contextualize the performance of imidazole-dicarboxylic acid-based MOFs, we compare a representative example with three of the most well-studied MOFs in the field of CO2 capture: UiO-66, HKUST-1, and ZIF-8. The selected imidazole-based MOF, a Gadolinium-based framework synthesized with a derivative, 2-(4-carboxyphenyl)-4,5-imidazole dicarboxylic acid (Gd-CpIDC), provides valuable insight into the potential of this ligand family.[1]
| MOF | Metal Center | Organic Linker | CO2 Adsorption Capacity (mmol/g) at ~1 bar and 298 K | CO2/N2 Selectivity | Isosteric Heat of Adsorption (Qst) (kJ/mol) |
| Gd-CpIDC | Gd(III) | 2-(4-carboxyphenyl)-4,5-imidazole dicarboxylic acid | Not explicitly stated, but exhibits high selectivity | ~40 | Not Reported |
| UiO-66 | Zr(IV) | 1,4-benzenedicarboxylic acid | ~3.93 (at 273 K) | ~23 | ~30 |
| HKUST-1 | Cu(II) | Benzene-1,3,5-tricarboxylic acid | ~2.5 | ~10-20 | 25-35 |
| ZIF-8 | Zn(II) | 2-methylimidazole | ~1.3 | ~7 | 20-25 |
Analysis of Performance Metrics:
The Gd-CpIDC MOF demonstrates a remarkable CO2/N2 selectivity of approximately 40, which is significantly higher than that of the benchmark MOFs under similar conditions.[1] This high selectivity can be attributed to the presence of uncoordinated imidazole groups and open metal sites within the pores, which create a favorable environment for CO2 binding over dinitrogen.[1] While the absolute CO2 uptake capacity for Gd-CpIDC is not explicitly provided in the cited study, its high selectivity suggests a strong affinity for CO2.
In comparison, UiO-66, known for its exceptional thermal and chemical stability, exhibits a respectable CO2 uptake and moderate selectivity. Its robustness makes it a suitable candidate for industrial applications where harsh regeneration conditions might be employed. HKUST-1, with its open copper sites, shows good CO2 adsorption capacity but with a lower selectivity compared to the functionalized imidazole-based MOF. ZIF-8, a widely studied zeolitic imidazolate framework, has a lower CO2 capacity and selectivity at low pressures, which is attributed to its smaller pore size and less favorable interaction sites compared to the other MOFs in this comparison.
The isosteric heat of adsorption (Qst) is a critical parameter that indicates the strength of the interaction between the adsorbent and CO2. A moderate Qst is desirable, signifying strong enough interactions for selective capture without incurring a high energy penalty for regeneration. While the Qst for Gd-CpIDC is not reported, the high selectivity suggests a reasonably strong interaction with CO2.
Experimental Protocols for Performance Evaluation
Accurate and reproducible experimental data are the bedrock of materials science. The following sections detail the methodologies for determining the key performance indicators for CO2 capture in MOFs.
Gravimetric CO2 Adsorption Measurement
This technique directly measures the mass of gas adsorbed by a known mass of the MOF sample at a given temperature and pressure.
Step-by-Step Methodology:
-
Sample Activation: A known mass (typically 50-100 mg) of the synthesized MOF is loaded into the sample holder of a thermogravimetric analyzer (TGA) or a dedicated sorption analyzer. The sample is then activated by heating under a high vacuum (e.g., 10^-5 mbar) at a specific temperature (e.g., 150-250 °C) for several hours to remove any guest molecules from the pores.
-
Isotherm Measurement: After activation and cooling to the desired adsorption temperature (e.g., 298 K), high-purity CO2 gas is introduced into the system in controlled increments of pressure.
-
Equilibrium: At each pressure point, the system is allowed to equilibrate until the sample mass stabilizes, indicating that no more CO2 is being adsorbed.
-
Data Recording: The mass of CO2 adsorbed is recorded at each pressure point, and this data is used to construct the CO2 adsorption isotherm.
-
Selectivity Determination: The same procedure is repeated for other gases, such as N2, to determine the adsorption isotherms for each component. The selectivity is then calculated using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherm data.
Breakthrough Curve Analysis
This dynamic technique simulates the performance of the MOF in a fixed-bed reactor, providing insights into its practical separation capabilities.
Step-by-Step Methodology:
-
Column Packing: A known mass of the activated MOF is packed into a column of specific dimensions.
-
Gas Mixture Introduction: A gas mixture with a known composition (e.g., 15% CO2 in N2) is flowed through the packed bed at a constant flow rate and temperature.
-
Effluent Monitoring: The composition of the gas exiting the column is continuously monitored using a mass spectrometer or a gas chromatograph.
-
Breakthrough Point: The "breakthrough point" is reached when the concentration of CO2 in the effluent gas starts to increase significantly, indicating that the MOF bed is becoming saturated.
-
Data Analysis: The shape of the breakthrough curve provides information about the adsorption kinetics and the dynamic CO2 uptake capacity of the material under flow conditions.
Visualizing the Comparison: A Logical Framework
To better understand the relationship between MOF characteristics and their CO2 capture performance, the following diagram illustrates the key factors influencing the selection of a suitable MOF.
Caption: Key MOF properties influencing CO2 capture performance.
Conclusion and Future Outlook
This guide highlights the promising potential of MOFs based on this compound for selective CO2 capture. The representative Gd-CpIDC MOF demonstrates superior CO2/N2 selectivity compared to well-established benchmarks like UiO-66, HKUST-1, and ZIF-8. This enhanced performance underscores the importance of strategic ligand design, incorporating functionalities that promote strong and selective interactions with CO2.
While further research is needed to synthesize and comprehensively characterize a wider range of MOFs from this compound to fully assess their CO2 capture capabilities, the initial findings are highly encouraging. Future work should focus on optimizing the synthesis of these materials to maximize their CO2 uptake capacity while maintaining high selectivity and stability. The detailed experimental protocols provided in this guide offer a standardized framework for evaluating the performance of these next-generation CO2 capture materials, paving the way for their potential application in industrial separation processes.
References
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- Microporous Gd(III)-MOF with imidazole decorated pores for selective CO2 adsorption and molecular docking study.
- Evaluating MOFs using Breakthrough Experiments. YouTube.
- Synthesis, Characterization and Gas Separation Properties of MOF-5 Mixed M
- General description of a lab-scale breakthrough setup for CO2 capture...
- Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids. eScholarship.
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- Shaping metal–organic framework (MOF) powder materials for CO2 capture applications—a thermogravimetric study. SpringerLink.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 1H-Imidazole-4,5-dicarboxylic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of 1H-Imidazole-4,5-dicarboxylic acid is a critical checkpoint in various synthetic pathways. Whether monitoring reaction progress, determining yield, or assessing purity, the choice of analytical methodology is paramount to ensuring data integrity and making informed decisions. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantification of this compound in a complex reaction mixture. We will delve into the causality behind experimental choices and present supporting data to empower you to select the most appropriate method for your specific needs.
The Analytical Challenge: Why Quantifying this compound Matters
This compound is a key building block in the synthesis of various pharmacologically active compounds.[1][2] Its dicarboxylic acid moieties and imidazole core present a unique set of analytical challenges, including polarity, potential for multiple ionization states, and the complexity of the surrounding reaction matrix. Inaccurate quantification can lead to misinterpreted reaction kinetics, incorrect yield calculations, and the progression of suboptimal candidates in the drug discovery pipeline.
This guide will compare four principal analytical techniques:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Potentiometric Titration
We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is often the go-to method for the analysis of non-volatile and thermally labile compounds like dicarboxylic acids, making it an excellent starting point for the quantification of this compound.[3]
The Rationale Behind the HPLC Approach
The polarity of this compound makes it well-suited for reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By manipulating the mobile phase composition, pH, and column chemistry, a high degree of selectivity can be achieved, separating the target analyte from starting materials, intermediates, and byproducts.
Experimental Protocol: HPLC-UV Analysis
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient for this analysis.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to resolve the polar analyte from other components. A typical gradient might involve:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Given the imidazole core, a wavelength in the range of 210-250 nm should provide adequate sensitivity.[4]
-
Column Temperature: Maintaining a constant temperature, for example, 30°C, is crucial for reproducible retention times.[5]
Sample Preparation:
-
Quenching the Reaction: If the reaction is ongoing, it must be quenched immediately upon sampling to ensure the composition of the mixture does not change. This can often be achieved by rapid cooling or the addition of a quenching agent.
-
Dilution: Dilute an accurately measured aliquot of the reaction mixture in a suitable solvent. The mobile phase is often a good choice to ensure compatibility with the HPLC system.[6][7]
-
Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[6][8]
Visualizing the HPLC Workflow
Caption: A typical workflow for the quantitative analysis of this compound by HPLC.
II. Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
While HPLC is a direct method, GC-MS can offer superior sensitivity and selectivity, particularly for trace-level analysis.[9] However, the non-volatile nature of dicarboxylic acids necessitates a crucial extra step: derivatization.[3]
The Rationale Behind the GC-MS Approach
GC separates compounds based on their volatility and interaction with a stationary phase. To make the polar and non-volatile this compound amenable to GC analysis, its carboxylic acid groups must be converted into more volatile esters or silyl derivatives.[10][11] This process, known as derivatization, increases the volatility of the analyte, allowing it to be vaporized in the GC inlet and travel through the column. The mass spectrometer then provides highly selective detection and structural information.
Experimental Protocol: GC-MS Analysis with Derivatization
Derivatization Step:
-
Sample Preparation: A dried aliquot of the reaction mixture is required. This can be achieved by evaporating the solvent under a stream of nitrogen.
-
Reagent Selection: A common and effective derivatization reagent for carboxylic acids is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]
-
Reaction: Add the derivatization reagent to the dried sample and heat at a controlled temperature (e.g., 60-70°C) for a specified time to ensure complete reaction.
GC-MS Conditions:
-
Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane column, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Sufficiently high to ensure complete vaporization of the derivatized analyte without causing thermal degradation.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other volatile components in the mixture.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.
Visualizing the GC-MS Workflow
Caption: The workflow for quantitative GC-MS analysis, including the essential derivatization step.
III. Quantitative ¹H NMR Spectroscopy: A Primary Ratio Method
Quantitative ¹H NMR (qNMR) is a powerful technique that allows for the determination of analyte concentration without the need for an identical standard of the analyte for calibration.[12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12]
The Rationale Behind the qNMR Approach
By introducing a known amount of an internal standard with a certified purity into the sample, the concentration of the analyte can be determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. This method is particularly valuable for quantifying compounds for which a pure reference standard is not available.
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) containing a known concentration of an internal standard.
-
The internal standard should have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte and other components in the mixture. Maleic acid is a suitable internal standard for this purpose.[13]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) to ensure full relaxation of all protons between scans. A D1 of at least 5 times the longest T₁ of the protons of interest is recommended.
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signal of the analyte and the signal of the internal standard.
-
-
Calculation: The concentration of the analyte can be calculated using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
x = analyte
-
is = internal standard
-
Visualizing the qNMR Workflow
Caption: The workflow for quantitative ¹H NMR analysis using an internal standard.
IV. Potentiometric Titration: A Classic and Cost-Effective Method
Potentiometric titration is a classic analytical technique that can be highly accurate and precise for the quantification of acidic or basic compounds.[14] For this compound, this method can be used to determine the total acidic content.
The Rationale Behind Potentiometric Titration
This method involves the gradual addition of a standardized titrant (a strong base, such as sodium hydroxide) to the sample solution. The change in potential (related to pH) is monitored using an electrode system. The equivalence point, where the moles of titrant are stoichiometrically equivalent to the moles of analyte, is determined from the inflection point of the titration curve. For a dicarboxylic acid, two equivalence points may be observed, corresponding to the neutralization of each carboxylic acid group.
Experimental Protocol: Potentiometric Titration
-
Instrumentation: An autotitrator with a pH electrode is recommended for precise and reproducible results.
-
Sample Preparation:
-
An accurately measured aliquot of the reaction mixture is dissolved in a suitable solvent, typically deionized water.
-
If the reaction mixture contains other acidic or basic components, a preliminary separation or selective titration might be necessary.
-
-
Titration:
-
The sample is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The potential is recorded as a function of the titrant volume.
-
-
Data Analysis:
-
The equivalence point(s) are determined from the titration curve, often by taking the first or second derivative.
-
The concentration of the dicarboxylic acid is calculated based on the volume of titrant required to reach the equivalence point(s) and the stoichiometry of the reaction.
-
Visualizing the Titration Workflow
Caption: A schematic of the potentiometric titration workflow for dicarboxylic acid quantification.
Comparative Analysis of Quantitative Methods
The choice of the most suitable analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table provides a comparative summary of the performance of each technique for the quantitative analysis of this compound.
| Feature | HPLC-UV | GC-MS (with Derivatization) | Quantitative ¹H NMR | Potentiometric Titration |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Nuclear magnetic resonance signal proportionality | Neutralization reaction |
| Selectivity | Good to Excellent | Excellent | Moderate to Good | Low to Moderate |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to pg/mL range[3] | mg/mL range | mg/mL range |
| Linearity (r²) | > 0.999 | > 0.998 | Not applicable (primary method) | Not applicable (absolute method) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% | 99-101% |
| Precision (% RSD) | < 2% | < 5% | < 1% | < 1% |
| Sample Throughput | High | Moderate | Low to Moderate | Moderate |
| Sample Preparation | Simple (dilution, filtration)[8] | Complex (drying, derivatization)[3] | Simple (weighing, dissolution) | Simple (dissolution) |
| Cost per Sample | Moderate | High | High | Low |
| Instrumentation | Common | Specialized | Specialized | Common |
| Key Advantage | Robustness and versatility | High sensitivity and selectivity | No need for a pure analyte standard | High accuracy and low cost |
| Key Disadvantage | Moderate sensitivity | Derivatization adds complexity | Lower sensitivity | Lack of selectivity in complex mixtures |
Mitigating Matrix Effects in Reaction Mixtures
A significant challenge in analyzing reaction mixtures is the presence of a complex matrix of starting materials, reagents, intermediates, and byproducts. These components can interfere with the accurate quantification of the target analyte, a phenomenon known as the "matrix effect".[5][9]
Strategies to Minimize Matrix Effects:
-
Effective Sample Cleanup: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to selectively isolate the analyte from interfering matrix components before analysis.[8][10]
-
Chromatographic Optimization: In HPLC and GC, modifying the mobile phase gradient, column chemistry, or temperature program can improve the resolution between the analyte and interfering peaks.
-
Use of an Internal Standard: A suitable internal standard that is structurally similar to the analyte can help compensate for variations in sample preparation and instrumental response caused by matrix effects.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects by determining the response of the analyte in the specific sample matrix.
Conclusion: Selecting the Optimal Method for Your Research
The quantitative analysis of this compound in a reaction mixture is a multifaceted challenge that requires careful consideration of the available analytical tools.
-
HPLC stands out as a robust and versatile workhorse method, offering a good balance of selectivity, precision, and throughput for routine analysis.
-
GC-MS , despite the need for derivatization, provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification or when dealing with highly complex matrices.
-
Quantitative ¹H NMR offers the unique advantage of being a primary ratio method, enabling accurate quantification without the need for a pure analyte standard, which is invaluable in early-stage research and development.
-
Potentiometric Titration remains a highly accurate, precise, and cost-effective method for determining the total acidic content, particularly when the reaction mixture is relatively simple.
Ultimately, the optimal method will depend on the specific requirements of your analysis. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate tool to generate reliable and accurate quantitative data, thereby accelerating their research and development efforts.
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- Matrix Effects - FasterCapital. (URL not available)
- HPLC Sample Preparation - Organom
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. (URL not available)
- Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. (2012). (URL not available)
- Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry - ResearchG
- How to Prepare a Sample for HPLC Analysis | Greyhound Chrom
- Sample Preparation – HPLC - Polymer Chemistry Characteriz
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (URL not available)
- Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media - Analyst (RSC Publishing). (URL not available)
- Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents - Asian Publication Corpor
- Potentiometric and conductometric measurements of dicarboxylic acids in non-aqueous solvents | Request PDF - ResearchG
- Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013). (URL not available)
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace. (URL not available)
- Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equ
- Validation of quantit
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- A POTENTIOMETRIC STUDY OF ACID-BASE TITRATION SYSTEMS IN THE VERY STRONGLY ACID SOLVENT FORMIC ACID1 | Journal of the American Chemical Society - ACS Public
- A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Dicarboxylic Acid Analysis - Benchchem. (URL not available)
- Potentiometric determination of the total acidity and concentration of citric acid in wines. (2016). (URL not available)
- Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine | ACS Omega - ACS Public
- Evaluation of the bioavailability of this compound derivatives using the calculated and experimental lipophilicity index of the molecule logP - Eco-Vector Journals Portal. (2022). [Link]
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- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media. (2017). [Link]
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- Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene - ResearchG
- Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? : r/askscience - Reddit. (2021). [Link]
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- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (URL not available)
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- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (URL not available)
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1H-Imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 1H-Imidazole-4,5-dicarboxylic acid, a key building block in novel therapeutics, robust and reliable analytical methods are the bedrock of quality control, stability testing, and formulation development. This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of this compound, with a focus on the critical process of cross-validation to ensure consistency and reliability across different analytical platforms and laboratories.
The Imperative of Method Validation and Cross-Validation
Before delving into specific analytical techniques, it is crucial to understand the principles of method validation and cross-validation. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key parameters that must be evaluated during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[2][3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.[1]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][4]
Cross-validation , often referred to as method transfer, is the process of verifying that a validated analytical method performs as expected when used in a different laboratory, by a different analyst, or with different equipment.[5][6][7] This is a critical step in the pharmaceutical industry to ensure consistent results across manufacturing sites and contract research organizations.[5][6]
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for this compound is contingent on the specific application, whether it be for routine quality control, impurity profiling, or in-depth structural characterization. This section provides a comparative overview of the most pertinent techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound.[8] A reverse-phase HPLC method is particularly well-suited for separating the target compound from potential impurities.[8]
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a C18 column is a common choice for the stationary phase, and the mobile phase typically consists of an aqueous buffer and an organic modifier.
Typical Performance Characteristics:
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Robustness | High |
Advantages:
-
High resolution and sensitivity.
-
Excellent for quantitative analysis and impurity profiling.[8]
-
Well-established and widely available technology.
Disadvantages:
-
Requires a chromophore for UV detection.
-
Can be more time-consuming than spectroscopic methods.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[9][10][11]
Principle: qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[10][12] By using a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Typical Performance Characteristics:
| Parameter | Typical Performance |
| Linearity (r²) | Not applicable (primary method) |
| Accuracy (% Purity) | Directly determined, high accuracy |
| Precision (% RSD) | < 1.0% |
| LOD/LOQ | Higher than HPLC |
| Robustness | High |
Advantages:
-
Provides structural information and quantification simultaneously.
-
Non-destructive technique.[9]
-
Can be used to certify reference standards.
Disadvantages:
-
Requires a more specialized instrument and expertise.
-
May have lower sensitivity compared to HPLC for trace impurities.
Acid-Base Titration
Titration is a classic and reliable method for the assay of acidic compounds like this compound.
Principle: A solution of the dicarboxylic acid is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a defined endpoint, typically determined potentiometrically or with a colorimetric indicator.
Typical Performance Characteristics:
| Parameter | Typical Performance |
| Linearity (r²) | Not applicable |
| Accuracy (% Assay) | 99.0 - 101.0% |
| Precision (% RSD) | < 0.5% |
| LOD/LOQ | Not suitable for trace analysis |
| Robustness | Moderate |
Advantages:
-
Simple, inexpensive, and highly precise for assay determination.[13]
-
An absolute method that does not require a reference standard of the analyte.[14]
Disadvantages:
-
Not stability-indicating; it cannot distinguish between the active pharmaceutical ingredient (API) and acidic impurities or degradants.[14]
-
Lacks the specificity of chromatographic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy
While primarily a qualitative technique for functional group identification, FTIR can be adapted for quantitative analysis under controlled conditions.[15]
Principle: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. For this compound, the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch can be monitored.[16][17]
Typical Performance Characteristics:
| Parameter | Typical Performance |
| Linearity (r²) | Dependent on sample preparation and matrix |
| Accuracy (% Recovery) | Variable, highly dependent on calibration |
| Precision (% RSD) | 5 - 15% |
| LOD/LOQ | Generally higher than other methods |
| Robustness | Moderate |
Advantages:
-
Fast and non-destructive.
-
Provides information about functional groups.
Disadvantages:
-
Quantitative analysis can be challenging due to overlapping peaks and matrix effects.[15]
-
Less sensitive and precise than HPLC or titration for quantification.
Experimental Protocols
HPLC Method for Purity and Assay
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[18][19]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 210 nm
-
Gradient elution: A suitable gradient to separate the main peak from any impurities.
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity and assay based on the peak areas.
Cross-Validation Workflow
The cross-validation of an analytical method is a structured process to ensure that the receiving laboratory can perform the method with the same level of accuracy and precision as the originating laboratory.
Caption: Workflow for the cross-validation of an analytical method.
Data Presentation for Cross-Validation
A clear and concise presentation of the cross-validation data is essential for demonstrating the successful transfer of the method.
Table 1: Comparison of Assay Results between Laboratories
| Sample ID | Originating Lab (% Assay) | Receiving Lab (% Assay) | % Difference | Acceptance Criteria |
| Batch A | 99.8 | 99.6 | 0.2 | ≤ 2.0% |
| Batch B | 100.1 | 100.3 | 0.2 | ≤ 2.0% |
| Batch C | 99.5 | 99.2 | 0.3 | ≤ 2.0% |
Table 2: Comparison of Impurity Profile between Laboratories
| Impurity | Originating Lab (% Area) | Receiving Lab (% Area) | % Difference | Acceptance Criteria |
| Impurity 1 | 0.12 | 0.11 | 8.3 | ≤ 15.0% |
| Impurity 2 | 0.08 | 0.09 | 12.5 | ≤ 15.0% |
Conclusion: A Multi-faceted Approach to Analytical Control
The selection of an analytical method for this compound should be guided by the specific requirements of the analysis. HPLC remains the most versatile and robust technique for routine purity analysis and quality control. However, qNMR offers a powerful alternative for primary purity assessment and the certification of reference standards. While titration provides a simple and precise assay method, its lack of specificity is a significant limitation. FTIR is best utilized as a complementary technique for structural confirmation.
Ultimately, a well-validated and successfully cross-validated analytical method is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides the foundational knowledge and practical considerations for establishing a robust analytical control strategy for this compound.
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A Senior Application Scientist's Guide to Differentiating Isomers of Substituted Imidazole-4,5-Dicarboxylic Acid
For researchers in medicinal chemistry and materials science, the substituted imidazole-4,5-dicarboxylic acid scaffold is a cornerstone for building novel molecular architectures, from potential kinase inhibitors to complex metal-organic frameworks (MOFs).[1][2][3] However, the synthesis of these compounds often yields a mixture of constitutional isomers (regioisomers), or produces a product whose exact structure is ambiguous. Furthermore, the inherent tautomerism of the imidazole ring can complicate structural assignment.[4][5]
This guide provides a comprehensive comparison of analytical techniques to reliably differentiate these isomers. We move beyond mere protocols to explain the causal logic behind experimental choices, ensuring a self-validating approach to structural elucidation.
The Challenge: Isomerism in the Imidazole Core
The primary challenge lies in pinpointing the location of substituents on the imidazole ring. For a monosubstituted derivative, the key isomeric questions are:
-
C-2 vs. N-1 Substitution: Is the substituent attached to the carbon between the two nitrogens (C-2), or has it been alkylated on one of the ring nitrogens (N-1)?
-
N-1 vs. N-3 Tautomerism: For an N-H imidazole, the proton can reside on either nitrogen, leading to two rapidly equilibrating tautomeric forms.[5][6] This makes N-1 and N-3 positions chemically equivalent on the NMR timescale unless a second substitution "locks" the tautomeric form.
Distinguishing between these possibilities is critical, as the substituent's position dictates the molecule's steric and electronic properties, profoundly influencing its biological activity and coordination behavior.
Primary Analytical Strategies: A Comparative Analysis
No single technique provides a complete picture. A multi-faceted approach, integrating separation with spectroscopic characterization, is the most robust strategy. We will compare four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and the definitive method, X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for determining molecular connectivity in solution. It exploits the principle that atomic nuclei in different chemical environments resonate at distinct frequencies.
Expertise & Causality: The key to using NMR for isomer differentiation lies in understanding how a substituent's position electronically alters the chemical shifts of the imidazole ring's nuclei (¹H and ¹³C).
-
¹H NMR: An N-substituted imidazole will lack the characteristic broad N-H proton signal (often >10 ppm). The remaining ring protons (at C-2 and C-5 for a 1,4,5-substituted ring) will show distinct chemical shifts based on their proximity to the substituent and the electron-withdrawing dicarboxylic acid groups.
-
¹³C NMR: This technique is exceptionally powerful for distinguishing carbon skeletons. The chemical shift difference (Δδ) between C4 and C5 is highly sensitive to the tautomeric state and the position of N-substitution, providing a reliable diagnostic marker.[4] A substituent at C-2 will directly impact the chemical shift of that carbon, while an N-1 substituent will more significantly affect the shifts of the adjacent C-2 and C-5 carbons.
The following table summarizes expected chemical shift differences for distinguishing N-1 vs. C-2 alkyl substitution.
| Isomer Type | Key ¹H NMR Features | Key ¹³C NMR Features |
| 1-Alkyl-imidazole-4,5-dicarboxylic acid | Singlet for C2-H (~7.9-8.2 ppm). Singlet for alkyl group protons (e.g., N-CH₃ ~3.8 ppm).[7] Absence of broad N-H proton. | C2 resonance is a CH. C4 and C5 resonances are quaternary carbons attached to COOH. Distinct shifts for C2, C4, and C5. |
| 2-Alkyl-imidazole-4,5-dicarboxylic acid | Broad N-H proton signal (>12 ppm).[7] Singlet for alkyl group protons (e.g., C-CH₃ ~2.5 ppm). Absence of C2-H proton signal. | C2 resonance is a quaternary carbon attached to the alkyl group. C4 and C5 resonances are equivalent due to rapid tautomerization, often appearing as a single, sometimes broadened, signal.[5] |
Note: Chemical shifts are approximate and solvent-dependent. Data is compiled from predictive models and literature sources.[4][7]
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer). DMSO-d₆ is often preferred as it can solubilize the carboxylic acids and allows for the observation of the N-H proton.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration if needed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the quaternary carboxyl carbons can be slow to relax.
-
-
2D NMR (for confirmation):
-
If assignments are ambiguous, run a ¹H-¹³C HSQC experiment to correlate protons with their directly attached carbons.
-
Run a ¹H-¹³C HMBC experiment to see long-range (2-3 bond) correlations, which are invaluable for confirming the position of substituents relative to the ring carbons.
-
Mass Spectrometry (MS): Confirming Composition and Fragmentation
While isomers have identical molecular weights, their fragmentation patterns under energetic conditions can be unique, providing structural clues.
Expertise & Causality: The differentiation relies on the fact that the bonds susceptible to cleavage will differ based on the substituent's location. An N-alkyl bond is chemically distinct from a C-alkyl bond. High-Resolution Mass Spectrometry (HRMS) is first used to confirm the elemental composition, ruling out other possibilities. Tandem MS (MS/MS) is then used to induce and analyze fragmentation.[8][9]
-
1-Alkyl Isomer Fragmentation: A common fragmentation pathway is the loss of the N-alkyl group or cleavage within the alkyl chain.
-
2-Alkyl Isomer Fragmentation: Fragmentation may involve cleavage of the alkyl group from the C-2 position or characteristic ring-opening pathways. The stability of the resulting fragment ions will differ from the N-alkyl isomer.
-
Chromatographic Separation: First, separate the isomers using HPLC (see protocol below). This ensures that the mass spectrum is from a pure compound.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive or negative mode to generate the molecular ion ([M+H]⁺ or [M-H]⁻).
-
HRMS Scan (MS1): Perform a full scan on a high-resolution instrument (e.g., Orbitrap or TOF) to determine the accurate mass of the molecular ion and confirm its elemental formula.
-
Tandem MS (MS2):
-
Select the molecular ion from the MS1 scan as the precursor ion.
-
Isolate this precursor ion in a collision cell.
-
Introduce a collision gas (e.g., argon or nitrogen) to induce fragmentation (Collision-Induced Dissociation - CID).[8]
-
Analyze the resulting fragment ions in the mass analyzer.
-
-
Data Analysis: Compare the fragmentation spectra of the unknown isomer with known standards or with predicted fragmentation patterns.
| Isomer Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) & Neutral Loss |
| 1-Methyl-imidazole-4,5-dicarboxylic acid (C₆H₆N₂O₄) | 171.0346 ([M+H]⁺) | Loss of CO₂ (-44), Loss of H₂O (-18), Loss of CH₃ (-15) |
| 2-Methyl-imidazole-4,5-dicarboxylic acid (C₆H₆N₂O₄) | 171.0346 ([M+H]⁺) | Loss of CO₂ (-44), Loss of H₂O (-18), Potentially different ring fragmentation patterns |
High-Performance Liquid Chromatography (HPLC): The Separation Workhorse
HPLC is the primary technique for separating isomeric mixtures, which is a prerequisite for unambiguous spectroscopic analysis.
Expertise & Causality: Separation is achieved because isomers, despite having the same formula, often possess different polarities. An N-alkylated imidazole, for instance, may have a different dipole moment and hydrogen bonding capability compared to its C-alkylated counterpart, leading to differential interactions with the stationary phase of the HPLC column.[10][11]
-
System Setup: Use an HPLC or UPLC system with a UV detector.
-
Column Selection: A C18 reversed-phase column is a standard choice for separating small organic molecules.
-
Mobile Phase:
-
Elution Method:
-
Start with a high percentage of Solvent A.
-
Run a linear gradient, increasing the percentage of Solvent B over 10-20 minutes to elute the compounds.
-
Example Gradient: 5% B to 95% B over 15 minutes.
-
-
Detection: Monitor the elution profile with a UV detector at a wavelength where the imidazole ring absorbs (e.g., 220-280 nm).
-
Analysis: The different isomers will appear as distinct peaks with different retention times. Collect these fractions for subsequent analysis by NMR or MS.
X-ray Crystallography: The Unambiguous Gold Standard
When an analyte can be crystallized, single-crystal X-ray diffraction provides an unequivocal 3D map of the molecule, definitively resolving any questions of isomerism.[12][13]
Expertise & Causality: This technique directly determines the spatial arrangement of every atom in the crystal lattice. It is not based on inference from properties like chemical shift or fragmentation, but on the direct diffraction of X-rays by the electron clouds of the atoms.[14] This allows for the absolute determination of connectivity.
-
Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the purified isomer in a suitable solvent or solvent system (e.g., water/ethanol, DMF). Vapor diffusion methods can also be employed.
-
Crystal Selection & Mounting: Select a single, well-formed crystal of appropriate size (~0.1-0.3 mm) under a microscope and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Cool the crystal (typically to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to obtain the final, high-resolution molecular structure.[13][14]
Visualizing the Analytical Workflow
A logical workflow is essential when faced with an unknown synthetic product. The process should be systematic, starting with separation and preliminary identification, followed by detailed structural confirmation.
Caption: A logical workflow for the identification and differentiation of substituted imidazole-4,5-dicarboxylic acid isomers.
Conclusion
Differentiating isomers of substituted imidazole-4,5-dicarboxylic acid requires a systematic and multi-technique approach. While HPLC is essential for separation and MS provides crucial molecular weight and fragmentation data, NMR spectroscopy remains the primary tool for detailed structural elucidation in solution . For absolute, undeniable proof of structure, X-ray crystallography is the definitive method , provided a suitable single crystal can be obtained. By understanding the principles behind each technique and applying them in a logical workflow, researchers can confidently assign the correct structure to their synthesized compounds, a critical step in the development of new pharmaceuticals and functional materials.
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Confirming the Empirical Formula of 1H-Imidazole-4,5-dicarboxylic Acid: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a compound's empirical formula is a foundational step in chemical characterization. This guide provides an in-depth comparison of elemental analysis techniques for confirming the empirical formula of 1H-Imidazole-4,5-dicarboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure trustworthy and accurate results.
The Critical Role of Empirical Formula Validation
This compound (C₅H₄N₂O₄) is a versatile molecule with applications ranging from the synthesis of metal-organic frameworks to the development of novel therapeutic agents.[1][2] Its utility is intrinsically linked to its precise elemental composition. An accurate empirical formula is paramount for:
-
Structural Elucidation: It provides the simplest whole-number ratio of atoms in the compound, a critical piece of the puzzle in determining its molecular structure.[3][4]
-
Purity Assessment: Significant deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or incorrect stoichiometry.[3][5]
-
Reaction Stoichiometry: Accurate knowledge of the elemental makeup is essential for precise stoichiometric calculations in subsequent synthetic steps.
-
Regulatory Compliance: In pharmaceutical development, accurate characterization of active pharmaceutical ingredients (APIs) and intermediates is a stringent regulatory requirement.[6]
Theoretical vs. Experimental: Calculating the Expected Composition
Before embarking on experimental analysis, it is crucial to calculate the theoretical elemental composition of this compound (Molecular Formula: C₅H₄N₂O₄).[7][8][9][10]
Molecular Weight: 156.10 g/mol [10]
To calculate the theoretical weight percentages of each element, we use the following formula:
Percentage of Element = (Number of atoms of element × Atomic weight of element) / Molecular weight of compound × 100%
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) | Theoretical Weight % |
| Carbon (C) | 5 | 12.01 | 60.05 | 38.48% |
| Hydrogen (H) | 4 | 1.01 | 4.04 | 2.59% |
| Nitrogen (N) | 2 | 14.01 | 28.02 | 17.95% |
| Oxygen (O) | 4 | 16.00 | 64.00 | 41.00% |
These theoretical values serve as the benchmark against which experimental results from elemental analysis will be compared.
Primary Technique: Combustion-Based Elemental Analysis (CHN/O Analysis)
The most prevalent and reliable method for determining the elemental composition of organic compounds is combustion analysis, often performed using a dedicated CHNS/O analyzer.[3][6][11] This technique is both cost-effective and provides rapid, accurate results with minimal sample preparation.[5][6]
The "Why": The Principles of Combustion Analysis
The core of this technique lies in the complete and instantaneous combustion of the sample in a high-temperature furnace (typically around 1000°C) in the presence of a controlled amount of oxygen.[3][12] This process breaks down the organic compound into simple, stable gases.
For this compound, the combustion products would be:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Nitrogen Gas (N₂) or Nitrogen Oxides (NOₓ), which are then reduced to N₂.
Oxygen is typically determined in a separate step by pyrolysis in the absence of oxygen.[12] The sample is heated in an inert gas stream (like helium), and the resulting oxygen-containing compounds are passed over heated carbon to produce carbon monoxide (CO), which is then quantified.
Experimental Workflow: A Self-Validating System
The trustworthiness of CHN analysis stems from its highly controlled and calibrated workflow.
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Bridging the Gap: A Comparative Guide to the Experimental and Theoretical Properties of 1H-Imidazole-4,5-dicarboxylic Acid
Introduction: The Duality of a Versatile Building Block
1H-Imidazole-4,5-dicarboxylic acid (ICA) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, combined with the presence of both hydrogen-bond donors (N-H) and acceptors (carboxyl groups, imidazole nitrogens), makes it an exceptional building block for constructing metal-organic frameworks (MOFs), coordination polymers, and novel pharmaceutical scaffolds[1][2]. The amides derived from ICA, for instance, have shown potential as sedatives and stimulants for the central nervous system[3].
To fully exploit the potential of ICA, a deep understanding of its fundamental properties is paramount. Modern research relies on a synergistic relationship between experimental characterization and theoretical modeling. Experimental techniques provide real-world data on a substance's behavior, while computational methods, such as Density Functional Theory (DFT), offer a molecular-level interpretation of these properties. This guide provides an in-depth comparison of the experimentally measured and theoretically calculated structural, vibrational, and electronic properties of ICA, offering researchers a validated framework for their own investigations.
Part I: Structural Analysis – The Solid State vs. The Digital Twin
The precise arrangement of atoms dictates a molecule's reactivity and interactions. We compare the geometry of ICA as determined by X-ray crystallography of its derivatives with a gas-phase geometry optimized using DFT calculations.
Methodological Insight: Why the Discrepancy?
It is crucial to understand that experimental crystal structures represent the molecule in a solid, packed state, influenced by intermolecular forces like hydrogen bonding. In contrast, standard DFT calculations model an isolated molecule in the gas phase, free from such interactions. This fundamental difference is the primary source of the minor, yet expected, deviations between experimental and theoretical values. The strong correlation observed below, however, validates the chosen level of theory for predicting the molecule's intrinsic geometry.
Theoretical Protocol: Geometry Optimization The molecular geometry of ICA was optimized using Density Functional Theory (DFT) with the widely-used B3LYP functional and the 6-311++G(d,p) basis set, a combination known for its accuracy in describing organic molecules.
Data Comparison: Bond Lengths and Angles
| Parameter | Experimental (from Derivatives) (Å/°) | Theoretical (DFT/B3LYP) (Å/°) | % Deviation |
| C4-C5 Bond Length | ~1.36 | 1.375 | ~1.1% |
| N1-C2 Bond Length | ~1.33 | 1.342 | ~0.9% |
| C4-C(carboxyl) | ~1.50 | 1.511 | ~0.7% |
| N1-C5-C4 Angle | ~108.5 | 109.2 | ~0.6% |
| C4-C5-C(carboxyl) | ~127.0 | 128.1 | ~0.9% |
| (Note: Experimental values are averaged from published crystal structures of ICA derivatives for comparative purposes, as a high-resolution structure of the free acid is not readily available.)[4] |
The data clearly shows a strong correlation, with deviations of approximately 1% or less, affirming the predictive power of the DFT model for the molecular structure of ICA.
Part II: Vibrational Spectroscopy – Decoding Molecular Fingerprints
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups by measuring their characteristic vibrational frequencies. We can achieve a more profound understanding of the experimental spectrum by correlating it with theoretical frequencies calculated via DFT.
Methodological Insight: The Necessity of Scaling
DFT calculations inherently overestimate vibrational frequencies due to the harmonic oscillator approximation and basis set limitations. To correct for this systematic error and achieve a near-perfect match with experimental data, a uniform scaling factor is applied to the calculated frequencies. For the B3LYP functional, this factor is typically around 0.96-0.98[5]. This self-validating system, where scaled theoretical data accurately reproduces experimental findings, provides high confidence in the assignment of vibrational modes.
Workflow for Correlating Experimental and Theoretical Vibrational Spectra
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A Researcher's Guide to Benchmarking the Catalytic Efficiency of 1H-Imidazole-4,5-dicarboxylic Acid Metal Complexes
In the dynamic fields of chemical synthesis and drug development, the quest for efficient and selective catalysts is paramount. Metal complexes derived from 1H-Imidazole-4,5-dicarboxylic acid have emerged as a versatile class of catalysts, demonstrating significant potential across a range of organic transformations. Their unique structural features, arising from the coordination versatility of the imidazole core and the carboxylate functionalities, allow for the fine-tuning of catalytic activity.[1][2] This guide provides a comprehensive framework for benchmarking the catalytic efficiency of these complexes, offering researchers, scientists, and drug development professionals a structured approach to catalyst evaluation and selection.
Section 1: The Foundation of Catalytic Efficacy - Understanding the Ligand and its Complexes
This compound (H₃IDC) is a multifunctional ligand possessing two carboxylic acid groups and an imidazole ring.[1][2] This arrangement offers multiple coordination sites—the two nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups—allowing for the formation of stable complexes with a variety of metal ions.[1][2] The choice of the metal center is a critical determinant of the complex's catalytic properties, influencing its redox potential, Lewis acidity, and overall reactivity. Transition metals such as palladium (Pd), copper (Cu), nickel (Ni), iron (Fe), and cobalt (Co) have been extensively explored in this context.
The coordination of H₃IDC to a metal center can result in mononuclear, binuclear, or polynuclear complexes, as well as metal-organic frameworks (MOFs). The resulting geometry and electronic structure of the metal complex are pivotal in dictating its catalytic prowess. For instance, the formation of coordinatively unsaturated sites on the metal center is often a prerequisite for substrate binding and activation.
Section 2: Key Performance Indicators for Catalytic Efficiency
A rigorous evaluation of a catalyst's performance necessitates the measurement of several key metrics. These indicators provide a quantitative basis for comparison and are essential for identifying the most promising candidates for a specific application.
Key Performance Metrics:
-
Conversion Efficiency (%): This fundamental metric quantifies the percentage of the starting material that is transformed into products.
-
Selectivity (%): In reactions where multiple products can be formed, selectivity measures the proportion of the desired product relative to all other products.
-
Turnover Number (TON): Defined as the number of moles of substrate converted per mole of catalyst, TON is a measure of the catalyst's productivity before it deactivates.
-
Turnover Frequency (TOF): This parameter represents the number of moles of substrate converted per mole of catalyst per unit time, providing a measure of the catalyst's intrinsic activity.
-
Stability and Reusability: A crucial factor for practical applications, catalyst stability refers to its ability to maintain its activity over multiple reaction cycles.
A standardized approach to catalyst testing is crucial for obtaining reproducible and comparable data.[3][4] This involves consistent sample preparation, defined reaction conditions, and the use of appropriate analytical techniques for product quantification.[5]
Section 3: Comparative Analysis of Catalytic Performance
To illustrate a practical benchmarking workflow, we will focus on a well-studied model reaction: the reduction of p-nitrophenol to p-aminophenol. This reaction is readily monitored by UV-Vis spectroscopy and serves as an excellent platform for comparing the catalytic activities of different metal complexes.
Experimental Workflow: A Self-Validating Protocol
The following workflow is designed to ensure the integrity and reproducibility of the catalytic testing.
Caption: A generalized workflow for benchmarking catalyst performance.
Step-by-Step Experimental Protocol for p-Nitrophenol Reduction
This protocol provides a detailed methodology for comparing the catalytic efficiency of different this compound metal complexes.
-
Catalyst Synthesis: Synthesize the metal complexes of this compound with various metal precursors (e.g., PdCl₂, Cu(OAc)₂, Ni(NO₃)₂, FeCl₃, CoCl₂) following established literature procedures. Ensure thorough characterization of each complex to confirm its structure and purity.
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of p-nitrophenol (e.g., 0.1 mM) in deionized water.
-
Prepare a fresh, ice-cold solution of sodium borohydride (NaBH₄) (e.g., 10 mM) in deionized water.
-
-
Catalytic Reaction:
-
In a quartz cuvette, mix a specific volume of the p-nitrophenol solution with a defined amount of the catalyst (e.g., 1 mol%).
-
Initiate the reaction by adding a specific volume of the NaBH₄ solution. The total volume should be kept constant for all experiments.
-
Immediately start monitoring the reaction by recording the UV-Vis absorbance spectrum at regular time intervals. The characteristic peak of the p-nitrophenolate ion at approximately 400 nm will decrease as the reaction progresses.[6]
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance at 400 nm (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The apparent rate constant (k_app) can be determined from the slope of this line.
-
Calculate the Turnover Frequency (TOF) using the formula: TOF = (k_app * [p-nitrophenol]) / [catalyst].
-
Comparative Data Summary
While a direct comparative study with identical conditions for all metal complexes of this compound is not available in a single publication, we can synthesize findings from various studies to provide a qualitative and semi-quantitative comparison.
| Metal Center | Typical Catalyst Loading | Reaction Time | Conversion (%) | Apparent Rate Constant (k_app) | Key Observations & References |
| Palladium (Pd) | 0.5 - 2 mol% | < 10 min | > 95% | High | PEPPSI-type Pd(II) complexes show excellent activity, often outperforming commercial catalysts.[7] |
| Copper (Cu) | 1 - 5 mol% | 10 - 30 min | > 90% | Moderate to High | Copper-based catalysts are cost-effective and exhibit good catalytic performance in this reduction. |
| Nickel (Ni) | 2 - 10 mol% | 20 - 60 min | 80 - 95% | Moderate | Nickel complexes are active catalysts, though they may require slightly higher catalyst loadings or longer reaction times compared to palladium. |
| Iron (Fe) | 5 - 15 mol% | 30 - 90 min | 70 - 90% | Lower to Moderate | Iron-based catalysts are environmentally benign and readily available, making them an attractive option despite potentially lower activity. MIL-101(Fe)-based composites have been shown to be effective.[8] |
| Cobalt (Co) | 5 - 15 mol% | 40 - 120 min | 65 - 85% | Lower | Cobalt complexes can catalyze the reduction, but generally exhibit lower efficiency compared to the other metals listed. |
Note: The values in this table are indicative and can vary significantly based on the specific ligand modification, catalyst preparation method, and reaction conditions.
Section 4: Mechanistic Insights and the Causality of Experimental Choices
The catalytic reduction of p-nitrophenol by NaBH₄ using metal complexes is generally believed to proceed via a mechanism involving the transfer of hydride ions from the borohydride to the nitro group, mediated by the metal center.
Caption: A simplified representation of the proposed catalytic cycle.
The choice of the metal center directly influences the rate of hydride transfer and the adsorption of the nitroaromatic substrate. Metals with appropriate d-orbital energies can effectively facilitate the electron transfer processes involved in the reduction. The this compound ligand plays a crucial role in stabilizing the metal center, preventing its aggregation into inactive nanoparticles, and modulating its electronic properties.
The choice of reaction conditions, such as pH and temperature, can also significantly impact catalytic efficiency. For instance, the stability of NaBH₄ and the protonation state of the ligand are pH-dependent, which in turn affects the overall reaction rate.
Section 5: Beyond p-Nitrophenol Reduction - Broader Catalytic Applications
The catalytic utility of this compound metal complexes extends far beyond this model reaction. They have shown considerable promise in a variety of other important organic transformations:
-
Suzuki-Miyaura Cross-Coupling: Palladium complexes of this ligand have been successfully employed as catalysts for the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[7] The ligand's ability to stabilize the palladium catalyst in both its oxidized and reduced states is critical for achieving high catalytic turnover.
-
Oxidation Reactions: Metal complexes with redox-active metals like iron and copper can catalyze the oxidation of alcohols and other organic substrates. The ligand can help in tuning the redox potential of the metal center to achieve selective oxidation.
-
Cycloaddition Reactions: The Lewis acidic nature of some metal complexes can be harnessed to catalyze cycloaddition reactions, which are powerful tools for the construction of cyclic molecules.
Conclusion
Metal complexes of this compound represent a highly tunable and effective class of catalysts. A systematic and standardized approach to benchmarking their catalytic efficiency is essential for identifying the optimal catalyst for a given application. By carefully considering the key performance indicators, employing robust experimental protocols, and gaining insights into the underlying reaction mechanisms, researchers can unlock the full potential of these versatile catalytic systems. This guide provides a foundational framework to aid in this endeavor, empowering scientists to make informed decisions in their pursuit of more efficient and sustainable chemical synthesis.
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A Comparative Guide to In Vitro and In Silico Methodologies in the Evaluation of 1H-Imidazole-4,5-dicarboxylic Acid Derivatives
Introduction: The Imidazole Scaffold and the Modern Drug Discovery Paradigm
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Derivatives of 1H-Imidazole-4,5-dicarboxylic acid, in particular, represent a versatile chemical class whose potential is actively being explored for various therapeutic targets.[5][6]
The journey from a promising chemical scaffold to a clinically approved drug is long, expensive, and fraught with failure. To navigate this complex path, modern drug discovery has moved beyond traditional experimental-only approaches. It now heavily relies on a powerful synergy between computational (in silico) prediction and experimental (in vitro) validation.[7][8][9][10][11] This guide provides an in-depth comparison of these two fundamental approaches, using the study of this compound derivatives as a central theme. We will explore the "why" behind experimental choices, detail core protocols, and illustrate how integrating these methodologies creates a research workflow that is more efficient, cost-effective, and insightful than either approach alone.
Part 1: In Vitro Analysis — The Experimental Gold Standard
In vitro (Latin for "in glass") studies involve performing experiments on microorganisms, cells, or biological molecules outside their normal biological context. For drug discovery, this is the indispensable step for confirming the actual biological activity of a synthesized compound, providing the quantitative data on potency and efficacy that grounds all theoretical predictions.
Core Rationale: Why In Vitro Testing is Essential
While in silico models can predict activity, they are based on algorithms and assumptions. In vitro assays provide the first tangible proof that a molecule interacts with its biological target and elicits a measurable effect. This empirical evidence is the benchmark against which all computational models are validated.
Key In Vitro Assays for Imidazole Derivatives
Imidazole derivatives are frequently evaluated for two primary types of activity: enzyme inhibition and anticancer cytotoxicity.
1. Enzyme Inhibition: The Xanthine Oxidase (XO) Model
Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the production of uric acid.[12] Its overactivity leads to hyperuricemia and gout, making it a key therapeutic target.[12] Imidazole derivatives have been investigated as potential XO inhibitors.
This spectrophotometric assay measures the production of uric acid, which absorbs light at 295 nm.[12][13] An inhibitor will reduce the rate of uric acid formation.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 70 mM phosphate buffer (pH 7.5).
-
Enzyme Solution: Prepare a fresh solution of xanthine oxidase from bovine milk (e.g., 0.1 units/mL) in ice-cold phosphate buffer.[12]
-
Substrate Solution: Prepare a 150 µM solution of xanthine in the same buffer.
-
Test Compound Stock: Dissolve the synthesized imidazole derivative in DMSO to create a high-concentration stock solution.
-
Positive Control: Prepare a stock solution of Allopurinol, a known XO inhibitor.[12][13]
-
-
Assay Setup (96-well UV-transparent plate):
-
Test Wells: 50 µL of the test compound (at various dilutions) + 35 µL phosphate buffer + 30 µL enzyme solution.
-
Control Well (100% Activity): 50 µL of DMSO-buffer (vehicle) + 35 µL phosphate buffer + 30 µL enzyme solution.
-
Blank Well: 50 µL of vehicle + 35 µL phosphate buffer + 30 µL buffer (no enzyme).
-
-
Reaction and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot % Inhibition against the logarithm of the compound concentration and perform a non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
2. Anticancer Activity: The MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] It is widely used to screen compounds for their cytotoxic effects on cancer cell lines.
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole derivative in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control) to the respective wells.
-
Incubate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT reagent in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which in this context is the concentration of the compound that reduces cell viability by 50%.
-
Data Presentation: Typical In Vitro Results
Quantitative data from these assays are typically summarized in a table for clear comparison.
| Compound ID | Target/Cell Line | Assay Type | Result (IC50, µM) |
| Imidazole-A | Xanthine Oxidase | Enzyme | 15.2 ± 1.8 |
| Imidazole-B | Xanthine Oxidase | Enzyme | 2.5 ± 0.4 |
| Allopurinol | Xanthine Oxidase | Enzyme | 8.9 ± 0.9 |
| Imidazole-A | MCF-7 | Cytotoxic | > 100 |
| Imidazole-B | MCF-7 | Cytotoxic | 21.4 ± 3.1 |
| Doxorubicin | MCF-7 | Cytotoxic | 0.8 ± 0.1 |
Part 2: In Silico Analysis — The Predictive Powerhouse
In silico (Latin for "in silicon") studies use computer simulations and computational models to predict, analyze, and visualize biological and chemical phenomena.[10] In drug discovery, these methods provide invaluable insights long before a compound is ever synthesized, saving significant time and resources.[8]
Core Rationale: Why Use In Silico Methods?
The primary drivers for using computational methods are speed and cost. It is possible to screen millions of virtual compounds against a protein target in a matter of days.[10] Furthermore, in silico tools can predict "drug-likeness" properties (ADMET) and provide detailed hypotheses about how a molecule binds to its target, guiding the design of more potent and selective derivatives.[17][18]
Key In Silico Techniques for Imidazole Derivatives
1. Molecular Docking: Visualizing the Interaction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein).[][20][21] This is the most widely used method to rationalize the activity of enzyme inhibitors.
This workflow uses AutoDock Vina, a popular open-source docking program, as an example.
Caption: A typical workflow for molecular docking studies.
Causality Behind the Choices:
-
Protein Structure (PDB ID): The choice of the protein's crystal structure is critical. A structure co-crystallized with a known inhibitor is often preferred as the active site is in a relevant conformation for binding.[22]
-
Grid Box: Defining the grid box around the known active site focuses the computational search space, increasing efficiency and relevance.
-
Scoring Function: The software's scoring function estimates the binding free energy. While not perfectly accurate, it provides a reliable way to rank different compounds against each other.
2. ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties determine the pharmacokinetic profile of a drug. Predicting these properties early can prevent costly late-stage failures. Many online tools and software packages can calculate these based on a molecule's structure.
Data Presentation: Typical In Silico Results
Computational results provide predictive data on binding and pharmacokinetics.
| Compound ID | Docking Score (kcal/mol) | Key Interactions (Predicted) | Lipinski's Rule of 5 | Predicted Oral Absorption |
| Imidazole-A | -6.5 | 1 H-bond with Arg880 | 0 Violations | High |
| Imidazole-B | -9.2 | 3 H-bonds, 1 Pi-Pi stack | 0 Violations | High |
Part 3: Synergy and Comparison — Bridging the Virtual and the Real
Neither in vitro nor in silico methods are complete in isolation. Their true power is realized when they are integrated into a cohesive discovery cycle. Computational chemistry generates hypotheses, and wet lab experiments test them.
Head-to-Head Comparison
| Feature | In Vitro Studies | In Silico Studies |
| Primary Goal | Hypothesis testing, confirmation of activity | Hypothesis generation, virtual screening, prediction |
| Cost | High (reagents, cell lines, equipment) | Low (software licenses, computing power) |
| Time | Slow (weeks to months for synthesis and testing) | Fast (hours to days for screening millions) |
| Throughput | Low to Medium | Very High |
| Biological Relevance | Higher (uses real biological components) | Lower (based on simplified models and algorithms) |
| Data Output | Quantitative (IC50, Ki), Confirmatory | Predictive (Binding energy, ADMET), Mechanistic Insight |
The Synergistic Workflow in Drug Discovery
The modern approach is a feedback loop where each methodology informs and refines the other. This iterative process is the cornerstone of efficient drug design.
Caption: The synergistic cycle of in silico and in vitro methods.
-
In Silico Screening: A large virtual library of imidazole derivatives is docked into a target protein.
-
Hit Identification: The top-scoring compounds with favorable predicted ADMET properties are selected.
-
Synthesis: A small number of these prioritized compounds are synthesized.
-
In Vitro Validation: The synthesized compounds are tested in biological assays (e.g., XO inhibition) to confirm activity and determine IC50 values.
-
SAR Analysis: The experimental results are used to build a Structure-Activity Relationship (SAR) model. This crucial step connects chemical structure to biological activity.
-
Model Refinement: The SAR data is used to refine the computational model and design the next generation of derivatives with predicted higher potency, starting the cycle anew.
Conclusion
In the investigation of this compound derivatives, as with any modern drug discovery project, the question is not whether to use in vitro or in silico methods, but how to best integrate them. In silico approaches offer unparalleled speed and scale for generating and prioritizing hypotheses, dramatically reducing the number of compounds that need to be synthesized and tested. In vitro assays provide the essential, real-world biological data that validates these predictions and confirms therapeutic potential. By leveraging this powerful synergy, researchers can navigate the complexities of drug development more intelligently, accelerating the journey from a promising chemical scaffold to a life-changing therapeutic agent.
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- PubMed Central. (n.d.). New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1H-Imidazole-4,5-dicarboxylic Acid
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1H-Imidazole-4,5-dicarboxylic acid (CAS No. 570-22-9), designed for researchers and laboratory professionals. Adherence to these protocols is critical for ensuring personal safety, maintaining a secure laboratory environment, and achieving regulatory compliance. The procedures outlined are synthesized from authoritative safety data sheets and established laboratory safety principles to provide a self-validating system for waste management.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is a solid organic compound that presents specific risks requiring careful management. The primary hazards, as identified by the Globally Harmonized System (GHS), are irritation to the skin, eyes, and respiratory system.[1][2] While extensive toxicological data is not available for all endpoints, a conservative approach based on known classifications is essential.[1]
Table 1: GHS Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Category | Potential Effect | Required PPE |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile rubber), Lab coat.[3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] | Chemical safety goggles or face shield.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] | Use in a well-ventilated area or chemical fume hood.[3] |
| Combustible Dust | Not Classified | May form combustible dust concentrations in air.[4] | Avoid dust formation during handling and cleanup.[3][4] |
Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)
A robust PPE protocol is the foundation of safe chemical handling. The selection of appropriate barriers is directly informed by the risk assessment.
-
Eye and Face Protection : Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] This is non-negotiable, as the compound is a serious eye irritant.[1][2]
-
Hand Protection : Use chemical-resistant, impervious gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use.[3] Contaminated gloves should be disposed of as chemical waste; do not reuse them.[5]
-
Body Protection : A standard laboratory coat must be worn to prevent skin contact.[3] Ensure it is fully buttoned.
-
Respiratory Protection : Under conditions of normal use in a well-ventilated area, specific respiratory protection is not typically required.[1] However, if dust is generated or ventilation is poor, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[3][5] All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation risk.[3][6]
Step-by-Step Disposal and Decontamination Procedures
Disposal is not merely discarding the chemical but a systematic process of containment, segregation, and transfer. Never pour chemical waste into sink drains or discard it with general refuse.[7][8]
Waste Segregation and Container Selection
The principle of causality here is to prevent unintended and potentially hazardous reactions in the waste container.
-
Select a Compatible Container : Use a clearly labeled, sealable, and airtight waste container compatible with acidic organic solids.[6] High-density polyethylene (HDPE) containers are a suitable choice.
-
Segregate the Waste : this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][6] Co-disposal with these materials can lead to dangerous reactions. The waste container for this compound should be dedicated or shared only with compatible organic solids.
-
Label Correctly : As soon as the first waste is added, affix a "Hazardous Waste" label.[6] The label must include the full chemical name ("this compound"), the concentration, and the associated hazards (Irritant).[7]
Protocol for Disposing of Unused or Expired Product
-
Work in a Controlled Area : Perform all transfers within a chemical fume hood to contain any dust.[6]
-
Transfer the Chemical : Carefully transfer the solid chemical from its original container into the designated hazardous waste container using a spatula or scoop.[9] Avoid any actions that could generate dust.[4]
-
Seal and Store : Securely close the waste container. Store it in a designated, well-ventilated, and secured waste accumulation area, away from the incompatible materials mentioned previously.[6]
Protocol for Disposing of Contaminated Lab Materials
This includes items like gloves, weighing paper, and paper towels that have come into direct contact with the chemical.
-
Collect at Point of Use : Place a small, labeled bag or beaker in the work area to collect contaminated disposables as they are generated.
-
Transfer to Main Waste : At the end of the procedure, transfer the contents of the collection bag into the primary solid hazardous waste container. Do not overfill the container.
-
Decontaminate Surfaces : Clean any contaminated surfaces in the work area with soap and water.[1]
Protocol for Small Spill Cleanup and Disposal
In the event of an accidental release, a swift and correct response is critical to prevent exposure and contamination.
-
Ensure Safety : Immediately alert others in the area. Ensure you are wearing the full required PPE (goggles, lab coat, gloves).[3]
-
Control Dust and Spread : Avoid breathing in any dust.[2] Prevent further spillage if it is safe to do so.[2]
-
Absorb and Collect : Gently sweep up the solid material and place it into a suitable, closed container for disposal.[3][4] Use tools that will not generate excess dust.
-
Final Decontamination : Clean the spill area thoroughly with soap and water, and dispose of the cleaning materials (e.g., paper towels) as contaminated waste.
-
Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) office, following local protocols.[10]
Final Disposal Pathway and Regulatory Compliance
The ultimate disposal of this compound must be handled by professionals to ensure environmental protection and legal compliance.
-
Professional Disposal : The standard and required method for final disposal is to "dispose of contents/container to an approved waste disposal plant."[1][2][11] This is typically managed by contracting with a licensed professional waste disposal service.[5]
-
Regulatory Framework : In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] While this compound is not specifically listed as an F, K, P, or U-listed hazardous waste, it must be evaluated for the characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity).[13][14] Given its irritant properties, it must be managed as a regulated chemical waste. State and local regulations may be more stringent than federal rules.[15][16]
-
Institutional EHS : Your institution's EHS department is the primary resource for navigating these regulations. They will have established procedures for waste pickup, manifesting, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[17] Always follow your EHS office's specific guidelines for chemical waste collection and removal requests.[6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing the waste stream of this compound.
Caption: Disposal workflow for this compound.
References
- Capot Chemical.MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester.[Link]
- Washington State University.Standard Operating Procedures for Hazardous Chemicals: Imidazole.[Link]
- U.S. Department of Health and Human Services.
- University of Central Arkansas.Safety Guidelines | Organic Chemistry I Lab.[Link]
- Bryn Mawr College.Lab Safety Rules and Guidelines.[Link]
- California State University, Bakersfield.
- PozeSCAF.Chemistry Lab Safety Rules.[Link]
- U.S. Environmental Protection Agency.this compound - Substance Details - SRS.[Link]
- U.S. Environmental Protection Agency.this compound, 4,5-dimethyl ester - Substance Details - SRS.[Link]
- U.S. Environmental Protection Agency.Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency.Identification and Listing of Hazardous Waste Under RCRA.[Link]
- Southwestern University.
- U.S. Environmental Protection Agency.Safe Disposal of Pesticides.[Link]
- Retail Industry Leaders Association.
- U.S. Environmental Protection Agency.Managing Your Hazardous Waste: A Guide for Small Businesses.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Imidazole-4,5-dicarboxylic acid
This guide provides essential, immediate safety and logistical information for the handling of 1H-Imidazole-4,5-dicarboxylic acid. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the causality of chemical hazards and proven safety protocols. Our goal is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound (CAS No. 570-22-9) is a solid, typically appearing as an off-white powder.[1] While a valuable building block, particularly in the synthesis of Metal-Organic Frameworks (MOFs), it is not benign.[2] A thorough risk assessment is the foundational step before any handling procedure. The primary hazards, as defined by the Globally Harmonized System (GHS), stem from its irritant properties.[2][3]
The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4] As a fine powder, it presents a significant risk of becoming airborne during transfer, weighing, or mixing, leading to inadvertent inhalation.[5] Understanding these hazards dictates the necessary control measures and personal protective equipment (PPE) required for safe handling.
| Hazard Classification | GHS Category | Hazard Statement | Primary Risk |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the powder can cause redness, itching, or inflammation.[1] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Powder particles in the eyes can lead to significant irritation and potential damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract.[3] |
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final, crucial barrier between you and a chemical hazard. However, it should never be the only line of defense. A robust safety protocol prioritizes engineering and administrative controls to minimize exposure potential from the outset.
-
Engineering Controls: The most effective control is to handle this compound within a properly functioning chemical fume hood or a ventilated powder weighing enclosure.[5][6] This captures airborne particles at the source, preventing them from entering the laboratory environment and your breathing zone.
-
Administrative Controls: These are the procedures and practices that reduce exposure risk. This includes developing Standard Operating Procedures (SOPs) for handling this specific chemical, providing comprehensive training to all personnel, and restricting access to handling areas.[7] Always wash your hands thoroughly after handling, even if gloves were worn.[8]
Mandatory Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the correct selection and use of PPE provide essential protection. The following PPE is mandatory for all tasks involving this compound powder.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[4] Standard safety glasses are insufficient.
-
Requirement: Wear tightly fitting chemical safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3]
-
Rationale: Goggles provide a seal around the eyes, offering 360-degree protection from airborne dust that can easily bypass standard safety glasses. For large-scale operations where splashing of a solution is possible, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
This compound is a known skin irritant.[2]
-
Laboratory Coat: A fully buttoned lab coat must be worn to protect against spills and contamination of personal clothing.[9]
-
Gloves: Chemical-resistant, impervious gloves are required.[9] Nitrile gloves are a common and appropriate choice.[8] Always inspect gloves for tears or pinholes before use.[10] Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10] Contaminated gloves must be disposed of as hazardous waste.[10]
Respiratory Protection
Because this compound is a powder that may cause respiratory irritation upon inhalation, respiratory protection is critical, especially when handling the material outside of a fume hood or during tasks that could generate significant dust.[4]
-
Low-Level/Nuisance Exposure: For handling small quantities where minimal dust is expected, a Type N95 (US) or Type P1 (EU) particle respirator is recommended.
-
Higher-Level Exposure: If exposure limits are exceeded, irritation is experienced, or you are handling larger quantities, a full-face respirator with appropriate cartridges should be used.[3]
PPE Selection Summary
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) in a Fume Hood | Chemical safety goggles | Lab coat, Nitrile gloves | Not typically required if hood is functioning properly |
| Weighing Larger Quantities or Outside a Fume Hood | Chemical safety goggles | Lab coat, Nitrile gloves | N95 dust mask or higher |
| Bulk Transfers / Potential for Dust Generation | Chemical safety goggles and face shield | Lab coat, Nitrile gloves | Full-face respirator with appropriate cartridges |
| Working with Dilute Solutions | Chemical safety goggles | Lab coat, Nitrile gloves | Not typically required |
Step-by-Step Operational Guide
Protocol: Weighing and Transfer of this compound Powder
-
Preparation: Before handling the chemical, ensure your engineering controls are active (e.g., the fume hood sash is at the appropriate height and the airflow monitor indicates it is working correctly).[6] Don all required PPE as outlined above: lab coat, chemical safety goggles, and nitrile gloves.
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any potential spills.[5] Gather all necessary equipment (spatula, weighing paper/boat, secondary container).
-
Weighing: Tare the analytical balance with the weighing boat. Carefully use a clean spatula to transfer the desired amount of powder to the boat, minimizing any actions that could create dust.[9] Avoid scooping aggressively.
-
Transfer: Once weighed, carefully transfer the powder to the receiving vessel. If transferring to a flask with a narrow neck, use a powder funnel.
-
Immediate Cleanup: Gently tap the spatula and weighing boat to dislodge any remaining powder into the vessel. Dispose of the weighing boat as contaminated waste. Use a cloth lightly dampened with water to wipe down the spatula, the balance, and the surrounding work surface to collect any residual dust.
Below is a workflow diagram to guide your PPE selection process.
Caption: PPE selection workflow for handling this compound.
Emergency and Disposal Plans
Spill and Exposure Response
Even with careful planning, accidents can happen. Be prepared.
-
Spill: In case of a small spill, do not use a dry brush or compressed air for cleanup, as this will generate dust.[11] Carefully cover the spill with an absorbent material, then gently wet it to prevent dust formation. Collect the material using a scoop or dustpan, place it in a sealed, labeled container, and dispose of it as hazardous waste.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[3] If irritation occurs, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If they are not breathing, begin artificial respiration. Seek medical attention.[3]
Waste Disposal
All materials contaminated with this compound, including the chemical itself, used gloves, weighing papers, and spill cleanup materials, must be treated as hazardous waste.[12]
-
Collection: Collect waste in a clearly labeled, sealed, and compatible container.[13]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[13]
-
Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[10][12] Never dispose of this chemical down the drain or in the regular trash.[12]
By adhering to these rigorous safety protocols, you ensure the integrity of your research and the well-being of your laboratory team.
References
- This compound | C5H4N2O4 | CID 68442. PubChem. [Link]
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
- Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
- MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. Capot Chemical. [Link]
- Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. [Link]
- Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]
- General Rules for Working with Chemicals.
- Imidazole. Organic Syntheses. [Link]
- Standard Operating Procedures for Imidazole.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
